molecular formula C6H6O<br>C6H5OH<br>C6H6O<br>C6H5OH B047542 Phenol CAS No. 108-95-2

Phenol

Cat. No.: B047542
CAS No.: 108-95-2
M. Wt: 94.11 g/mol
InChI Key: ISWSIDIOOBJBQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol is a fundamental organic compound and indispensable reagent in molecular biology and biochemistry research. Its primary application lies in nucleic acid purification, where this compound-chloroform extraction efficiently isolates DNA and RNA from proteins and cellular debris. This process leverages this compound's ability to denature and precipitate proteins while partitioning nucleic acids into the aqueous phase, a critical step for downstream applications like PCR, sequencing, and cloning. Beyond molecular biology, this compound serves as a versatile precursor in organic synthesis for producing pharmaceuticals, plastics (e.g., Bakelite), and agrochemicals. Its mechanism of action as a protein denaturant is attributed to its ability to disrupt hydrophobic interactions and hydrogen bonding within protein structures. Researchers also utilize this compound in studies of disinfection, cytotoxicity, and as a standard in analytical chemistry. This high-purity grade offers researchers consistent performance and reliability for sensitive experimental workflows.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWSIDIOOBJBQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5OH, C6H6O, Array
Record name PHENOL SOLUTION, [AQUEOUS]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17382
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, LIQUID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1310
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, MOLTEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4200
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, SOLID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5114
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0070
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name phenol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Phenol
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17442-59-0, 27073-41-2, 139-02-6 (hydrochloride salt)
Record name Phenol, dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17442-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27073-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5021124
Record name Phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Phenol solution, [aqueous] is a white crystalline mass dissolved in an aqueous solution. Solution may be colorless to slightly pink in color with a distinctive phenol odor; sharp burning taste. Aqueous solution will be acidic and act as such. Toxic by ingestion, inhalation and skin absorption; strong irritant to tissues., Phenol, liquid appears as a colorless liquid when pure, otherwise pink or red. Combustible. Flash point 175 °F. Must be heated before ignition may occur easily. Vapors are heavier than air. Corrosive to skin but because of anesthetic qualities will numb rather than burn. Upon contact skin may turn white. May be lethal by skin absorption. Does not react with water. Stable in normal transportation. Reactive with various chemicals and may be corrosive to lead, aluminum and its alloys, certain plastics, and rubber. Freezing point about 105 °F. Density 8.9 lb / gal. Used to make plastics, adhesives and other chemicals., Phenol, molten is the white crystalline solid shipped at an elevated temperature to form a semi-solid. It is very hot and may cause burns from contact and also may cause the ignition of combustible materials. It is toxic by ingestion, and inhalation of its fumes, and skin absorption. It may also be very irritating to skin and eyes. It is used to make other chemicals., Phenol, solid appears as a solid melting at 110 °F. Colorless if pure, otherwise pink or red. Flash point 175 °F. Density 9.9 lb / gal. Vapors are heavier than air Corrosive to the skin (turning skin white) but because of its anesthetic quality numbs rather than burn. Lethal amounts can be absorbed through the skin. Used to make plastics and adhesives., Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Colorless to light-pink, crystalline solid with a sweet, acrid odor. [Note: Phenol liquefies by mixing with about 8% water.] [NIOSH] Pure form is liquefied by water absorbed from the air; [CPS&Q: RARs - Final Report], Solid, COLOURLESS-TO-YELLOW OR LIGHT PINK CRYSTALS WITH CHARACTERISTIC ODOUR., White crystalline mass, sharp, medicinal, sweet, tarry odour, Colorless to light-pink, crystalline solid with a sweet, acrid odor., Colorless to light-pink, crystalline solid with a sweet, acrid odor. [Note: Phenol liquefies by mixing with about 8% water.]
Record name PHENOL SOLUTION, [AQUEOUS]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17382
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, LIQUID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1310
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, MOLTEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4200
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, SOLID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5114
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/84
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Phenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000228
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0070
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Phenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/570/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name PHENOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/94
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0493.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

360 °F at 760 mmHg (NTP, 1992), 359 °F at 760 mmHg (NIOSH, 2023), 359.1 °F at 760 mmHg (EPA, 1998), 181.75 °C @ 101.3 kPa, 182 °C, 359 °F
Record name PHENOL, LIQUID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1310
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, MOLTEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4200
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, SOLID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5114
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03255
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/113
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0070
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/94
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0493.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

175 °F (NTP, 1992), 175 °F (NIOSH, 2023), 174.2 °F (EPA, 1998), 175 °F, 175 °F; 79 °C, (Closed cup), 85 °C, (Open cup), 79 °C c.c.
Record name PHENOL, LIQUID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1310
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, MOLTEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4200
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, SOLID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5114
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/84
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name PHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/113
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0070
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/94
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0493.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

50 to 100 mg/mL at 66 °F (NTP, 1992), 9 % at 77 °F (NIOSH, 2023), 1 g/15 ml water, 1 g/12 ml benzene, Very soluble in alcohol, chloroform, ether, glycerol, carbon disulfide, petrolatum, volatile and fixed oils, and aqueous alkali hydroxides, Miscible with acetone, For more Solubility (Complete) data for PHENOL (7 total), please visit the HSDB record page., 82.8 mg/mL at 25 °C, Solubility in water, g/l at 20 °C: 84 (moderate), soluble in water, very soluble (in ethanol), (77 °F): 9%
Record name PHENOL, LIQUID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1310
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, MOLTEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4200
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, SOLID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5114
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03255
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/113
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000228
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0070
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Phenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/570/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Phenol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0493.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.04 at 105.8 °F (USCG, 1999) - Denser than water; will sink, 1.06 (NIOSH, 2023) - Denser than water; will sink, 1.0722 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.071 g/cu cm, Concn in "saturated" air: 0.046% by volume (0.77 g/cu m) (25 °C); Density of "saturated" air: 1.00104 (air=1); Conversion: 3.84 mg/cu m = 1 ppm; 1 mg/l = 0.26 mg/cu m, 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0, 1.06
Record name PHENOL, LIQUID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1310
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, MOLTEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4200
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, SOLID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5114
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/113
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0070
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/94
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0493.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.24 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.24 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.24 (Air= 1), Relative vapor density (air = 1): 3.2, 3.24
Record name PHENOL, LIQUID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1310
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, SOLID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5114
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/113
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0070
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/94
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

0.2 mmHg at 68 °F ; 0.35 mmHg at 77 °F (NTP, 1992), 0.4 mmHg (NIOSH, 2023), 0.3513 mmHg at 77 °F (EPA, 1998), 0.35 [mmHg], 0.35 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 47, 0.4 mmHg
Record name PHENOL, LIQUID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1310
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, MOLTEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4200
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, SOLID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5114
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/84
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name PHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/113
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0070
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/94
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0493.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Colorless acicular crystals or white, crystalline mass, White crystalline mass of hygroscopic, translucent needle-shaped crystals; pink or red when impurities are present; darkens on exposure to light, White, crystalline mass that turns pink or red if not perfectly pure or if under influence of light., Colorless to light pink, interlaced, or separate, needleshaped crystals, or a ... light pink, crystalline mass, Colorless to light pink crystalline solid. [Note: Phenol liquefies by mixing with about 8% water.]

CAS No.

108-95-2, 27073-41-2, 73607-76-8
Record name PHENOL SOLUTION, [AQUEOUS]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17382
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, LIQUID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1310
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, MOLTEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4200
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, SOLID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5114
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol homopolymer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027073412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, labeled with carbon-14
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073607768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03255
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name phenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36808
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/phenol-results-aegl-program
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name Phenol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.303
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Phenol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/339NCG44TV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/113
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000228
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0070
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/94
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/SJ32BC48.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

109 °F (NTP, 1992), 109 °F (NIOSH, 2023), 109 °F (EPA, 1998), 40.91 °C, 40.9 °C, 41 °C, 109 °F
Record name PHENOL, LIQUID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1310
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, MOLTEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4200
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, SOLID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5114
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03255
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/113
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000228
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0070
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/94
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0493.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility of Phenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of phenol in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles governing this compound's solubility, offers quantitative data, details experimental methodologies for its determination, and explores the thermodynamic underpinnings of the dissolution process.

The Duality of the this compound Molecule: A Foundation for its Solubility Behavior

This compound (C₆H₅OH) is an aromatic organic compound characterized by a hydroxyl (-OH) group directly bonded to a benzene ring. This unique structure imparts a dual nature to the molecule, which is fundamental to understanding its solubility. The hydroxyl group is polar and capable of forming hydrogen bonds, rendering it hydrophilic ("water-loving"). Conversely, the benzene ring is nonpolar and hydrophobic ("water-fearing").[1] This dichotomy dictates that this compound's solubility in a given solvent is a delicate balance between these opposing characteristics.

The interplay of these features means that this compound exhibits moderate solubility in water (approximately 8.3 g per 100 mL at 20°C) but is readily soluble in many organic solvents.[1] The large nonpolar benzene ring allows for favorable interactions with nonpolar solvent molecules, while the hydroxyl group can engage in hydrogen bonding with polar solvents.

Key Factors Influencing this compound Solubility

The extent to which this compound dissolves in an organic solvent is not uniform and is governed by several key factors:

  • Solvent Polarity: The principle of "like dissolves like" is a central concept in predicting solubility. This compound, with its polar hydroxyl group and nonpolar benzene ring, dissolves well in solvents of intermediate polarity and those that can engage in hydrogen bonding. It is highly soluble in polar aprotic solvents like acetone and polar protic solvents such as alcohols.[1][2] Its solubility is lower in nonpolar solvents like hexane.

  • Hydrogen Bonding: The ability of the hydroxyl group in this compound to act as a hydrogen bond donor and the oxygen atom to act as a hydrogen bond acceptor is crucial.[3] Solvents that are also capable of hydrogen bonding, such as alcohols (e.g., ethanol, methanol) and ethers (e.g., diethyl ether), can form strong intermolecular interactions with this compound, leading to high solubility.[1][3]

  • Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. An increase in temperature provides the energy needed to overcome the intermolecular forces in the solid this compound and to break the interactions between solvent molecules to accommodate the solute.

  • Molecular Size and Shape: While less dominant than polarity and hydrogen bonding, the size and shape of the solvent molecules can influence how effectively they can solvate the this compound molecule.

Quantitative Solubility of this compound in Common Organic Solvents

The following table summarizes the solubility of this compound in a variety of common organic solvents at or near 25°C. It is important to note that literature values can vary slightly depending on the experimental conditions.

SolventChemical FormulaSolubility ( g/100 g of solvent)ClassificationReference
MethanolCH₃OHVery SolublePolar Protic[1]
EthanolC₂H₅OHVery SolublePolar Protic[4][5]
Acetone(CH₃)₂COMisciblePolar Aprotic[2][5]
Diethyl Ether(C₂H₅)₂OVery SolublePolar Aprotic[1][5]
ChloroformCHCl₃Very SolublePolar Aprotic[1][2]
BenzeneC₆H₆Miscible (8.33 g/100 mL)Nonpolar[1][5]
TolueneC₇H₈SolubleNonpolar
Carbon TetrachlorideCCl₄SolubleNonpolar[3]
n-HexaneC₆H₁₄Almost InsolubleNonpolar[6]

Experimental Determination of this compound Solubility: A Step-by-Step Protocol

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid.[7][8] The following protocol outlines the steps for determining the solubility of this compound in an organic solvent.

Materials and Equipment
  • This compound (analytical grade)

  • Organic solvent of interest (high purity)

  • Analytical balance

  • Glass vials or flasks with airtight seals

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to a known volume/mass of solvent B Seal container and place in a constant temperature shaker A->B C Agitate for a sufficient time (e.g., 24-72 hours) to reach equilibrium B->C D Allow the solution to stand and undissolved solid to settle C->D E Centrifuge the sample to further separate the solid D->E F Filter an aliquot of the supernatant through a syringe filter E->F G Accurately dilute the filtrate with the solvent F->G H Quantify the concentration of this compound using a calibrated analytical method G->H I Calculate the solubility from the concentration and dilution factor H->I

Caption: Workflow for determining this compound solubility using the shake-flask method.

Detailed Protocol
  • Preparation of Saturated Solution: To a glass vial, add a known mass or volume of the organic solvent. Add an excess amount of this compound to the solvent. The presence of undissolved solid this compound at the end of the experiment is crucial to ensure that the solution is saturated.

  • Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After the equilibration period, remove the vial and allow it to stand undisturbed for a period to let the excess solid settle. To ensure complete removal of undissolved solid, centrifuge the vial.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed container. This step is critical to remove any remaining microscopic solid particles.

  • Quantification: Accurately weigh the filtered solution. Dilute a known mass of the filtrate with the pure solvent to a concentration that falls within the linear range of the chosen analytical method. Analyze the diluted solution to determine the concentration of this compound. UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) are commonly used for this purpose. A calibration curve prepared with standard solutions of this compound in the same solvent is required for accurate quantification.

  • Calculation: From the measured concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution. Express the solubility in the desired units, such as grams of this compound per 100 grams of solvent or moles per liter.

The Thermodynamics of this compound Dissolution: A Deeper Mechanistic Insight

The spontaneity of the dissolution process is governed by the change in Gibbs free energy (ΔG), which is a function of the changes in enthalpy (ΔH) and entropy (ΔS), as described by the equation:

ΔG = ΔH - TΔS

For dissolution to be spontaneous, ΔG must be negative.

Enthalpy of Solution (ΔH_soln)

The enthalpy of solution is the heat absorbed or released when a solute dissolves in a solvent. It can be conceptualized as the sum of three steps:

  • Overcoming solute-solute interactions (ΔH₁ > 0): Energy is required to break the intermolecular forces holding the this compound molecules together in the crystal lattice.

  • Overcoming solvent-solvent interactions (ΔH₂ > 0): Energy is needed to create space in the solvent for the solute molecules.

  • Formation of solute-solvent interactions (ΔH₃ < 0): Energy is released when the this compound molecules interact with the solvent molecules.

The overall enthalpy of solution is the sum of these three terms: ΔH_soln = ΔH₁ + ΔH₂ + ΔH₃.

  • If the energy released from solute-solvent interactions is greater than the energy required to separate the solute and solvent molecules (i.e., |ΔH₃| > |ΔH₁ + ΔH₂|), the dissolution process is exothermic (ΔH_soln < 0), and the solution will warm up.

  • If the energy released is less than the energy required (i.e., |ΔH₃| < |ΔH₁ + ΔH₂|), the dissolution is endothermic (ΔH_soln > 0), and the solution will cool down.

For this compound, the enthalpy of solution in many organic solvents is a complex interplay of breaking hydrogen bonds in solid this compound and the solvent (if it is protic) and forming new hydrogen bonds and other van der Waals interactions between this compound and the solvent. For instance, the enthalpy of solution for this compound in chloroform has been reported to be exothermic.[9][10]

Entropy of Solution (ΔS_soln)

The entropy of solution is the change in disorder of the system upon dissolution. Generally, when a solid dissolves in a liquid, the entropy of the system increases (ΔS_soln > 0) because the molecules in the solution are more disordered than in the highly ordered crystal lattice of the solid and the pure solvent. This positive entropy change is a major driving force for the dissolution of many substances, even if the process is endothermic.

The following diagram illustrates the thermodynamic cycle of dissolution:

G A Solute (solid) + Solvent (liquid) B Separated Solute Molecules + Separated Solvent Molecules A->B ΔH_lattice + ΔH_solvent-separation > 0 C Solution A->C ΔH_solution B->C ΔH_solvation < 0

Caption: Thermodynamic cycle of the dissolution process.

Conclusion

The solubility of this compound in organic solvents is a multifaceted phenomenon governed by the intricate interplay of its molecular structure and the properties of the solvent. The dual hydrophilic-hydrophobic nature of the this compound molecule, coupled with its capacity for hydrogen bonding, results in a wide range of solubilities across different classes of organic solvents. A thorough understanding of these principles, supported by quantitative data and robust experimental methodologies, is essential for scientists and researchers in various fields, from optimizing reaction conditions in chemical synthesis to formulating effective drug delivery systems. The thermodynamic parameters of enthalpy and entropy provide a deeper mechanistic understanding of the dissolution process, enabling a more predictive approach to solvent selection and formulation development.

References

  • Enthalpies and Entropies of Ionization of 2- and 3-Substituted Phenols in Methanol+ W
  • This compound - Sciencemadness Wiki. (2024, March 5).
  • This compound Solubility D
  • The enthalpy change when x g of this compound dissolves in y g of CHCl3 is given below at a certain temper
  • The enthalpy change when xg of this compound dissolves in yg of CHCl_3 is given ... (2021, January 1). Filo.
  • This compound - Wikipedia.
  • This compound - the NIST WebBook. National Institute of Standards and Technology.
  • Chemical Properties of this compound (CAS 108-95-2). Cheméo.
  • This compound ether - Wikipedia.
  • Enthalpies and entropies of ionization of 4-substituted phenols in methanol + water mixtures. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing).
  • This compound.
  • This compound | C6H5OH | CID 996. PubChem.
  • How do you perform the shake flask method to determine solubility? (2017, April 27). Quora.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. (2024, February 15).
  • Table 4-2, Physical and Chemical Properties of this compound. NCBI.
  • The thermodynamics of hydration of phenols. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Toxicological Profile for this compound.
  • Solved this compound is soluble in diethyl ether but not W
  • Thermo Scientific Chemicals this compound:Chloroform:Isoamyl alcohol 25:24:1, Ready-to-Use satur
  • Physical Properties of this compound. (2023, January 22). Chemistry LibreTexts.
  • Chapter 9.5: Enthalpies of Solution. (2025, May 27). Chemistry LibreTexts.
  • This compound:Chloroform:Isoamyl Alcohol, Extracts DNA. Sigma-Aldrich.
  • This compound:Chloroform:Isoamyl alcohol 25:24:1, Ready-to-Use saturated aq. soln., pH 6.7, with alkaline buffer.
  • This compound 100 µg/mL in Methanol. LGC Standards.
  • This compound - the NIST WebBook.
  • This compound - the NIST WebBook.
  • The combustion of this compound (C6H5OH(s)) under standard conditions is... | Study Prep. Pearson+.
  • A solution of this compound in chloroform, when treated with aqueous NaOH, gives compound P as a major product. (2024, January 22). Brainly.
  • This compound–chloroform extraction - Wikipedia.
  • Carbon tetrachloride on heating with this compound and sodium hydroxide gives. Allen.
  • Calculate the solubility of this compound, C6H5OH, in water at 25^o C if delta fus H for this compound is 11.29... Homework.Study.com.
  • Solubility Table for Water at Temper

Sources

Executive Summary: The Strategic Importance of the Cumene Process

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Phenol via the Cumene Process

This guide provides a comprehensive technical overview of the cumene process, the dominant industrial method for the synthesis of this compound and its co-product, acetone.[1][2] Developed independently in the 1940s, this process has become the cornerstone of global this compound production due to its economic efficiency, converting low-cost raw materials—benzene and propylene—into higher-value chemical intermediates.[1][3] This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the underlying chemistry, process parameters, and practical considerations of this vital industrial process.

The cumene process is a three-step synthesis that begins with the alkylation of benzene with propylene to form cumene (isopropylbenzene).[2] The subsequent aerobic oxidation of cumene yields cumene hydroperoxide (CHP), which is then cleaved in an acidic medium to produce this compound and acetone.[3][4] The economic viability of the process is intrinsically linked to the market demand for both this compound and acetone, as they are produced in a fixed stoichiometric ratio.[1] Over 90% of the world's this compound is produced via this route, highlighting its significance in the chemical industry. This compound is a critical precursor for a vast array of materials, including phenolic resins, bisthis compound A (a key monomer for polycarbonate plastics and epoxy resins), and various pharmaceuticals.[2]

The Three Pillars of the Cumene Process: A Mechanistic Deep Dive

The elegance of the cumene process lies in its three distinct, yet integrated, chemical transformations. A thorough understanding of the mechanism of each step is paramount for process optimization and control.

Step 1: Friedel-Crafts Alkylation of Benzene

The synthesis commences with the electrophilic aromatic substitution of benzene with propylene, a classic example of a Friedel-Crafts alkylation reaction.

Reaction: C₆H₆ + CH₂=CHCH₃ → C₆H₅CH(CH₃)₂

Causality of Experimental Choices:

  • Catalyst Selection: The choice of catalyst is critical for achieving high yield and selectivity. Historically, Lewis acids such as aluminum chloride (AlCl₃) and solid phosphoric acid (SPA) were employed. However, modern facilities predominantly utilize zeolite-based catalysts, such as the MCM-22 family and Beta zeolites.[5] Zeolites offer significant advantages, including higher selectivity, reduced corrosion, and the ability to be regenerated, which enhances process sustainability and reduces environmental impact.[6]

  • Reaction Conditions: The reaction is typically carried out in the liquid phase at elevated temperatures (180–240°C for SPA, lower for zeolites) and pressures (around 25-30 atm) to maintain the reactants in the desired phase and achieve optimal reaction rates.[1][7][8] An excess of benzene is used to minimize the formation of polyisopropylbenzenes (DIPB), which are undesirable byproducts.[8]

Experimental Protocol: Zeolite-Catalyzed Benzene Alkylation (Conceptual)

  • Feed Preparation: Dry, purified benzene and polymer-grade propylene are fed into the reactor system. A molar excess of benzene to propylene (typically 2:1 to 7:1) is maintained.[8]

  • Reaction: The reactants are passed through a fixed-bed reactor containing a zeolite catalyst (e.g., Q-Max based on beta zeolite). The reaction is exothermic, and temperature is controlled to optimize cumene yield.

  • Transalkylation: The reactor effluent, containing cumene, unreacted benzene, and polyisopropylbenzenes, is sent to a transalkylation reactor. Here, DIPB reacts with benzene over a catalyst to form additional cumene, maximizing atom economy.[5][9]

  • Purification: The product mixture is then fed into a distillation train to separate unreacted benzene (which is recycled), high-purity cumene product, and heavy byproducts.[5][9]

Diagram: Friedel-Crafts Alkylation and Transalkylation Workflow

G cluster_alkylation Alkylation Section cluster_separation1 Initial Separation cluster_transalkylation Transalkylation Section cluster_separation2 Final Purification Benzene Benzene Feed AlkylationReactor Alkylation Reactor (Zeolite Catalyst) Benzene->AlkylationReactor Propylene Propylene Feed Propylene->AlkylationReactor Distillation1 Benzene Recovery Column AlkylationReactor->Distillation1 TransalkylationReactor Transalkylation Reactor Distillation1->TransalkylationReactor DIPB Stream Benzene_recycle Recycled Benzene Distillation1->Benzene_recycle Unreacted Benzene Distillation2 Cumene Purification Column Distillation1->Distillation2 TransalkylationReactor->Distillation2 Cumene-rich stream Benzene_recycle->AlkylationReactor Cumene_Product High-Purity Cumene Product Distillation2->Cumene_Product

Caption: Workflow for cumene synthesis via alkylation and transalkylation.

Step 2: Aerobic Oxidation of Cumene to Cumene Hydroperoxide (CHP)

This step is a free-radical autoxidation reaction where cumene is oxidized by air to form cumene hydroperoxide.[10] This is a critical and sensitive stage of the process.

Reaction: C₆H₅CH(CH₃)₂ + O₂ → C₆H₅C(CH₃)₂OOH

Mechanism: A Free-Radical Chain Reaction

The oxidation of cumene proceeds via a classic free-radical chain mechanism involving initiation, propagation, and termination steps.[10]

  • Initiation: The reaction is initiated by the formation of cumyl radicals. This can be facilitated by a radical initiator or by the thermal decomposition of a small amount of existing CHP.[10] C₆H₅C(CH₃)₂OOH → C₆H₅C(CH₃)₂O• + •OH

  • Propagation: A cumyl radical abstracts a hydrogen atom from a cumene molecule to form a new cumyl radical and cumene hydroperoxide.[11] The cumyl radical then reacts with molecular oxygen to form a cumene peroxyl radical.[1][11] This peroxyl radical can then abstract a hydrogen from another cumene molecule, propagating the chain.

    • C₆H₅C(CH₃)₂• + O₂ → C₆H₅C(CH₃)₂OO•

    • C₆H₅C(CH₃)₂OO• + C₆H₅CH(CH₃)₂ → C₆H₅C(CH₃)₂OOH + C₆H₅C(CH₃)₂•

  • Termination: The chain reaction is terminated by the combination of radicals.

Causality of Experimental Choices:

  • Reaction Conditions: The oxidation is carried out in the liquid phase at temperatures between 80-120°C and slightly elevated pressures (1-5 atm) to keep the cumene in the liquid phase.[1][7] An alkaline environment (pH 6.0-8.0), often maintained by adding a dilute sodium carbonate or sodium hydroxide solution, is crucial to neutralize any acidic byproducts that could catalyze the premature decomposition of the CHP.[12][13]

  • Conversion Rate: The conversion of cumene is typically limited to 20-30% to minimize the formation of byproducts such as dimethylbenzyl alcohol (DMBA) and acetophenone.[13][14]

Experimental Protocol: Quantification of Cumene Hydroperoxide via Iodometric Titration

This method is a reliable technique for determining the concentration of CHP in the reaction mixture.[10]

  • Sample Preparation: A known weight of the reaction mixture is dissolved in a mixture of acetic acid and chloroform.

  • Reaction: An excess of potassium iodide (KI) solution is added. The CHP oxidizes the iodide ions to iodine. C₆H₅C(CH₃)₂OOH + 2I⁻ + 2H⁺ → C₆H₅C(OH)(CH₃)₂ + I₂ + H₂O

  • Titration: The liberated iodine is titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator. The endpoint is the disappearance of the blue color. I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

  • Calculation: The concentration of CHP is calculated from the volume of sodium thiosulfate solution used.

Diagram: Free-Radical Chain Mechanism of Cumene Oxidation

G Initiation Initiation (e.g., from existing CHP) Cumyl_Radical Cumyl Radical (C₆H₅C(CH₃)₂•) Initiation->Cumyl_Radical Cumene_Peroxyl_Radical Cumene Peroxyl Radical (C₆H₅C(CH₃)₂OO•) Cumyl_Radical->Cumene_Peroxyl_Radical + O₂ Oxygen Molecular Oxygen (O₂) CHP Cumene Hydroperoxide (C₆H₅C(CH₃)₂OOH) Cumene_Peroxyl_Radical->CHP + Cumene Cumene Cumene (C₆H₅CH(CH₃)₂) CHP->Cumyl_Radical propagates chain

Caption: Simplified free-radical chain mechanism for cumene oxidation.

Step 3: Acid-Catalyzed Cleavage of Cumene Hydroperoxide (Hock Rearrangement)

The final step is the acid-catalyzed rearrangement and cleavage of CHP to yield this compound and acetone.[1] This reaction is famously known as the Hock rearrangement.[1]

Reaction: C₆H₅C(CH₃)₂OOH --(H⁺)--> C₆H₅OH + (CH₃)₂CO

Mechanism: The Hock Rearrangement

The mechanism of this rearrangement is a sophisticated sequence of protonation, rearrangement, and hydrolysis steps.[1][3]

  • Protonation: The terminal oxygen atom of the hydroperoxide is protonated by an acid catalyst, typically sulfuric acid.[1][3]

  • Rearrangement and Water Elimination: The protonated CHP undergoes a rearrangement where the phenyl group migrates from the carbon atom to the adjacent electron-deficient oxygen atom, with the concurrent loss of a water molecule.[1][3] This results in the formation of a resonance-stabilized tertiary carbocation.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.[3]

  • Deprotonation and Tautomerization: A proton is transferred, leading to the formation of a hemiacetal-like intermediate.

  • Final Cleavage: The intermediate is protonated again, followed by the cleavage of the C-O bond to yield this compound and protonated acetone. The acetone is then deprotonated to give the final product.[4]

Causality of Experimental Choices:

  • Catalyst: Sulfuric acid is the most commonly used catalyst for the cleavage reaction.[15] However, due to its corrosive nature and the need for neutralization, research into solid acid catalysts like zeolites is ongoing.[15][16][17]

  • Reaction Conditions: The cleavage is a highly exothermic reaction and is typically carried out at mild temperatures (60-100°C) in a solvent mixture that can include acetone.[18] The reaction is rapid and often controlled by the rate of CHP addition.[18]

Process Integration and Purification

The overall cumene process is a highly integrated system designed to maximize efficiency and product purity.

Purification Scheme:

The crude product from the cleavage reactor is a mixture of this compound, acetone, unreacted cumene, and various byproducts. This mixture is subjected to a series of distillation steps to separate the components.[12][19]

  • Acetone Recovery: The mixture is first distilled to remove the low-boiling acetone as the top product.[19]

  • Cumene and AMS Recovery: The bottom stream is then subjected to vacuum distillation to separate unreacted cumene and α-methylstyrene (AMS).[13][19] The recovered cumene is recycled back to the oxidation stage. The AMS can be hydrogenated back to cumene and recycled, or it can be recovered as a valuable byproduct.[13][20]

  • This compound Purification: The final step involves the vacuum distillation of the heavy fraction to obtain high-purity this compound as the top product, leaving behind acetophenone and other heavy residues.[19]

Diagram: Overall Cumene to this compound Process Flow

G cluster_input Raw Materials cluster_process Core Process cluster_output Products & Byproducts Benzene Benzene Alkylation Alkylation Benzene->Alkylation Propylene Propylene Propylene->Alkylation Air Air Oxidation Oxidation Air->Oxidation Alkylation->Oxidation Cumene Cleavage Cleavage Oxidation->Cleavage Cumene Hydroperoxide This compound This compound Cleavage->this compound Acetone Acetone Cleavage->Acetone AMS α-Methylstyrene Cleavage->AMS

Caption: Simplified overall process flow for this compound synthesis from cumene.

Quantitative Data and Byproduct Management

ParameterTypical Value/RangeReference
Alkylation Stage
CatalystZeolite (e.g., MCM-22, Beta)[5]
Temperature180-240°C (SPA); Lower for zeolites[6]
Pressure25-35 atm[1][8]
Benzene:Propylene Molar Ratio2:1 to 7:1[8]
Oxidation Stage
Temperature80-120°C[13]
Pressure1-5 atm[1]
pH6.0-8.0[13]
Cumene Conversion20-30%[13][14]
Cleavage Stage
CatalystSulfuric Acid[15]
Temperature60-100°C[18]

Byproduct Profile and Mitigation:

The primary byproduct of the cumene process is acetone, which is also a valuable chemical.[1] Other significant byproducts include:

  • α-Methylstyrene (AMS): Formed from the dehydration of DMBA. It can be hydrogenated to cumene and recycled.[20][21]

  • Acetophenone: A ketone byproduct that is separated during the final purification stages.[1][21]

  • Dimethylbenzyl alcohol (DMBA): A major yield-loss byproduct from the oxidation step.[21]

Careful control of reaction conditions, particularly in the oxidation step, is essential to minimize the formation of these undesirable byproducts and maximize the yield of this compound and acetone.

Safety Considerations

The cumene process involves several hazardous materials and reactive intermediates, necessitating stringent safety protocols.

  • Cumene Hydroperoxide (CHP): CHP is an unstable organic peroxide that can decompose violently, especially in the presence of contaminants or at elevated temperatures.[22] Process safety management focuses on preventing the accumulation of CHP and controlling the temperature of the cleavage reaction.[23]

  • Flammability: Cumene, propylene, and acetone are all flammable substances.[24] The plant design incorporates measures to prevent the formation of explosive vapor-air mixtures.[25]

  • Corrosivity: The use of sulfuric acid in the cleavage step presents a corrosion hazard, requiring the use of acid-resistant materials of construction.[15]

Conclusion and Future Outlook

The cumene process remains the most economically viable route for the large-scale production of this compound and acetone. Its continued dominance is a testament to its efficiency and the continuous improvements in catalyst technology and process design. Future research and development will likely focus on:

  • Greener Catalysts: The development of more robust and environmentally benign solid acid catalysts to replace sulfuric acid in the cleavage step.[16][17]

  • Process Intensification: Exploring novel reactor designs and separation techniques to improve energy efficiency and reduce capital costs.

  • Alternative Routes: While the cumene process is mature, research into alternative, more direct routes to this compound from benzene continues, driven by the desire to avoid the co-production of acetone and enhance process safety.[4]

This guide has provided a detailed technical examination of the cumene process, from its fundamental chemical principles to its industrial application. For researchers and professionals in the chemical and pharmaceutical sciences, a deep understanding of this process is essential for innovation and the development of new technologies that rely on this compound as a key building block.

References

  • Wikipedia. (n.d.). Cumene process.
  • Scribd. (n.d.). Cumene To this compound Mechanism.
  • askIITians. (2017, May 1). What is the mechanism of cumene hydroperoxide rearrangement reaction?
  • ResearchGate. (n.d.). Catalytic decomposition of cumene hydroperoxide over various catalysts.
  • Fiveable. (n.d.). Cumene Process Definition.
  • Chemistry LibreTexts. (2022, October 4). 3.1.10: Phenols and Their Uses.
  • Schmidt, R. J. (n.d.). Cumene Production.
  • Vedantu. (n.d.). Explain the preparation of this compound from cumene class 11 chemistry CBSE.
  • YouTube. (2019, August 27). Cumene this compound Process or Hock Process: Basic Concept and Mechanism.
  • ResearchGate. (2025, August 6). Kinetic modeling of liquid phase autoxidation of cumene.
  • Google Patents. (n.d.). US5430200A - Process for producing this compound from cumene.
  • Ingenta Connect. (2021, July 1). Enhanced Room-Temperature Catalytic Decomposition of Cumene Hydroperoxide into this compound and Acetone.
  • Chemical Safety Facts. (n.d.). Cumene.
  • Scribd. (n.d.). This compound From Cumene.
  • Scribd. (n.d.). This compound From Cumene.
  • NPTEL Archive. (n.d.). Module 8 : Molecular Rearrangements.
  • CEPSA QUÍMICA. (n.d.). Cumene oxidation to cumene hydroperoxide.
  • ResearchGate. (2025, August 7). The Cumene Process for this compound—Acetone Production.
  • Scribd. (2012, September 7). Safety Aspects of The this compound From Cumene Process.
  • Google Patents. (n.d.). WO2009080342A1 - Purification of cumene.
  • ResearchGate. (2019, January 23). Some safety aspects on the cleavage of cumene hydroperoxide in the this compound process.
  • Portfolio Planning PLUS. (2025, July 4). Technology (M): Badger Cumene.
  • Google Patents. (n.d.). US4267380A - Decomposition of cumene hydroperoxide using a Lewis acid catalyst.
  • MDPI. (n.d.). Solid Acid Catalysts for the Hock Cleavage of Hydroperoxides.
  • INEOS. (n.d.). Cumene Product Stewardship Summary.
  • Engineers Guide. (n.d.). Cumene Peroxidation Process for this compound Production.
  • chemeurope.com. (n.d.). Cumene process.
  • ResearchGate. (2025, August 6). Selective decomposition of cumene hydroperoxide into this compound and acetone over nanocrystalline ZSM-5.
  • Google Patents. (n.d.). WO2014195746A1 - Process for the preparation of this compound/acetone from cumene.
  • J-Stage. (n.d.). KINETICS OF LIQUID PHASE OXIDATION OF CUMENE IN BUBBLE COLUMN.
  • AIChE. (n.d.). (203r) Production of this compound From Cumene - Systematic and Efficient Design Method.
  • Filo. (2025, September 11). Write the preparation of this compound from cumene. What happens when that pheno...
  • Chemical Technology Lab. (1999, October 8). THE PRODUCTION OF CUMENE USING Zeolite CATALYST Aspen Model Documentation Index.
  • Technip Energies. (n.d.). Badger Cumene technology.
  • NPTEL Archive. (n.d.). Figure 22.1 Flow sheet of this compound production from Cumene.
  • Richard Turton. (n.d.). Material Balances Design Problem Cumene Production Background Cumene (isopropyl benzene) is produced by reacting propylene and b.
  • ACS Publications. (n.d.). Production of this compound and Acetone From Oxidation of Cumene Starts.
  • BYJU'S. (n.d.). 2. Preparation of Phenols from Benzene Sulphonic Acid.
  • Ohio Department of Health. (n.d.). Cumene.
  • PubMed. (2006, March 17). Kinetics of acid-catalyzed cleavage of cumene hydroperoxide.
  • ResearchGate. (2025, August 6). (PDF) Thermal Decomposition Kinetics of Cumene Hydroperoxide.

Sources

The Cornerstone of Aromatic Chemistry: A Technical Guide to the Natural Sources and Biosynthesis of Phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenol, a foundational aromatic compound, is not merely a product of industrial synthesis but is also a ubiquitous natural product synthesized by a vast array of organisms. Its presence in the natural world, from microbial secondary metabolites to the complex polymers in plants, underscores its biological significance. For researchers in drug development and the life sciences, a comprehensive understanding of this compound's origins—both natural and biosynthetic—is critical for harnessing its potential and mitigating its environmental impact. This guide provides an in-depth exploration of the natural reservoirs of this compound and delineates the intricate biochemical pathways responsible for its synthesis, with a particular focus on the shikimate pathway. Furthermore, it delves into modern biosynthetic approaches using engineered microorganisms, offering a sustainable alternative to traditional chemical production.

Natural Occurrence of this compound: A Widespread Presence

This compound and its derivatives are synthesized by a wide range of organisms, including plants and microorganisms.[1] In many cases, these compounds are produced in response to environmental stressors such as pathogen attacks, insect infestations, UV radiation, and physical injury.[1]

This compound is also a product of the natural decomposition of organic matter and can be found in animal wastes.[2][3] Forest fires are another natural source of atmospheric this compound.[2] Beyond its biological origins, this compound is a significant environmental contaminant stemming from industrial activities. It is a byproduct of processes like petroleum distillation, pulp and paper production, and coal gas and coke manufacturing.[2][3] Consequently, this compound can be detected in the air, water, and soil, particularly near industrial and hazardous waste sites.[3][4]

Table 1: Prominent Natural and Anthropogenic Sources of this compound

Source CategorySpecific ExamplesEnvironmental Significance
Biological Plants (in response to stress), MicroorganismsPart of natural defense mechanisms and ecological interactions.[1]
Decomposition Decomposing organic material, Animal wastesContributes to the natural background levels of this compound in the environment.[2]
Combustion Forest fires, Wood burning, Cigarette smoke, Auto exhaustReleases this compound into the atmosphere.[3]
Industrial Petroleum refining, Coal conversion, Pulp and paper mills, Phenolic resin manufacturingMajor sources of this compound pollution in air and water.[2][5]
Consumer Products Disinfectants, Antiseptics, Cosmetics, Paints, AdhesivesPotential for human exposure through various products.[3]

The Biosynthesis of this compound: Nature's Aromatic Factory

The biosynthesis of this compound in nature is a testament to the elegance of metabolic engineering. The primary route for the formation of the aromatic ring of this compound is the shikimate pathway , a metabolic route found in plants, bacteria, and fungi, but absent in animals.[6][7][8] This pathway is not only central to the synthesis of this compound but also provides the precursors for the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan.[8]

The Shikimate Pathway: The Gateway to Aromatic Compounds

The shikimate pathway begins with the condensation of phosphoenolpyruvate (PEP) and D-erythrose 4-phosphate (E4P), products of glycolysis and the pentose phosphate pathway, respectively.[8][9] A series of enzymatic reactions then leads to the formation of chorismate , a key branch-point intermediate.[10]

Diagram 1: The Shikimate Pathway to Chorismate

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP DAHP synthase E4P Erythrose 4-Phosphate (E4P) DHQ 3-Dehydroquinate DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-Phosphate Shikimate->S3P Shikimate kinase EPSP EPSP S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase Phenol_Biosynthesis Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate mutase Phenylalanine L-Phenylalanine Prephenate->Phenylalanine ... Tyrosine L-Tyrosine Prephenate->Tyrosine ... Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Tyrosine->p_Coumaric_Acid TAL Cinnamic_Acid->p_Coumaric_Acid C4H This compound This compound p_Coumaric_Acid->this compound ...

Caption: Key enzymatic steps leading from chorismate to this compound via L-phenylalanine and L-tyrosine intermediates.

Industrial Biosynthesis: The Rise of Engineered Microorganisms

The traditional industrial production of this compound relies heavily on petrochemical feedstocks, such as the cumene process, which raises environmental and sustainability concerns. [11][12]In response, there is a growing interest in developing microbial cell factories for the bio-based production of this compound from renewable resources like glucose. [11][13] Metabolic engineering of microorganisms, such as E. coli, offers a promising alternative. [14]By introducing and optimizing heterologous enzymatic pathways, researchers can engineer these microbes to produce this compound and its derivatives. [11][15]One strategy involves engineering a pathway from the central metabolite chorismate to 4-hydroxybenzoate, which is then converted to this compound. [13]Overcoming the inherent cytotoxicity of this compound to the microbial host is a significant challenge that is being addressed through various strategies, including the development of more tolerant strains and process optimization. [14][16]

Experimental Protocols: Extraction and Quantification of this compound from Natural Sources

For researchers investigating natural sources of this compound, robust methods for its extraction and quantification are essential.

Extraction of Phenolic Compounds

The choice of extraction method and solvent is critical and depends on the nature of the plant or microbial sample. [17] Protocol 1: General Solvent Extraction of Phenols from Plant Material

  • Sample Preparation: Dry the plant material to a constant weight and grind it into a fine powder to increase the surface area for extraction. 2. Solvent Selection: A mixture of ethanol or methanol and water (e.g., 80% ethanol) is commonly used for extracting a broad range of phenolic compounds. [18]The polarity of the solvent system can be adjusted based on the target phenolic compounds. [17]3. Extraction Process:

    • Maceration: Soak the powdered plant material in the chosen solvent at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation. [19] * Soxhlet Extraction: For a more exhaustive extraction, use a Soxhlet apparatus, which continuously percolates fresh solvent through the sample. [17] * Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, reducing extraction time and solvent consumption. [19][20]4. Filtration and Concentration: After extraction, filter the mixture to remove solid plant debris. The resulting extract can then be concentrated using a rotary evaporator to remove the solvent.

Quantification of Total Phenolic Content

The Folin-Ciocalteu method is a widely used spectrophotometric assay for determining the total phenolic content in an extract. [18] Protocol 2: Folin-Ciocalteu Assay for Total Phenolic Content

  • Reagent Preparation:

    • Folin-Ciocalteu reagent (commercially available).

    • Sodium carbonate solution (e.g., 7.5% w/v).

    • Gallic acid standard solutions of known concentrations.

  • Assay Procedure:

    • Mix a small volume of the extract (or standard solution) with the Folin-Ciocalteu reagent.

    • After a short incubation period, add the sodium carbonate solution to the mixture.

    • Allow the reaction to proceed in the dark for a specified time (e.g., 30-60 minutes) at room temperature.

  • Measurement: Measure the absorbance of the resulting blue-colored solution at a specific wavelength (typically around 760 nm) using a spectrophotometer.

  • Calculation: Construct a standard curve using the absorbance values of the gallic acid standards. Use the equation of the standard curve to calculate the total phenolic content of the extract, typically expressed as gallic acid equivalents (GAE). [19]

Conclusion and Future Perspectives

This compound, a molecule of immense industrial and biological importance, has a rich and varied origin story. Its natural occurrence spans the microbial and plant kingdoms, where it plays crucial roles in defense and signaling. The biosynthesis of this compound, elegantly orchestrated through the shikimate pathway, provides a blueprint for sustainable production. As the demand for green chemistry grows, the metabolic engineering of microorganisms to produce this compound from renewable feedstocks is poised to revolutionize the chemical industry. For researchers in drug development, a deep understanding of this compound's natural sources and biosynthesis is invaluable for the discovery of novel bioactive compounds and the development of sustainable manufacturing processes. The continued exploration of these natural and engineered systems will undoubtedly unlock new applications for this versatile aromatic cornerstone.

References

  • Wikipedia. (n.d.).
  • Government of Canada. (n.d.). Fact sheet: this compound.
  • Taylor & Francis. (n.d.).
  • GOV.UK. (2024, October 1).
  • MDPI. (n.d.). Phenolic compounds biosynthetic pathway through the shikimic and malonic acid.
  • Semantic Scholar. (n.d.).
  • SciSpace. (n.d.). Phenolic compounds in the environment - occurrence and effect on living organisms.
  • (2025, December 28). Understanding this compound Health Effects: From Industrial Exposure to Environmental Risks.
  • The Lake Simcoe Region Conserv
  • ResearchGate. (n.d.).
  • (2015, February 2).
  • Natural Chemistry Research Group. (n.d.).
  • DCCEEW. (2025, March 14). This compound.
  • NIH. (n.d.).
  • (n.d.). Toxicological Profile for this compound.
  • Frontiers. (2024, August 4).
  • Taylor & Francis Online. (2007, May 2).
  • Frontiers. (2013, March 26). Shikimate and Phenylalanine Biosynthesis in the Green Lineage.
  • MDPI. (n.d.).
  • NIH. (2020, April 9). Phenylalanine and Tyrosine as Exogenous Precursors of Wheat (Triticum aestivum L.)
  • Frontiers. (2022, May 24). Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables.
  • PMC - PubMed Central. (2023, September 9).
  • (2013, September 12).
  • (n.d.).
  • YouTube. (2024, February 1). Overview of Phenolic Compounds & Their Biosynthesis.
  • MDPI. (n.d.). Techniques for Analysis of Plant Phenolic Compounds.
  • Montana Department of Environmental Quality. (n.d.). phenols.pdf.
  • Green Chemicals Co., Ltd. (n.d.). This compound.
  • (2024, July 12).
  • ResearchGate. (2025, October 16). Techniques for Analysis of Plant Phenolic Compounds.
  • CD Biosynsis. (n.d.). Strain Engineering for this compound.
  • (2013, June 17). Renewable Phenolic Compounds.
  • PMC. (2020, December 14). The Biosynthesis of Phenolic Compounds Is an Integrated Defence Mechanism to Prevent Ozone Injury in Salvia officinalis.
  • (2015, August 13).
  • PMC - PubMed Central. (n.d.). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties.
  • analytica-world.com. (2013, October 10). Metabolically engineered E. coli producing this compound.
  • Wikiwand. (n.d.).
  • PMC. (2023, February 11).
  • PMC - PubMed Central. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities.
  • ACS Publications. (2024, February 20). Recent Advances in Microbial Metabolic Engineering for Production of Natural Phenolic Acids | Journal of Agricultural and Food Chemistry.
  • Google Patents. (n.d.).
  • (n.d.). Extraction of phenolic compounds and quantification of the total this compound of grape pomace.

Sources

Introduction: The Dual Legacy of a Simple Aromatic

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the History of Phenol: From Discovery to Modern Applications

This compound (C₆H₅OH), a seemingly unassuming aromatic organic compound, holds a profound and multifaceted legacy in the annals of scientific discovery and technological advancement.[1] Initially isolated from the dark, viscous refuse of coal gasification, this volatile, white crystalline solid, once known as carbolic acid, would go on to revolutionize medicine and lay the groundwork for the age of plastics.[1][2][3] Its journey from a foul-smelling industrial byproduct to a cornerstone of modern chemical synthesis is a testament to the relentless pursuit of scientific understanding and its application to solving real-world challenges. This guide provides a comprehensive exploration of the history of this compound, from its initial discovery and the key figures who unraveled its properties, to its transformative applications that continue to shape our world.

Part 1: The Discovery and Isolation of this compound

The story of this compound's discovery is rooted in the burgeoning chemical industry of the 19th century, a period marked by the exploration of coal tar as a source of new organic compounds.

The Initial Discovery by Friedlieb Ferdinand Runge

In 1834, the German analytical chemist Friedlieb Ferdinand Runge first identified this compound.[1][2][3] While working with coal tar, a byproduct of the production of coke and coal gas, Runge isolated an impure substance which he named "Karbolsäure" (coal-oil-acid), a nod to its origin and acidic properties.[1][2] Runge's pioneering work, however, did not immediately lead to widespread application, and he is also credited with the discovery of other important organic compounds from coal tar, including aniline and quinoline.[4][5]

Auguste Laurent and the Pure Compound

It was the French chemist Auguste Laurent who, in 1841, first isolated this compound in its pure form.[1][3] Laurent's work was instrumental in characterizing the compound and understanding its chemical nature as a derivative of benzene. In fact, the very name "this compound" is derived from "phène," a term Laurent coined for benzene in 1836.[1][3] The name "phénol" was later introduced by French chemist Charles Gerhardt in 1843.[1][3]

Early Production Methods: From Coal Tar to Synthetic Routes

For many years, coal tar remained the primary source for this compound.[1] The extraction process typically involved fractional distillation of coal tar, followed by treatment of the appropriate fraction with a caustic alkali solution to form sodium phenolate.[6][7] This salt was then acidified to liberate the free this compound.[6][7]

The dawn of the 20th century saw the development of the first commercial synthetic routes to this compound, driven by increasing industrial demand.[1] Early methods included the hydrolysis of benzenesulfonic acid, a process developed by Bayer and Monsanto.[1]

Part 2: The Evolution of this compound's Applications

This compound's journey from a laboratory curiosity to an indispensable industrial chemical is marked by its diverse and impactful applications, spanning from public health to materials science.

A Revolution in Medicine: Joseph Lister and Antiseptic Surgery

The most celebrated historical application of this compound is undoubtedly its role in the birth of antiseptic surgery. In the mid-19th century, post-operative infections were a major cause of mortality.[8] Inspired by Louis Pasteur's germ theory of disease, the British surgeon Joseph Lister began experimenting with carbolic acid (this compound) as a means to prevent wound infections.[9][10]

Starting in 1865, Lister used this compound to sterilize surgical instruments, the patient's skin, and the surgeon's hands.[8][9] He also applied dressings soaked in carbolic acid to wounds.[8][9] The results were dramatic, with a significant reduction in the incidence of sepsis and gangrene in his patients.[9] Lister's pioneering work, published in The Lancet in 1867, laid the foundation for modern aseptic surgical techniques and saved countless lives.[9] While the skin irritation caused by prolonged exposure to this compound eventually led to its replacement by less caustic antiseptics, its historical significance in medicine is undeniable.[1]

Mechanism of Action as an Antiseptic:

This compound's antimicrobial properties stem from its ability to disrupt microbial cells.[11][12] It achieves this through several mechanisms:

  • Protein Denaturation: this compound readily denatures essential proteins and enzymes within microorganisms, disrupting their cellular functions.[11][13]

  • Cell Membrane Damage: It damages the cell walls and membranes of bacteria and other microbes, leading to the leakage of intracellular components and eventual cell lysis.[11][12]

  • Protoplasmic Poison: In higher concentrations, this compound acts as a general protoplasmic poison, effectively killing the microorganisms.[12][14]

The Dawn of the Plastics Age: Bakelite and Beyond

The early 20th century witnessed the emergence of a new and revolutionary application for this compound: the production of synthetic plastics. In 1907, the Belgian-American chemist Leo Baekeland created the first commercially successful synthetic plastic, which he named Bakelite.[15][16] This thermosetting resin was produced through the condensation reaction of this compound and formaldehyde.[16][17]

Bakelite's properties of being a good electrical insulator and heat-resistant made it an ideal material for a vast range of applications, from electrical components and radio casings to kitchenware and jewelry.[16][18] The success of Bakelite marked the beginning of the modern plastics industry and demonstrated the immense potential of this compound as a monomer.

Phenol_to_Bakelite This compound This compound Reaction Condensation Polymerization This compound->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Catalyst Acid or Base Catalyst Catalyst->Reaction Bakelite This compound-Formaldehyde Resin (Bakelite) Reaction->Bakelite

Modern Industrial Applications: A Versatile Chemical Building Block

Today, this compound is a crucial commodity chemical with a global production of millions of tonnes annually.[1] Its versatility as a precursor makes it indispensable in numerous industrial sectors.

Table 1: Major Modern Applications of this compound

Application AreaSpecific UseEnd Products
Polymer Production Precursor to bisthis compound A (BPA)Polycarbonate plastics, epoxy resins[1][19]
Production of phenolic resinsAdhesives, laminates, coatings, molded products[19][20]
Precursor to caprolactamNylon 6 fibers and resins[1][20]
Pharmaceuticals Synthesis of salicylic acidAspirin (acetylsalicylic acid)[21][22]
Synthesis of other drugsVarious analgesics, antiseptics, and other pharmaceuticals[21][23]
Chemical Synthesis Production of alkylphenolsNonionic detergents, antioxidants[1]
Production of cyclohexanonePrecursor to adipic acid for nylon 6,6[1]
Other Applications Disinfectants and AntisepticsHousehold cleaners, mouthwashes (in low concentrations)[24][25]
HerbicidesPhenoxy herbicides[1]
Dyes and IndicatorsAzo dyes, pH indicators[24][26]

The Cumene Process: Modern this compound Synthesis

The vast majority of this compound produced today is synthesized via the cumene process.[15][26] This three-step process is highly efficient and co-produces acetone, another valuable industrial chemical.

Cumene_Process Benzene Benzene Alkylation Alkylation Benzene->Alkylation Propylene Propylene Propylene->Alkylation Cumene Cumene Alkylation->Cumene Oxidation Oxidation Cumene->Oxidation Air Air (O₂) Air->Oxidation CHP Cumene Hydroperoxide Oxidation->CHP Cleavage Cleavage CHP->Cleavage Acid Acid Catalyst Acid->Cleavage This compound This compound Cleavage->this compound Acetone Acetone Cleavage->Acetone

Conclusion: An Enduring Legacy in Science and Industry

The history of this compound is a compelling narrative of scientific inquiry and industrial innovation. From its humble origins in the byproducts of coal processing, this compound has risen to become a substance of immense importance. Its pivotal role in the development of antiseptic surgery fundamentally changed the practice of medicine, while its application in the creation of Bakelite ushered in the age of plastics. Today, this compound remains a cornerstone of the chemical industry, a testament to its enduring utility as a versatile and indispensable chemical building block. The story of this compound serves as a powerful reminder of how the exploration of even the most seemingly unpromising materials can lead to discoveries that profoundly shape our world.

References

  • Wikipedia. (n.d.). This compound.
  • This compound History. (n.d.). History - this compound.
  • Ataman Kimya. (n.d.). This compound.
  • Royal Society of Chemistry. (2009, August 31). Solving an infectious problem. RSC Education.
  • Laskaris, Z., & Rizvi, Z. A. (2022). Joseph Lister (1827-1912): A Pioneer of Antiseptic Surgery. Cureus, 14(12), e33232.
  • Hugo, W. B. (1978). Phenols: a review of their history and development as antimicrobial agents. Microbios, 23(92), 83-85.
  • Wikipedia. (n.d.). Joseph Lister.
  • Li, W., et al. (2022). Highly Efficient Extraction of Phenolic Compounds from Coal Tar Using Alcohol Amine Aqueous Solutions via Synergistic Extraction. Molecules, 27(23), 8563.
  • Study.com. (n.d.). Video: Phenolic Acid Disinfectant | Definition, Toxicity & Usage.
  • ResearchGate. (n.d.). Sir Joseph Lister and a depiction of surgery using this compound as disinfectant.
  • The Role of this compound (CAS 108-95-2) in Pharmaceutical Synthesis. (n.d.).
  • Scientific.Net. (n.d.). Studies on the Extraction of Phenols from Coal Tar Produced in Multi-Generation System.
  • Weir, J. M. (2025, May 26). The History of Phenolics In Healthcare Disinfection.
  • Biology Stack Exchange. (2016, August 31). How is this compound antiseptic?.
  • Study.com. (n.d.). Phenolic Acid Disinfectant | Definition, Toxicity & Usage - Lesson.
  • Encyclopedia.com. (n.d.). This compound.
  • Patsnap Synapse. (2024, June 15). What is this compound used for?.
  • Grokipedia. (n.d.). Friedlieb Ferdinand Runge.
  • Kiddle. (2025, October 17). Auguste Laurent Facts for Kids.
  • Britannica. (2026, January 2). This compound | Definition, Structure, Uses, & Facts.
  • PENPET. (n.d.). This compound for Advanced Chemical Synthesis Applications.
  • Atlas Fibre. (2025, April 16). A Brief, Bold History of Phenolics.
  • ACS Publications. (n.d.). A Review on the Extraction of Phenols from Coal Tar: Composition Distribution and Analysis, Methods and Mechanism, Process and Industrialization Prospect. Energy & Fuels.
  • GeeksforGeeks. (2025, July 23). Uses of this compound.
  • Vinipul Chemicals Pvt. Ltd. (2025, July 29). This compound for Resin and Plastic Production – High Purity.
  • Mental Floss. (2019, February 8). 7 Facts About Friedlieb Ferdinand Runge.
  • Elsapa Alzahbi. (2024, February 5). What Is this compound Used For in Everyday Products and Industries?.
  • INEOS Group. (n.d.). This compound.
  • Chemwin. (2025, July 15). The Key Role of this compound in Plastic Manufacturing.
  • Semantic Scholar. (n.d.). Separation of Phenolic Compounds from Coal Tar.
  • Wikipedia. (n.d.). Friedlieb Ferdinand Runge.
  • ACS Publications. (n.d.). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). Benzene.
  • Wikipedia. (n.d.). This compound formaldehyde resin.
  • GSC Online Press. (2023, September 7). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare.
  • ResearchGate. (2025, August 10). Historical Perspectives of Phenolic Resins.
  • Xometry. (2023, March 9). About this compound Formaldehyde Resin.
  • NSF Public Access Repository. (2022, May 9). Phenols in Pharmaceuticals: Analysis of a Recurring Motif.
  • Wikipedia. (n.d.). Auguste Laurent.
  • Britannica. (2025, December 12). Auguste Laurent | French Chemist & Organic Compound Pioneer.

Sources

An In-depth Technical Guide to Phenol Safety in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the hazards associated with phenol and the essential safety precautions required for its handling in a laboratory environment. It is intended for researchers, scientists, and drug development professionals who work with this chemical. The information herein is synthesized from authoritative sources to ensure technical accuracy and promote a culture of safety.

The Duality of this compound: A Potent Tool with Inherent Risks

This compound, also known as carbolic acid, is an aromatic organic compound with the molecular formula C₆H₅OH.[1] It is a versatile and widely used reagent in various laboratory applications, including tissue preservation, nucleic acid (DNA/RNA) extraction, and as a precursor in the synthesis of other chemicals.[2][3][4] However, its utility is matched by its significant and multifaceted hazards. This compound is both a corrosive and a systemic toxin, capable of causing severe chemical burns and systemic poisoning upon exposure through any route.[2][5]

The insidious nature of this compound exposure lies in its local anesthetic properties, which can mask the initial pain of a chemical burn, potentially delaying first aid and leading to more severe tissue damage.[5][6] Furthermore, this compound is rapidly absorbed through the skin, and exposure to even small areas can lead to systemic toxicity, affecting the central nervous system, heart, liver, and kidneys.[6][7][8] In severe cases, this compound exposure can be fatal.[2] This guide aims to equip laboratory personnel with the knowledge and procedures necessary to mitigate these risks effectively.

Understanding the Hazards: A Mechanistic Perspective

A thorough understanding of this compound's hazardous properties is fundamental to its safe handling. This compound's toxicity stems from its ability to denature proteins, leading to cell death and tissue necrosis.[1]

Routes of Exposure and Health Effects
  • Dermal (Skin) Contact: This is a primary route of exposure in a laboratory setting. This compound can rapidly penetrate intact skin, causing severe burns that may initially appear as white, painless patches before progressing to deeper tissue damage.[6] Systemic absorption can lead to symptoms such as headache, dizziness, nausea, vomiting, shock, convulsions, and even death.[3] Exposures covering 25% or more of the body surface area have been reported to be fatal.[2]

  • Inhalation: Inhaling this compound vapors can cause severe irritation to the respiratory tract, potentially leading to pulmonary edema, a medical emergency.[9][10] Chronic inhalation may result in systemic effects, including weight loss, muscle weakness, and damage to the liver and kidneys.[3][11]

  • Ocular (Eye) Contact: Splashes of this compound into the eyes can cause severe damage, including permanent injury, blindness, and scarring.[2][10]

  • Ingestion: Ingestion of this compound can cause severe burns to the mouth, throat, and stomach, leading to rapid systemic toxicity and potentially death.[3][10] Even a small amount, as little as 15 mL, has resulted in a fatality.[2]

Exposure Limits

Regulatory bodies have established permissible exposure limits (PELs) for airborne this compound to protect workers. It is crucial to maintain workplace concentrations below these levels.

AgencyExposure Limit (8-hour Time-Weighted Average)Short-Term Exposure Limit (STEL) / Ceiling
OSHA 5 ppm[9]-
NIOSH 5 ppm[9]15.6 ppm (15-minute Ceiling)[9]
ACGIH 5 ppm[9]-

A Multi-Layered Defense: Engineering Controls, Administrative Protocols, and Personal Protective Equipment (PPE)

A robust safety strategy for handling this compound relies on a hierarchy of controls, starting with the most effective measures.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate personnel from the hazard.

  • Chemical Fume Hood: All work with concentrated this compound solutions, and whenever there is a potential for aerosol generation, must be conducted in a certified chemical fume hood.[3][7] The fume hood sash provides a physical barrier and contains vapors, minimizing inhalation exposure.[2]

  • Emergency Equipment: Immediate and unobstructed access to an ANSI-approved emergency eyewash station and safety shower is mandatory in any area where this compound is used.[3][12] Personnel must be trained on their location and operation before beginning any work with this compound.

Administrative Controls: Standard Operating Procedures (SOPs)

Written Standard Operating Procedures (SOPs) are critical for ensuring consistent and safe handling of this compound. These should be specific to each laboratory and procedure and should include:

  • Designated Work Areas: Clearly demarcate areas where this compound is stored and handled.[13][14]

  • Minimization: Use the smallest quantity of this compound necessary for the experiment.[13]

  • Storage: Store this compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizers, strong bases, and sources of ignition.[7][12] Containers should be tightly sealed and stored below eye level.[3][13]

  • Waste Disposal: All this compound waste, including contaminated labware and PPE, must be disposed of as hazardous waste in clearly labeled, sealed containers.[3][15] Never dispose of this compound down the drain.[15]

Personal Protective Equipment (PPE): The Final Barrier

Appropriate PPE must be worn at all times when handling this compound.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[3] When there is a significant splash hazard, a face shield should be worn in addition to goggles.[3]

  • Skin and Body Protection: A fully buttoned lab coat, long pants, and closed-toe shoes are required.[3] For tasks with a high potential for splashing, a butyl rubber or neoprene apron should be worn over the lab coat.[3]

  • Hand Protection: The choice of gloves is critical and depends on the concentration of this compound and the duration of the task. Nitrile gloves offer minimal protection and are only suitable for incidental contact with dilute solutions, and gloves should be changed immediately upon contamination.[3] For handling concentrated this compound or for prolonged tasks, more robust gloves are required.

Glove MaterialLevel of Protection (Concentrated this compound)
Butyl RubberGood to Excellent[2][9]
VitonGood to Excellent[2][9]
Silver Shield®/4H®Excellent[9]
NeopreneSuitable for short-term work[2]

Double gloving is a good practice to enhance protection.[13]

Emergency Response: A Calm and Methodical Approach

In the event of a this compound exposure or spill, a rapid and correct response is critical to minimizing harm.

Workflow for this compound Exposure

Phenol_Exposure_Workflow cluster_scene This compound Exposure Occurs cluster_response Immediate Actions cluster_decon_type Decontamination Protocol cluster_skin_actions Skin Decontamination cluster_eye_actions Eye Decontamination cluster_inhalation_actions Inhalation Response cluster_ingestion_actions Ingestion Response start Exposure Event remove_clothing Remove Contaminated Clothing & PPE start->remove_clothing call_for_help Call for Help / 911 start->call_for_help decontaminate Initiate Decontamination remove_clothing->decontaminate skin_exposure Skin Exposure decontaminate->skin_exposure If skin eye_exposure Eye Exposure decontaminate->eye_exposure If eyes inhalation Inhalation decontaminate->inhalation If inhaled ingestion Ingestion decontaminate->ingestion If ingested peg_application Wipe with Polyethylene Glycol (PEG 300/400) skin_exposure->peg_application Small exposure water_flush_large Use Emergency Shower (15+ min for large exposures) skin_exposure->water_flush_large Large exposure eyewash Flush with Eyewash for 15+ minutes eye_exposure->eyewash fresh_air Move to Fresh Air inhalation->fresh_air no_vomit Do NOT Induce Vomiting ingestion->no_vomit seek_medical Seek Immediate Medical Attention peg_application->seek_medical water_flush_large->seek_medical seek_medical_eye Seek Immediate Medical Attention eyewash->seek_medical_eye seek_medical_inhalation Seek Immediate Medical Attention fresh_air->seek_medical_inhalation water_milk Give Water or Milk (if conscious) no_vomit->water_milk seek_medical_ingestion Seek Immediate Medical Attention water_milk->seek_medical_ingestion

Caption: Workflow for responding to a this compound exposure incident.

Detailed First Aid Protocols
  • Skin Exposure:

    • Immediately remove all contaminated clothing, including leather items like belts and watchbands.[2] Anyone assisting should wear appropriate protective gloves.[2]

    • For small exposures, rapidly wipe the affected area with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400).[2] Continue until there is no detectable odor of this compound.[2]

    • For large exposures, or if PEG is unavailable, use an emergency shower to flush the area with copious amounts of water for at least 15 minutes.[2] Lesser amounts of water can dilute the this compound and increase the area of exposure.[2]

    • Seek immediate medical attention for all exposures.[3]

  • Eye Exposure:

    • Immediately flush the eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[2]

    • Seek immediate medical attention.[2]

  • Inhalation:

    • Move the individual to fresh air immediately.[3]

    • Seek immediate medical attention.[3]

  • Ingestion:

    • Do NOT induce vomiting.[2]

    • If the person is conscious and able to swallow, give 4-8 ounces of water or milk.[2]

    • Seek immediate medical attention.[2]

Spill Response Protocol

The response to a this compound spill depends on its size.

  • Small Spill (<50 mL) within a Fume Hood:

    • Alert personnel in the immediate area.[3]

    • Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber).[3]

    • Confine the spill using an absorbent material like vermiculite or spill pads.[3]

    • Carefully collect the absorbed material into a sealable container.[3]

    • Decontaminate the spill area with soap and water.[3]

    • Label the container as hazardous waste and arrange for disposal.[3]

  • Large Spill (>50 mL) or Any Spill Outside a Fume Hood:

    • Evacuate the immediate area.[3]

    • Alert others and your supervisor.

    • If safe to do so, remove any ignition sources.[7]

    • Close the laboratory doors and prevent entry.[7]

    • Contact your institution's emergency response team (e.g., Environmental Health & Safety).[3]

Phenol_Spill_Response cluster_small Small Spill (<50mL) in Fume Hood cluster_large Large Spill (>50mL) or Outside Hood spill This compound Spill Occurs assess Assess Spill Size & Location spill->assess alert_small Alert Area Personnel assess->alert_small Small & Contained evacuate Evacuate Area assess->evacuate Large or Uncontained don_ppe Don Appropriate PPE alert_small->don_ppe contain Contain with Absorbent don_ppe->contain collect Collect Waste contain->collect decontaminate_area Decontaminate Surface collect->decontaminate_area dispose Dispose as Hazardous Waste decontaminate_area->dispose alert_large Alert Others & Supervisor evacuate->alert_large secure_area Secure Area / Prevent Entry alert_large->secure_area call_emergency Call Emergency Response Team secure_area->call_emergency

Caption: Decision workflow for responding to a this compound spill.

Conclusion: A Commitment to Safety

This compound is an indispensable tool in many areas of scientific research and development. However, its significant hazards demand a culture of safety, rigorous adherence to established protocols, and a thorough understanding of its risks. By implementing a multi-layered safety approach that includes robust engineering controls, comprehensive administrative procedures, and the consistent use of appropriate personal protective equipment, researchers can handle this compound with the confidence that they are protecting themselves, their colleagues, and their work environment.

References

  • Standard Operating Procedure - this compound. (2022, June). Yale Environmental Health & Safety.
  • This compound - Hazardous Substance Fact Sheet. (2015, August). New Jersey Department of Health.
  • This compound. (n.d.). Office of Environmental Health and Safety - Princeton University.
  • Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated this compound. (n.d.). Monash University.
  • FACT SHEET: this compound. (n.d.). UC Berkeley Environment, Health & Safety.
  • This compound. (n.d.). Western Washington University.
  • This compound - OHS Information Sheet. (2023, June). Health Safety & Wellbeing - Monash University.
  • This compound - NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
  • Working Safely with this compound Guideline. (n.d.). UQ Policy and Procedure Library - The University of Queensland.
  • Understanding this compound Health Effects: From Industrial Exposure to Environmental Risks. (2025, December 28). Environmental Health Insights.
  • This compound SOP.docx. (n.d.). OSU Chemistry.
  • This compound SOP. (n.d.). Texas Woman's University.
  • This compound - First Aid Guidance. (n.d.). Current Staff - University of St Andrews.
  • FACT SHEET: this compound. (2023, June 30). Environmental Health and Safety - Tulane University.
  • This compound. (n.d.). Wikipedia.
  • This compound. (n.d.). United States Environmental Protection Agency.
  • This compound: toxicological overview. (2024, October 1). GOV.UK.
  • This compound. (n.d.). NIOSH - CDC Archive.
  • This compound, Chloroform, or TRIzol™ Waste Disposal. (n.d.). Research Safety Affairs - The University of Tennessee Health Science Center.
  • How Do You Dispose Of this compound Safely? (2025, August 3). Chemistry For Everyone - YouTube.
  • How can I dispose this compound? (2015, January 9).
  • This compound. (n.d.). Occupational Safety and Health Administration.
  • This compound. (n.d.). PubChem - NIH.
  • OESO this compound Guideline. (n.d.). Duke Safety.
  • This compound Hazards and Precautions. (n.d.). Scribd.
  • This compound and Cresol. (n.d.). OSHA.

Sources

Introduction: The Unique Reactivity of the Phenolic Hydroxyl Group

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Reactions of the Phenolic Hydroxyl Group

Phenol, a hydroxyl group directly bonded to a benzene ring, represents a cornerstone of organic chemistry and is a pivotal structural motif in countless pharmaceuticals, natural products, and industrial chemicals.[1][2] The direct attachment of the hydroxyl group to the sp²-hybridized carbon of the aromatic ring creates a unique electronic environment that profoundly influences its chemical behavior. This guide provides an in-depth exploration of the core reactions involving the phenolic hydroxyl group, moving from its fundamental acidic nature to its role in directing aromatic substitution and its participation in oxidation and reduction reactions. The narrative is structured to provide not just procedural knowledge but a deep mechanistic understanding, essential for researchers and drug development professionals aiming to manipulate and leverage this compound chemistry in their work.

The Acidity of Phenols: The Foundation of Reactivity

The most defining characteristic of the phenolic hydroxyl group is its acidity, which is significantly greater than that of aliphatic alcohols.[1][3][4] While typical alcohols have pKa values around 16-18, this compound's pKa is approximately 10.[3][5] This enhanced acidity is the gateway to many of its subsequent reactions, as it allows for the ready formation of the highly nucleophilic phenoxide ion in the presence of a base.[2]

Mechanistic Basis of Acidity: Resonance Stabilization

The increased acidity of phenols is directly attributable to the stability of its conjugate base, the phenoxide ion.[1][5][6] Upon deprotonation, the negative charge on the oxygen atom is not localized; instead, it is delocalized into the π-electron system of the aromatic ring through resonance.[1][5][7] This distribution of negative charge across the ortho and para positions of the ring stabilizes the phenoxide ion, making the parent this compound more likely to donate its proton.[5][7]

Caption: Resonance delocalization of the negative charge in the phenoxide ion.

Effect of Substituents on Acidity

The acidity of a this compound can be finely tuned by the presence of substituents on the aromatic ring. This principle is critical in drug design for modulating the pKa of a phenolic moiety to optimize binding or pharmacokinetic properties.

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or halides increase acidity by further delocalizing the negative charge of the phenoxide ion, thereby stabilizing it. The effect is most pronounced when these groups are at the ortho and para positions.[7]

  • Electron-Donating Groups (EDGs): Substituents like alkyl (-R) or alkoxy (-OR) groups decrease acidity. They destabilize the phenoxide ion by intensifying the negative charge through an inductive effect.[6]

Table 1: pKa Values of Substituted Phenols

CompoundSubstituentPositionpKa Value
Cyclohexanol(Aliphatic Ref.)-~18.0
This compound-H-9.95
p-Cresol-CH₃para10.26
p-Methoxythis compound-OCH₃para10.21
p-Chlorothis compound-Clpara9.42
p-Nitrothis compound-NO₂para7.15
2,4,6-Trinitrothis compound-NO₂ortho, para0.38

Reactions at the Hydroxyl Oxygen: O-Alkylation and O-Acylation

The formation of the nucleophilic phenoxide ion is the key step for reactions occurring at the oxygen atom, primarily ether and ester formation.

Williamson Ether Synthesis (O-Alkylation)

The Williamson ether synthesis is a robust and widely used method for preparing aryl ethers from phenols. The reaction proceeds via an Sₙ2 mechanism where the phenoxide ion acts as the nucleophile, attacking an alkyl halide.[8][9]

Mechanism:

  • Deprotonation: The this compound is treated with a base (e.g., NaOH, K₂CO₃) to generate the phenoxide ion.

  • Nucleophilic Attack: The phenoxide ion attacks the primary or methyl alkyl halide, displacing the halide and forming the ether.

Williamson_Ether_Synthesis This compound This compound phenoxide Phenoxide Ion (Nucleophile) This compound->phenoxide + Base base Base (e.g., NaOH) ether Aryl Ether (Product) phenoxide->ether + R-X (SN2 Attack) alkyl_halide Alkyl Halide (R-X) Electrophile alkyl_halide->ether salt Salt (NaX) ether->salt + Byproduct

Caption: Workflow for the Williamson Ether Synthesis of aryl ethers.

Field Insights & Protocol: For laboratory synthesis, a common challenge is the mutual insolubility of the aqueous base and the organic reactants. A phase-transfer catalyst, such as a quaternary ammonium salt, can be employed to shuttle the phenoxide ion into the organic phase where it can react with the alkyl halide.[8][9]

Protocol: Synthesis of 4-Ethylanisole

  • To a 5 mL conical vial containing a magnetic spin vane, add 4-ethylthis compound (1.0 eq.), sodium hydroxide (1.1 eq.), and tetrabutylammonium bromide (0.05 eq.).[8]

  • Heat the mixture gently until a liquid forms.

  • Attach a reflux condenser and add methyl iodide (1.2 eq.) through the top of the condenser.[8]

  • Reflux the mixture gently for 1 hour. Caution: Methyl iodide is volatile and toxic. The reaction must be performed in a well-ventilated fume hood.

  • After cooling, dilute the reaction mixture with diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with aqueous NaOH to remove unreacted this compound, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify via column chromatography if necessary.

Schotten-Baumann Reaction (O-Acylation)

The Schotten-Baumann reaction is the standard method for converting phenols to phenyl esters using an acyl chloride or anhydride in the presence of an aqueous base.[10][11][12] The base serves a dual purpose: it neutralizes the HCl byproduct and, more importantly, converts the this compound into the more reactive phenoxide ion.[11][12]

Mechanism: The reaction is a nucleophilic acyl substitution. The highly nucleophilic phenoxide ion attacks the electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate collapses, expelling the chloride ion to form the ester.[12]

Protocol: Synthesis of Phenyl Benzoate

  • In a flask, dissolve this compound (1.0 eq.) in a 10% aqueous sodium hydroxide solution.[13]

  • Cool the flask in an ice bath.

  • Add benzoyl chloride (1.1 eq.) dropwise while vigorously stirring the mixture.[13]

  • Continue stirring for 15-20 minutes after the addition is complete. A solid precipitate of phenyl benzoate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with cold water to remove any remaining base and salts, followed by a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain pure phenyl benzoate.

Reactions of the Aromatic Ring: Electrophilic Substitution

The hydroxyl group is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution.[14][15][16][17] The lone pairs on the oxygen atom increase the electron density of the ring, particularly at the ortho and para positions, making phenols highly susceptible to attack by electrophiles.[14][15][18]

Kolbe-Schmitt Reaction: Carboxylation

This reaction is of immense industrial importance, as it forms the basis for the synthesis of salicylic acid, the precursor to aspirin.[19][20][21] The reaction involves the carboxylation of sodium phenoxide by heating it with carbon dioxide under pressure.[19]

Mechanism: The reaction proceeds via the electrophilic attack of CO₂ (a weak electrophile) on the electron-rich phenoxide ring.[16][19][21] The sodium ion is believed to play a crucial role in directing the carboxylation to the ortho position by forming a chelate complex with the phenoxide oxygen and the incoming CO₂. When potassium phenoxide is used, the para isomer (4-hydroxybenzoic acid) is favored, which is a precursor for parabens.[19][21]

Protocol: Synthesis of Salicylic Acid

  • Sodium phenoxide is prepared by treating this compound with a stoichiometric amount of sodium hydroxide.

  • The dry sodium phenoxide powder is placed in an autoclave.

  • The vessel is pressurized with carbon dioxide (typically to 100 atm) and heated to 125 °C for several hours.[19]

  • The resulting sodium salicylate is dissolved in water.

  • Acidification of the solution with a strong acid, such as sulfuric acid, precipitates salicylic acid, which is then collected by filtration.[19]

Reimer-Tiemann Reaction: Formylation

The Reimer-Tiemann reaction introduces a formyl group (-CHO) onto the aromatic ring, predominantly at the ortho position, to yield a hydroxybenzaldehyde.[22][23][24] The reaction involves treating a this compound with chloroform (CHCl₃) in a strong basic solution.[23]

Mechanism: The key to this reaction is the in-situ generation of the highly reactive electrophile, dichlorocarbene (:CCl₂).[22][23][25]

  • The strong base deprotonates chloroform to form the trichloromethyl anion (-CCl₃).

  • This anion rapidly undergoes alpha-elimination to lose a chloride ion, forming dichlorocarbene.[23]

  • Simultaneously, the base deprotonates the this compound to form the phenoxide ion.

  • The electron-rich phenoxide ring attacks the electron-deficient dichlorocarbene, leading to the formation of a dichloromethyl-substituted intermediate.[22][25]

  • Hydrolysis of this intermediate under the basic conditions yields the final formylated product, salicylaldehyde.[22]

Reimer_Tiemann_Mechanism cluster_0 Carbene Generation cluster_1 Electrophilic Attack & Hydrolysis chloroform CHCl₃ anion ⁻CCl₃ chloroform->anion + OH⁻ base OH⁻ carbene Dichlorocarbene (:CCl₂) Electrophile anion->carbene - Cl⁻ (α-elimination) intermediate Dichloromethyl Intermediate carbene->intermediate This compound This compound phenoxide Phenoxide Ion This compound->phenoxide + OH⁻ phenoxide->intermediate + :CCl₂ product Salicylaldehyde intermediate->product Hydrolysis

Caption: Key steps in the Reimer-Tiemann reaction mechanism.

Field Insights: The reaction is typically run in a two-phase system (aqueous NaOH and organic chloroform), requiring vigorous stirring or a phase-transfer catalyst to facilitate the reaction.[22][23] Yields can sometimes be modest due to the complexity of the reaction and potential side reactions.[26]

Fries Rearrangement: Acyl Group Migration

The Fries rearrangement converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst (e.g., AlCl₃).[27][28][29] It is an intramolecular rearrangement where the acyl group migrates from the phenolic oxygen to the ortho or para position of the ring.[27]

Mechanism & Selectivity: The reaction is believed to proceed through the formation of an acylium ion intermediate.[27] A fascinating aspect of this reaction, crucial for synthetic planning, is its temperature-dependent selectivity.

  • Low Temperatures: Favor the para product (thermodynamic control).

  • High Temperatures: Favor the ortho product (kinetic control). The ortho product can form a more stable bidentate chelate with the Lewis acid catalyst, lowering its activation energy.[27]

This selectivity is also influenced by the solvent; non-polar solvents tend to favor the ortho product, while increasing solvent polarity favors the para product.[27]

Oxidation and Reduction Reactions

Oxidation to Quinones

Phenols are readily oxidized to form quinones, a class of compounds important in biological redox systems (e.g., ubiquinones) and as synthetic intermediates.[1][17][30][31] Strong oxidizing agents like chromic acid (H₂CrO₄) or Fremy's salt can be used.[17][30][31][32] The oxidation of this compound itself typically yields p-benzoquinone.[17][30][31] Hypervalent iodine reagents have also emerged as powerful oxidants for these transformations.[33]

Process: this compound → Oxidation → p-Benzoquinone

The quinone-hydroquinone system is a reversible redox couple, and quinones can be easily reduced back to their corresponding dihydroxybenzenes (hydroquinones) using mild reducing agents like sodium borohydride (NaBH₄) or stannous chloride (SnCl₂).[30][31][32]

Reduction of the Aromatic Ring

The aromatic ring of this compound can be reduced to a cyclohexane ring through catalytic hydrogenation. This reaction is a key industrial process for producing cyclohexanol, a precursor for the synthesis of nylon.[34][35]

Process: this compound + 3 H₂ → (Catalyst, Heat, Pressure) → Cyclohexanol

Catalysts and Conditions:

  • Nickel (Ni): Often used in industrial settings. For example, Ni supported on carbon nanotubes (Ni/CNT) has been shown to be effective.[34][36] Reaction conditions can be around 220°C.[34]

  • Palladium (Pd) / Platinum (Pt) / Rhodium (Rh): Also highly effective catalysts. Bifunctional catalysts like Pd/NaY can provide tunable selectivity between cyclohexanol and cyclohexane depending on the solvent polarity.[35]

  • Reaction Conditions: The reaction typically requires high pressure of hydrogen gas and elevated temperatures. For instance, complete conversion and selectivity to cyclohexanol can be achieved at 120°C and 2.0 MPa H₂ pressure with certain Ni-based catalysts.[37] The process often proceeds via cyclohexanone as an intermediate, which is then further reduced to cyclohexanol.[34][36]

Conclusion

The chemistry of the phenolic hydroxyl group is a rich and varied field, pivotal to both academic research and industrial application. Its acidity provides the entry point to a vast array of transformations, from simple ether and ester formation to complex, name-brand rearrangements. Furthermore, its profound influence on the reactivity of the attached aromatic ring makes it a powerful tool for directing electrophilic substitution. A thorough grasp of the mechanisms and experimental nuances detailed in this guide empowers researchers and drug development professionals to strategically design and execute syntheses involving this versatile and ubiquitous functional group.

References

  • Wikipedia. Phenols.
  • Pearson. Phenols (pKa ≈ 10) are more acidic than other alcohols.
  • Wikipedia. Reimer–Tiemann reaction.
  • MDPI. Selective Hydrogenation of this compound to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen.
  • Quora. How do phenols undergo electrophilic aromatic substitution reactions, and what are some common electrophiles used in these reactions?.
  • Patsnap Synapse.
  • SATHEE. Chemistry Schotten Baumann Reaction.
  • NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples.
  • Illinois Experts. Selective Hydrogenation of this compound to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen.
  • Wikipedia. Kolbe–Schmitt reaction.
  • Wikipedia. Fries rearrangement.
  • Reaction Chemistry & Engineering (RSC Publishing).
  • Save My Exams. Reactions of this compound - A Level Chemistry Revision Notes.
  • Wikipedia.
  • BYJU'S. Reimer Tiemann Reaction Mechanism.
  • Google Patents. Catalytic conversion of this compound to cyclohexanol and/or cyclohexanone.
  • Alfa Chemistry. Fries Rearrangement.
  • Unknown Source.
  • Allen.
  • Pharmaguideline. Acidity of Phenols, Effect of Substituents on Acidity.
  • Testbook.
  • Chemistry Notes.
  • RSC Publishing.
  • Filo. Write a short note on the Schotten-Baumann reaction of this compound..
  • brainly.com. [FREE] Describe the chemical process to convert this compound to quinone and then to hydroxyquinone..
  • Chemistry LibreTexts. 13.5: Acidity of Alcohols and Phenols.
  • GeeksforGeeks. Kolbe's Reaction.
  • Chemistry LibreTexts. 17.10: Reactions of Phenols.
  • Chemistry LibreTexts. 3.1.11: Reactions of Phenols.
  • Chemistry LibreTexts. 17.11: Reactions of Phenols.
  • Aakash.
  • Chemistry Notes.
  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process).
  • Unknown Source.
  • Organic Chemistry Portal. Fries Rearrangement.
  • SynArchive.
  • YouTube. How Does this compound React With Other Chemicals? - Chemistry For Everyone.
  • Thermo Fisher Scientific. Fries Rearrangement.
  • Unknown Source.
  • BYJU'S. Electrophilic Substitution Reactions of Phenols.
  • Study.com. This compound in Chemistry | Properties, Synthesis & Reactions - Lesson.
  • S
  • Unknown Source.
  • Chemistry LibreTexts. 16.
  • Utah Tech University. Williamson Ether Synthesis.
  • RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
  • Francis Academic Press.
  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
  • Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • YouTube. Williamson Ether Synthesis.

Sources

An In-Depth Technical Guide to Electrophilic Aromatic Substitution in Phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenol, a foundational aromatic compound, exhibits a pronounced reactivity towards electrophilic aromatic substitution (EAS), a cornerstone of organic synthesis. The hydroxyl (-OH) group's profound influence on the aromatic ring's electron density and regioselectivity makes this compound a versatile precursor for a vast array of pharmaceuticals, agrochemicals, and industrial polymers. This guide provides a comprehensive exploration of the core principles governing EAS in this compound, offering detailed mechanistic insights and field-proven experimental protocols for key transformations. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as a vital resource for professionals engaged in the synthesis and application of phenolic compounds.

The Activating and Directing Influence of the Hydroxyl Group

The hydroxyl group is a powerful activating and ortho-, para- directing group in electrophilic aromatic substitution.[1] This is a consequence of the interplay between two opposing electronic effects: the inductive effect (-I) and the resonance effect (+M or +R).

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a withdrawal of electron density from the benzene ring through the sigma bond. This effect, on its own, would deactivate the ring.

  • Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic pi-system.[2][3] This donation of electron density significantly increases the nucleophilicity of the ring, making it much more reactive towards electrophiles than benzene.[3]

The resonance effect is far more dominant than the inductive effect, resulting in a net activation of the ring.[2][4] The resonance structures of this compound demonstrate that the electron density is specifically increased at the ortho and para positions, thereby directing incoming electrophiles to these sites.[2][5]

Mechanistic Rationale for Ortho-, Para- Direction

The attack of an electrophile (E+) at the ortho, para, or meta position leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Ortho and Para Attack: The arenium ions formed from ortho and para attack have four resonance structures, one of which involves the lone pair of the hydroxyl group directly stabilizing the positive charge. This additional resonance contributor makes these intermediates significantly more stable.

  • Meta Attack: The arenium ion resulting from meta attack only has three resonance structures, none of which allow for direct stabilization of the positive charge by the hydroxyl group's lone pair.

Consequently, the activation energies for ortho and para substitution are lower, leading to these products being formed preferentially.

Key Electrophilic Aromatic Substitution Reactions of this compound

This compound's high reactivity allows many EAS reactions to proceed under milder conditions than those required for benzene. In some cases, the high degree of activation can lead to polysubstitution, which requires careful control of reaction conditions.[6]

Halogenation

Due to the strong activating effect of the hydroxyl group, phenols undergo halogenation even in the absence of a Lewis acid catalyst.[7][8]

  • Monohalogenation: When this compound is treated with bromine in a solvent of low polarity, such as carbon disulfide (CS₂) or chloroform (CHCl₃) at low temperatures, a mixture of o-bromothis compound and p-bromothis compound is formed.[8]

  • Polyhalogenation: In the presence of a polar solvent like water, this compound reacts with bromine water to give a white precipitate of 2,4,6-tribromothis compound.[7][8] This reaction is often used as a qualitative test for phenols.

2.1.1. Experimental Protocol: Monobromination of this compound
  • Dissolve this compound in a suitable low-polarity solvent (e.g., carbon tetrachloride or chloroform).

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise with constant stirring.

  • Continue stirring until the bromine color disappears.

  • Wash the reaction mixture with a dilute solution of sodium bisulfite to remove any unreacted bromine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The resulting mixture of o- and p-bromothis compound can be separated by fractional distillation or chromatography.

Nitration

The nitration of this compound also demonstrates the high reactivity of the phenolic ring.

  • Mononitration: Treatment of this compound with dilute nitric acid at a low temperature (around 298 K) yields a mixture of o-nitrothis compound and p-nitrothis compound.[7][8] These isomers can be separated by steam distillation, as o-nitrothis compound is more volatile due to intramolecular hydrogen bonding, while p-nitrothis compound exhibits intermolecular hydrogen bonding.[8]

  • Polynitration: When this compound is treated with concentrated nitric acid in the presence of concentrated sulfuric acid, 2,4,6-trinitrothis compound (picric acid) is formed.[8][9] However, the yield can be low due to oxidation of the this compound.[10]

2.2.1. Experimental Protocol: Nitration of this compound to o- and p-Nitrophenols[11]
  • To a stirred solution of this compound in dichloromethane, add a heterogeneous mixture of sodium nitrate, an inorganic acidic salt (like Mg(HSO₄)₂ or NaHSO₄·H₂O), and wet silica gel.

  • Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, filter the reaction mixture to remove the solid reagents.

  • Evaporate the solvent from the filtrate to obtain a mixture of o- and p-nitrophenols.

  • Separate the isomers using steam distillation.

Sulfonation

The sulfonation of this compound is a reversible reaction, and the product distribution is temperature-dependent.[12]

  • Kinetic vs. Thermodynamic Control: At lower temperatures (around 288-293 K), the reaction is under kinetic control, and the major product is the ortho-isomer, o-phenolsulfonic acid.[12][13] At higher temperatures (around 373 K), the reaction is under thermodynamic control, and the more stable para-isomer, p-phenolsulfonic acid, predominates.[12][14] Heating the ortho-isomer can cause it to rearrange to the para-isomer.[12]

2.3.1. Mechanistic Pathway of Sulfonation

Sulfonation_Mechanism cluster_reactants Reactants cluster_electrophile Electrophile Generation cluster_attack Electrophilic Attack cluster_deprotonation Deprotonation This compound This compound arenium_ion Arenium Ion (Resonance Stabilized) This compound->arenium_ion + SO₃ h2so4 2 H₂SO₄ so3 SO₃ (Electrophile) h2so4->so3 h3o_plus H₃O⁺ h2so4->h3o_plus hso4_minus HSO₄⁻ h2so4->hso4_minus product_ortho o-phenolsulfonic acid arenium_ion->product_ortho - H⁺ product_para p-phenolsulfonic acid arenium_ion->product_para - H⁺ Kolbe_Schmitt_Workflow This compound This compound phenoxide Sodium Phenoxide This compound->phenoxide + NaOH naoh NaOH salicylate Sodium Salicylate phenoxide->salicylate + CO₂ co2 CO₂ (100 atm, 125°C) product Salicylic Acid salicylate->product + Acid acid Acid (e.g., H₂SO₄)

Caption: Workflow for the Kolbe-Schmitt synthesis of salicylic acid.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is used for the ortho-formylation of phenols, most commonly to convert this compound into salicylaldehyde. [15][16]The reaction is carried out by treating this compound with chloroform in the presence of a strong base, such as sodium hydroxide. [15][16]The reactive electrophile in this reaction is dichlorocarbene (:CCl₂), which is generated in situ from chloroform and the base. [16][17]

3.2.1. Mechanistic Steps of the Reimer-Tiemann Reaction
  • Dichlorocarbene Formation: The strong base deprotonates chloroform to form the trichloromethyl anion, which then undergoes alpha-elimination to yield dichlorocarbene. [17]2. Phenoxide Formation: The base also deprotonates this compound to form the more reactive phenoxide ion.

  • Electrophilic Attack: The electron-rich phenoxide ion attacks the electron-deficient dichlorocarbene, primarily at the ortho position. [16]4. Hydrolysis: The resulting intermediate is hydrolyzed to form the final salicylaldehyde product.

Synthesis of Phenolphthalein

Phenolphthalein, a common pH indicator, is synthesized via an electrophilic aromatic substitution reaction involving the condensation of two equivalents of this compound with one equivalent of phthalic anhydride in the presence of an acid catalyst, such as concentrated sulfuric acid. [18][19][20]

3.3.1. Experimental Protocol: Synthesis of Phenolphthalein

[21][22]1. Carefully heat a mixture of phthalic anhydride and concentrated sulfuric acid. 2. Cool the solution and add this compound. 3. Heat the reaction mixture at 115-120°C for several hours. 4. Pour the hot reaction mixture into boiling water. 5. Remove excess this compound by steam distillation. 6. Extract the solid product with dilute sodium hydroxide solution to dissolve the phenolphthalein. 7. Filter the solution and acidify the filtrate with a weak acid (e.g., acetic acid) to precipitate the crude phenolphthalein. 8. The crude product can be purified by recrystallization from ethanol.

Summary of Reaction Conditions

ReactionReagentsConditionsMajor Product(s)
Monobromination Br₂ in CCl₄ or CHCl₃Low temperatureo- and p-bromothis compound
Tribromination Bromine waterRoom temperature2,4,6-tribromothis compound
Mononitration Dilute HNO₃Low temperature (298 K)o- and p-nitrothis compound
Trinitration Conc. HNO₃, Conc. H₂SO₄Heat2,4,6-trinitrothis compound
Sulfonation (Kinetic) Conc. H₂SO₄Low temperature (293 K)o-phenolsulfonic acid
Sulfonation (Thermo) Conc. H₂SO₄High temperature (373 K)p-phenolsulfonic acid
Kolbe-Schmitt 1. NaOH 2. CO₂ 3. H⁺100 atm, 125°CSalicylic acid
Reimer-Tiemann CHCl₃, NaOHHeatSalicylaldehyde
Phenolphthalein Synth. Phthalic anhydride, H₂SO₄115-120°CPhenolphthalein

Conclusion

The electrophilic aromatic substitution of this compound is a fundamentally important and highly versatile class of reactions in organic chemistry. The strong activating and ortho-, para- directing nature of the hydroxyl group enables a wide range of transformations under relatively mild conditions. A thorough understanding of the underlying mechanisms, the influence of reaction parameters, and the specific protocols for key named reactions is essential for researchers and professionals in drug development and chemical synthesis. This guide has provided a detailed overview of these core concepts, aiming to equip the reader with the knowledge necessary to effectively utilize this compound as a building block for complex molecular architectures.

References

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
  • Quora. (2018). Why is -OH group of this compound ortho/para directing?
  • University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols.
  • Wikipedia. (2023). Reimer–Tiemann reaction.
  • Wikipedia. (2023). Phenolphthalein.
  • Vedantu. (n.d.). This compound on sulphonation at 100 - o C - gives.
  • Wikipedia. (2023). Kolbe–Schmitt reaction.
  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
  • SlideShare. (n.d.). Unit-III Aromatic electrophilic substitution reactions of this compound.
  • Wikipedia. (2024). This compound.
  • Chemistry Steps. (n.d.). Reactions of Phenols.
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
  • Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols.
  • Quora. (2018). Why do phenols are very reactive towards electrophilic aromatic substitution?
  • YouTube. (2015). Making Phenolphthalein (a common pH indicator).
  • Vedantu. (n.d.). How will you convert this compound to phenolphthalein class 12 chemistry CBSE.
  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.
  • Allen Overseas. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications.
  • PrepChem.com. (n.d.). Preparation of phenolphthalein.
  • Chemistry Notes. (2022). Reimer Tiemann Reaction: Mechanism and application.
  • Allen. (n.d.). Phenolphthalein can be prepared by reaction of this compound and.
  • J&K Scientific LLC. (n.d.). Kolbe-Schmitt Reaction.
  • Grokipedia. (n.d.). Kolbe–Schmitt reaction.
  • YouTube. (2023). sulphonation reaction | reactions of this compound.
  • Testbook. (n.d.). Kolbe's Reaction Mechanism | Kolbe-Schmitt Reaction.
  • BYJU'S. (n.d.). Kolbe's Reaction Mechanism.
  • NIH. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions.
  • Quora. (2015). What is a sulphonation reaction of this compound?
  • YouTube. (2020). OH Group in this compound is Ortho para Directing explain By Manoj Parghan( MSc chem) topic of this compound.
  • Filo. (n.d.). Question: 1) this compound is ortho para director towards electrophilic substitu...
  • Quora. (2023). What are the typical reaction conditions and mechanisms for the nitration of phenols, and how do the substituents on the aromatic ring affect the reaction outcome?
  • Vedantu. (n.d.). Nitration of this compound is an example of a Nucleophilic class 12 chemistry CBSE.
  • Sparkl. (n.d.). Revision Notes - Directing Effects of Hydroxyl Group in this compound Reactions.
  • YouTube. (2020). Sulphonation OF this compound In DETAIL with Mechanism by Manoj Parghan MSc chem.
  • Chemistry Stack Exchange. (2014). Is it possible to make meta-phenol?
  • Britannica. (n.d.). Electrophilic aromatic substitution.
  • Chemistry LibreTexts. (2023). Electrophilic Substitution of the this compound Aromatic Ring.
  • YouTube. (2023). Electrophilic substitution reactions of phenols / JEE amins & Advanced / NEET.
  • Britannica. (2026). This compound.
  • Quora. (2023). How do phenols undergo electrophilic aromatic substitution reactions, and what are some common electrophiles used in these reactions?

Sources

A Comprehensive Technical Guide to Phenol Derivatives: Nomenclature, Properties, and Practical Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of phenol derivatives, intended for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to offer field-proven insights into the nomenclature, chemical behavior, and practical handling of these vital compounds. The structure of this document is designed to logically build upon foundational concepts, leading to a comprehensive understanding of this class of molecules.

The Language of Phenols: A Guide to Nomenclature

A precise and universally understood naming system is paramount in scientific communication. The nomenclature of this compound derivatives is governed by the International Union of Pure and Applied Chemistry (IUPAC), although many common or trivial names are still widely used and recognized.[1]

IUPAC Nomenclature: The Foundational Rules

The IUPAC system provides a systematic approach to naming this compound derivatives.[2] The fundamental principle is that the hydroxyl (-OH) group attached to a benzene ring is the parent structure, named "this compound."[3][4]

Core IUPAC Rules for this compound Nomenclature:

  • Parent Name: The base name for a benzene ring with one hydroxyl group is "this compound".[3] The official IUPAC name is "benzenol," but "this compound" is universally accepted and used as the parent name for its derivatives.[2][3]

  • Numbering the Ring: The carbon atom bearing the hydroxyl group is always designated as carbon 1 (C1).[3][5] The ring is then numbered in a direction that assigns the lowest possible numbers to the other substituents.[3][5]

  • Naming Substituents: Substituents are listed in alphabetical order before the parent name "this compound."[2][5] Their positions are indicated by the corresponding number. For example, a compound with a chlorine atom at C2 and a methyl group at C4 is named 2-chloro-4-methylthis compound.[4]

  • Multiple Hydroxyl Groups: If more than one hydroxyl group is attached to the benzene ring, numerical prefixes such as "di-," "tri-," etc., are used with "benzene" as the parent name, followed by the suffix "-diol," "-triol," and so on, with numbers indicating the positions of the hydroxyl groups.[2][3] For instance, a benzene ring with three hydroxyl groups at positions 1, 2, and 3 is named benzene-1,2,3-triol.[3][6]

  • Priority of Functional Groups: The hydroxyl group of a this compound takes precedence over many other functional groups, such as alkyl, halogen, and nitro groups.[3] However, if a functional group with a higher priority according to IUPAC rules (e.g., carboxylic acid, aldehyde, ketone) is present, the hydroxyl group is named as a "hydroxy" substituent.[3][7] For example, 4-hydroxybenzoic acid is named as a derivative of benzoic acid, not this compound.[3][4]

G cluster_0 IUPAC Nomenclature Workflow for this compound Derivatives Start Start with the chemical structure Identify_this compound Is an -OH group directly attached to a benzene ring? Start->Identify_this compound Parent_Name Parent name is 'this compound' Identify_this compound->Parent_Name Yes Higher_Priority Is there a higher priority functional group (e.g., -COOH, -CHO)? Identify_this compound->Higher_Priority Yes, and... Numbering Assign C1 to the carbon with the -OH group Parent_Name->Numbering Lowest_Locants Number the ring to give substituents the lowest possible numbers Numbering->Lowest_Locants Alphabetize List substituents alphabetically Lowest_Locants->Alphabetize Final_Name Combine substituent names, numbers, and 'this compound' Alphabetize->Final_Name Hydroxy_Prefix Name the -OH group as a 'hydroxy' substituent Higher_Priority->Hydroxy_Prefix Yes Benzene_Parent Use the parent name of the higher priority group (e.g., Benzoic Acid) Hydroxy_Prefix->Benzene_Parent Benzene_Parent->Alphabetize

Caption: IUPAC nomenclature workflow for this compound derivatives.

Common and Trivial Names

Many simple this compound derivatives have common names that are widely recognized and accepted by IUPAC.[1] Understanding these names is crucial for navigating the chemical literature.

Structure IUPAC Name Common Name
C₆H₅OHThis compoundThis compound, Carbolic Acid[8]
CH₃C₆H₄OH (ortho)2-Methylthis compoundo-Cresol[3]
CH₃C₆H₄OH (meta)3-Methylthis compoundm-Cresol[3]
CH₃C₆H₄OH (para)4-Methylthis compoundp-Cresol[3]
C₆H₄(OH)₂ (ortho)Benzene-1,2-diolCatechol[3]
C₆H₄(OH)₂ (meta)Benzene-1,3-diolResorcinol[3]
C₆H₄(OH)₂ (para)Benzene-1,4-diolHydroquinone[3]

For disubstituted phenols, the prefixes ortho- (o-), meta- (m-), and para- (p-) are frequently used to denote the relative positions of the substituents at C2, C3, and C4, respectively, in relation to the hydroxyl group at C1.[3][9]

Classification of this compound Derivatives

This compound derivatives can be classified based on several key features, which helps in predicting their chemical and physical properties.

Based on the Number of Hydroxyl Groups

This is the most fundamental classification:

  • Monohydric Phenols: These compounds contain a single hydroxyl group on the benzene ring.[10] Examples include this compound and the cresols.[10]

  • Dihydric Phenols (Benzenediols): These possess two hydroxyl groups.[10] Catechol, resorcinol, and hydroquinone are prominent examples.[10]

  • Trihydric Phenols (Benzenetriols): These have three hydroxyl groups.[10] Examples include pyrogallol (benzene-1,2,3-triol) and phloroglucinol (benzene-1,3,5-triol).[10]

Based on the Nature of Substituents

The presence and nature of other substituents on the aromatic ring provide another layer of classification:

  • Simple Phenols: These have only hydroxyl groups and no other substituents.[10]

  • Substituted Phenols: These contain other functional groups such as alkyl, halogen, or nitro groups in addition to the hydroxyl group(s).[10] Examples include o-cresol, 4-nitrothis compound, and 2,4,6-tribromothis compound.[10]

The Influence of Substituents on Phenolic Properties

The chemical properties of this compound derivatives are profoundly influenced by the nature of the substituents on the aromatic ring. These effects are primarily electronic in nature, categorized as inductive and resonance effects.

Acidity and pKa Values

Phenols are generally more acidic than aliphatic alcohols, with a pKa of about 10, compared to approximately 16 for alcohols.[11] This increased acidity is due to the resonance stabilization of the phenoxide ion formed upon deprotonation, where the negative charge is delocalized into the aromatic ring.[11][12]

Substituents can either enhance or diminish this acidity:

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halo (-X) groups increase the acidity of phenols.[7][11] They achieve this by further delocalizing the negative charge of the phenoxide ion through resonance and/or inductive effects, thereby stabilizing it.[6][12] The effect is most pronounced when the EWG is at the ortho or para position, as this allows for direct resonance delocalization.[12]

  • Electron-Donating Groups (EDGs): Substituents like alkyl (-R) and alkoxy (-OR) groups decrease the acidity of phenols.[7] They destabilize the phenoxide ion by donating electron density, which intensifies the negative charge on the oxygen atom.[6]

Substituent Position pKa Effect on Acidity
-H-10.0Reference
-CH₃ortho10.3Decreases
-CH₃para10.3Decreases
-OCH₃ortho10.0No significant change
-OCH₃para10.2Decreases
-Clortho8.6Increases
-Clpara9.4Increases
-NO₂ortho7.2Significantly increases
-NO₂meta8.4Increases
-NO₂para7.2Significantly increases

Data sourced from Scribd.[6]

Reactivity in Electrophilic Aromatic Substitution

The hydroxyl group is a powerful activating and ortho-, para- directing group in electrophilic aromatic substitution reactions.[8] This is because the lone pairs on the oxygen atom can be donated into the benzene ring through resonance, increasing the electron density at the ortho and para positions and making the ring more susceptible to attack by electrophiles.[13][14] Consequently, phenols often react under milder conditions than benzene itself.

Key Reactions and Experimental Protocols

The reactivity of the hydroxyl group and the aromatic ring allows for a wide range of synthetic transformations.

Williamson Ether Synthesis

This is a classic method for preparing ethers from an alcohol or this compound. The this compound is first deprotonated with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an Sₙ2 reaction.[9]

Step-by-Step Protocol for Williamson Ether Synthesis:

  • Deprotonation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the this compound (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF.[9] Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents) to the solution and stir.[5]

  • Addition of Alkyl Halide: To the stirring suspension, add a primary alkyl halide (1.1-1.5 equivalents) at room temperature.[5][9] It is crucial to use a primary alkyl halide to avoid elimination side reactions.[9]

  • Reaction: Heat the reaction mixture to 50-100 °C and monitor the progress by thin-layer chromatography (TLC).[9]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.[5][9] Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.[5]

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[5][9]

G cluster_1 Williamson Ether Synthesis Workflow Start Start Dissolve_this compound Dissolve this compound in aprotic solvent Start->Dissolve_this compound Add_Base Add base (e.g., K₂CO₃) to form phenoxide Dissolve_this compound->Add_Base Add_Alkyl_Halide Add primary alkyl halide Add_Base->Add_Alkyl_Halide Heat_Reaction Heat to 50-100 °C and monitor by TLC Add_Alkyl_Halide->Heat_Reaction Workup Cool, filter, and wash with water and brine Heat_Reaction->Workup Dry_and_Concentrate Dry organic layer and remove solvent Workup->Dry_and_Concentrate Purify Purify by chromatography or recrystallization Dry_and_Concentrate->Purify End Obtain pure ether Purify->End

Caption: Experimental workflow for the Williamson ether synthesis.

Esterification of Phenols

Phenols can be esterified, though direct esterification with carboxylic acids is often less efficient than with more reactive acylating agents like acid chlorides or anhydrides.[15]

Step-by-Step Protocol for Esterification with an Acid Anhydride:

  • Reaction Setup: In a round-bottom flask, combine the this compound (1.0 equivalent) and the acid anhydride (e.g., acetic anhydride, 1.0 equivalent).[16]

  • Catalysis: For less reactive phenols, a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine) can be added.[15]

  • Heating: Heat the reaction mixture, often under reflux, until the reaction is complete as monitored by TLC.

  • Workup: Cool the reaction mixture and pour it into cold water to hydrolyze any unreacted anhydride.[17] Extract the product with a suitable organic solvent like ethyl acetate.[17]

  • Purification: Wash the organic layer with an aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by water and brine.[17] Dry the organic layer, remove the solvent, and purify the ester by distillation, recrystallization, or column chromatography.

Oxidation to Quinones

Phenols can be oxidized to quinones, which are important compounds in both industrial and biological systems.[1] Common oxidizing agents include chromic acid (H₂CrO₄) and Fremy's salt.[1]

G cluster_2 Oxidation of Hydroquinone to Benzoquinone Hydroquinone Hydroquinone (Benzene-1,4-diol) Benzoquinone p-Benzoquinone Hydroquinone->Benzoquinone Oxidation Oxidizing_Agent [O] (e.g., H₂CrO₄) Benzoquinone->Hydroquinone Reduction Reduction_Agent [H] (e.g., NaBH₄)

Caption: Reversible oxidation-reduction of hydroquinone and p-benzoquinone.

Analytical Techniques for this compound Derivatives

A combination of spectroscopic and chromatographic methods is typically employed for the characterization and analysis of this compound derivatives.

Spectroscopic Methods
  • Infrared (IR) Spectroscopy: Phenols exhibit a characteristic broad absorption band for the O-H stretch in the region of 3200-3600 cm⁻¹.[18] They also show C-O stretching around 1200-1250 cm⁻¹ and aromatic C=C stretching near 1500 and 1600 cm⁻¹.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The phenolic proton (-OH) signal is typically a broad singlet that appears between 4 and 12 ppm.[19] Its chemical shift is concentration and solvent-dependent. A useful technique for identifying the -OH peak is to shake the sample with D₂O, which causes the peak to disappear due to proton-deuterium exchange.[19] Aromatic protons resonate in the 6.5-8.0 ppm region.[19]

    • ¹³C NMR: The carbon atom attached to the hydroxyl group is deshielded and appears in the 150-160 ppm range.

  • UV-Vis Spectroscopy: The hydroxyl group is a chromophore that shifts the absorption maximum (λ_max) of the benzene ring to longer wavelengths. This effect is more pronounced in basic solutions due to the formation of the phenoxide ion.

Chromatographic Methods
  • Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is a powerful technique for separating and identifying volatile this compound derivatives.[20][21] Derivatization is sometimes employed to increase the volatility of the phenols.[20]

  • High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis of less volatile or thermally labile this compound derivatives.[22] Reversed-phase columns with UV detection are commonly employed.[22][23]

Step-by-Step Protocol for Sample Preparation and HPLC Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System Setup: Use a reversed-phase C18 column. The mobile phase is typically a mixture of an aqueous buffer (e.g., acetate buffer) and an organic modifier like acetonitrile or methanol.[22]

  • Analysis: Inject the prepared sample into the HPLC system. Set the UV detector to the λ_max of the analyte.

  • Data Interpretation: Identify the compound by its retention time and quantify it by the area of the corresponding peak, using a calibration curve generated from standards of known concentrations.

Purification of this compound Derivatives

Obtaining a high-purity this compound derivative is often crucial for subsequent applications.

Recrystallization

Recrystallization is a common and effective technique for purifying solid this compound derivatives.[24][25]

Step-by-Step Protocol for Recrystallization:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Dissolve the impure solid in a minimal amount of the hot solvent to create a saturated solution.[25]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.[25]

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed. As the solution cools, the solubility of the desired compound decreases, and it will crystallize out of the solution, leaving the impurities behind in the mother liquor.[25]

  • Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[25] Dry the crystals to remove any residual solvent.

Column Chromatography

For non-crystalline solids or for separating mixtures of similar compounds, column chromatography is the preferred method.

Conclusion

This guide has provided a comprehensive overview of the nomenclature, classification, properties, and practical handling of this compound derivatives. A thorough understanding of these principles is essential for any scientist working with these versatile and important compounds. The provided protocols and explanations are intended to serve as a strong foundation for both theoretical understanding and practical application in a research and development setting.

References

  • Vedantu. (n.d.). Phenols Nomenclature: Rules, Examples & Tips for Students.
  • Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols.
  • Aakash Institute. (n.d.). phenols nomenclature in chemistry: Definition, Types and Importance.
  • Scribd. (n.d.). Substituent Effects on this compound Acidity.
  • Quora. (2018). Why do phenols are very reactive towards electrophilic aromatic substitution?.
  • University of Calgary. (n.d.). Ch24: Phenols-Spectroscopic Analysis.
  • Chemistry LibreTexts. (2014). 8.17: The Effect of Substituents on pKa.
  • Fiveable. (n.d.). Naming Alcohols and Phenols | Organic Chemistry Class Notes.
  • Chemash. (n.d.). classification-of-phenol.
  • University of Wisconsin-Madison. (n.d.). Chapter 24: Phenols.
  • BYJU'S. (n.d.). Rules underlying the Nomenclature of Phenols.
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
  • Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity.
  • Britannica. (2026). This compound | Definition, Structure, Uses, & Facts.
  • Chemistry Steps. (n.d.). Reactions of Phenols.
  • Teachy. (n.d.). Summary of Organic Functions: Nomenclature of this compound.
  • JETIR. (2020). Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection.
  • University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
  • W. W. Norton & Company. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition.
  • LCGC International. (n.d.). Method Development and Validation for this compound and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • CUNY. (n.d.). Purification by Recrystallization.
  • SCIRP. (n.d.). Simple HPLC–UV Analysis of this compound and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride.
  • EPA. (2007). Method 8041A: Phenols by Gas Chromatography.
  • ResearchGate. (2005). Gas Chromatographic Profiling and Screening for Phenols as Isobutoxycarbonyl Derivatives in Aqueous Samples.

Sources

A Guide to the Spectroscopic Analysis of Phenol: Unveiling Molecular Structure through IR, NMR, and UV-Vis Techniques

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive exploration of the spectroscopic techniques used to elucidate the structure of phenol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer in-depth analysis and practical insights into the application of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction: The Molecular Blueprint of this compound

This compound (C₆H₅OH), a foundational molecule in organic chemistry, presents a unique combination of an aromatic ring and a hydroxyl group. This arrangement gives rise to distinct spectroscopic signatures that, when expertly interpreted, provide a detailed map of its electronic and structural features. This guide will dissect these signatures, offering a causal explanation for the observed spectral characteristics and providing a framework for robust analytical workflows.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum is a fingerprint of the functional groups present. For this compound, the IR spectrum is highly diagnostic, revealing key features of both its aromatic and alcohol-like character.[1][2]

Key IR Absorptions of this compound

The most telling feature in the IR spectrum of this compound is the broad O–H stretching vibration, which is significantly influenced by strong intermolecular hydrogen bonding.[1][3] This interaction, where the hydrogen of one this compound's hydroxyl group is attracted to the oxygen of a neighboring molecule, broadens the absorption band considerably.[1][3]

Vibrational Mode Wave Number (cm⁻¹) Characteristics
O–H Stretch3200–3600Strong, very broad due to hydrogen bonding.[1][3]
Aromatic C–H Stretch3000–3100Sharp, appears at a higher frequency than aliphatic C-H stretches.[1]
Aromatic C=C Stretch1500–1600Medium to strong, often appearing as multiple peaks.[1][3]
C–O Stretch~1220Strong, distinguishes phenols from aliphatic alcohols.[1]
Out-of-plane C–H Bend750–850Useful for identifying substitution patterns on the benzene ring.[1]
Experimental Protocol: Acquiring the IR Spectrum of this compound

A common method for obtaining the IR spectrum of solid this compound is to prepare a thin film.

Methodology:

  • Place a small amount of solid this compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Gently press the plates together to create a thin, uniform film of the sample.

  • Mount the plates in the sample holder of the IR spectrometer.

  • Acquire the spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.

  • Perform a background scan with empty plates to subtract atmospheric and instrumental interferences.

Causality in Experimental Choice: The use of salt plates is critical as they are transparent to infrared radiation in the analytical region and do not contribute interfering signals. Preparing a thin film ensures that the IR beam can pass through the sample without being completely absorbed, which would obscure the spectral features.

H_NMR_this compound cluster_this compound This compound Structure cluster_spectrum ¹H NMR Spectrum phenol_img OH O-H δ 4.5-7.0 (broad s) phenol_img->OH Hydroxyl Proton Ortho Ortho-H δ ~6.8 (m) phenol_img->Ortho Ortho Protons Meta Meta-H δ ~7.2 (m) phenol_img->Meta Meta Protons Para Para-H δ ~6.9 (m) phenol_img->Para Para Proton

Caption: Correlation of this compound's protons with their respective signals in the ¹H NMR spectrum.

¹³C NMR Spectroscopy of this compound

The ¹³C NMR spectrum of this compound provides information about the carbon framework. Due to the molecule's symmetry, the six carbon atoms give rise to only four distinct signals. [4]

Carbon Environment Chemical Shift (δ, ppm) Description
C1 (ipso) ~155 Carbon attached to the -OH group, significantly deshielded by oxygen. [5]
C2, C6 (ortho) ~115 Shielded relative to benzene due to electron donation from the -OH group.
C3, C5 (meta) ~130 Least affected by the -OH group.

| C4 (para) | ~121 | Shielded relative to benzene. |

Authoritative Grounding: The deshielding of the ipso-carbon (C1) to ~155 ppm is a direct consequence of the high electronegativity of the attached oxygen atom, which withdraws electron density from the carbon. [5][6]Conversely, the ortho and para carbons are shielded (appear at lower ppm values) relative to benzene (δ ~128.5 ppm) due to the resonance-donating effect of the hydroxyl group, which increases electron density at these positions.

UV-Vis Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. In this compound, the aromatic ring acts as a chromophore, the part of the molecule responsible for light absorption. [7] The UV spectrum of this compound in a non-polar solvent like hexane typically shows two main absorption bands. [8]These arise from π → π* electronic transitions within the benzene ring. [9]

Transition λmax (nm) Solvent
π → π* (Primary) ~210 Hexane

| π → π* (Secondary) | ~270-275 | Hexane [8][10]|

Causality in Experimental Choices: Solvent selection is crucial in UV-Vis spectroscopy. Polar solvents can interact with the solute through hydrogen bonding, which can alter the energy levels of the electronic states and lead to a shift in the absorption maximum (λmax). [7]For instance, in a more polar solvent, the λmax of this compound may shift slightly. Deprotonation of the phenolic hydroxyl group in a basic solution leads to the formation of the phenoxide ion, which causes a significant bathochromic (red) shift to a longer wavelength due to the increased electron-donating ability of the -O⁻ group. [7]

Experimental Protocol: UV-Vis Analysis of this compound

Methodology:

  • Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., hexane or ethanol).

  • Perform serial dilutions to obtain a series of solutions with concentrations that will give absorbance readings within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Use a quartz cuvette for the analysis, as glass absorbs UV radiation.

  • Fill the cuvette with the solvent to be used as a blank and record the baseline.

  • Measure the absorbance of each standard solution, scanning across the UV range (e.g., 200-400 nm).

  • Identify the wavelength of maximum absorbance (λmax).

UV_Vis_this compound cluster_spectrum Resulting UV-Vis Spectrum GroundState Ground State (π) ExcitedState Excited State (π*) GroundState->ExcitedState UV Photon Absorption (λmax ~270 nm) spectrum Absorbance Peak at λmax

Caption: Electronic transition in this compound responsible for its characteristic UV absorption.

Conclusion: A Synergistic Approach to Structural Elucidation

The spectroscopic analysis of this compound is a powerful demonstration of how different analytical techniques can be used synergistically to build a complete picture of a molecule's structure. IR spectroscopy identifies the key functional groups, ¹H and ¹³C NMR map out the precise connectivity of the proton and carbon atoms, and UV-Vis spectroscopy provides insight into the electronic structure of the conjugated system. By understanding the principles behind each technique and the causal relationships between molecular structure and spectral output, researchers can confidently identify and characterize this compound and its derivatives with a high degree of certainty.

References

  • Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of this compound.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of this compound.
  • Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols.
  • Chemistry LibreTexts. (2023). 17.11 Spectroscopy of Alcohols and Phenols.
  • AdiChemistry. (n.d.). INFRARED SPECTROSCOPY OF ALCOHOLS & PHENOLS.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of this compound.
  • Abraham, R. J., et al. (2006). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 44(6), 575-584.
  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
  • Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of this compound.
  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols.
  • University College London. (n.d.). Sample Preparation.
  • OMLC. (n.d.). This compound.
  • Fiveable. (n.d.). 4.1 Theory of electronic transitions.
  • YouTube. (2020). Predicting Electronic Transitions (Organic Compounds) | UV-Vis | Spectroscopy.
  • University of Oxford. (n.d.). 13C NMR Spectroscopy.

Sources

A Senior Application Scientist's Guide to the Microbial Degradation Pathways of Phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of Phenol Bioremediation

This compound (hydroxybenzene) and its derivatives are pervasive environmental pollutants, primarily originating from the effluents of petrochemical, pharmaceutical, and coal processing industries.[1][2] Their inherent toxicity, including the ability to damage cell membranes and coagulate cytoplasm, poses a significant threat to ecosystems and human health.[3] While various physicochemical methods exist for this compound removal, microbial degradation stands out as a cost-effective, sustainable, and environmentally benign alternative.[1] This process harnesses the metabolic versatility of microorganisms to break down the stable aromatic ring of this compound, ultimately mineralizing it into benign products like carbon dioxide and water.[3]

Microorganisms have evolved sophisticated enzymatic machinery to utilize this compound as a sole source of carbon and energy under both aerobic and anaerobic conditions.[3][4] The metabolic routes are fundamentally different, dictated by the presence or absence of oxygen, which serves as the ultimate electron acceptor in the aerobic pathway and is absent in the anaerobic one. This guide provides an in-depth exploration of these core pathways, detailing the key enzymatic steps, their underlying biochemical logic, and the experimental methodologies used to investigate them.

Part 1: Aerobic Degradation of this compound: An Oxygen-Fueled Cascade

Under aerobic conditions, the microbial strategy for this compound catabolism is initiated by an oxygenation step, which activates the aromatic ring for subsequent cleavage.[1] The central theme is the conversion of this compound to catechol, a critical metabolic intermediate that serves as a branching point for two distinct ring-fission pathways: the ortho-cleavage and meta-cleavage pathways.[3][5]

Initial Activation: The Role of this compound Hydroxylase

The first and rate-limiting step is the hydroxylation of this compound to catechol. This reaction is catalyzed by This compound Hydroxylase , a flavin adenine dinucleotide (FAD)-containing monooxygenase.[6][7] This enzyme utilizes molecular oxygen (O₂) and a reducing equivalent, typically NADPH, to introduce a second hydroxyl group at the ortho position relative to the existing one on the this compound ring.[7] this compound hydroxylases can range from simple single-component flavoproteins to more complex multi-component enzyme systems, reflecting the diverse microbial species that have adapted to this metabolic capability.[4]

Ring Fission: The Ortho vs. Meta Dichotomy

Once formed, catechol is channeled into one of two major degradation routes, a choice that is often species- or even strain-dependent.[1]

1. The Ortho-Cleavage (Intradiol) Pathway: This pathway involves the cleavage of the C-C bond between the two hydroxyl groups of the catechol ring.[8] The key enzyme is Catechol 1,2-dioxygenase , a non-heme iron enzyme that utilizes an Fe(III) ion in its active site.[8] The enzymatic reaction incorporates both atoms of a dioxygen molecule to yield cis,cis-muconic acid. This linear intermediate is then further metabolized through the β-ketoadipate pathway to produce succinyl-CoA and acetyl-CoA, which are central metabolites that can directly enter the Krebs cycle.[3]

2. The Meta-Cleavage (Extradiol) Pathway: In contrast, the meta-cleavage pathway breaks the C-C bond adjacent to one of the hydroxyl groups.[1][8] This reaction is catalyzed by Catechol 2,3-dioxygenase , which contains an Fe(II) ion in its active site.[8] The product of this cleavage is the yellow-colored compound 2-hydroxymuconic semialdehyde.[3][9] Subsequent enzymatic steps convert this intermediate into common metabolic products such as pyruvate and acetaldehyde, which are then assimilated into the cell's central metabolism.[10] The meta pathway is particularly common in bacteria from the genus Pseudomonas.[1][9]

Aerobic_Phenol_Degradation cluster_ortho Ortho (Intradiol) Pathway cluster_meta Meta (Extradiol) Pathway This compound This compound Catechol Catechol This compound->Catechol this compound Hydroxylase (O₂, NADPH) Ortho_Product cis,cis-Muconic Acid Catechol->Ortho_Product Catechol 1,2-Dioxygenase (Fe³⁺, O₂) Meta_Product 2-Hydroxymuconic Semialdehyde Catechol->Meta_Product Catechol 2,3-Dioxygenase (Fe²⁺, O₂) TCA_Intermediates Succinyl-CoA + Acetyl-CoA Ortho_Product->TCA_Intermediates β-Ketoadipate Pathway Central_Metabolism Pyruvate + Acetaldehyde Meta_Product->Central_Metabolism Hydrolytic Enzymes [Krebs Cycle] [Krebs Cycle] TCA_Intermediates->[Krebs Cycle] Central_Metabolism->[Krebs Cycle]

Caption: Aerobic degradation pathways of this compound via ortho- and meta-cleavage.

Key Enzymes in Aerobic this compound Degradation
EnzymeGene (Example)FunctionPathway
This compound HydroxylasedmpKLMNOP (P. putida)Hydroxylates this compound to catecholInitial Activation
Catechol 1,2-DioxygenasecatAIntradiol cleavage of catecholOrtho
Catechol 2,3-DioxygenasedmpB (P. putida), xylEExtradiol cleavage of catecholMeta
Muconate CycloisomerasecatBConverts cis,cis-muconateOrtho
2-Hydroxymuconic Semialdehyde DehydrogenasedmpCOxidizes the semialdehyde productMeta

Part 2: Anaerobic Degradation of this compound: A Redox-Challenged Route

The anaerobic degradation of this compound is a thermodynamically less favorable process and, consequently, less completely understood than its aerobic counterpart.[1][4] In the absence of molecular oxygen to activate the stable benzene ring, microorganisms have evolved an entirely different initial strategy: carboxylation.[4][11]

Initial Activation: Carboxylation as the Key First Step

The initial activation of this compound under anaerobic conditions is a CO₂-dependent process.[12] The most well-documented pathway, observed in denitrifying bacteria like Thauera aromatica, involves the direct carboxylation of this compound at the para-position to form 4-hydroxybenzoate.[4][13] This biological equivalent of the Kolbe-Schmitt synthesis is catalyzed by This compound Carboxylase .[12][14]

An alternative activation strategy has been identified in sulfate-reducing bacteria such as Desulfatiglans anilini.[15] This organism first phosphorylates this compound to phenylphosphate using Phenylphosphate Synthase , an ATP-dependent reaction. The resulting phenylphosphate is then carboxylated by Phenylphosphate Carboxylase to yield 4-hydroxybenzoate and inorganic phosphate.[15] This initial phosphorylation serves to activate the this compound molecule for subsequent carboxylation.

Downstream Metabolism: The Benzoyl-CoA Pathway

Regardless of the initial carboxylation strategy, the resulting 4-hydroxybenzoate is funneled into a common central pathway.

  • Activation to CoA Thioester: 4-hydroxybenzoate is activated by 4-Hydroxybenzoyl-CoA Ligase to form 4-hydroxybenzoyl-CoA.[15][16]

  • Reductive Dehydroxylation: The hydroxyl group is then removed by 4-Hydroxybenzoyl-CoA Reductase to yield benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds.[17][18]

  • Ring Reduction and Fission: Benzoyl-CoA is dearomatized by the ATP-dependent Benzoyl-CoA Reductase .[18] The resulting cyclic diene undergoes further enzymatic reactions, including hydrolysis and oxidation, in a pathway analogous to a modified β-oxidation, ultimately breaking the ring structure and producing intermediates that can enter central metabolism.[18]

A less characterized alternative anaerobic pathway has also been proposed, proceeding via caproate, though the intermediates are difficult to study due to rapid turnover.[19]

Anaerobic_Phenol_Degradation cluster_activation Initial Activation This compound This compound Phenylphosphate Phenylphosphate This compound->Phenylphosphate Phenylphosphate Synthase (ATP) Hydroxybenzoate 4-Hydroxybenzoate This compound->Hydroxybenzoate this compound Carboxylase (CO₂) Phenylphosphate->Hydroxybenzoate Phenylphosphate Carboxylase (CO₂) HydroxybenzoylCoA 4-Hydroxybenzoyl-CoA Hydroxybenzoate->HydroxybenzoylCoA 4-Hydroxybenzoyl-CoA Ligase (CoA, ATP) BenzoylCoA Benzoyl-CoA HydroxybenzoylCoA->BenzoylCoA 4-Hydroxybenzoyl-CoA Reductase Ring_Fission Ring Fission Products BenzoylCoA->Ring_Fission Benzoyl-CoA Reductase (ATP) & Modified β-Oxidation Central_Metabolism Central Metabolism Ring_Fission->Central_Metabolism

Caption: Anaerobic degradation pathway of this compound via carboxylation.

Part 3: Genetic Regulation and Microbial Diversity

The genes encoding the enzymes for this compound catabolism are typically organized into clusters or operons on either the chromosome or plasmids.[20] A classic example is the dmp (dimethylthis compound) operon found on a plasmid in Pseudomonas sp. CF600, which encodes the entire meta-cleavage pathway.[20]

Expression of these catabolic operons is tightly regulated to ensure that the enzymes are synthesized only when the substrate (this compound or a related inducer) is present.[21] This control is often exerted by transcriptional regulators from families like the XylR/DmpR family, which bind to promoter regions and activate transcription upon binding to an effector molecule, such as this compound itself or a metabolic intermediate.[20][21]

A wide variety of microorganisms are capable of degrading this compound, including bacteria, fungi, and yeasts.[3] Some of the most well-studied bacterial genera include:

  • Pseudomonas (especially P. putida): A robust aerobic degrader, often utilizing the meta-cleavage pathway.[1][22]

  • Rhodococcus : Known for its ability to degrade a wide range of aromatic compounds, including this compound at high concentrations.[23]

  • Thauera : A key genus in anaerobic, nitrate-reducing environments.[4]

  • Desulfatiglans : An example of a sulfate-reducing bacterium with a distinct anaerobic pathway.[15]

Part 4: Experimental Methodologies and Protocols

Validating and quantifying this compound degradation requires robust experimental protocols. The following are foundational methods in the field.

Protocol 1: Isolation and Screening of this compound-Degrading Bacteria

Objective: To isolate pure cultures of bacteria capable of utilizing this compound as a sole carbon and energy source from an environmental sample (e.g., contaminated soil).

Methodology (adapted from[9]):

  • Sample Collection: Aseptically collect soil from a site with a history of industrial contamination.

  • Enrichment Culture:

    • Prepare a minimal salts medium (MSM) containing essential minerals (e.g., K₂HPO₄, NaH₂PO₄, NH₄Cl, MgSO₄) but lacking a carbon source.[9]

    • Add this compound to the sterile MSM to a final concentration of 100-200 ppm.

    • Inoculate 1 gram of the collected soil into 100 mL of the this compound-containing MSM.

    • Incubate at 30°C with shaking (150 rpm) for 3-5 days.

  • Isolation:

    • Perform a serial dilution of the enriched culture in sterile saline.

    • Spread 0.1 mL of each dilution onto MSM agar plates containing this compound (200 ppm) as the sole carbon source.

    • Incubate the plates at 30°C for 48-72 hours.

  • Purification:

    • Select distinct colonies that appear on the plates.

    • Streak each selected colony onto a fresh MSM-phenol agar plate to obtain a pure culture. Repeat this step at least twice to ensure purity.[9]

    • Isolated pure cultures can then be identified using morphological, biochemical, and 16S rRNA gene sequencing methods.

Protocol 2: Spectrophotometric Assay for this compound Degradation

Objective: To quantify the rate of this compound removal from a liquid culture by a specific microbial strain.

Methodology (adapted from[23][24]):

  • Inoculum Preparation: Grow the isolated this compound-degrading strain in a nutrient-rich medium (e.g., Luria-Bertani broth) to the late exponential phase. Harvest the cells by centrifugation, wash twice with sterile MSM, and resuspend in MSM to a known optical density (e.g., OD₆₀₀ of 1.0).

  • Degradation Experiment:

    • Prepare flasks containing sterile MSM with a known initial concentration of this compound (e.g., 500 mg/L).

    • Inoculate the flasks with the prepared cell suspension to a starting OD₆₀₀ of ~0.1.

    • Include a non-inoculated control flask to account for any abiotic loss of this compound.

    • Incubate the flasks under appropriate conditions (e.g., 30°C, 150 rpm shaking).

  • Quantification:

    • At regular time intervals (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot (1-2 mL) from each flask.

    • Centrifuge the aliquot to pellet the bacterial cells.

    • Measure the absorbance of the supernatant in the UV range. This compound has a characteristic absorbance maximum at approximately 270 nm.[24]

    • Determine the this compound concentration by comparing the absorbance to a pre-established standard curve of known this compound concentrations.

Protocol 3: Activity Assay for Catechol Dioxygenases

Objective: To measure the specific activity of catechol 1,2-dioxygenase and catechol 2,3-dioxygenase in a cell-free extract.

Methodology (adapted from[22][25]):

  • Preparation of Cell-Free Extract:

    • Grow the bacterial strain in a medium containing this compound to induce the expression of the catabolic enzymes.

    • Harvest the cells in the exponential phase by centrifugation.

    • Wash the cell pellet and resuspend it in a suitable buffer (e.g., phosphate buffer, pH 7.5).

    • Lyse the cells using a method such as sonication or a French press on ice.

    • Centrifuge the lysate at high speed (e.g., 12,000 x g for 20 min at 4°C) to remove cell debris. The resulting supernatant is the cell-free extract.

  • Catechol 1,2-Dioxygenase (C12O) Activity Assay:

    • The reaction mixture should contain buffer (e.g., Tris-HCl, pH 8.0) and the cell-free extract.

    • Initiate the reaction by adding a known concentration of catechol.

    • Immediately monitor the increase in absorbance at 260 nm, which corresponds to the formation of cis,cis-muconic acid.

    • Calculate the enzyme activity based on the molar extinction coefficient of the product.

  • Catechol 2,3-Dioxygenase (C23O) Activity Assay:

    • The reaction mixture should contain buffer (e.g., phosphate buffer, pH 7.5) and the cell-free extract.

    • Initiate the reaction by adding catechol.

    • Immediately monitor the increase in absorbance at 375 nm, which corresponds to the formation of the yellow product, 2-hydroxymuconic semialdehyde.

    • Calculate the enzyme activity using the known molar extinction coefficient.

Conclusion

The microbial degradation of this compound is a testament to the remarkable metabolic adaptability of microorganisms. The aerobic and anaerobic pathways, while achieving the same ultimate goal of mineralization, employ fundamentally distinct biochemical strategies to overcome the chemical stability of the aromatic ring. The aerobic route relies on oxygenases for ring activation and cleavage, whereas the anaerobic pathway utilizes carboxylation and reductive processes. A thorough understanding of these pathways, from the enzymatic mechanisms to their genetic regulation, is paramount for developing and optimizing bioremediation strategies. As we continue to face challenges from industrial pollution, harnessing these natural microbial processes offers a powerful tool for restoring contaminated environments and advancing the goals of a sustainable bio-economy. Future work in this field, leveraging genetic engineering and systems biology, holds the promise of creating even more efficient and robust microbial cell factories for the detoxification of phenolic compounds.

References

  • Meckenstock, R. U., et al. (2018). Enzymes involved in the anaerobic degradation of this compound by the sulfate-reducing bacterium Desulfatiglans anilini. PubMed.
  • Rajani, V. (2015). Microbial Degradation of this compound- A Review. International Journal of Research & Review.
  • Fuhrmann, B., et al. (1993). Degradation of this compound and phenolic compounds by Pseudomonas putida EKII. PubMed.
  • Wilding, M., et al. (2019). Biocatalytic carboxylation of this compound derivatives: kinetics and thermodynamics of the biological Kolbe-Schmitt synthesis. PubMed.
  • Saraireh, R., et al. (2022). Biodegradation of this compound: Mini Review. Journal of Basic and Applied Research in Biomedicine.
  • Basha, K. M., et al. (2010). Degradation of this compound via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. NIH.
  • Breinig, S., et al. (2000). Carboxylation of phenylphosphate by this compound carboxylase, an enzyme system of anaerobic this compound metabolism. PubMed.
  • Agarry, S. E., & Solomon, B. O. (2008). This compound Biodegradation: A review. ResearchGate.
  • Nair, C. I., et al. (2017). Microbial Degradation of this compound: A Review. ResearchGate.
  • Taylor, M. G., & Massey, V. (1991). Kinetic and isotopic studies of the oxidative half-reaction of this compound hydroxylase. PubMed.
  • Lin, C. E., et al. (2023). This compound Degradation Performance in Batch and Continuous Reactors with Immobilized Cells of Pseudomonas putida. MDPI.
  • Loe, H. R., & Jones, K. C. (2007). Biodegradation of this compound: Mechanisms and Applications. Taylor & Francis Online.
  • Kumar, A., et al. (2012). Biodegradation of this compound with immobilized Pseuodomonas putida activated carbon packed bio-filter tower. Academic Journals.
  • Lin, Y. H., et al. (2021). This compound Degradation Kinetics by Free and Immobilized Pseudomonas putida BCRC 14365 in Batch and Continuous-Flow Bioreactors. MDPI.
  • Sheeja, R. Y., & Murugesan, T. (2002). A rEVIEW on BIodEGrAdAtIon oF this compound FroM InduStrIAL EFFLuEntS. ResearchGate.
  • Allsop, P. J., et al. (1993). Dynamics of this compound degradation by Pseudomonas putida. PubMed.
  • Saraireh, R., et al. (2020). Biodegradation of this compound: Mini Review. ResearchGate.
  • Kim, J., et al. (2007). The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments. NIH.
  • Wikipedia. (n.d.). Catechol 1,2-dioxygenase.
  • Pesti, G., et al. (2018). Regioselective Enzymatic Carboxylation of Phenols and Hydroxystyrene Derivatives. ACS Publications.
  • M-CSA. (n.d.). This compound 2-monooxygenase.
  • Tomei, M. C., et al. (2022). Anaerobic this compound degradation pathways via 4-hydroxybenzoate and via caproate. ResearchGate.
  • Mohapatra, S., et al. (2016). BIODEGRADATION OF this compound-AEROBIC AND ANAEROBIC PATHWAYS. ResearchGate.
  • ResearchGate. (n.d.). Proposed pathway of anaerobic this compound degradation by D. anilini.
  • ResearchGate. (n.d.). Enzymes and genes involved in this compound degradation.
  • Neujahr, H. Y. (1978). In situ and in vitro kinetics of this compound hydroxylase. PubMed.
  • da Silva, I. S., et al. (2013). Enzymatic activity of catechol 1,2-dioxygenase and catechol 2,3-dioxygenase produced by Gordonia polyisoprenivorans. SciELO.
  • Detmer, K., & Massey, V. (1985). On the reaction mechanism of this compound hydroxylase. New information obtained by correlation of fluorescence and absorbance stopped flow studies. PubMed.
  • Pointing, S. B., et al. (2017). Biodegradation of this compound and its derivatives by engineered bacteria: current knowledge and perspectives. PubMed.
  • ResearchGate. (n.d.). This compound anaerobic degradation pathway flow chart.
  • Shingler, V. (2003). Catabolism of this compound and Its Derivatives in Bacteria: Genes, Their Regulation, and Use in the Biodegradation of Toxic Pollutants. ResearchGate.
  • Hirose, J., et al. (2022). Evolution of genetic architecture and gene regulation in biphenyl/PCB-degrading bacteria. Frontiers in Microbiology.
  • Shingler, V., et al. (1992). Genetics and Biochemistry of this compound Degradation by Pseudomonas sp. CF600. ResearchGate.
  • Liu, Y., et al. (2014). This compound degradation and genotypic analysis of dioxygenase genes in bacteria isolated from sediments. PubMed Central.
  • de Lima, A. C. S., et al. (2020). Study of this compound biodegradation in different agitation systems and fixed bed column: experimental, mathematical modeling, and numerical simulation. PubMed.
  • Wikipedia. (n.d.). Catechol dioxygenase.
  • Broderick, J. B. (1999). Catechol dioxygenases. PubMed.
  • Strelkova, E. A., et al. (2022). Biodegradation of this compound at High Initial Concentration by Rhodococcus opacus 3D Strain: Biochemical and Genetic Aspects. PubMed Central.
  • Abu-Humedan, F., et al. (2009). Spectrophotometric verification of biodegradation of this compound in a flow dynamic biocers-based bioreactor system. Taylor & Francis Online.
  • Fuchs, G., et al. (2009). Anaerobic Degradation of Phenolic Compounds. KOPS.
  • de Lima, A. C. S., et al. (2020). Study of this compound biodegradation in different agitation systems and fixed bed column: experimental, mathematical modeling, and numerical simulation. ResearchGate.
  • M-CSA. (n.d.). Catechol 2,3-dioxygenase.
  • Fuchs, G., et al. (2009). Anaerobic Degradation of Phenolic Compounds. ResearchGate.
  • Breinig, S., et al. (2000). Genes Involved in Anaerobic Metabolism of this compound in the Bacterium Thauera aromatica. Journal of Bacteriology.
  • Kim, D., et al. (2019). Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. MDPI.
  • ResearchGate. (n.d.). Kolbe–Schmitt carboxylation of this compound to salicylic acid.
  • Meckenstock, R. U., et al. (2018). Enzymes involved in the anaerobic degradation of this compound by the sulfate-reducing bacterium Desulfatiglans anilini. PubMed Central.

Sources

The Multifaceted Biological Activities of Phenolic Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chemical Versatility and Biological Significance of Phenolic Compounds

Phenolic compounds, a diverse group of secondary metabolites ubiquitously found in plants, are characterized by an aromatic ring bearing one or more hydroxyl groups.[1][2] This fundamental structure is the foundation for a vast array of molecules, from simple phenolic acids to complex polyphenols like flavonoids and tannins.[2][3] In plants, they play crucial roles in defense against pathogens and UV radiation.[4][5] For human health, the interest in these compounds has grown exponentially due to their potential in preventing and treating a spectrum of chronic and degenerative diseases.[2][5][6] Epidemiological studies consistently link diets rich in fruits, vegetables, and other plant-based foods with a lower incidence of various cancers and cardiovascular diseases, an association largely attributed to their phenolic content.[7][8]

This technical guide provides an in-depth exploration of the core biological activities of phenolic compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action and the experimental methodologies used to elucidate them. We will delve into their antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties, providing not just a list of effects, but an understanding of the underlying molecular pathways and the practical protocols to investigate them. The bioavailability and metabolism of these compounds, critical factors influencing their in vivo efficacy, will also be addressed.[4][5][8][9][10]

I. Antioxidant Activity: The Cornerstone of Phenolic Bioactivity

The most well-documented biological activity of phenolic compounds is their antioxidant capacity.[1][2] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[6] Phenolic compounds combat oxidative stress through several mechanisms.[11]

Mechanisms of Antioxidant Action

The primary antioxidant mechanisms of phenolic compounds include:

  • Radical Scavenging: Phenolic compounds can directly donate a hydrogen atom or an electron to free radicals, thereby neutralizing them and terminating the oxidative chain reaction.[11][12][13][14] The resulting phenoxyl radical is relatively stable due to resonance delocalization, making it less likely to propagate further oxidation.[14]

  • Metal Chelation: Transition metals like iron and copper can catalyze the formation of highly reactive hydroxyl radicals through the Fenton reaction. Phenolic compounds with appropriate structures can chelate these metal ions, rendering them inactive and preventing radical formation.[12][13]

  • Modulation of Endogenous Antioxidant Enzymes: Phenolic compounds can also exert indirect antioxidant effects by upregulating the expression and activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX).[15][16] This is often mediated through the activation of the Nrf2 signaling pathway.

Experimental Workflow: In Vitro Antioxidant Capacity Assessment

A common initial step in evaluating the antioxidant potential of a phenolic compound or extract is to perform a battery of in vitro assays. Each assay targets a different aspect of antioxidant activity.

Antioxidant Assays Workflow cluster_assays In Vitro Antioxidant Assays DPPH DPPH Radical Scavenging Assay Result Antioxidant Capacity Profile DPPH->Result ABTS ABTS Radical Cation Decolorization Assay ABTS->Result FRAP Ferric Reducing Antioxidant Power Assay FRAP->Result ORAC Oxygen Radical Absorbance Capacity Assay ORAC->Result Sample Phenolic Compound or Extract Sample->DPPH Measures H-atom donating ability Sample->ABTS Measures radical quenching ability Sample->FRAP Measures reducing power Sample->ORAC Measures radical chain-breaking ability

Caption: Workflow for assessing in vitro antioxidant capacity.

This spectrophotometric assay is widely used to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

    • Prepare a series of concentrations of the test phenolic compound in a suitable solvent (e.g., methanol, ethanol, or DMSO).

    • Prepare a control solution (solvent without the test compound).

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound solution to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentrations.

II. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including cardiovascular disease, type 2 diabetes, and cancer.[17][18] Phenolic compounds have demonstrated significant anti-inflammatory effects by modulating various inflammatory pathways.[3][19]

Mechanisms of Anti-inflammatory Action

Phenolic compounds exert their anti-inflammatory effects through several key mechanisms:

  • Inhibition of Pro-inflammatory Enzymes: Some phenolic compounds can inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.[17]

  • Modulation of Signaling Pathways: Phenolic compounds can interfere with key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[17][18][20][21] By inhibiting these pathways, they can downregulate the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and other inflammatory mediators.[20][22]

  • Activation of Nrf2 Pathway: As mentioned in the antioxidant section, the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway not only boosts antioxidant defenses but also has anti-inflammatory effects by suppressing the expression of pro-inflammatory genes.[17][18]

Anti-inflammatory Signaling Pathways cluster_pathways Key Inflammatory Signaling Pathways Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) NFkB NF-κB Pathway IKK IκBα NF-κB Stimuli->NFkB MAPK MAPK Pathway ERK JNK p38 Stimuli->MAPK Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB->Inflammation MAPK->Inflammation Nrf2 Nrf2 Pathway Keap1 Nrf2 AntioxidantResponse Antioxidant Response Element (ARE) Gene Expression Nrf2->AntioxidantResponse Phenolics Phenolic Compounds Phenolics->NFkB Inhibition Phenolics->MAPK Inhibition Phenolics->Nrf2 Activation

Caption: Modulation of inflammatory pathways by phenolic compounds.

Experimental Workflow: Cell-Based Anti-inflammatory Assay

A common method to assess the anti-inflammatory potential of phenolic compounds is to use a cell-based assay, often with lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test phenolic compound for a specific duration (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

  • Incubation:

    • Incubate the cells for 24 hours.

  • Measurement of Nitric Oxide:

    • Collect the cell culture supernatant.

    • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system according to the manufacturer's instructions. This typically involves mixing the supernatant with the Griess reagents and measuring the absorbance at around 540 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition of NO production for each concentration of the test compound.

    • Determine the IC50 value.

III. Anticancer Activity: Targeting Multiple Hallmarks of Cancer

The potential of phenolic compounds in cancer prevention and therapy is a significant area of research.[7][15][23] They have been shown to affect various stages of carcinogenesis, including initiation, promotion, and progression.[7]

Mechanisms of Anticancer Action

The anticancer effects of phenolic compounds are multifaceted and include:

  • Induction of Apoptosis: Phenolic compounds can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[23][24] This often involves the modulation of Bcl-2 family proteins and the activation of caspases.[24]

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells by inducing cell cycle arrest at different checkpoints (e.g., G1/S or G2/M).[7][23]

  • Anti-angiogenesis: Phenolic compounds can inhibit the formation of new blood vessels (angiogenesis) that are essential for tumor growth and metastasis.[7][23]

  • Inhibition of Invasion and Metastasis: They can suppress the ability of cancer cells to invade surrounding tissues and metastasize to distant organs.[7]

  • Modulation of Carcinogen Metabolism: Some phenolic compounds can modulate the activity of phase I and phase II enzymes involved in the metabolic activation and detoxification of carcinogens.

Experimental Workflow: In Vitro Anticancer Screening

A typical workflow for the initial in vitro screening of the anticancer potential of phenolic compounds involves assessing their cytotoxicity and effects on cell migration.

Anticancer Screening Workflow cluster_assays In Vitro Anticancer Assays MTT MTT Cytotoxicity Assay Outcome Anticancer Potential (Cytotoxicity, Anti-migration, Apoptosis Induction) MTT->Outcome WoundHealing Wound Healing (Scratch) Assay WoundHealing->Outcome Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Apoptosis->Outcome Compound Phenolic Compound CancerCells Cancer Cell Line Compound->CancerCells CancerCells->MTT CancerCells->WoundHealing CancerCells->Apoptosis

Caption: Workflow for in vitro anticancer activity screening.

This colorimetric assay is a standard method for assessing cell viability and proliferation.[25]

  • Cell Seeding:

    • Seed a specific cancer cell line into a 96-well plate at a predetermined density and allow the cells to attach overnight.

  • Treatment:

    • Treat the cells with a range of concentrations of the test phenolic compound. Include a vehicle control.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

IV. Antimicrobial Activity: A Natural Defense

Phenolic compounds are a key part of the plant's defense system against microbial pathogens, and this activity can be harnessed for human benefit.[26][27] They exhibit a broad spectrum of activity against bacteria, fungi, and viruses.[26]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of phenolic compounds are diverse and can include:

  • Disruption of Cell Membranes: Phenolic compounds can interact with the lipid bilayer of microbial cell membranes, increasing their permeability and leading to the leakage of intracellular components.[28]

  • Inhibition of Enzyme Activity: They can inhibit essential microbial enzymes, including those involved in nucleic acid synthesis and energy metabolism.[28]

  • Interference with Quorum Sensing: Some phenolic compounds can disrupt quorum sensing, the cell-to-cell communication system that bacteria use to coordinate virulence and biofilm formation.[26]

  • Complexation with Metal Ions: By chelating essential metal ions, phenolic compounds can deprive microbes of necessary cofactors for enzymatic reactions.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation:

    • Prepare a standardized inoculum of the target microorganism (e.g., bacteria or yeast) in a suitable broth medium.

    • Prepare a series of twofold dilutions of the test phenolic compound in the broth medium in a 96-well microplate.

  • Inoculation:

    • Add the microbial inoculum to each well of the microplate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation:

    • Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC:

    • Visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Determination of Minimum Bactericidal Concentration (MBC) (Optional):

    • To determine if the compound is bactericidal or bacteriostatic, an aliquot from the wells showing no growth can be subcultured onto agar plates. The MBC is the lowest concentration that results in no growth on the subculture plates.

V. Neuroprotective Effects: Combating Neurodegeneration

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function.[20] Emerging evidence suggests that phenolic compounds may offer neuroprotection through various mechanisms.[20][29]

Mechanisms of Neuroprotection

The neuroprotective effects of phenolic compounds are attributed to:

  • Antioxidant and Anti-inflammatory Actions: As previously discussed, oxidative stress and neuroinflammation are key contributors to neuronal damage in neurodegenerative diseases.[20][22] The ability of phenolic compounds to mitigate these processes is a primary mechanism of their neuroprotective effects.[22][30]

  • Modulation of Neurotrophic Factors: Some phenolic compounds can enhance the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF), which promotes neuronal survival, growth, and synaptic plasticity.[22][30]

  • Inhibition of Protein Aggregation: The aggregation of proteins such as amyloid-beta (Aβ) and tau is a hallmark of Alzheimer's disease. Certain phenolic compounds have been shown to inhibit the formation of these protein aggregates.

  • Modulation of Signaling Pathways: Phenolic compounds can modulate various signaling pathways involved in neuronal survival and apoptosis, such as the PI3K/Akt and MAPK pathways.[20]

Experimental Approach: In Vitro Neuroprotection Assay

A common in vitro model to assess neuroprotection involves inducing neuronal cell death and evaluating the protective effect of the test compound.

  • Cell Culture:

    • Culture SH-SY5Y human neuroblastoma cells in appropriate media.

  • Treatment:

    • Pre-treat the cells with different concentrations of the test phenolic compound for a defined period.

    • Induce oxidative stress by exposing the cells to a toxic concentration of hydrogen peroxide (H₂O₂). Include a control group without H₂O₂ and a group with H₂O₂ only.

  • Incubation:

    • Incubate the cells for a specific duration (e.g., 24 hours).

  • Assessment of Cell Viability:

    • Measure cell viability using an appropriate assay, such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH).

  • Data Analysis:

    • Calculate the percentage of cell viability and determine the protective effect of the phenolic compound against H₂O₂-induced cell death.

VI. Bioavailability and Metabolism: A Critical Consideration

While in vitro studies provide valuable insights into the biological activities of phenolic compounds, their in vivo efficacy is highly dependent on their bioavailability, which encompasses absorption, distribution, metabolism, and excretion.[4][5][8][9][10] Many phenolic compounds have low bioavailability, which can limit their therapeutic potential.[4][8]

The metabolism of phenolic compounds primarily occurs in the small intestine and the liver, where they undergo phase I and phase II reactions, including glucuronidation, sulfation, and methylation.[9] The gut microbiota also plays a crucial role in the metabolism of many phenolic compounds, breaking them down into smaller, more readily absorbable metabolites.[4][9]

Conclusion and Future Directions

Phenolic compounds represent a vast and promising source of bioactive molecules with the potential to impact human health significantly.[3][31][32] Their diverse biological activities, including antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, make them attractive candidates for the development of new drugs and functional foods.[3][17][20][23][26][31]

For researchers in this field, a thorough understanding of the underlying mechanisms of action and the appropriate experimental methodologies is paramount. The protocols and workflows outlined in this guide provide a solid foundation for the investigation of these fascinating compounds.

Future research should continue to focus on:

  • Elucidating the precise molecular targets of various phenolic compounds.

  • Investigating the synergistic effects of different phenolic compounds.

  • Improving the bioavailability of phenolic compounds through innovative delivery systems. [33]

  • Conducting well-designed clinical trials to validate the health benefits of phenolic compounds in humans. [34][35][36][37]

By bridging the gap between basic research and clinical application, the full therapeutic potential of phenolic compounds can be realized, paving the way for novel strategies to prevent and treat a wide range of human diseases.

References

  • Wahle, K. W. J., et al. (2010).
  • Al-Khayri, J. M., et al. (2022). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. Molecules.
  • Kumar, N., & Goel, N. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. PubMed.
  • El-Seedi, H. R., et al. (2022). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials.
  • Stojković, D. S., et al. (2021).
  • Carreño, D., et al. (2024). Phenolic Compounds of Therapeutic Interest in Neuroprotection. PMC - PubMed Central.
  • Moroșan, E., et al. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. MDPI.
  • Al-Oqaili, R. A., et al. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. Pharmacognosy Magazine.
  • Novak, M., et al. (2021).
  • Andrés, C. M., et al. (2024). Mechanisms of action by which phenolic compounds present antioxidant activity. Food Chemistry.
  • Rocabado-Pinilla, M., et al. (2023). Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds. MDPI.
  • Ganesan, K., & Xu, B. (2020).
  • Karakaya, S. (2004). Bioavailability of Phenolic Compounds. Taylor & Francis Online.
  • Al Aboody, M. S. (2023).
  • de Sá, S., et al. (2012). Intracellular Signaling Pathways Modulated by Phenolic Compounds: Application for New Anti-Inflammatory Drugs Discovery. Bentham Science Publishers.
  • Juárez-Merino, L. M., et al. (2021).
  • Pereira-Caro, G., et al. (2020).
  • Luck, E., & Jager, E. (1997).
  • Ghoneim, M. M., et al. (2024). Molecular mechanisms underlying the neuroprotective effects of polyphenols: implications for cognitive function. PMC - PubMed Central.
  • Sarankar, S. K., et al. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences.
  • Minatel, I. O., et al. (2017). Phenolic Compounds: Functional Properties, Impact of Processing and Bioavailability. IntechOpen.
  • Teng, H., et al. (2017).
  • Getachew, A. T., & Chun, B. S. (2017). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. International Journal of Food and Nutritional Science.
  • Sarankar, S. K., et al. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Online Press.
  • Yahfoufi, N., et al. (2018).
  • Castello, F., et al. (2020). A Review of Registered Clinical Trials on Dietary (Poly)Phenols: Past Efforts and Possible Future Directions. PMC.
  • Bar-Or, D., et al. (2025). Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. MDPI.
  • Al-Sheboul, S. A., et al. (2014). Antibacterial activity of phenolics compounds against pathogenic bacteria. African Journal of Pharmacy and Pharmacology.
  • Karakaya, S. (2004). Bioavailability of phenolic compounds. PubMed.
  • El-Seedi, H. R., et al. (2022). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. MDPI.
  • Sharma, A., et al. (2019). Phenolic acids: Natural versatile molecules with promising therapeutic applications.
  • Wright, Z. J. F., & Wright, B. D. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry.
  • Ghoneim, M. M., et al. (2024). Molecular mechanisms underlying the neuroprotective effects of polyphenols: implications for cognitive function.
  • Zhou, H., et al. (2024).
  • Polyphenol Research Group. (n.d.). Clinical trials. Polythis compound Research.
  • Montedoro, G., et al. (2020). Biological Activities of Phenolic Compounds of Extra Virgin Olive Oil. PMC - NIH.
  • Cicerale, S., et al. (2010). Biological Activities of Phenolic Compounds Present in Virgin Olive Oil. MDPI.
  • Carreño, D., et al. (2024). Phenolic Compounds of Therapeutic Interest in Neuroprotection.
  • Khan, A. (2021). How Phenolic Based Compounds can be increase productivity in the Pharmaceutical Industry. UH Institutional Repository.
  • Caruso, G., et al. (2022). Phenolic acids neuroprotective activities.
  • de la Iglesia, R., et al. (2014). Clinical Trials Carried Out With Non-flavonoid Phenolic Compounds.
  • Liu, B., et al. (2023). Phenolic metabolites as therapeutic in inflammation and neoplasms: Molecular pathways explaining their efficacy. PubMed.
  • Ozkan, G., et al. (2023). Encapsulated phenolic compounds: clinical efficacy of a novel delivery method. Food & Function.
  • Kumar, A., et al. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities.
  • Cojandaraj, L., et al. (2024). In Vitro Evaluation of Natural Extracts as Potential Anticancer Agents: A Study on KB Cell Lines. African Journal of Biomedical Research.
  • Al-Mansur, M. A., & Siddiqi, M. Z. (2022). NATURAL PRODUCTS WITH ANTICANCER ACTIVITY: A REVIEW OF IN VITRO, IN VIVO AND MOLECULAR DOCKING ASSAYS.
  • Khan, M. I., et al. (2018). Evaluation of in vitro anticancer potential of pharmacological ethanolic plant extracts Acacia modesta and Opuntia monocantha. SciELO.
  • Al-Oqaili, R. A., et al. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. Semantic Scholar.

Sources

The Phenolic Route to Analgesia: A Technical Guide to the Synthesis of Aspirin and its Pharmaceutical Implications

Author: BenchChem Technical Support Team. Date: January 2026

1.0 Abstract

Phenol and its derivatives represent a cornerstone of modern medicinal chemistry, serving as fundamental building blocks for a vast array of therapeutic agents.[1][2] This technical guide provides an in-depth examination of one of the most historically and industrially significant applications of this compound: its role as the primary precursor in the synthesis of acetylsalicylic acid, commonly known as aspirin. We will dissect the two-stage synthetic pathway, beginning with the critical carboxylation of this compound via the Kolbe-Schmitt reaction to yield salicylic acid, followed by the esterification of salicylic acid to produce aspirin. The narrative emphasizes the causality behind experimental choices, exploring reaction mechanisms, process parameters, and the rationale for reagent selection. Detailed protocols for each synthetic stage, methods for purification and analysis, and critical safety considerations for handling this compound are presented for the practicing researcher and drug development professional.

2.0 The this compound Moiety: A Privileged Scaffold in Medicinal Chemistry

The simple hydroxyl group attached to a benzene ring imparts a unique combination of reactivity and physicochemical properties, making the this compound moiety a "privileged scaffold" in drug design. Phenols and their ether derivatives are remarkably prevalent among approved pharmaceuticals, underscoring their importance.[3] In 2020 alone, these aromatic moieties were represented in 62% of all approved small-molecule drugs.[1] This prevalence is not a recent trend; 55 compounds on the World Health Organization's list of essential medicines contain a this compound or this compound ether fragment.[1]

Phenolic compounds are abundant in nature and include essential molecules like the amino acid tyrosine and the neurotransmitter serotonin.[1] Their utility in industrial synthesis stems from their versatile reactivity and availability as a bulk chemical feedstock, primarily derived from petroleum.[4] The ability of the phenolic hydroxyl group to act as a hydrogen bond donor and its mild acidity are key to the biological activity and synthetic utility of these compounds.

3.0 Synthesis of Acetylsalicylic Acid (Aspirin) from this compound: A Two-Stage Process

The industrial synthesis of aspirin from this compound is a classic example of multi-step organic synthesis, optimized for efficiency and yield. The process is bifurcated into two primary stages: the carboxylation of this compound to create the intermediate, salicylic acid, and the subsequent acetylation of this intermediate to form the final product.[5]

3.1 Stage 1: Carboxylation of this compound via the Kolbe-Schmitt Reaction

The introduction of a carboxyl group onto the this compound ring is achieved through the Kolbe-Schmitt reaction, a carboxylation process that leverages the enhanced reactivity of the phenoxide ion.[6][7]

3.1.1 Mechanistic Deep Dive: From Phenoxide to Salicylate The reaction proceeds via the nucleophilic addition of a phenoxide ion to carbon dioxide, which acts as a weak electrophile.[6][8] this compound itself is not sufficiently nucleophilic to react efficiently with CO2.[9] Therefore, the first critical step is the deprotonation of this compound using a strong base, typically sodium hydroxide (NaOH), to generate the sodium phenoxide salt.[10][11] The resulting phenoxide ion is significantly more reactive, enabling the subsequent electrophilic aromatic substitution.[6][11] The reaction is driven to completion by heating the sodium phenoxide with carbon dioxide under high pressure.[7][8] The final step involves acidification to protonate the salicylate intermediate, yielding salicylic acid.[8][9]

Kolbe_Schmitt_Mechanism Kolbe-Schmitt Reaction Mechanism cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearrangement & Protonation This compound This compound phenoxide Sodium Phenoxide This compound->phenoxide + NaOH phenoxide_2 Sodium Phenoxide naoh NaOH h2o H₂O intermediate Unstable Intermediate phenoxide_2->intermediate + CO₂ (heat, pressure) intermediate_2 Unstable Intermediate co2 CO₂ salicylate Sodium Salicylate intermediate_2->salicylate Proton Shift salicylic_acid Salicylic Acid salicylate->salicylic_acid + H⁺ acid H⁺ (Acid)

Caption: Key mechanistic steps of the Kolbe-Schmitt reaction.

3.1.2 Controlling Regioselectivity (Ortho vs. Para) For aspirin synthesis, ortho-carboxylation to form 2-hydroxybenzoic acid (salicylic acid) is required. The use of sodium phenoxide preferentially directs the carboxylation to the ortho position.[6] Interestingly, if potassium hydroxide is used instead of sodium hydroxide, the reaction favors the formation of the para-isomer, 4-hydroxybenzoic acid.[6][8] This para-isomer is a valuable precursor for parabens, which are used as preservatives in cosmetics and pharmaceuticals.[6][7]

3.1.3 Industrial Protocol: Kolbe-Schmitt Reaction This protocol outlines the core transformation under typical industrial conditions.

Materials:

  • This compound (C₆H₅OH)

  • Sodium Hydroxide (NaOH)

  • Carbon Dioxide (CO₂)

  • Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) for acidification

  • High-pressure reactor

Procedure:

  • Phenoxide Formation: An aqueous solution of sodium hydroxide is reacted with this compound to form sodium phenoxide.[10]

  • Drying: The water is removed from the sodium phenoxide solution to obtain a dry powder.[5]

  • Carboxylation: The dry sodium phenoxide is placed in a high-pressure reactor. The reactor is pressurized with carbon dioxide to approximately 100 atm and heated to around 125°C.[7][8][11] These conditions are maintained for several hours to drive the carboxylation.

  • Isolation of Salicylate: The reaction mixture, containing sodium salicylate, is cooled and removed from the reactor.

  • Acidification: The sodium salicylate is dissolved in water and then acidified with a strong acid (e.g., sulfuric acid) to precipitate the salicylic acid.[8][9]

  • Purification: The crude salicylic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization if necessary.

3.2 Stage 2: Acetylation of Salicylic Acid

The final synthetic step is the conversion of salicylic acid to acetylsalicylic acid via an esterification reaction. This involves the acetylation of the phenolic hydroxyl group.[12]

3.2.1 The Esterification Mechanism The reaction involves treating salicylic acid with acetic anhydride, typically in the presence of an acid catalyst such as concentrated phosphoric acid or sulfuric acid.[13][14] The catalyst protonates the acetic anhydride, making it a more potent electrophile. The phenolic hydroxyl group of salicylic acid then acts as a nucleophile, attacking the acetyl carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to form acetylsalicylic acid and a molecule of acetic acid as a byproduct.[15][16]

Acetylation_Mechanism Acid-Catalyzed Acetylation of Salicylic Acid cluster_0 Step 1: Catalyst Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Product Formation ac_anhydride Acetic Anhydride activated_anhydride Protonated Anhydride ac_anhydride->activated_anhydride + H⁺ salicylic_acid Salicylic Acid h_plus H⁺ tetra_intermediate Tetrahedral Intermediate salicylic_acid->tetra_intermediate Attacks Activated Anhydride tetra_intermediate_2 Tetrahedral Intermediate activated_anhydride_2 Protonated Anhydride aspirin Aspirin (Acetylsalicylic Acid) tetra_intermediate_2->aspirin Collapse & Deprotonation acetic_acid Acetic Acid h_plus_regen H⁺ (regenerated)

Caption: Mechanism for the esterification of salicylic acid to aspirin.

3.2.2 Reagent Selection: Acetic Anhydride vs. Other Acylating Agents While other acylating agents could be used, acetic anhydride is the reagent of choice for industrial aspirin synthesis for several key reasons.[9][17] It is more reactive than acetic acid, leading to faster reaction times and higher yields.[17] Crucially, the reaction with acetic anhydride produces acetic acid as a byproduct, unlike a Fischer esterification with acetic acid which produces water.[13] The absence of water is highly desirable as it prevents the potential hydrolysis of the newly formed ester bond in aspirin, which would revert it back to salicylic acid.[9]

3.2.3 Industrial Protocol: Synthesis of Aspirin This protocol details the acetylation of salicylic acid.

Materials:

  • Salicylic Acid (C₇H₆O₃)

  • Acetic Anhydride ((CH₃CO)₂O)

  • Concentrated Phosphoric Acid (H₃PO₄) or Sulfuric Acid (H₂SO₄) as a catalyst

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: A precisely weighed amount of salicylic acid is placed in a reaction flask.[18]

  • Reagent Addition: An excess of acetic anhydride is carefully added to the flask, followed by a few drops of the acid catalyst (e.g., 85% phosphoric acid).[18][19]

  • Heating: The reaction mixture is heated, for instance in a water bath at 70-80°C, for a set period (e.g., 10-15 minutes) with occasional swirling to ensure all the solid dissolves and reacts.[18][20]

  • Hydrolysis of Excess Anhydride: After the heating period, the flask is removed from the heat. Deionized water is cautiously added to the warm mixture to hydrolyze any unreacted acetic anhydride into two molecules of acetic acid.[13][19]

  • Crystallization: More cold water is added to the flask, and the mixture is cooled in an ice bath to induce the crystallization of aspirin, which has low solubility in cold water.[13][21]

  • Isolation: The crude aspirin crystals are collected by vacuum filtration using a Büchner funnel.[13][21] The crystals are washed with small portions of ice-cold water to remove soluble impurities like acetic acid and the catalyst.[18]

4.0 Purification, Analysis, and Quality Control

The crude product from the synthesis is rarely pure enough for pharmaceutical use and must undergo rigorous purification and analysis.

4.1 Recrystallization: The Primary Purification Technique Recrystallization is the standard method for purifying the synthesized aspirin.[16] The principle relies on the difference in solubility of the desired compound and the impurities in a chosen solvent at different temperatures.

Protocol: Recrystallization of Aspirin

  • The crude aspirin is dissolved in a minimum amount of a warm solvent, typically an ethanol-water mixture.[19][20]

  • The hot, saturated solution is then allowed to cool slowly. As the solution cools, the solubility of aspirin decreases, and it crystallizes out, forming a purer solid lattice.

  • Most impurities, including any remaining salicylic acid, are more soluble and should remain in the cold solvent (the mother liquor).[19]

  • The purified crystals are then collected again by vacuum filtration, washed with a small amount of cold solvent, and dried thoroughly.[14][19]

4.2 Analytical Methods for Purity Assessment Several methods are employed to validate the purity of the final aspirin product.

  • 4.2.1 Ferric Chloride Test for Phenolic Impurities: This is a simple, effective colorimetric test. The iron (III) chloride solution reacts with the this compound group present in the starting material, salicylic acid, to produce a distinct purple-colored complex.[19] Pure acetylsalicylic acid, which lacks a free this compound group, will not produce this color change.[17][18] A positive purple test on the final product indicates the presence of unreacted salicylic acid impurity.[19]

  • 4.2.2 Melting Point Determination: A pure crystalline solid has a sharp, well-defined melting point. Impurities disrupt the crystal lattice, which typically causes a depression and broadening of the melting point range.[16] Pure aspirin has a melting point of approximately 135-140°C.[13][16] A lower and broader melting range suggests the presence of impurities.

  • 4.2.3 Spectroscopic Methods: Infrared (IR) spectroscopy is a powerful tool for confirming the identity of the product. The IR spectrum of aspirin will show characteristic absorption bands for the ester carbonyl group and the carboxylic acid group, while the broad O-H stretch characteristic of the this compound in salicylic acid will be absent.[16]

ParameterSalicylic Acid (Reactant)Crude AspirinRecrystallized AspirinExpected Value (Pure Aspirin)
Appearance White Crystalline SolidWhite Crystalline SolidWhite Crystalline SolidWhite Crystalline Solid
Melting Point ~159°CVariable, often depressed/broadSharp, elevated from crude135-140°C[13][16]
FeCl₃ Test Intense Purple ColorFaint to moderate purple colorNo color change (yellow)No color change (yellow)[19]
Yield (%) N/AVariable (e.g., 70-90%)Lower than crude yieldTheoretical max is 100%

5.0 Safety Considerations in this compound Handling and Synthesis

This compound is a hazardous and acutely toxic substance that demands stringent safety protocols.[4][22]

  • 5.1 Toxicology and Hazards: this compound is highly corrosive and is rapidly absorbed through the skin.[22][23] Systemic toxicity can occur even from contact with a relatively small surface area, potentially leading to damage to the central nervous system, liver, and kidneys.[22][23] Ingestion of as little as one gram can be fatal.[22] this compound has an anesthetic effect, meaning initial skin contact may not be painful, delaying response to exposure.[23]

  • 5.2 Required Personal Protective Equipment (PPE) and Engineering Controls: All work with this compound, especially concentrated solutions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[22][24] Mandatory PPE includes chemical splash goggles, a full-length lab coat, and appropriate gloves. For concentrated this compound, double-gloving with nitrile exam gloves overlaid with thicker neoprene or butyl gloves is recommended.[23][24]

  • 5.3 Waste Disposal and Spill Management: this compound waste must be collected in clearly labeled, sealed containers for hazardous waste disposal.[22] In case of skin contact, the area should be immediately and repeatedly wiped with polyethylene glycol (PEG 300 or 400) if available, followed by thorough washing with soap and water for at least 15 minutes.[23] All contaminated clothing must be removed immediately.[22]

The synthesis of aspirin from this compound is more than a historical footnote; it is a foundational process in the pharmaceutical industry that exemplifies key principles of industrial organic chemistry. The pathway demonstrates the strategic activation of a simple feedstock (this compound) through the Kolbe-Schmitt reaction and subsequent functional group transformation via esterification. The elegance and efficiency of this synthesis, refined over a century, have ensured a reliable and cost-effective supply of one of the world's most widely used medications. For today's researchers, it remains a quintessential case study in reaction mechanism, process optimization, and the critical interplay between chemistry and medicine.

7.0 References

  • ChemTalk. (n.d.). Aspirin Synthesis. Retrieved from ChemTalk. [Link]

  • Slideshare. (n.d.). Pharmaceutical applications of this compound and their derivatives. Retrieved from Slideshare. [Link]

  • Dunn, A. L., et al. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository. [Link]

  • Homework.Study.com. (n.d.). Aspirin can be made from the reaction between a this compound and an anhydride. What is the reaction mechanism for this?. Retrieved from Homework.Study.com. [Link]

  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from Wikipedia. [Link]

  • Allen. (n.d.). How can this compound be converted to aspirin?. Retrieved from Allen. [Link]

  • Chemistry LibreTexts. (2021). Synthesis of Aspirin Lab Procedure. Retrieved from Chemistry LibreTexts. [Link]

  • Quora. (2020). How do you convert this compound to aspirin?. Retrieved from Quora. [Link]

  • Unknown. (n.d.). Preparation, Purification and Analysis of Aspirin (acetylsalicylic acid) Synthesis. [Link]

  • BYJU'S. (n.d.). Kolbe Reaction Mechanism. Retrieved from BYJU'S. [Link]

  • Journal of Medicinal Chemistry. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Retrieved from Journal of Medicinal Chemistry. [Link]

  • Unknown. (2012). Synthesis of Aspirin - Acetylsalicylic Acid. [Link]

  • Testbook. (n.d.). Kolbe's Reaction Mechanism. Retrieved from Testbook. [Link]

  • GeeksforGeeks. (2025). Kolbe's Reaction. Retrieved from GeeksforGeeks. [Link]

  • YouTube. (2024). Aspirin | Synthesis and Purification. Retrieved from YouTube. [Link]

  • Slideshare. (2019). Kolbe schmitt reaction. Retrieved from Slideshare. [Link]

  • Vedantu. (n.d.). How to convert this compound to aspirin class 11 chemistry CBSE. Retrieved from Vedantu. [Link]

  • ResearchGate. (2023). This compound Derivatives and Their Bioactivities: A Comprehensive Review. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Esterification Reaction: Preparation of aspirin Report Analysis. Retrieved from ResearchGate. [Link]

  • Scribd. (n.d.). Synthesis of Aspirin via Esterification. Retrieved from Scribd. [Link]

  • Chemistry LibreTexts. (2025). LAB 6 - SYNTHESIS AND ANALYSIS OF ASPRIN. Retrieved from Chemistry LibreTexts. [Link]

  • Chem21Labs. (n.d.). SYNTHESIS OF ASPIRIN. Retrieved from Chem21Labs. [Link]

  • Unknown. (n.d.). Chemistry 104: Synthesis of Aspirin. [Link]

  • RSC Education. (n.d.). Synthesis of aspirin on a microscale. Retrieved from RSC Education. [Link]

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure. Retrieved from Yale Environmental Health & Safety. [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from Wikipedia. [Link]

  • UC Berkeley. (n.d.). This compound Hazard Controls Fact Sheet. Retrieved from UC Berkeley. [Link]

  • Gas-Sensing.com. (n.d.). Understanding this compound: Uses, Risks, and Safety Measures. Retrieved from Gas-Sensing.com. [Link]

  • Filo. (2025). Synthesis of Aspirin from this compound and Acetic Acid. Retrieved from Filo. [Link]

  • Google Patents. (n.d.). Synthetic procedure for the manufacture of aspirin. Retrieved from Google Patents.

  • UNM Chemistry. (n.d.). Standard Operating Procedure. Retrieved from UNM Chemistry. [Link]

  • Physics Forums. (2010). Nitrobenzene/phenol/aspirin synthesis. Retrieved from Physics Forums. [Link]

Sources

A Senior Application Scientist's Guide to the Laboratory Preparation of Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Flask – A Strategic Approach to Phenol Synthesis

This compound, a cornerstone of organic synthesis, serves as a critical precursor in industries ranging from pharmaceuticals to advanced polymers. Its preparation is a foundational topic in organic chemistry, yet a nuanced understanding of the available synthetic routes is essential for the modern researcher. This guide moves beyond a mere recitation of textbook methods. Instead, it offers a strategic analysis of the most pertinent laboratory-scale preparations of phenols, grounding each protocol in mechanistic principles and practical wisdom. As scientists, our choice of synthesis is not arbitrary; it is a deliberate decision informed by starting material availability, desired substitution patterns, scale, and safety considerations. This document is structured to empower that decision-making process, providing not just the "how," but the critical "why" behind each method. We will explore the robustness of classical industrial processes adapted for the lab, the precision of transformations via diazonium salts, and other valuable niche preparations. Each section is designed to be a self-contained, validated system of information, ensuring that the protocols described are not only understood but can be implemented with confidence and scientific integrity.

I. Synthesis via Sulfonation of Benzene: The Alkali Fusion Pathway

This method, one of the earliest commercial routes, is a robust, albeit forceful, pathway to this compound. It proceeds in two distinct stages: electrophilic aromatic substitution to create benzenesulfonic acid, followed by a high-temperature nucleophilic aromatic substitution.

Mechanistic Causality

The initial sulfonation of benzene with fuming sulfuric acid (oleum) is a classic electrophilic aromatic substitution (EAS). The true electrophile is sulfur trioxide (SO₃), or its protonated form, +SO₃H, which is potent enough to attack the electron-rich benzene ring.[1][2] The reversibility of this step is a key feature; using concentrated or fuming sulfuric acid drives the equilibrium towards the sulfonated product.

The second stage, the fusion of sodium benzenesulfonate with molten sodium hydroxide at temperatures exceeding 300°C, is a nucleophilic aromatic substitution. The harsh conditions are necessary because the sulfonate group is a poor leaving group, and the direct attack of a nucleophile on an unsubstituted benzene ring is energetically unfavorable. The extreme temperature and pressure facilitate the displacement of the sulfonate group by the hydroxide ion, forming sodium phenoxide.[3][4] Subsequent acidification protonates the phenoxide to yield the final this compound product.[3]

Visualizing the Sulfonation Pathway

sulfonation_pathway Benzene Benzene BSA Benzenesulfonic Acid Benzene->BSA Oleum (H₂SO₄ + SO₃) Electrophilic Aromatic Substitution SPS Sodium Phenoxide BSA->SPS Molten NaOH, >300°C Alkali Fusion This compound This compound SPS->this compound H₃O⁺ (e.g., HCl, H₂SO₄) Acidification

Caption: Workflow for this compound Synthesis via Benzene Sulfonation.

Experimental Protocol: From Benzene to this compound

Materials:

  • Benzene

  • Fuming sulfuric acid (Oleum, 20% SO₃)

  • Sodium hydroxide (pellets)

  • Sodium sulfite

  • Hydrochloric acid (concentrated)

  • Ice

Safety Precautions:

  • Critical: This procedure involves highly corrosive materials and extremely high temperatures. Work in a certified fume hood and wear appropriate personal protective equipment (PPE), including a face shield, heat-resistant gloves, and a lab coat.

  • Oleum is extremely corrosive and reacts violently with water. Handle with extreme care.

  • The fusion with sodium hydroxide is highly exothermic and can spatter. Ensure the apparatus is securely clamped and shielded.

Step 1: Preparation of Benzenesulfonic Acid

  • Place 80 mL (approx. 147 g) of fuming sulfuric acid into a 500 mL flask equipped with a reflux condenser and a dropping funnel.

  • Cool the flask in an ice-water bath.

  • Slowly add 40 mL (approx. 35 g) of benzene through the dropping funnel over 30 minutes, ensuring the temperature does not exceed 50°C.

  • After the addition is complete, remove the ice bath and heat the mixture on a water bath at 80-90°C for 1 hour to complete the reaction.

Step 2: Conversion to Sodium Benzenesulfonate

  • Carefully pour the cooled reaction mixture into 500 mL of cold water.

  • Neutralize the acid by adding a saturated solution of sodium carbonate until the solution is no longer acidic (test with litmus paper).

  • Filter off the precipitated sodium sulfate and evaporate the filtrate to obtain solid sodium benzenesulfonate. Dry the salt thoroughly.

Step 3: Alkali Fusion to Sodium Phenoxide

  • In a nickel or iron crucible, place 75 g of sodium hydroxide pellets.

  • Gently heat the crucible until the NaOH melts.

  • Gradually add 30 g of the dry sodium benzenesulfonate to the molten NaOH while stirring with a metal rod.

  • Increase the temperature to 300-350°C and continue heating for 30 minutes. The mixture will become viscous and then solidify.[1]

Step 4: Isolation of this compound

  • Allow the crucible to cool completely.

  • Dissolve the solid mass in 250 mL of water.

  • Carefully acidify the solution by slowly adding concentrated hydrochloric acid until the solution is strongly acidic. This compound will separate as an oily layer.

  • Separate the this compound layer using a separatory funnel. Purify by distillation, collecting the fraction boiling at 181-182°C.

II. Synthesis from Aromatic Amines: The Diazotization Route

The conversion of an aromatic primary amine, such as aniline, to a this compound via a diazonium salt is one of the most versatile and widely used laboratory methods. It offers a much milder alternative to the alkali fusion route and allows for the synthesis of substituted phenols that might not be accessible otherwise.

Mechanistic Causality

The reaction proceeds in two key stages: diazotization and hydrolysis.

  • Diazotization: Aniline is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl).[5] This reaction must be carried out at low temperatures (0-5°C). The electrophile, the nitrosonium ion (NO⁺), is formed by the protonation of nitrous acid. The lone pair of the amine nitrogen attacks the nitrosonium ion, and after a series of proton transfers and water elimination, the benzenediazonium ion (C₆H₅N₂⁺) is formed.

    • Why the low temperature? The diazonium salt is unstable. At higher temperatures, it readily decomposes, with the diazonium group leaving as highly stable nitrogen gas (N₂), which would prematurely react with water to form this compound and other byproducts, leading to low yields and side reactions.[5][6][7]

  • Hydrolysis: The aqueous solution of the benzenediazonium salt is gently warmed. The diazonium group, an excellent leaving group, is displaced by a water molecule in a reaction that proceeds via a phenyl cation intermediate.[8] The subsequent deprotonation of the oxonium ion yields this compound.

Visualizing the Diazotization Pathway

diazotization_pathway Aniline Aniline Diazonium Benzenediazonium Salt Aniline->Diazonium NaNO₂ + HCl 0-5°C Diazotization This compound This compound Diazonium->this compound H₂O, Warm Hydrolysis

Caption: Workflow for this compound Synthesis via Diazotization of Aniline.

Experimental Protocol: From Aniline to this compound

Materials:

  • Aniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (concentrated)

  • Ice

  • Urea (optional)

  • Starch-iodide paper

Safety Precautions:

  • Aniline is toxic and readily absorbed through the skin. Handle in a fume hood and wear appropriate gloves.

  • Diazonium salts can be explosive when isolated and dry. Never attempt to isolate the solid diazonium salt. Keep it in a cold aqueous solution at all times.

  • The reaction of sodium nitrite with acid generates toxic nitrogen oxides. Ensure adequate ventilation.

Step 1: Diazotization of Aniline

  • In a 400 mL beaker, dissolve 9.3 g (0.1 mol) of aniline in a mixture of 25 mL of concentrated HCl and 25 mL of water.

  • Cool the solution to 0°C in an ice-salt bath with constant stirring. The aniline hydrochloride may precipitate as a fine slurry.

  • In a separate beaker, dissolve 7.0 g (0.101 mol) of sodium nitrite in 30 mL of water and cool the solution to 0°C.

  • Add the cold sodium nitrite solution dropwise to the stirred aniline hydrochloride solution. Maintain the temperature strictly between 0 and 5°C. The addition should take about 10-15 minutes.[9]

  • After all the nitrite solution has been added, test for the presence of excess nitrous acid by placing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates a slight excess of nitrous acid and the completion of diazotization.[9] If the test is negative, add a small amount more of the nitrite solution. If a large excess is present, it can be destroyed by adding a small amount of urea.

Step 2: Hydrolysis to this compound

  • Gently warm the clear diazonium salt solution to 50°C on a water bath. Nitrogen gas will be evolved steadily.[10]

  • Maintain this temperature until the gas evolution ceases (approximately 30-60 minutes).

  • The solution will become dark and an oily layer of this compound will form.

  • Allow the mixture to cool to room temperature.

Step 3: Isolation and Purification

  • Transfer the reaction mixture to a separatory funnel and extract the this compound with two 50 mL portions of diethyl ether.

  • Combine the ether extracts and wash them with 50 mL of saturated sodium bicarbonate solution (to remove any acidic impurities) and then with 50 mL of water.

  • Dry the ether layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purify the crude this compound by distillation, collecting the fraction that boils at 181-182°C. The expected yield is typically in the range of 75-85%.

III. Industrial Processes Adapted for the Laboratory

While primarily used for bulk chemical production, the principles behind major industrial methods like the Dow and Cumene processes offer valuable insights and can be adapted for specific laboratory applications, particularly when starting from haloarenes or benzene and propylene.

A. The Dow Process: Hydrolysis of Chlorobenzene

This process involves the nucleophilic aromatic substitution of chlorobenzene. Due to the strength of the carbon-halogen bond, which has partial double-bond character from resonance, extremely harsh conditions are required.[11]

  • Reaction: Chlorobenzene is treated with aqueous sodium hydroxide at approximately 350°C and 300 atm (4400 psi).[12][13]

  • Mechanism: The reaction proceeds primarily through an elimination-addition mechanism involving a highly reactive benzyne intermediate.[14] A strong base abstracts a proton ortho to the chlorine, followed by the elimination of the chloride ion to form benzyne. The hydroxide ion then adds to the benzyne, and subsequent protonation yields this compound. The intermediacy of benzyne has been confirmed by isotopic labeling studies.[15]

  • Laboratory Feasibility: Due to the extreme temperature and pressure requirements, this method is not practical or safe for a standard laboratory setting . It is included here for its mechanistic significance and to highlight the chemical challenges of activating haloarenes.

B. The Cumene Process: A Radical-Based Rearrangement

The Cumene (or Hock) process is the dominant industrial method, accounting for the vast majority of global this compound production.[16] It is a remarkable process that converts two inexpensive feedstocks, benzene and propene, into two valuable products: this compound and acetone.

  • Step 1: Friedel-Crafts Alkylation: Benzene is alkylated with propene using an acid catalyst (e.g., phosphoric acid) to form cumene (isopropylbenzene).

  • Step 2: Radical Oxidation: Cumene is oxidized with air to form cumene hydroperoxide. This is a free-radical chain reaction.

  • Step 3: Hock Rearrangement: The cumene hydroperoxide is treated with a catalytic amount of acid (e.g., H₂SO₄). This triggers the signature Hock rearrangement , where the phenyl group migrates from carbon to oxygen, followed by hydrolysis to yield this compound and acetone.[16]

  • Laboratory Feasibility: While the entire three-step process is complex for a single lab synthesis, the final cleavage of cumene hydroperoxide to this compound is often demonstrated. The rearrangement is mechanistically fascinating and highly efficient.

Visualizing the Cumene Process Cleavage

cumene_process CHP Cumene Hydroperoxide Intermediate Protonated Intermediate (Hock Rearrangement) CHP->Intermediate H₂SO₄ (cat.) Protonation & Phenyl Migration Products This compound + Acetone Intermediate->Products H₂O Hydrolysis

Caption: Key steps in the acid-catalyzed cleavage of Cumene Hydroperoxide.

IV. Niche Preparations: Decarboxylation of Salicylic Acid

For specific applications, the decarboxylation of salicylic acid (2-hydroxybenzoic acid) provides a direct route to this compound. This method is particularly useful if salicylic acid is a more readily available starting material than benzene derivatives.

  • Reaction: Salicylic acid is heated, typically above 200°C, causing it to decompose into this compound and carbon dioxide.[17] The reaction can be performed by simple thermal decomposition or by using a decarboxylating agent like soda lime (NaOH + CaO).[18]

  • Mechanism: The reaction is a thermal decarboxylation. The presence of the ortho-hydroxyl group facilitates the elimination of CO₂, likely through a cyclic transition state.

  • Laboratory Protocol (Thermal):

    • Place salicylic acid in a distillation flask equipped with a short-path distillation head.

    • Heat the flask strongly. The salicylic acid will melt and begin to bubble as CO₂ is evolved.[19]

    • This compound (boiling point 182°C) will distill over. The CO₂ generated helps to carry the this compound vapor through the apparatus.[20]

    • Collect the distilled this compound. Yields are often moderate (50-70%) due to sublimation of the starting material and potential side reactions.[17][20]

V. Comparative Analysis of Laboratory Methods

MethodStarting MaterialKey ReagentsConditionsTypical YieldAdvantagesDisadvantages
Alkali Fusion BenzeneOleum, NaOH>300°C, High PressureGood-ExcellentUses inexpensive starting material.Extremely harsh conditions; not suitable for standard labs; poor functional group tolerance.
Diazotization AnilineNaNO₂, HCl, H₂O0-5°C, then ~50°C75-85%Mild conditions; high yield; excellent for substituted phenols.Diazonium salts are unstable; aniline is toxic; requires careful temperature control.
Cumene Process Cumene HydroperoxideH₂SO₄ (cat.)Mild (e.g., 60-80°C)>90%High yield; co-produces valuable acetone.Starting material not as common in labs; primarily an industrial process.
Decarboxylation Salicylic AcidHeat or Soda Lime>200°C50-70%Simple procedure; useful if starting material is available.Moderate yields; high temperatures required; potential for sublimation.

VI. Conclusion and Outlook

The synthesis of phenols in a laboratory setting is a mature field offering several reliable pathways. For general-purpose synthesis, particularly of substituted phenols, the diazotization of aromatic amines remains the method of choice due to its versatility, mild conditions, and high yields. The alkali fusion of sulfonates serves as a powerful, albeit demanding, alternative when starting from benzene, while the decarboxylation of salicylic acid offers a convenient niche route.

The industrial behemoths—the Dow and Cumene processes—while largely impractical for direct laboratory use, provide profound mechanistic lessons. The study of the benzyne intermediate and the Hock rearrangement has significantly enriched our understanding of reaction mechanisms. For the modern researcher, selecting the appropriate method requires a careful balancing of substrate availability, scale, safety protocols, and the desired final product. This guide has aimed to provide the foundational knowledge and practical protocols necessary to make that selection an informed and successful one.

References

  • Kürti, L., Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press. [URL: https://www.elsevier.com/books/strategic-applications-of-named-reactions-in-organic-synthesis/kurti/978-0-12-429785-2]
  • Horning, D. E., Ross, D. A., Muchowski, J. M. (1973). Synthesis of phenols from diazonium salts. Canadian Journal of Chemistry, 51(15), 2347-2349. [URL: https://cdnsciencepub.com/doi/10.1139/v73-355]
  • GeeksforGeeks. (2025, July 23). Sandmeyer Reaction. [URL: https://www.geeksforgeeks.org/sandmeyer-reaction/]
  • the unconditional guru. (2021, June 24). Preparation of this compound from chlorobenzene (Dow's process). [URL: https://www.theunconditionalguru.
  • Vedantu. (2024, June 6). Why is Diazotization done at Low Temperature. [URL: https://www.vedantu.com/question-answer/why-is-diazotization-done-at-low-temperature-class-12-chemistry-jee-main-cbse-60bce2a52fcf312d3338e5c3]
  • Filo. (2024, September 12). preparation of this compound from benzene sulphonic acid. [URL: https://www.filo.kitabo.
  • Unacademy. (n.d.). Catalyst is Used in the Sandmeyer Reaction. [URL: https://unacademy.com/content/jee/study-material/chemistry/catalyst-is-used-in-the-sandmeyer-reaction/]
  • BenchChem. (n.d.). Optimizing reagent concentrations for aniline diazotization. [URL: https://www.benchchem.
  • Wikipedia. (n.d.). Sandmeyer reaction. [URL: https://en.wikipedia.org/wiki/Sandmeyer_reaction]
  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. [URL: https://www.lscollege.ac.in/userfiles/file/e-content/2022/Sandmeyer%20reaction.pdf]
  • Gyan Sanchay. (n.d.). 1. From chlorobenzene (Dow process). [URL: http://gyansanchay.csjmu.ac.
  • Organic Syntheses. (n.d.). hydrogenolysis of phenolic ethers: biphenyl. Org. Synth. Coll. Vol. 6, p.101 (1988); Vol. 51, p.47 (1971). [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0101]
  • BYJU'S. (n.d.). Preparation of Phenols from Benzene Sulphonic Acid. [URL: https://byjus.
  • Sciencemadness.org. (2013, November 30). Preparation of this compound from Salicylic Acid. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=33013]
  • BenchChem. (n.d.). Technical Support Center: Enhancing Benzyne Trapping Experiment Efficiency. [URL: https://www.benchchem.com/technical-support/benzyne-trapping-experiment-efficiency-enhancement]
  • Filo. (2023, May 3). 11.4.2 Preparation of this compound : a. From chlorobenzene (Dow Process). [URL: https://www.filo.kitabo.in/question-answer/11.4.2-preparation-of-phenol-a-from-chlorobenzene-dow-process-chlo_1109001/]
  • Brainly.in. (2018, May 3). why low temperature is required for diazotization reaction. [URL: https://brainly.in/question/3515438]
  • Vedantu. (n.d.). How is this compound prepared from benzene sulphonic acid class 12 chemistry CBSE. [URL: https://www.vedantu.com/question-answer/is-phenol-carbolic-acid-prepared-from-benzene-class-12-chemistry-cbse-5f539e00728c4f526b34b6e8]
  • Sarthaks eConnect. (2021, November 14). How is this compound (carbolic acid) prepared from benzene sulphonic acid?. [URL: https://www.sarthaks.
  • Vedantu. (n.d.). How is this compound prepared from chlorobenzene by Dows class 12 chemistry CBSE. [URL: https://www.vedantu.com/question-answer/is-phenol-prepared-from-chlorobenzene-by-dows-class-12-chemistry-cbse-5f4f5c902891f6304323e4b0]
  • CK-12 Foundation. (2025, December 7). Preparation of Phenols. [URL: https://flexbooks.ck12.org/cbook/cbse-chemistry-class-12/section/11.
  • Organic Syntheses. (n.d.). ortho-Formylation of phenols. Org. Synth. 2002, 79, 159. [URL: http://www.orgsyn.org/demo.aspx?prep=v79p0159]
  • CHEMISTRY FOR NEET. (2020, November 1). Why diazotization reaction is done at low temperature (0 - 5°C)?. [URL: https://qr.ae/pG9iIe]
  • Chemistry LibreTexts. (2023, January 22). Synthesis of Phenols. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/24%3A_Aryl_Halides/24.08%3A_Synthesis_of_Phenols]
  • Journal of Chemical Education. (1964, January 1). The direct esterification of phenols. [URL: https://pubs.acs.org/doi/abs/10.1021/ed041pA49.2]
  • NIH National Library of Medicine. (n.d.). Trapping Reactions of Benzynes Initiated by Intramolecular Nucleophilic Addition of a Carbonyl Oxygen to the Electrophilic Aryne. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4002131/]
  • Aakash Institute. (n.d.). Electrophilic Aromatic Substitution, Sulfonation of Benzene, its Mechanism, Practice Problems & FAQs in Chemistry. [URL: https://www.aakash.ac.
  • Scribd. (n.d.). Report 1 - Obtaining and Hydrolysis of A Diazonium Salt - Synthesis of this compound. [URL: https://www.scribd.com/document/440537877/Report-1-Obtaining-and-Hydrolysis-of-A-Diazonium-Salt-Synthesis-of-Phenol]
  • Semantic Scholar. (2011, September 21). Formation and Trapping of Benzyne. [URL: https://www.semanticscholar.org/paper/Formation-and-Trapping-of-Benzyne-Shashidher-Bajjuri/5948f9876274e179e8310c85b5434d289f812165]
  • Quora. (2019, December 23). In the formation of diazonium salt from aniline, why is only 0-5°C temperature needed?. [URL: https://www.quora.
  • ResearchGate. (n.d.). Top left: Trapping of the benzyne intermediate by aromatic solvents.... [URL: https://www.researchgate.net/figure/Top-left-Trapping-of-the-benzyne-intermediate-by-aromatic-solvents-toluene-showing_fig2_338977536]
  • Ekeeda. (2019, April 30). Preparation of this compound From Benzene Sulphonic Acid - Alcohols, Phenols and Ethers. [URL: https://www.youtube.
  • Frostburg State University Chemistry Department. (2018, March 27). Synthesis of this compound. [URL: https://www.youtube.
  • Journal of Chemical Education. (1964, January 1). The direct esterification of phenols. [URL: https://pubs.acs.org/doi/abs/10.1021/ed041pA49.2]
  • Quora. (2017, December 13). How is this compound prepared from aniline?. [URL: https://www.quora.
  • Master Organic Chemistry. (2018, September 17). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. [URL: https://www.masterorganicchemistry.com/2018/09/17/nucleophilic-aromatic-substitution-the-benzyne-mechanism/]
  • Chemistry Stack Exchange. (2016, March 22). Can you synthesize this compound from salicyladehyde?. [URL: https://chemistry.stackexchange.
  • Google Patents. (n.d.). US9527789B2 - Method for the preparation of phenols. [URL: https://patents.google.
  • SlideShare. (n.d.). This compound Synthesis Part II. [URL: https://www.slideshare.net/SamiraFinjan/phenol-synthesis-part-ii]
  • CEPSA Research Center. (n.d.). Cumene oxidation to cumene hydroperoxide. [URL: https://oa.upm.es/39327/1/PFC_IGNACIO_DE_LA_CALLE_REGAJO.pdf]
  • YouTube. (2022, January 6). Making this compound by decarboxylation of salicylic acid. [URL: https://www.youtube.
  • YouTube. (2016, March 19). This compound from Salicylic Acid. [URL: https://www.youtube.
  • Journal of Chemical Education. (n.d.). This compound. [URL: https://pubs.acs.org/doi/abs/10.1021/ed062pA300.1]
  • Quora. (2018, January 2). How to convert salicylic acid into this compound. [URL: https://www.quora.com/How-do-I-convert-salicylic-acid-into-phenol]
  • SciSpace. (n.d.). A simple preparation of phenols from diazonium ions via the generation and oxidation of aryl radicals by copper salts. [URL: https://typeset.
  • Journal of Chemical Education. (n.d.). Vol. 101 No. 8. [URL: https://pubs.acs.org/toc/jceda8/101/8]
  • Google Patents. (n.d.). CA2105637C - Two-stage cleavage of cumene hydroperoxide. [URL: https://patents.google.
  • Chemistry LibreTexts. (2022, October 4). 3.1.10: Phenols and Their Uses. [URL: https://chem.libretexts.org/Courses/Athabasca_University/Chemistry_350%3A_Organic_Chemistry_I/17%3A_Alcohols_and_Phenols/17.09%3A_Phenols_and_Their_Uses]
  • Google Patents. (n.d.). US5371305A - Process for producing this compound from cumene. [URL: https://patents.google.
  • Beaudry Research Group. (2020, July 21). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. [URL: https://www.beaudrygroup.org/wp-content/uploads/2020/07/Synthesis-of-Highly-Substituted-Phenols-and-Benzenes-with-Complete-Regiochemical-Control.pdf]

Sources

Methodological & Application

Application Notes and Protocols for Phenol-Chloroform Extraction of DNA

Author: BenchChem Technical Support Team. Date: January 2026

A Foundational Method for High-Purity Nucleic Acid Isolation

For decades, the phenol-chloroform extraction method has been a cornerstone of molecular biology, revered for its ability to yield high-purity DNA suitable for a multitude of downstream applications, from PCR and cloning to sequencing.[1][2][3] This application note provides a detailed, in-depth guide for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the fundamental principles and critical nuances of this powerful technique.

The Principle: A Triphasic Approach to Purification

This compound-chloroform extraction is a liquid-liquid extraction technique that separates molecules based on their differential solubility in aqueous and organic phases.[1][4] The process begins with the lysis of cells to release their contents, including DNA, RNA, proteins, lipids, and other macromolecules.[5][6] An equal volume of a this compound-chloroform mixture is then added to the aqueous cell lysate, and the mixture is emulsified.[1][4]

Upon centrifugation, the mixture separates into three distinct layers:

  • The Upper Aqueous Phase: This layer contains the hydrophilic DNA and RNA, as they are soluble in this polar environment due to their charged phosphate backbones.[1][7]

  • The Interphase: A thin, often white, layer of precipitated proteins forms between the aqueous and organic phases.[1][4][8]

  • The Lower Organic Phase: This layer consists of the this compound-chloroform mixture and contains the hydrophobic lipids and denatured proteins.[1][9]

The careful aspiration of the upper aqueous phase allows for the isolation of the nucleic acids from the majority of cellular contaminants.[1]

The Reagents: A Symphony of Chemical Functions

Understanding the role of each component in the extraction buffer is critical to appreciating the elegance and efficacy of this method.

ReagentFunction
This compound The primary denaturing agent for proteins.[5][9] It disrupts the hydrogen bonds that maintain protein structure, causing them to precipitate.[4] The pH of the this compound is crucial; a slightly alkaline pH (~7.8-8.0) ensures that DNA, with its negatively charged phosphate backbone, remains in the aqueous phase.[8][10] Acidic this compound will cause DNA to partition into the organic phase, a principle utilized for RNA isolation.[1][10]
Chloroform A protein denaturant that also solubilizes lipids.[4][9] Being denser than this compound, it increases the density of the organic phase, ensuring a sharp and stable interface between the aqueous and organic layers and preventing phase inversion.[8][9][10]
Isoamyl Alcohol Often included in the organic mixture as an anti-foaming agent, preventing the formation of an emulsion that can be difficult to separate.[9][10][11]
Salts (e.g., NaCl, Sodium Acetate, Ammonium Acetate) Used during the DNA precipitation step to neutralize the negative charges on the phosphate backbone of the DNA.[7][12] This reduces the polarity of the DNA, making it less soluble in the aqueous solution.[12]
Ethanol (or Isopropanol) Added after the salt solution to precipitate the DNA.[7][12] Ethanol is less polar than water, and its addition reduces the dielectric constant of the solution, allowing the positively charged salt ions to interact with the negatively charged DNA backbone, causing the DNA to precipitate out of the solution.[7][12]
70% Ethanol Used to wash the DNA pellet after precipitation. This step removes any residual salts and other impurities that may have co-precipitated with the DNA.[7][13]
TE Buffer or Nuclease-Free Water Used to resuspend the final, purified DNA pellet.[4][13] TE buffer (Tris-EDTA) helps to maintain a stable pH and chelates divalent cations that can be cofactors for DNases, thus protecting the DNA from degradation.[11]

Visualizing the Workflow

The following diagram illustrates the key stages of the this compound-chloroform DNA extraction process.

PhenolChloroformExtraction cluster_extraction Phase Separation cluster_precipitation DNA Precipitation start Cell Lysate (DNA, RNA, Proteins, Lipids) add_this compound Add this compound:Chloroform: Isoamyl Alcohol (25:24:1) start->add_this compound vortex Vortex to Emulsify add_this compound->vortex centrifuge1 Centrifuge vortex->centrifuge1 phases Three Phases Form: 1. Aqueous (DNA/RNA) 2. Interphase (Protein) 3. Organic (Lipids/Phenol) centrifuge1->phases transfer_aqueous Transfer Aqueous Phase to a New Tube phases->transfer_aqueous add_salt Add Salt (e.g., Sodium Acetate) transfer_aqueous->add_salt add_ethanol Add Cold 100% Ethanol add_salt->add_ethanol incubate Incubate at -20°C add_ethanol->incubate centrifuge2 Centrifuge to Pellet DNA incubate->centrifuge2 wash Wash Pellet with 70% Ethanol centrifuge2->wash dry Air Dry Pellet wash->dry resuspend Resuspend in TE Buffer or Nuclease-Free Water dry->resuspend end_node Purified DNA resuspend->end_node

Caption: Workflow of this compound-Chloroform DNA Extraction and Precipitation.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization based on the starting material.

Materials:

  • Cell or tissue sample

  • Lysis buffer (specific to sample type)

  • Proteinase K (optional)

  • This compound:Chloroform:Isoamyl Alcohol (25:24:1, pH 7.8-8.0)

  • Chloroform:Isoamyl Alcohol (24:1)

  • 3M Sodium Acetate (pH 5.2) or 7.5M Ammonium Acetate

  • Ice-cold 100% Ethanol

  • 70% Ethanol (prepared with nuclease-free water)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or nuclease-free water

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Pipettes and sterile, nuclease-free tips

  • Microcentrifuge

  • Vortexer

  • Incubator or heat block

Procedure:

  • Sample Lysis:

    • Begin with your starting material (e.g., cell pellet, homogenized tissue) in a microcentrifuge tube.[14]

    • Add an appropriate volume of lysis buffer and vortex to resuspend the sample.[4][15] If your protocol calls for it, add Proteinase K to digest proteins and incubate at the recommended temperature (e.g., 55°C) until lysis is complete.[4][15] The goal here is to thoroughly break open the cells and nuclei to release the DNA.

  • This compound-Chloroform Extraction:

    • Add an equal volume of this compound:chloroform:isoamyl alcohol to the cell lysate.[13][14]

    • Vigorously vortex the tube for 30-60 seconds to create an emulsion.[13][14] This ensures intimate contact between the aqueous and organic phases, facilitating the denaturation and separation of proteins and lipids.

    • Centrifuge at maximum speed (e.g., 12,000 - 16,000 x g) for 5 minutes at room temperature.[13][14][15] This will resolve the mixture into the distinct aqueous, interphase, and organic layers.[1]

    • Carefully aspirate the upper aqueous phase and transfer it to a new, clean microcentrifuge tube.[13][14] This is a critical step. Avoid disturbing the interphase, as it contains denatured proteins that will contaminate your DNA sample.[1][16] It is better to sacrifice a small amount of the aqueous phase to ensure purity.[16]

  • Chloroform Wash (Optional but Recommended):

    • To remove any residual this compound from the aqueous phase, add an equal volume of chloroform:isoamyl alcohol (24:1).[8][14]

    • Vortex for 30 seconds and centrifuge at maximum speed for 2-5 minutes.[14]

    • Transfer the upper aqueous phase to a new, clean tube, again being careful to avoid the lower organic phase.[14]

  • DNA Precipitation:

    • Add 1/10th volume of a salt solution (e.g., 3M Sodium Acetate, pH 5.2) to the aqueous phase and mix gently.[11][17] The positive ions from the salt will neutralize the negative charge of the DNA backbone.[7][12]

    • Add 2 to 2.5 volumes of ice-cold 100% ethanol and invert the tube several times to mix.[4][17] You may see the DNA precipitate as a white, stringy substance.

    • Incubate the mixture at -20°C for at least 30 minutes to overnight to facilitate complete precipitation.[4][13] For very low concentrations of DNA, a longer incubation is recommended.[17]

  • Pelleting and Washing the DNA:

    • Centrifuge at maximum speed for 15-30 minutes at 4°C to pellet the precipitated DNA.[13][15]

    • Carefully decant or pipette off the supernatant without disturbing the DNA pellet, which may or may not be visible.

    • Wash the pellet by adding 500 µL to 1 mL of 70% ethanol.[13] This removes co-precipitated salts.

    • Centrifuge for 5 minutes at 4°C.[18]

    • Carefully remove the supernatant. It is important to remove as much of the ethanol as possible. A brief spin can help collect residual liquid for removal.

  • Resuspension of DNA:

    • Air dry the pellet for 5-10 minutes at room temperature.[13] Do not over-dry the pellet, as this can make it difficult to resuspend.

    • Resuspend the DNA in an appropriate volume of TE buffer or nuclease-free water.[4][13] Pipette up and down gently to aid in dissolution.

Troubleshooting Common Issues

IssuePossible CauseSolution
Low DNA Yield Incomplete cell lysis.Ensure complete lysis by optimizing lysis buffer and incubation time. Consider mechanical disruption methods.
pH of this compound is acidic.Use this compound buffered to pH 7.8-8.0 for DNA extraction.[10] Acidic this compound will cause DNA to partition to the organic phase.[10]
Incomplete precipitation.Increase incubation time at -20°C. For very low DNA concentrations, consider adding a carrier like glycogen.[14]
Contaminated DNA (Low 260/280 ratio) This compound contamination.Perform a chloroform wash after the this compound-chloroform extraction to remove residual this compound.[4][16] Be extremely careful not to transfer any of the interphase or organic phase.
Protein contamination.Ensure complete protein denaturation and separation. Repeat the this compound-chloroform extraction until the interphase is no longer visible.[4]
Phase Inversion High salt or sucrose concentration in the aqueous phase increases its density.Use a 1:1 mixture of this compound and chloroform. The higher density of chloroform will prevent the organic phase from inverting with the aqueous phase.[8][10]
DNA is Difficult to Resuspend Pellet was over-dried.Avoid over-drying the pellet. If resuspension is difficult, incubate at 55-65°C for a short period with gentle agitation.

Safety Precautions: A Non-Negotiable Requirement

This compound and chloroform are hazardous chemicals and must be handled with extreme care.[19]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate gloves (nitrile gloves have a very short breakthrough time with chloroform, so double-gloving or using specialized gloves is recommended).[20][21][22]

  • Fume Hood: All steps involving this compound and chloroform must be performed in a certified chemical fume hood to avoid inhalation of toxic vapors.[19][20]

  • Waste Disposal: this compound-chloroform waste is considered hazardous and must be disposed of according to your institution's environmental health and safety guidelines.[19][20]

  • Spill Response: Be familiar with your lab's spill response procedures for hazardous chemicals.[22]

Conclusion

The this compound-chloroform DNA extraction method, while requiring meticulous technique and stringent safety precautions, remains a highly effective and reliable method for obtaining high-purity DNA. Its enduring presence in the molecular biology toolkit is a testament to its robustness and the quality of the nucleic acids it yields. By understanding the principles behind each step and adhering to best practices, researchers can consistently achieve successful DNA extractions for their critical downstream applications.

References

  • Carl ROTH. (n.d.). Phenolic DNA Purification – Background and Protocol.
  • MP Biomedicals. (n.d.). How to Use the this compound Chloroform Extraction Method.
  • PacBio. (n.d.). Shared Protocol - Extracting DNA using this compound-Chloroform.
  • Microbe Notes. (2023, August 3). Protocol: this compound-chloroform extraction of prokaryotic DNA.
  • Wikipedia. (2023, December 19). This compound–chloroform extraction.
  • Wikipedia. (2023, November 29). Ethanol precipitation.
  • National Institute of Justice. (2023, July 6). DNA Extraction and Quantitation for Forensic Analysts | Removal of Denatured Proteins.
  • Bitesize Bio. (2024, July 22). Ethanol Precipitation of DNA and RNA: How it Works.
  • University of Pennsylvania EHRS. (2024, April 12). Fact Sheet: this compound-Chloroform Extraction.
  • Housing Innovations. (2025, June 1). Unlocking the Power of Ethanol Precipitation of DNA: A Simple yet Effective Method for Molecular Biologists.
  • Bitesize Bio. (2010, May 3). This compound-Chloroform Extraction: Easy Tips and Tricks.
  • Longdom Publishing. (n.d.). DNA Extraction by the Utilization of this compound Chloroform.
  • University of New Mexico Environmental Health & Safety. (n.d.). This compound-Chloroform Standard Operating Procedure Template.
  • Severn Biotech. (2014, November 2). This compound Chloroform 1 1 pH6 7-8 0_sds.
  • Tulane University Environmental Health and Safety. (2023, June 30). FACT SHEET: this compound.
  • Protocol Online. (2009, October 6). Help with this compound-Chloroform DNA Extraction.
  • Reddit. (2024, January 19). Troubleshooting this compound-Chloroform-Extraction.
  • MRC Holland. (n.d.). Ethanol precipitation protocol.
  • YouTube. (2023, June 4). DNA Extraction Using this compound Chloroform.
  • ResearchGate. (2014, August 31). Can anyone help troubleshooting our method for DNA extraction using this compound chloroform method from blood?.
  • IntechOpen. (2020, March 11). The Evolution of DNA Extraction Methods.
  • protocols.io. (2015, December 9). This compound-chloroform extraction with ethanol precipitation.
  • NIH. (n.d.). Automated this compound-chloroform extraction of high molecular weight genomic DNA for use in long-read single-molecule sequencing.
  • Taylor & Francis. (n.d.). This compound-chloroform extraction – Knowledge and References.

Sources

Application Note: A Guide to Phenol-Based Total RNA Isolation from Tissues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Gold Standard for RNA Purification

The isolation of high-quality, intact ribonucleic acid (RNA) is the foundational step for a vast array of molecular biology applications, from gene expression analysis (RT-qPCR, RNA-Seq) to functional studies. While numerous kit-based methods exist, the acid guanidinium thiocyanate-phenol-chloroform (AGPC) extraction method, first described by Chomczynski and Sacchi in 1987, remains a cornerstone of molecular biology.[1][2] This liquid-liquid extraction technique is renowned for its robustness, high yield of pure RNA, and cost-effectiveness, making it particularly valuable for processing diverse and challenging tissue samples.[3][4]

This guide provides a deep dive into the biochemical principles underpinning the AGPC method, a detailed, field-proven protocol for its application to tissues, comprehensive troubleshooting advice, and mandatory safety protocols for handling the hazardous chemicals involved.

The Scientific Principle: Deconstructing the AGPC Method

The success of the AGPC method lies in the synergistic action of its components, which facilitate cell lysis, RNase inactivation, and the differential partitioning of macromolecules into distinct liquid phases.[5][6]

  • Guanidinium Thiocyanate: This powerful chaotropic agent is the first line of defense for RNA integrity.[3] It performs two critical functions:

    • Disruption: It thoroughly disrupts cellular structures and membranes to release intracellular contents.[4]

    • Denaturation: It is one of the most effective protein denaturants known, immediately and irreversibly inactivating potent endogenous RNases that would otherwise rapidly degrade the RNA.[5][7]

  • Acidic Phenol: this compound is an organic solvent that, when mixed with the cell lysate, efficiently dissolves lipids and most proteins.[8][9] The acidity of the solution is the critical determinant for separating RNA from DNA.[7] At an acidic pH (typically 4.0-5.0), DNA, which is less soluble and more readily neutralized than RNA, is driven out of the aqueous phase.[9][10][11]

  • Chloroform: Chloroform is added for two key reasons. First, it is miscible with this compound and, being denser than water, it enhances the density of the organic phase, promoting a sharp and clean separation from the aqueous phase during centrifugation.[9][12] Second, it helps to solubilize lipids, further cleaning the preparation.[3]

Upon centrifugation, this mixture separates into three distinct layers:

  • The Upper Aqueous Phase (Colorless): Being polar, RNA molecules remain exclusively in this phase.[3][13][14]

  • The Interphase (White/Cloudy): Denatured proteins and, crucially, genomic DNA precipitate at the interface between the two liquid phases.[3][12]

  • The Lower Organic Phase (Red/Yellow): this compound and chloroform contain the denatured proteins and lipids.[3][5]

Experimental Workflow and Protocol

Overall Workflow Diagram

RNA_Isolation_Workflow cluster_lysis Cell Lysis & Homogenization cluster_extraction Phase Separation cluster_precipitation RNA Precipitation cluster_wash Washing & Solubilization Tissue Tissue Sample Homogenize Homogenize in Guanidinium Thiocyanate Solution Tissue->Homogenize AddChloroform Add Acid this compound: Chloroform & Mix Homogenize->AddChloroform Centrifuge1 Centrifuge (12,000 x g) AddChloroform->Centrifuge1 Separate Collect Upper Aqueous Phase Centrifuge1->Separate AddIso Add Isopropanol Separate->AddIso Incubate Incubate (-20°C) AddIso->Incubate Centrifuge2 Centrifuge to Pellet RNA Incubate->Centrifuge2 Wash Wash Pellet with 75% Ethanol Centrifuge2->Wash Dry Air-Dry Pellet Wash->Dry Resuspend Resuspend in RNase-Free Water Dry->Resuspend FinalRNA High-Quality Total RNA Resuspend->FinalRNA

Caption: High-level workflow for this compound-based total RNA isolation from tissues.

Materials and Reagents

Equipment:

  • High-speed refrigerated microcentrifuge

  • Homogenizer (rotor-stator or bead-based)

  • Vortexer

  • Micropipettors (RNase-free)

  • Fume Hood

Consumables:

  • Sterile, RNase-free 1.5 mL or 2.0 mL microcentrifuge tubes

  • Sterile, RNase-free filtered pipette tips

Reagents:

  • Denaturing Solution (Solution D): 4 M guanidinium thiocyanate, 25 mM sodium citrate (pH 7.0), 0.5% (w/v) N-lauroylsarcosine, 0.1 M 2-mercaptoethanol (add fresh).[7]

  • Water-Saturated this compound (pH 4.0-5.0): Store protected from light at 4°C.

  • Chloroform:Isoamyl Alcohol (49:1 v/v) [7]

  • 2 M Sodium Acetate (pH 4.0) [7]

  • Isopropanol (100%)

  • Ethanol (75% in RNase-free water)

  • RNase-free Water (e.g., DEPC-treated) [7]

Detailed Step-by-Step Protocol

CAUTION: Perform all steps involving this compound, chloroform, and 2-mercaptoethanol in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[15][16]

Part 1: Homogenization

  • Weigh 50-100 mg of fresh or rapidly thawed frozen tissue. Mince the tissue into small pieces on a clean, RNase-free surface.

  • Immediately place the tissue into a tube containing 1 mL of Denaturing Solution (Solution D).

  • Homogenize the tissue until no visible clumps remain. For tough or fibrous tissues, a rotor-stator homogenizer is highly effective.

    • Expertise Note: Incomplete homogenization is a primary cause of low RNA yield.[17] Ensure the tissue is completely dissociated to allow the denaturing solution to access and lyse all cells.

Part 2: Phase Separation

  • Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.[18]

  • To the 1 mL of homogenate, add the following in sequence, vortexing for 15 seconds after each addition:

    • 0.1 mL of 2 M Sodium Acetate (pH 4.0)

    • 1 mL of water-saturated this compound

    • 0.2 mL of Chloroform:Isoamyl alcohol (49:1)[4]

  • Incubate the mixture on ice for 15 minutes.

  • Centrifuge at 12,000 x g for 15-20 minutes at 4°C.[18][19] The mixture will separate into the three phases described previously.

Part 3: RNA Precipitation

  • Carefully aspirate the upper aqueous phase (~0.6 mL) and transfer it to a fresh, sterile RNase-free tube.

    • Expertise Note: This is the most critical step for ensuring purity. Do not disturb the white interphase, as it contains DNA and proteins.[19] It is better to sacrifice a small amount of the aqueous phase than to carry over contaminants.

  • Add an equal volume of 100% isopropanol (e.g., 0.6 mL) to the aqueous phase.[18] Isopropanol disrupts the hydration shell around the RNA molecules, causing them to precipitate out of solution in the presence of salts.[20]

  • Mix gently by inversion and incubate at -20°C for at least 1 hour (or overnight for low-concentration samples).

Part 4: RNA Wash and Solubilization

  • Centrifuge at 12,000 x g for 10-15 minutes at 4°C to pellet the RNA. The RNA pellet will appear as a small, white, gel-like deposit on the side or bottom of the tube.[18]

  • Carefully decant the supernatant.

  • Wash the pellet by adding 1 mL of cold 75% ethanol. This step removes residual salts and organic solvents.[18]

  • Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.[18]

  • Carefully decant the ethanol wash. Briefly spin the tube again and remove any residual liquid with a fine pipette tip.

  • Air-dry the pellet for 5-10 minutes in the fume hood.

    • Expertise Note: Do not over-dry the pellet, as this will make it very difficult to resuspend.[18][19] The pellet should be translucent, not bone-white.

  • Resuspend the RNA pellet in 20-50 µL of RNase-free water by pipetting up and down. Incubate at 55-60°C for 10 minutes to aid dissolution.[18] Store the purified RNA at -80°C.

Quality Control and Expected Results

High-quality RNA is essential for downstream applications. Purity and yield should always be assessed.

  • Spectrophotometric Analysis (A260/A280 & A260/A230):

    • An A260/A280 ratio of ~2.0-2.1 is indicative of pure RNA. A lower ratio may indicate protein or this compound contamination.[21]

    • An A260/A230 ratio of >1.8 is desirable. A lower ratio often points to contamination with guanidinium thiocyanate or other organic compounds.[22]

  • Integrity Analysis (Gel Electrophoresis): Running an aliquot on a denaturing agarose gel should reveal two sharp, distinct bands corresponding to the 28S and 18S ribosomal RNA (rRNA) subunits. The 28S band should be approximately twice as intense as the 18S band. Smeared bands are indicative of RNA degradation.

Table 1: Expected Total RNA Yield and Purity from Various Tissues

Tissue TypeStarting Amount (mg)Expected RNA Yield (µg)Typical A260/A280Typical A260/A230Notes
Liver50200 - 5001.9 - 2.1> 1.8High metabolic activity, RNA-rich.
Brain5050 - 1501.9 - 2.1> 1.8High lipid content requires thorough homogenization.
Spleen50200 - 6001.9 - 2.1> 1.8Very high RNA content.
Muscle10050 - 1001.8 - 2.0> 1.7Fibrous tissue, requires robust homogenization.
Adipose Tissue10010 - 501.8 - 2.0> 1.7Very high lipid content can interfere; protocol may need optimization.[23]

Yields are approximate and can vary based on species, age, and physiological state.

Troubleshooting Guide

Table 2: Common Problems and Solutions in this compound-Based RNA Extraction

ProblemPotential Cause(s)Recommended Solution(s)
Low RNA Yield 1. Incomplete tissue homogenization.[17][22]2. Insufficient amount of starting material.3. RNA pellet lost during washing steps.1. Ensure no visible tissue fragments remain after homogenization. Use a more robust method if necessary.2. Increase the amount of starting tissue.3. Ensure the pellet is firmly attached before decanting supernatant. Use a co-precipitant like glycogen for very small samples.[18]
Low A260/A280 Ratio (<1.8) 1. This compound contamination from the organic phase.[21]2. Protein contamination from the interphase.[22]3. RNA pellet not fully resuspended.1. Be extremely careful when removing the aqueous phase. Re-extract the aqueous phase with chloroform to remove residual this compound.[6]2. Avoid the interphase at all costs. It is better to lose some yield for higher purity.3. Heat the sample at 55-60°C for 10-15 min to aid dissolution.[18]
Low A260/A230 Ratio (<1.8) 1. Guanidinium thiocyanate salt carryover.[22]2. Ethanol carryover from the wash step.1. Ensure the RNA pellet is washed thoroughly with 75% ethanol. An additional wash step can be beneficial.[23]2. After the final wash, briefly centrifuge and remove all residual ethanol with a pipette before air-drying.
RNA Degradation (Smear on Gel) 1. RNase contamination (improper technique, contaminated reagents/equipment).2. Tissue not processed quickly enough after collection.[21]1. Use certified RNase-free consumables. Treat all surfaces and equipment with RNase decontamination solutions. Always wear gloves.2. Process fresh tissue immediately or snap-freeze in liquid nitrogen and store at -80°C.
Genomic DNA Contamination 1. Contamination from the interphase.[24]2. Overloading the extraction with too much starting material.1. Carefully avoid the interphase during aqueous phase transfer.2. Adhere to the recommended tissue amounts.3. Perform an optional DNase I treatment on the purified RNA, followed by re-purification or DNase inactivation.[25]

Mandatory Safety Considerations

This compound and chloroform are toxic, corrosive, and hazardous chemicals that demand strict safety protocols.

  • This compound (CAS# 108-95-2): Highly corrosive and toxic. It can be rapidly absorbed through the skin and cause severe chemical burns that may not be immediately painful due to its anesthetic properties.[15][16] Systemic exposure can cause liver and kidney damage.[15]

  • Chloroform (CAS# 67-66-3): A suspected human carcinogen and reproductive hazard.[15][26] It is a skin and eye irritant.

Required Precautions:

  • Engineering Controls: All work with this compound and chloroform MUST be conducted within a certified chemical fume hood to prevent inhalation of toxic vapors.[16]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles are mandatory.[15]

    • Body Protection: A lab coat must be worn.

    • Gloves: Use appropriate chemical-resistant gloves. Standard nitrile gloves offer very limited protection against chloroform.[15][26] Consider using thicker nitrile gloves and double-gloving, or using more resistant materials like Viton or neoprene, and change gloves immediately upon any contact.[16][27]

  • Waste Disposal: All liquid waste containing this compound and chloroform must be collected in a designated, properly labeled hazardous waste container. Solid waste (tubes, tips) must also be disposed of as hazardous chemical waste.[15][26]

  • Spill Response: Have a chemical spill kit rated for solvents readily available. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Conclusion

The acid guanidinium thiocyanate-phenol-chloroform method is a powerful and versatile technique for isolating high-quality total RNA from a wide variety of tissues. Its continued prevalence in laboratories worldwide is a testament to its reliability and efficacy. By understanding the chemical principles behind each step, adhering to a meticulous protocol, and observing stringent safety precautions, researchers can consistently obtain pure, intact RNA, ensuring the success of their downstream molecular analyses.

References

  • Chomczynski, P., & Sacchi, N. (2006). The single-step method of RNA isolation by acid guanidinium thiocyanate–this compound–chloroform extraction: twenty-something years on.
  • Wikipedia. (n.d.).
  • Chomczynski, P., & Sacchi, N. (1987). Single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction. Analytical Biochemistry. [Link]
  • PubMed. (2006). The single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction: twenty-something years on. PubMed. [Link]
  • Quora. (n.d.).
  • University of Pennsylvania. (n.d.). Chomczynski P & Sacchi N.
  • CD Genomics. (n.d.). TRIzol RNA Extraction Protocol. [Link]
  • University of Pennsylvania EHRS. (2018). Fact Sheet: this compound-Chloroform Extraction. [Link]
  • Labster. (n.d.).
  • Wikipedia. (n.d.). This compound extraction. [Link]
  • University of New Mexico. (n.d.). Standard Operating Procedure for Using this compound/Chloroform. [Link]
  • protocols.io. (2024). RNA Extraction using Trizol. [Link]
  • Unknown Source. (n.d.). RNA Isolation with Trizol Reagent. This source could not be definitively verified.
  • EpigenTek. (n.d.). Protocol for this compound/Chloroform RNA Extraction. [Link]
  • UConn Health. (n.d.). Total RNA extraction using Trizol reagent. [Link]
  • Duke University Safety. (n.d.). Chloroform Guidelines. [Link]
  • Semantic Scholar. (n.d.).
  • Abnova. (2011). DNA Extraction by this compound Chloroform. [Link]
  • Toni, L. S., et al. (2018). Optimization of this compound-chloroform RNA extraction. MethodsX. [Link]
  • PubMed. (2020).
  • Wikipedia. (n.d.). This compound–chloroform extraction. [Link]
  • ResearchGate. (n.d.).
  • Dean, R., et al. (2011).
  • Reddit. (2025). REPOST: Difficult phase separation during this compound chloroform RNA extraction. [Link]
  • QIAGEN. (2014).
  • LabXchange. (2023). RNA Extraction Action: Trizol, this compound:Chloroform. [Link]
  • Bitesize Bio. (2024). Ethanol Precipitation of DNA and RNA: How it Works. [Link]
  • Semantic Scholar. (2020).
  • Das, M., et al. (2020).
  • E. coli Genome Project. (n.d.). HOT SDS/PHENOL RNA PREP. [Link]
  • Bitesize Bio. (n.d.).
  • Carl ROTH. (n.d.).

Sources

Application of Phenol in Protein Precipitation: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the principles and applications of phenol-based protein precipitation. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful technique for protein isolation and purification, particularly from complex biological samples. This document offers not only detailed protocols but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the methodology.

Introduction: The Rationale for this compound-Based Protein Precipitation

This compound-based protein extraction and precipitation is a highly effective method for isolating proteins, especially from samples rich in interfering substances like polysaccharides, lipids, and nucleic acids.[1][2] While traditionally known for its role in deproteinizing nucleic acid preparations, this compound's ability to denature and solubilize proteins makes it a valuable tool in proteomics.[3][4] This technique is particularly advantageous for recalcitrant tissues, such as those from plants, where standard precipitation methods may yield impure samples.[1][2]

The core principle of this method lies in the differential solubility of biomolecules. This compound, being a partially water-miscible organic solvent, acts as a potent protein denaturant.[3] It disrupts the native conformation of proteins, exposing their hydrophobic cores and facilitating their dissolution into the organic this compound phase. This partitions proteins away from water-soluble contaminants that remain in the aqueous phase. Subsequent precipitation from the this compound phase allows for the recovery of a cleaner, more concentrated protein sample.

The Underlying Science: Mechanism of Action

The process of this compound-based protein precipitation can be dissected into two key stages: the partitioning of proteins into the this compound phase and their subsequent precipitation.

2.1. Protein Solubilization in this compound:

Proteins maintain their native structure in aqueous environments through a delicate balance of hydrophilic and hydrophobic interactions. This compound disrupts this balance. The hydroxyl group of this compound can form hydrogen bonds with the peptide backbone, while its aromatic ring engages in hydrophobic interactions with nonpolar amino acid residues.[3] This dual interaction effectively "turns the protein inside out," leading to denaturation and enhanced solubility in the this compound phase.[3] Factors such as pH and the presence of detergents like SDS can further enhance this process.[3]

2.2. Precipitation from the this compound Phase:

Once the proteins are selectively partitioned into the this compound phase, they are recovered by precipitation. This is typically achieved by adding a solution of ammonium acetate in methanol.[1][5][6]

  • Methanol: As an organic solvent, methanol reduces the solvating capacity of the this compound for the denatured proteins. It effectively decreases the dielectric constant of the medium, which enhances electrostatic interactions between protein molecules, leading to aggregation and precipitation.

  • Ammonium Acetate: The salt, ammonium acetate, plays a crucial role in neutralizing the charges on the protein molecules. This "salting out" effect minimizes electrostatic repulsion between protein molecules, further promoting their aggregation and precipitation out of the solution.

The combination of a non-polar solvent and a salt provides a robust system for efficiently precipitating a wide range of proteins from the this compound phase.

Experimental Protocols

This section provides detailed, step-by-step protocols for this compound-based protein precipitation. It is imperative to adhere to all safety precautions when handling this compound.

Essential Safety Precautions

This compound is a toxic and corrosive chemical that can cause severe burns upon contact. [3] Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including:

  • Chemical splash goggles and a face shield

  • Neoprene or butyl rubber gloves over nitrile gloves

  • A fully buttoned lab coat and an impervious apron

Ensure immediate access to an emergency eyewash station and safety shower. All this compound-contaminated waste must be disposed of as hazardous waste according to institutional guidelines.

Protocol: Protein Extraction and Precipitation from Plant Tissues

This protocol is adapted for the extraction of proteins from recalcitrant plant tissues for applications such as 2D-gel electrophoresis.[1][6]

Materials:

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction Buffer (0.1 M Tris-HCl pH 8.8, 10 mM EDTA, 0.9 M Sucrose)

  • Tris-HCl buffered this compound (pH ~8.0)

  • Precipitation Solution (0.1 M ammonium acetate in 100% methanol, pre-chilled to -20°C)

  • Wash Solution 1 (0.1 M ammonium acetate in 100% methanol, pre-chilled to -20°C)

  • Wash Solution 2 (80% acetone, pre-chilled to -20°C)

  • Resuspension Buffer (e.g., IEF sample buffer)

Procedure:

  • Tissue Homogenization: Grind 1-2 grams of fresh plant tissue to a fine powder in a pre-chilled mortar and pestle using liquid nitrogen.

  • Extraction: Transfer the powdered tissue to a suitable centrifuge tube. Add 5 mL of Extraction Buffer and 5 mL of Tris-HCl buffered this compound. Vortex vigorously for 1-2 minutes until a homogenous emulsion is formed.

  • Phase Separation: Centrifuge at 5,000 x g for 15 minutes at 4°C. Three phases will be visible: the upper this compound phase (containing proteins), a white interface (containing insoluble material), and the lower aqueous phase.

  • Collection of this compound Phase: Carefully aspirate the upper this compound phase and transfer it to a new centrifuge tube. Avoid disturbing the interface.

  • Back-Extraction (Optional but Recommended): To maximize protein yield, add an equal volume of Extraction Buffer to the remaining interface and aqueous phase. Vortex and centrifuge as in step 3. Collect the upper this compound phase and combine it with the this compound phase from step 4.

  • Protein Precipitation: Add 5 volumes of ice-cold Precipitation Solution to the pooled this compound phase. Vortex thoroughly and incubate at -20°C for at least 2 hours or overnight.[5][6][7]

  • Pelleting the Protein: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[6][7]

  • Washing the Pellet: Carefully discard the supernatant. Wash the protein pellet by adding 10 mL of ice-cold Wash Solution 1. Resuspend the pellet by vortexing and/or sonication. Centrifuge at 20,000 x g for 15 minutes at 4°C.

  • Repeat the wash step with Wash Solution 1.

  • Wash the pellet twice with ice-cold Wash Solution 2 using the same procedure.

  • Drying the Pellet: After the final wash, carefully decant the acetone and air-dry the pellet for 5-10 minutes in the fume hood. Do not over-dry the pellet, as it will be difficult to resuspend.

  • Resuspension: Resuspend the protein pellet in an appropriate volume of Resuspension Buffer suitable for your downstream application.

Workflow Diagram

Phenol_Protein_Precipitation_Workflow start Start: Sample Homogenization (e.g., Plant Tissue in Liquid N2) extraction Add Extraction Buffer & this compound Vortex to Emulsify start->extraction centrifuge1 Centrifugation (Phase Separation) 5,000 x g, 4°C extraction->centrifuge1 collect_this compound Collect Upper this compound Phase (Contains Proteins) centrifuge1->collect_this compound precipitation Add 5 vols. Cold 0.1M Ammonium Acetate in Methanol collect_this compound->precipitation incubate Incubate at -20°C (≥2 hours or Overnight) precipitation->incubate centrifuge2 Centrifugation (Pellet Proteins) 20,000 x g, 4°C incubate->centrifuge2 wash1 Wash Pellet x2 with Ammonium Acetate/Methanol centrifuge2->wash1 wash2 Wash Pellet x2 with 80% Acetone wash1->wash2 dry Air-Dry Pellet wash2->dry resuspend Resuspend in Buffer for Downstream Analysis dry->resuspend end End resuspend->end

Caption: Workflow for this compound-Based Protein Precipitation.

Advantages and Disadvantages

The selection of a protein precipitation method should be based on the specific requirements of the experiment and the nature of the sample.

FeatureThis compound-Based PrecipitationTCA/Acetone Precipitation
Efficiency with Recalcitrant Tissues High. Effectively removes polysaccharides, lipids, and other interfering compounds.[1][2]Moderate. Can be less effective at removing certain contaminants.[8]
Protein Yield Generally good, can be higher than TCA/acetone for some samples.[9]Can be variable; some proteins may be lost during washing steps.[8]
Protein Denaturation High. Proteins are fully denatured.[3]High. TCA is a strong acid that causes irreversible denaturation.
Complexity and Time More complex and time-consuming due to multiple steps and phase separations.Relatively faster and simpler procedure.[8]
Safety Concerns High. This compound is highly toxic and corrosive.[3]Moderate. TCA is a strong acid and requires careful handling.
Downstream Compatibility Excellent for 2D-gel electrophoresis and mass spectrometry after proper washing.[1]Good for similar applications, but resolubilizing the pellet can be challenging.[8]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Protein Yield Incomplete homogenization.Ensure tissue is ground to a fine powder.
Incomplete phase separation.Increase centrifugation time or speed.
Protein pellet lost during washing.Be careful when decanting the supernatant.
Difficulty Resuspending Pellet Pellet was over-dried.Do not allow the pellet to dry completely.
Inappropriate resuspension buffer.Use a buffer with strong solubilizing agents (e.g., urea, thiourea, CHAPS).
Contamination in Final Sample Incomplete removal of the aqueous phase.Carefully aspirate the this compound phase without disturbing the interface.
Insufficient washing.Perform the recommended number of washes.

Concluding Remarks

This compound-based protein precipitation is a robust and effective technique for obtaining high-purity protein samples from challenging biological materials. Its strength lies in the efficient removal of non-proteinaceous contaminants, making it a valuable tool in the field of proteomics. While the procedure is more demanding and requires stringent safety precautions compared to other methods, the quality of the resulting protein extract often justifies the additional effort. By understanding the underlying principles and meticulously following the outlined protocols, researchers can successfully employ this method to advance their scientific investigations.

References

  • Protein Extraction using this compound and methanolic ammonium acetate precipitation. UF ICBR.
  • Faurobert, M., et al. (2007). This compound Extraction of Proteins for Proteomic Studies of Recalcitrant Plant Tissues. In: Posch, A. (eds) 2D PAGE: Sample Preparation and Fractionation. Methods in Molecular Biology, vol 355. Humana Press.
  • What is the best method to purify proteins after this compound/Chloroform separation?. ResearchGate.
  • This compound extraction for proteomics. OpenWetWare.
  • Extraction, Clean-Up, and Assay of Protein. The Donald Danforth Plant Science Center.
  • Seczyk, M., et al. (2022). Chemistry of Protein-Phenolic Interactions Toward the Microbiota and Microbial Infections. Frontiers in Nutrition.
  • Faurobert, M., et al. (2007). This compound extraction of proteins for proteomic studies of recalcitrant plant tissues. PubMed.
  • Key Methods in Plant Proteomics: Protein Extraction Techniques. MetwareBio.
  • Seczyk, M., et al. (2019). Protein–Phenolic Interactions as a Factor Affecting the Physicochemical Properties of White Bean Proteins. Molecules.
  • This compound-Based Protein Extraction Method for Plant Proteomic Studies. PubMed.
  • Prassl, J. R., & Rohn, S. (2024). Protein–phenolic interactions and reactions: Discrepancies, challenges, and opportunities. Comprehensive Reviews in Food Science and Food Safety.
  • Wang, X., et al. (2014). Modified TCA/acetone precipitation of plant proteins for proteomic analysis. Proteomics.
  • Natarajan, S., et al. (2005). Comparison of protein solubilization methods suitable for proteomic analysis of soybean seed proteins. UNL Digital Commons.
  • A Comparison of Protein Extraction Methods Suitable for Gel-Based Proteomic Studies of Aphid Proteins. (2011). Journal of Biomedicine and Biotechnology.
  • Soluble phenolic compounds affect functional and rheological properties of black bean protein isolates. ResearchGate.
  • Comparison of 2 DE gels produced using this compound, P+TCA acetone and TCA acetone extraction method. ResearchGate.
  • Andrade, J., et al. (2016). Selection of an Appropriate Protein Extraction Method to Study the Phosphoproteome of Maize Photosynthetic Tissue. PLOS ONE.
  • Total Protein Extraction: this compound-Ammonium Acetate/Methanol Method. Wendel Lab.

Sources

Application Note: Phenol as a Foundational Standard for In-Vitro Antioxidant Capacity Assays

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Standardization in Antioxidant Research

The study of antioxidant capacity is fundamental to fields ranging from food science and nutrition to pharmacology and cosmetics. Antioxidants are molecules that inhibit the oxidation of other molecules, a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells.[1] Consequently, accurately quantifying the antioxidant potential of novel compounds, natural product extracts, or formulations is a critical step in research and development.

In-vitro antioxidant capacity assays are indispensable tools for this purpose, offering rapid, high-throughput screening of samples. However, the utility of these assays is entirely dependent on their reproducibility and the comparability of their results. This necessitates the use of a consistent, well-characterized standard against which unknown samples can be measured. The results are often expressed in equivalents of a standard compound, making the choice of that standard a pivotal decision in experimental design.[2]

While compounds like Trolox (a water-soluble vitamin E analog) and gallic acid are widely adopted as "gold standards," understanding the behavior of the most fundamental phenolic structure—phenol itself—provides invaluable insight into the chemical principles of these assays. This application note details the use of this compound as a foundational reference standard, explaining the causality behind its selection, its limitations, and providing detailed protocols for its use in key antioxidant assays.

The Role of this compound: A Foundational Chemistry Perspective

This compound is the simplest member of a large class of organic compounds characterized by a hydroxyl (-OH) group directly attached to an aromatic ring. This structural motif is the cornerstone of the antioxidant activity of thousands of plant-derived polyphenols, including flavonoids and phenolic acids.[3][4]

The antioxidant power of a this compound stems from the ability of the hydroxyl group to donate a hydrogen atom (or an electron followed by a proton) to a free radical, thereby neutralizing it.[1] The resulting phenoxyl radical is stabilized by resonance, with the unpaired electron delocalized across the aromatic ring, making it significantly less reactive than the initial free radical and capable of terminating the oxidative chain reaction.

Why Use this compound as a Standard?

  • Fundamental Structure: It provides a baseline for understanding the antioxidant activity derived from the core phenolic hydroxyl group, without the influence of other functional groups present in more complex standards like gallic acid or quercetin.

  • Educational Value: It serves as an excellent tool for demonstrating the fundamental principles of Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) mechanisms that underpin most common assays.[5]

  • Assay-Specific Insights: Comparing the activity of a test compound to this compound can reveal how additional functional groups (e.g., methoxy groups, additional hydroxyls) enhance or diminish antioxidant capacity relative to the basic phenolic structure.

Limitations and Considerations:

  • Lower Activity: this compound generally exhibits lower antioxidant activity compared to polyphenolic compounds like gallic acid or flavonoids.[6] Its capacity may fall below the optimal detection range of some assays unless concentrations are adjusted accordingly.

  • Volatility and Safety: this compound is a corrosive and toxic compound that must be handled with appropriate personal protective equipment (PPE) in a fume hood.[7]

  • Relevance: While fundamentally important, results expressed as "this compound equivalents" are less common in literature than "Trolox equivalents" (TE) or "gallic acid equivalents" (GAE) and may be less directly comparable to published data.[8]

Comparative Overview of Common Antioxidant Standards

The choice of standard significantly impacts the final reported antioxidant value. Understanding the differences between this compound and more common standards is crucial for proper data interpretation.

StandardChemical StructureKey Features & Rationale for Use
This compound C₆H₅OHFundamental Reference: Represents the basic phenolic antioxidant structure. Ideal for mechanistic studies and understanding structure-activity relationships.
Trolox Water-soluble Vitamin E analogGold Standard (especially for ABTS/DPPH): Soluble in both aqueous and organic solvents. Its reactivity is well-characterized, making it a reliable benchmark.[2]
Gallic Acid 3,4,5-trihydroxybenzoic acidGold Standard (especially for Folin-Ciocalteu): A common plant-derived phenolic acid with three hydroxyl groups, conferring high antioxidant activity.[9] Widely used for "total phenolic content."
Ascorbic Acid (Vitamin C) Water-soluble vitaminBiological Benchmark: A key biological antioxidant. Often used as a positive control, but its rapid reaction kinetics can differ from phenolic compounds.
Mechanisms of Action in Key Assays

Antioxidant assays are broadly classified by their primary reaction mechanism: Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET). This compound can react via both pathways.

  • Single Electron Transfer (SET) Assays: In these assays, the antioxidant donates an electron to reduce an oxidant, which results in a color change. The degree of color change is proportional to the antioxidant concentration.[4]

    • Examples: Folin-Ciocalteu (F-C), DPPH (in part), ABTS, and Ferric Reducing Antioxidant Power (FRAP).

  • Hydrogen Atom Transfer (HAT) Assays: These assays measure the classical ability of an antioxidant to quench free radicals by donating a hydrogen atom.

    • Example: Oxygen Radical Absorbance Capacity (ORAC).

The following diagram illustrates the SET mechanism, which is central to the protocols described in this note.

SET_Mechanism cluster_reactants Reactants cluster_products Products This compound This compound (Ar-OH) Phenol_Radical This compound Radical Cation (Ar-OH•+) This compound->Phenol_Radical e⁻ (Electron Transfer) Radical Radical (X•) Reduced_Radical Reduced Species (X⁻) Radical->Reduced_Radical

Caption: Single Electron Transfer (SET) mechanism in antioxidant assays.

PART A: The Folin-Ciocalteu (F-C) Assay for Total Reducing Capacity

Scientific Principle

The Folin-Ciocalteu (F-C) assay is often used to measure "Total Phenolic Content," but its mechanism is fundamentally a measure of a sample's total reducing capacity.[10][11] The F-C reagent contains a mixture of phosphomolybdate and phosphotungstate complexes. In an alkaline environment, phenolic compounds (or other reducing agents) transfer electrons to these complexes, reducing them to a vibrant blue chromophore (phosphotungstic/phosphomolybdenum complex).[12] The intensity of the blue color, measured spectrophotometrically at ~760-765 nm, is directly proportional to the amount of reducing compounds present.[13]

Protocol: this compound Standard for F-C Assay

1. Reagent & Equipment Preparation:

  • Folin-Ciocalteu Reagent: Commercially available. Dilute 1:10 with deionized water just before use to create the working solution.[9]

  • Sodium Carbonate (Na₂CO₃) Solution: 7.5% (w/v) in deionized water (7.5 g in 100 mL).

  • This compound Stock Solution (1000 mg/L or 1 mg/mL):

    • Accurately weigh 100 mg of crystalline this compound.

    • Dissolve in a 100 mL volumetric flask with deionized water, making up to the mark.[14]

    • Safety: Perform this step in a fume hood, wearing gloves and safety glasses.

    • This stock solution is stable for approximately one week when stored at 4°C in the dark.[14]

  • This compound Working Standards: Prepare a serial dilution from the stock solution in deionized water to create standards in the range of 10-200 µg/mL.

  • Equipment: Spectrophotometer (capable of reading at 765 nm), 96-well microplate or cuvettes, calibrated micropipettes.

2. Assay Workflow:

The following diagram outlines the experimental procedure for the F-C assay.

FC_Workflow cluster_plate 96-Well Plate Setup prep Prepare this compound Standards (e.g., 0, 25, 50, 100, 150, 200 µg/mL) pipette Pipette 20 µL of Standard, Blank (water), or Sample per well prep->pipette sample_prep Prepare Test Samples (dilute as needed) sample_prep->pipette add_fc Add 100 µL of 1:10 diluted Folin-Ciocalteu Reagent pipette->add_fc incubate1 Incubate for 5 minutes at Room Temperature add_fc->incubate1 add_na2co3 Add 80 µL of 7.5% Na₂CO₃ Solution incubate1->add_na2co3 incubate2 Incubate for 90 minutes in the dark at Room Temperature add_na2co3->incubate2 measure Measure Absorbance at 765 nm incubate2->measure

Caption: Workflow for the Folin-Ciocalteu (F-C) assay.

3. Step-by-Step Procedure (Microplate Format):

  • Pipette Standards and Samples: Add 20 µL of each this compound working standard, blank (deionized water), and appropriately diluted test sample into separate wells of a 96-well microplate.

  • Add F-C Reagent: Add 100 µL of the freshly diluted F-C working solution to all wells.

  • First Incubation: Mix gently and incubate at room temperature for 5 minutes.[15]

  • Add Sodium Carbonate: Add 80 µL of the 7.5% Na₂CO₃ solution to all wells to create the alkaline conditions necessary for the reaction.[9]

  • Second Incubation: Mix and incubate the plate in the dark at room temperature for 90 minutes.[15]

  • Measure Absorbance: Read the absorbance of each well at 765 nm using a microplate reader.

4. Data Analysis:

  • Subtract Blank: Subtract the average absorbance of the blank wells from the absorbance of all standard and sample wells.

  • Generate Standard Curve: Plot the blank-corrected absorbance of the this compound standards (Y-axis) against their known concentrations (X-axis).

  • Calculate this compound Equivalents: Perform a linear regression on the standard curve to obtain the equation (y = mx + c) and the R² value (which should be >0.99 for a valid curve). Use this equation to calculate the concentration of this compound equivalents in your test samples.

    • Result Expression: The results are expressed as mg of this compound Equivalents per gram or mL of sample (mg PE/g) .

PART B: The DPPH Radical Scavenging Assay

Scientific Principle

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a classic SET-based method. DPPH is a stable free radical that has a deep violet color in solution, with a characteristic absorbance maximum around 517 nm.[16] When an antioxidant, such as this compound, donates an electron or hydrogen atom to DPPH, the radical is neutralized. This reduction process converts the violet DPPH to the pale yellow diphenylpicrylhydrazine, causing a decrease in absorbance at 517 nm.[17] The degree of discoloration is proportional to the scavenging potential of the antioxidant.

Protocol: this compound Standard for DPPH Assay

1. Reagent & Equipment Preparation:

  • DPPH Solution (0.1 mM):

    • Dissolve 3.94 mg of DPPH in 100 mL of methanol.[16]

    • Causality: Methanol is a common solvent as it dissolves both the non-polar DPPH radical and many phenolic compounds.

    • Store this solution in an amber bottle at 4°C, as DPPH is light-sensitive. It should be prepared fresh regularly.

  • This compound Stock Solution (1 mg/mL): Prepare as described in the F-C section, but use methanol as the solvent.

  • This compound Working Standards: Prepare a serial dilution from the stock solution in methanol to create standards in a suitable range (e.g., 50-500 µg/mL). The optimal range may require empirical determination.

  • Equipment: Spectrophotometer (capable of reading at 517 nm), 96-well microplate or cuvettes, calibrated micropipettes.

2. Step-by-Step Procedure (Microplate Format):

  • Pipette Standards and Samples: Add 20 µL of each methanolic this compound standard, blank (methanol), and appropriately diluted test sample into separate wells of a 96-well microplate.

  • Add DPPH Solution: Add 180 µL of the 0.1 mM DPPH solution to all wells. The total volume should be 200 µL.

  • Incubate: Mix and incubate the plate in the dark at room temperature for 30 minutes.

    • Causality: The 30-minute incubation allows the reaction between the antioxidant and DPPH to reach a steady state. Slower-acting antioxidants may require longer incubation times.

  • Measure Absorbance: Read the absorbance of each well at 517 nm.

3. Data Analysis:

  • Calculate Percent Inhibition: The antioxidant activity is typically expressed as the percentage of DPPH radical scavenging or inhibition, calculated using the following formula:

    % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100

    • Where Abs_control is the absorbance of the methanol blank + DPPH solution, and Abs_sample is the absorbance of the standard or sample + DPPH solution.

  • Determine IC₅₀ Value:

    • Plot the % Inhibition (Y-axis) against the concentration of the this compound standards (X-axis).

    • Use non-linear regression to determine the IC₅₀ —the concentration of the standard required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates a higher antioxidant capacity. The antioxidant capacity of test samples can be compared by their respective IC₅₀ values.

References

  • G-Biosciences. (n.d.). Polyphenols (Folin Ciocalteu) Assay (Cat. # BAQ056).
  • Wikipedia. (n.d.). Folin–Ciocalteu reagent.
  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290–4302. (Note: While not directly cited with a URL, this is a foundational paper in the field and provides context for the methods described).
  • Sánchez-Rangel, J. C., Benavides, J., Heredia, J. B., Cisneros-Zevallos, L., & Jacobo-Velázquez, D. A. (2013). The Folin-Ciocalteu Assay Revisited: Improvement of Its Specificity for Total Phenolic Content Determination. Analytical Methods, 5(21), 5990-5999.
  • Stockinger Lab. (n.d.). This compound Preparation (Buffering) Procedure.
  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 412–422.
  • Platzer, M., Kiese, S., Herfellner, T., Schweiggert-Weisz, U., & Eisner, P. (2021). How Does the this compound Structure Influence the Results of the Folin-Ciocalteu Assay?. Antioxidants, 10(5), 787.
  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.
  • Centers for Disease Control and Prevention. (1993). This compound: METHOD 3502. NIOSH Manual of Analytical Methods.
  • ResearchGate. (n.d.). Summary of the phenolic compounds, reference standards, sample codes....
  • NIH National Library of Medicine. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols.
  • NIH National Library of Medicine. (n.d.). Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay.
  • ResearchGate. (n.d.). Comparison of ellagic acid, gallic acid and trolox activities.
  • NIH National Library of Medicine. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.
  • ResearchGate. (n.d.). Comparative antioxidant capacities of phenolic compounds measured by various tests.
  • SciELO. (2022). Comparison of antioxidant activities expressed as equivalents of standard antioxidant.
  • ResearchGate. (2013). Antioxidant activity of selected phenols estimated by ABTS and FRAP methods.
  • NIH National Library of Medicine. (2021). How Does the this compound Structure Influence the Results of the Folin-Ciocalteu Assay?.
  • YouTube. (2024). DPPH assay and TPC assays.
  • NIH National Library of Medicine. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa.
  • ResearchGate. (n.d.). Use of Reference Compounds in Antioxidant Activity Assessment.
  • ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • PubMed. (2021). Phenolic compounds: current industrial applications, limitations and future challenges.
  • Food Science and Technology Letters. (n.d.). Phenolic compounds: Current industrial applications, limitations and future challenges.
  • NIH National Library of Medicine. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities.
  • Frontiers. (2021). Comparison of Phenolic Compounds and Antioxidant Activities of Raw and Cooked Turkish Artichoke Cultivars.
  • ResearchGate. (n.d.). (PDF) Phenolic Antioxidant Capacity: A Review of the State of the Art.

Sources

Application Notes and Protocols: The Role and Considerations of Phenol Red as a pH Indicator in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Maintaining a stable physiological pH is paramount for the successful in vitro cultivation of cells. Phenol red, a water-soluble dye, has been a ubiquitous component of cell culture media for decades, serving as a simple, real-time visual indicator of pH.[1] Its vivid color transition provides an immediate assessment of the culture's health and metabolic activity.[1] However, the scientific community has become increasingly aware that this compound red is not biologically inert. This guide provides a comprehensive overview of the principles of using this compound red, its mechanism of action, and a critical evaluation of its potential confounding effects on experimental outcomes. Detailed protocols are provided for the use of this compound red-containing media and for assays where its presence may be an interfering substance. This document is intended for researchers, scientists, and drug development professionals to make informed decisions about the inclusion of this compound red in their cell culture systems.

The Principle of pH Monitoring in Cell Culture

The optimal pH for most mammalian cell lines is between 7.2 and 7.4.[2] Deviations from this range can significantly impact cellular processes, including enzyme activity, protein function, and cell proliferation. The primary buffering system in most cell culture media is the bicarbonate-carbon dioxide (HCO₃⁻/CO₂) system. The concentration of dissolved CO₂ in the medium is in equilibrium with the CO₂ level in the incubator atmosphere. Cellular metabolism produces acidic byproducts like lactic acid and CO₂, which lower the pH of the culture medium.[1]

This compound red, or phenolsulfonphthalein, is a weak acid that undergoes a structural change in response to alterations in hydrogen ion concentration.[1] This conformational change alters its light absorption properties, resulting in a visible color change, providing a non-invasive method to monitor the pH of the culture.[1]

Visual pH Assessment

The color of the medium provides a reliable, albeit qualitative, indication of the pH. A rapid color change from red to yellow suggests accelerated cell growth, nutrient depletion, or waste product accumulation, signaling the need for a media change.[3][4] Conversely, a shift to a pink or purple color can indicate alkaline conditions, possibly due to a loss of CO₂ from the incubator or bacterial contamination that produces alkaline metabolites.[1][3]

pH RangeObserved ColorInterpretation
≤ 6.5Lemon YellowAcidic; potential contamination or high metabolic activity.[1]
6.8YellowAcidic; indicates a need for a media change.[4][5]
7.0OrangeSlightly acidic; approaching the lower limit of the optimal range.[6]
7.4RedOptimal physiological pH.[4][5]
7.6PinkSlightly alkaline.[6]
≥ 8.2Bright Pink/PurpleAlkaline; potential loss of CO₂ or contamination.[4][5]

The Duality of this compound Red: Advantages and Disadvantages

While this compound red is a convenient tool, its use is not without significant drawbacks that can impact experimental integrity.

Advantages
  • Visual Indicator: Provides a quick, non-invasive visual assessment of culture pH, aiding in the early detection of issues like contamination or metabolic stress.[4]

  • Cost-Effective and Convenient: It is a standard component in most commercially available media, requiring no additional equipment for basic pH monitoring.[4]

  • Historical Precedent: Its long history of use means it is well-documented in a wide range of cell culture protocols.[4]

Disadvantages and Experimental Considerations
  • Estrogenic Activity: this compound red has a structural resemblance to some nonsteroidal estrogens and exhibits weak estrogenic activity.[7][8] This is a critical concern in studies involving hormone-sensitive cells, such as MCF-7 breast cancer cells, as it can stimulate cell proliferation and modulate gene expression, confounding the results of endocrinology and cancer research.[7][8][9]

  • Assay Interference:

    • Colorimetric Assays: this compound red's absorbance spectrum can overlap with that of reagents used in colorimetric assays like the MTT assay, leading to high background readings and reduced signal-to-noise ratios.[6][10]

    • Fluorescence-Based Assays: It can increase background fluorescence, which can interfere with fluorescence microscopy and flow cytometry.[3]

  • Potential Cytotoxicity: While generally considered non-toxic at standard concentrations, some studies have reported cytotoxic effects on certain cell types, potentially impacting cell growth and experimental results.[3] Contaminants in commercial preparations of this compound red have also been shown to be cytotoxic in a pH-dependent manner.[11][12]

  • Redox Activity: this compound red is not redox-inert and can participate in biochemical reactions, potentially producing reactive oxygen species (ROS) that can induce cellular stress.[13][14] This is particularly relevant in cells expressing enzymes like myeloperoxidase.[13][15]

Experimental Protocols

Protocol for Preparation of Cell Culture Medium with this compound Red

This protocol outlines the general steps for preparing a cell culture medium supplemented with this compound red from powdered basal medium.

Materials:

  • Powdered basal medium (e.g., DMEM, RPMI-1640)

  • Cell culture grade water (e.g., WFI)

  • Sodium bicarbonate (NaHCO₃)

  • This compound Red sodium salt solution (optional, if not in powder)

  • Other supplements as required (e.g., L-glutamine, antibiotics, serum)

  • Sterile filtration unit (0.22 µm filter)

  • Sterile storage bottles

  • 1N HCl and 1N NaOH for pH adjustment

Procedure:

  • Dissolve the powdered medium in cell culture grade water (approximately 90% of the final volume).

  • Add sodium bicarbonate as specified by the medium formulation. The amount of sodium bicarbonate is critical for buffering and depends on the CO₂ concentration of the incubator.

  • If preparing from a this compound red-free powder, add the this compound red solution to the desired final concentration (typically 5-15 mg/L).[6]

  • Add other supplements as required by your specific cell line.

  • Adjust the pH to the desired level (typically 7.2-7.4) using sterile 1N HCl or 1N NaOH. The color of the medium will provide a visual guide.

  • Bring the medium to the final volume with cell culture grade water.

  • Sterilize the medium by passing it through a 0.22 µm filter.

  • Aseptically aliquot into sterile storage bottles.

  • Store the sterile medium at 2-8°C, protected from light.

Workflow for Visual pH Monitoring

The following diagram illustrates the decision-making process based on the visual assessment of this compound red in the culture medium.

G cluster_0 Visual pH Monitoring Workflow Start Observe Culture Medium Color Decision Color Assessment Start->Decision Red Red/Orange (pH ~7.0-7.4) Decision->Red Optimal Yellow Yellow (pH < 6.8) Decision->Yellow Acidic Purple Pink/Purple (pH > 7.8) Decision->Purple Alkaline Action_Red Continue Culture Monitor Regularly Red->Action_Red Action_Yellow Acidic Condition: - Change Medium - Check for Contamination - Reduce Cell Density Yellow->Action_Yellow Action_Purple Alkaline Condition: - Check Incubator CO2 Levels - Ensure Flask Cap is Vented - Check for Contamination Purple->Action_Purple

Caption: Workflow for monitoring pH in cell culture using this compound red.

Protocol for MTT Assay in the Presence of this compound Red

The MTT assay is a widely used colorimetric assay to assess cell viability. This compound red can interfere with the absorbance reading of the formazan product. This protocol provides a method to account for this interference.

Materials:

  • Cells cultured in medium containing this compound red

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol [0.04 N HCl in isopropanol])

  • Phosphate-buffered saline (PBS)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.[16]

  • Treat cells with the test compound for the desired duration.

  • Include "no-cell" background control wells containing medium and the test compound but no cells.[6]

  • Add 10 µL of MTT solution to each well.[16]

  • Incubate the plate for 2-4 hours at 37°C.[16]

  • Aspirate the medium from the wells. Be careful not to disturb the formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16] Using an acidic solubilization solution will shift the this compound red to its yellow form, minimizing its absorbance at 570 nm.[10][17]

  • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[1]

  • Subtract the average absorbance of the "no-cell" control wells from the absorbance of the experimental wells.

Decision Making: To Use or Not to Use this compound Red

The decision to use this compound red-containing or this compound red-free media is contingent on the experimental context.

G cluster_1 Decision Framework: this compound Red Usage Start Define Experimental Needs Question1 Hormone-sensitive cells or endocrinology study? Start->Question1 Question2 Fluorescence or colorimetric assay? Question1->Question2 No Use_PRF Use this compound Red-Free Medium Question1->Use_PRF Yes Question3 Routine cell passaging and monitoring? Question2->Question3 No Question2->Use_PRF Yes Use_PR This compound Red Medium is Acceptable Question3->Use_PR Yes Consider_Control Consider PR-Free control or background subtraction Question3->Consider_Control Maybe

Caption: Decision workflow for choosing media with or without this compound red.

For sensitive applications, this compound red-free media is the most robust choice.[3] When using this compound red-free media, pH must be monitored using alternative methods such as a calibrated pH meter or other pH indicators like bromothymol blue.[3][18]

Conclusion

This compound red remains a valuable and convenient tool for the routine visual monitoring of pH in cell culture.[1] Its ease of use provides immediate feedback on the health of a culture.[4] However, researchers must be cognizant of its potential to influence experimental outcomes through its estrogenic and redox activities, as well as its interference with common analytical assays.[3][13][18] For studies in endocrinology, cancer biology, and those employing fluorescence or colorimetric endpoints, the use of this compound red-free media is strongly recommended to ensure the accuracy and reproducibility of the results.[3][18] By understanding both the utility and the limitations of this compound red, scientists can make informed decisions to uphold the integrity of their in vitro research.

References

  • PromoCell. (2025, January 28). Impact of this compound red in cell culture and solutions. [Link]
  • HuanKai Group. (2025, May 8).
  • Berthois, Y., Katzenellenbogen, J. A., & Katzenellenbogen, B. S. (1986). This compound red in tissue culture media is a weak estrogen: implications concerning the study of estrogen-responsive cells in culture. Proceedings of the National Academy of Sciences, 83(8), 2496-2500. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound red in tissue culture media is a weak estrogen: implications concerning the study of estrogen-responsive cells in culture. [Link]
  • Grady, L. H., Nonneman, D. J., Rottinghaus, G. E., & Welshons, W. V. (1991). pH-dependent cytotoxicity of contaminants of this compound red for MCF-7 breast cancer cells. Endocrinology, 129(6), 3321-3330. [Link]
  • MD Anderson Cancer Center. (n.d.). Estrogenic activity of this compound red. [Link]
  • Defined Bioscience. (2024, August 25). The Impact of this compound Red in Cell Culture and the Advantages of HiDef. [Link]
  • Altervista. (2024, February 27). This compound red. [Link]
  • Oxford Academic. (n.d.). pH-Dependent Cytotoxicity of Contaminants of this compound Red for MCF-7 Breast Cancer Cells. [Link]
  • NINGBO INNO PHARMCHEM. (n.d.). The Crucial Role of this compound Red in Cell Culture: A Guide for Researchers. [Link]
  • Revival Clinic Bangkok. (2024, July 8). This compound red-free culture media. [Link]
  • ResearchGate. (2023, May 7). What substitutes this compound-free media in MTT assay?. [Link]
  • Agilent. (n.d.). Using this compound Red to Assess pH in Tissue Culture Media. [Link]
  • Bio&SELL. (n.d.). Media without this compound red. [Link]
  • Morgan, P. E., et al. (2019). Caution for the routine use of this compound red - It is more than just a pH indicator. Chemico-Biological Interactions, 310, 108739. [Link]
  • ResearchGate. (n.d.). pH range shows different colour changes. [Link]
  • Taylor & Francis. (n.d.). This compound red – Knowledge and References. [Link]
  • Scribd. (n.d.).
  • ResearchGate. (2025, August 6).

Sources

Phenol as a Disinfectant in Microbiology Laboratories: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of phenol as a disinfectant in microbiology laboratories. It balances technical protocols with the underlying scientific principles and safety mandates essential for its responsible use.

Introduction: The Enduring Role of a Classic Disinfectant

This compound, also known as carbolic acid, holds a significant place in the history of microbiology and disinfection.[1] First introduced as a surgical antiseptic by Joseph Lister, its potent, broad-spectrum antimicrobial properties have made it a long-standing, albeit hazardous, tool in the laboratory setting.[1] While newer, safer alternatives have emerged, this compound's efficacy, particularly in the presence of organic material, ensures its continued use in specific applications.[1][2][3] This guide will provide detailed protocols for its safe and effective use, grounded in an understanding of its mechanism of action and the critical importance of safety and regulatory compliance.

Mechanism of Action: A Multi-pronged Attack on Microbial Life

This compound's efficacy as a disinfectant stems from its ability to disrupt microbial cells through a multi-pronged attack. At high concentrations, it acts as a protoplasmic poison, precipitating cellular proteins and causing rapid cell lysis.[1][3] Its primary modes of action include:

  • Cell Wall and Membrane Disruption: this compound penetrates the lipid-rich cell walls of bacteria, disrupting their structure and increasing permeability. This leads to the leakage of essential intracellular components and ultimately, cell death.

  • Protein Denaturation: this compound denatures and coagulates cellular proteins, including essential enzymes. This inactivation of enzymatic activity halts critical metabolic processes, leading to microbial death.[3]

This robust mechanism of action makes this compound effective against a wide range of microorganisms, including vegetative bacteria, fungi, and enveloped viruses.[1][2][3]

Applications in the Microbiology Laboratory

This compound is primarily used in microbiology laboratories for two main purposes: surface disinfection and the decontamination of liquid biohazardous waste. Its use is particularly favored in situations where a high organic load might inactivate other disinfectants.

Recommended Concentrations and Contact Times

The effectiveness of this compound is dependent on its concentration and the duration of contact with the microorganisms. The following table provides a summary of recommended concentrations and contact times for various classes of microorganisms. It is crucial to note that these are general guidelines, and efficacy should be validated under specific laboratory conditions.

Microorganism ClassExample OrganismsRecommended this compound ConcentrationMinimum Contact TimeEfficacy Notes
Gram-positive Bacteria Staphylococcus aureus (e.g., ATCC 6538)0.2% - 5%10 minutesHighly effective.[1][3][4][5]
Gram-negative Bacteria Escherichia coli (e.g., ATCC 11229), Pseudomonas aeruginosa0.2% - 5%10 minutesEffective.[1][5]
Mycobacteria Mycobacterium terrae (surrogate for M. tuberculosis)5%10-20 minutesEffective at higher concentrations and longer contact times.[2][6]
Fungi Trichophyton interdigitale (e.g., ATCC 9533), Candida albicans1% - 5%10 minutesGenerally effective against vegetative forms and some spores.[4][7]
Enveloped Viruses Influenza virus, Herpes Simplex Virus0.2% - 5%10 minutesEffective due to disruption of the lipid envelope.[1][2]
Non-enveloped Viruses Poliovirus, Adenovirus5%20-30 minutesLess effective; requires higher concentrations and longer contact times.[8][9] Some studies show limited efficacy.[8]

Experimental Protocols

Strict adherence to established protocols is paramount to ensure both the efficacy of disinfection and the safety of laboratory personnel.

Preparation of this compound Disinfectant Solutions

Materials:

  • Crystalline this compound or concentrated liquid this compound

  • Distilled or deionized water

  • Glass beaker or flask

  • Stir bar and stir plate (optional)

  • Graduated cylinders

  • Appropriate Personal Protective Equipment (PPE): chemical splash goggles, face shield, long-sleeved lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene).

Procedure:

  • Work in a certified chemical fume hood.

  • To prepare a 5% (w/v) this compound solution:

    • Carefully weigh 50 grams of crystalline this compound.

    • Gently heat the this compound in a water bath within the fume hood until it melts.

    • Slowly add the molten this compound to approximately 800 mL of distilled water in a glass beaker while stirring.

    • Continue stirring until the this compound is completely dissolved.

    • Bring the final volume to 1 liter with distilled water.

  • Label the container clearly with "5% this compound Solution," the date of preparation, and appropriate hazard symbols.

  • Store the solution in a cool, dark, and well-ventilated area away from incompatible materials.

Protocol for Surface Disinfection (e.g., Biological Safety Cabinet)

This protocol outlines the steps for the routine disinfection of a biological safety cabinet (BSC) work surface.

SurfaceDisinfection cluster_prep Preparation cluster_disinfection Disinfection Workflow cluster_cleanup Cleanup PPE Don Appropriate PPE PrepSol Prepare 5% this compound Solution PPE->PrepSol Ensure Safety Apply Apply this compound to Surface PrepSol->Apply Ready for Use Wait Maintain Wet Contact (10-20 min) Apply->Wait Critical Step Wipe Wipe with Sterile Water Wait->Wipe Neutralize Dry Allow to Air Dry Wipe->Dry Final Step Dispose Dispose of Waste Dry->Dispose Proper Disposal DoffPPE Doff and Dispose of PPE Dispose->DoffPPE Final Safety Step

Caption: Workflow for Surface Disinfection with this compound.

Procedure:

  • Preparation: Don appropriate PPE as listed above. Ensure the BSC is running and has been purged for at least 5 minutes.

  • Application: Liberally apply the 5% this compound solution to a sterile wipe or directly onto the work surface, ensuring the entire area is thoroughly wetted.

  • Contact Time: Allow the this compound solution to remain on the surface for a minimum of 10-20 minutes to ensure adequate contact time for disinfection.

  • Neutralization: After the required contact time, wipe the surface with a sterile cloth or sponge soaked in sterile distilled water to remove residual this compound.

  • Drying: Allow the surface to air dry completely before introducing any materials into the BSC.

  • Waste Disposal: Dispose of all contaminated materials (wipes, gloves, etc.) in a designated biohazardous waste container.

Protocol for Decontamination of Liquid Biohazardous Waste

This protocol is for the chemical decontamination of liquid cultures or other biohazardous fluids prior to disposal.

Procedure:

  • Work in a certified chemical fume hood.

  • Addition of this compound: Carefully add concentrated this compound solution to the liquid waste to achieve a final concentration of 5%. For example, add 50 mL of a 100% this compound stock to 950 mL of liquid waste.

  • Mixing: Gently swirl the container to ensure the this compound is thoroughly mixed with the waste.

  • Contact Time: Allow the mixture to stand for at least 30 minutes. For waste containing a high organic load or suspected spore-forming organisms, extend the contact time to several hours or overnight.

  • Disposal: Following the required contact time, the decontaminated liquid waste must be disposed of as hazardous chemical waste in accordance with institutional and EPA guidelines. Do not pour decontaminated waste down the drain.

Safety Precautions and Handling

This compound is a highly toxic and corrosive chemical that poses significant health risks.[10] Strict adherence to safety protocols is non-negotiable.

  • Engineering Controls: Always handle concentrated this compound and prepare solutions in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical splash goggles and a face shield are mandatory.

    • Skin Protection: Wear a long-sleeved lab coat and closed-toe shoes. For significant splash potential, a chemical-resistant apron is recommended.

    • Gloves: Use heavy-duty, chemical-resistant gloves such as butyl rubber or neoprene. Double-gloving is recommended.

  • Spill Management:

    • Have a spill kit specifically for this compound readily available.

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

    • For larger spills, evacuate the area and contact the institutional Environmental Health and Safety (EHS) department immediately.

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. Some protocols recommend wiping the area with polyethylene glycol (PEG) 300 or 400.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately and seek medical attention.

SpillResponse Spill This compound Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Others & EHS Evacuate->Alert Assess Assess Spill Size Alert->Assess SmallSpill Small Spill (<50 mL) Assess->SmallSpill Small LargeSpill Large Spill (>50 mL) Assess->LargeSpill Large Cleanup Cleanup with Spill Kit (Trained Personnel Only) SmallSpill->Cleanup Wait Await EHS Response LargeSpill->Wait Dispose Dispose of Waste as Hazardous Cleanup->Dispose

Caption: this compound Spill Response Workflow.

Comparison with Other Common Laboratory Disinfectants

While effective, this compound is often not the first choice for routine disinfection due to its toxicity. The following table compares this compound with other common laboratory disinfectants.

FeaturePhenolic CompoundsSodium Hypochlorite (Bleach)Alcohols (70% Ethanol/Isopropanol)Quaternary Ammonium Compounds
Spectrum of Activity Bactericidal, fungicidal, tuberculocidal, virucidal (enveloped viruses). Less effective against non-enveloped viruses and spores.[1][2][7]Broad spectrum: Bactericidal, fungicidal, tuberculocidal, virucidal, and sporicidal at high concentrations.[11]Bactericidal, fungicidal, virucidal (enveloped viruses). Not effective against spores or non-enveloped viruses.[11]Bactericidal (especially Gram-positive), fungicidal, virucidal (enveloped viruses). Not effective against spores, mycobacteria, or non-enveloped viruses.[11]
Contact Time Typically 10-20 minutes.[4]10 minutes for a 1:10 dilution.[11]Evaporates quickly, making long contact times difficult to achieve.10-30 minutes.
Effect of Organic Matter Good activity in the presence of organic matter.[1][2][3]Inactivated by organic matter.[11]Inactivated by organic matter.Inactivated by organic matter and hard water.[11]
Material Compatibility Can be corrosive to some plastics and rubber.Highly corrosive to metals.[6][11]Can damage some plastics and rubber with prolonged contact.Generally good, but can be incompatible with some materials.
Toxicity/Safety Highly toxic, corrosive, and readily absorbed through the skin.[10]Corrosive, irritant to mucous membranes.Flammable, irritant.Low toxicity, but can be an irritant.
Cost Moderate.Low.Low.Low to moderate.

Quality Control and Validation

The efficacy of this compound as a disinfectant can be influenced by factors such as concentration, contact time, temperature, and the presence of organic matter.[1] It is recommended that laboratories periodically validate their disinfection protocols. The classic method for this is the this compound Coefficient test, which compares the bactericidal activity of a disinfectant to that of this compound under standardized conditions.[5] An in-use test can also be performed to determine if a working solution of disinfectant is microbially contaminated.[12]

Regulatory Compliance and Waste Disposal

All use and disposal of this compound must comply with institutional, local, and federal regulations.

  • OSHA: The Occupational Safety and Health Administration (OSHA) has established a permissible exposure limit (PEL) for this compound to protect workers.

  • EPA: The Environmental Protection Agency (EPA) regulates the disposal of hazardous waste, including this compound-containing solutions, under the Resource Conservation and Recovery Act (RCRA) (40 CFR Part 260).[13][14] this compound waste is considered a hazardous waste and must be collected in properly labeled, leak-proof containers and disposed of through a licensed hazardous waste management company.[10][15] Under no circumstances should this compound waste be poured down the drain.

Conclusion

This compound remains a potent and effective disinfectant for specific applications in the microbiology laboratory, particularly when dealing with high organic loads. However, its significant toxicity necessitates a thorough understanding of its properties, strict adherence to safety protocols, and compliance with all regulatory requirements. By implementing the detailed protocols and safety measures outlined in this guide, researchers can harness the antimicrobial power of this compound while minimizing the risks to themselves and the environment.

References

  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Centers for Disease Control and Prevention. (2008). Guideline for Disinfection and Sterilization in Healthcare Facilities.
  • University of South Alabama. (n.d.). Guidelines for Research Involving Viral Vectors: Adenovirus.
  • PICOL. (n.d.). This compound DISINFECTANT.
  • Virox Animal Health. (2016, March 29). Disinfectant Report Card: Phenols.
  • (2018, May 18). The Effect of pH and Temperature on this compound Coefficients of Two Common Disinfectants Using Clinical Isolates of Escherichia coli and Staphylococcus aureus. ResearchGate.
  • Stanford University. (n.d.). Comparing Different Disinfectants.
  • World Health Organization. (n.d.). 2.5.3 Disinfection. TB Knowledge Sharing Platform.
  • (2021, August 7). Susceptibility of dermatophytic fungi to commonly used disinfectants. ResearchGate.
  • (2023, May 4). Ethanol, Bleach and Phenolics are three kinds of disinfectants which have been widely used in common laboratories. AWS.
  • Juniper Publishers. (2018, July 2). Inactivation and Disinfection of Poliovirus Type 1 on Nonporous Carriers.
  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations.
  • U.S. Environmental Protection Agency. (n.d.). 40 CFR Part 260 -- Hazardous Waste Management System: General. eCFR.
  • New Jersey Department of Health. (2015, August). This compound - Hazardous Substance Fact Sheet.
  • Biology LibreTexts. (2021, March 5). 13.4: Testing the Effectiveness of Antiseptics and Disinfectants.

Sources

Application Note: High-Sensitivity Protocols for the Detection of Phenolic Compounds in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenolic compounds are a class of chemical pollutants originating from industrial effluents, agricultural runoff, and the degradation of natural organic matter. Due to their high toxicity to aquatic life and humans even at low concentrations, their monitoring in environmental water sources is of paramount importance. This application note provides a comprehensive guide for researchers and analytical scientists, detailing validated protocols for the accurate quantification of phenols in water. We will explore and contrast several key analytical methodologies, from the foundational colorimetric techniques to advanced chromatographic systems. Detailed, field-tested protocols for the widely-used 4-aminoantipyrine (4-AAP) spectrophotometric method and the highly sensitive Gas Chromatography-Mass Spectrometry (GC/MS) method are presented, complete with insights into experimental causality, quality control, and data interpretation.

Introduction: The Imperative for Phenol Monitoring

Phenols and their derivatives are protoplasmic poisons that can cause significant damage to the nervous system, liver, and kidneys upon exposure.[1][2] Their presence in drinking and surface water, often a result of industrial discharge from petroleum refining, pharmaceuticals, plastics, and paint manufacturing, poses a direct threat to public health and ecological balance.[2] The U.S. Environmental Protection Agency (EPA) has therefore classified many phenolic compounds as priority pollutants, necessitating robust and reliable analytical methods for their detection and quantification at trace levels.[2][3]

The choice of an analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the specific regulatory requirements being addressed. This guide will navigate these considerations, empowering the researcher to select and execute the most appropriate protocol for their needs.

Overview of Analytical Methodologies

Several techniques are available for the determination of phenols in water, each with distinct principles, advantages, and limitations.

  • Spectrophotometry (Colorimetric): The 4-aminoantipyrine (4-AAP) method is a well-established technique where phenolic compounds react with 4-AAP in an alkaline solution in the presence of an oxidizing agent (potassium ferricyanide) to form a colored dye.[4][5] The intensity of the color, measured with a spectrophotometer, is proportional to the this compound concentration. While cost-effective and straightforward, it's important to note that the color response can vary between different phenolic compounds, and the method primarily detects ortho- and meta-substituted phenols.[4][5] A preliminary distillation step is often required to remove interferences.[4]

  • Gas Chromatography (GC): GC-based methods offer superior separation and specificity. In methods like EPA 604 and 528, phenols are first extracted from the water sample, concentrated, and then injected into a GC system.[6][7] The compounds are separated based on their volatility and interaction with the capillary column. Detection can be achieved using a Flame Ionization Detector (FID), an Electron Capture Detector (ECD) for derivatized phenols, or, most definitively, a Mass Spectrometer (MS).[6][8] GC/MS provides structural information, allowing for positive identification of individual phenolic compounds with high confidence.[7][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful alternative to GC, particularly for less volatile or thermally unstable phenols.[3] Reversed-phase HPLC separates phenols from a liquid sample, and detection is typically performed using a Diode Array Detector (DAD) or UV detector.[3][10] The technique is known for its accuracy and ability to separate a wide range of compounds simultaneously.[10]

  • Electrochemical Sensors: This emerging technology offers rapid, low-cost, and portable detection of phenols.[11] These sensors typically use a modified electrode that facilitates the electrochemical oxidation of this compound.[1][11] The resulting electrical signal is proportional to the this compound concentration. While offering great promise for field screening and real-time monitoring, they may be subject to more interferences from the sample matrix compared to chromatographic methods.[1][12]

Comparative Analysis of Key Methods

The following table summarizes the performance characteristics of the primary analytical techniques.

Parameter Spectrophotometry (4-AAP) Gas Chromatography/Mass Spectrometry (GC/MS) High-Performance Liquid Chromatography (HPLC-DAD) Electrochemical Sensors
Principle Colorimetric ReactionChromatographic Separation & Mass AnalysisChromatographic Separation & UV-Vis AbsorbanceElectrochemical Oxidation/Reduction
Specificity Moderate (Total Phenolics)[4]Very High (Compound-specific)[9]High (Compound-specific)[10]Moderate to High[1]
Typical Detection Limit ~5 µg/L (with extraction)[4]0.02 - 0.6 µg/L[7][13]4 - 90 ng/L (with SPE)[10]0.005 - 0.42 µM[12][14]
Sample Throughput ModerateLow to ModerateModerateHigh
Cost (Instrument) LowHighHighLow
Key Advantages Low cost, simple operation[15]High sensitivity & specificity, definitive identification[8][9]Suitable for non-volatile phenols, accurate quantification[3][10]Rapid, portable, low cost[11]
Key Disadvantages Interference-prone, variable response[4][5]Requires extensive sample prep, high cost[6][16]Moderate sensitivity without preconcentration[10]Susceptible to matrix effects, may require specific sensor development[1]

Sample Collection, Preservation, and Handling

The integrity of the analytical result begins in the field. Adherence to strict collection and preservation protocols is non-negotiable for preventing analyte degradation and contamination.

Collection Protocol
  • Container: Use 1-liter amber glass bottles with Teflon-lined screw caps.[17] Do not pre-rinse the bottle with the sample.[18]

  • Sampling Technique: When sampling from a tap, allow the water to run until the temperature stabilizes before collecting the sample.[7]

  • Avoid Contamination: Ensure that sampling equipment is free from plastic tubing (e.g., Tygon) or other materials that could leach interfering compounds.[9][17]

Preservation and Storage

The goal of preservation is to inhibit biological degradation and chemical oxidation of phenols.

  • Dechlorination: If the sample contains residual chlorine, it must be removed immediately upon collection by adding ~80 mg of sodium thiosulfate or sodium sulfite per liter of sample.[6][7][18]

  • Acidification: After dechlorination, acidify the sample to a pH < 4 with phosphoric acid (H₃PO₄) or to pH < 2 with sulfuric acid (H₂SO₄), depending on the specific method requirements.[4]

  • Refrigeration: Samples must be chilled and maintained at a temperature of >0°C to ≤6°C from the time of collection until extraction.[9][18] Do not freeze the samples.[9]

Sample Preservation & Holding Times Summary
Analytical Method Preservative Storage Temperature Maximum Holding Time (Before Extraction) Maximum Holding Time (After Extraction)
EPA 420.1 (4-AAP) H₃PO₄ to pH < 4, 1g/L CuSO₄[4]≤6°C24 hours[4]N/A
EPA 528 (GC/MS) Sodium Sulfite, HCl to pH < 2[9]≤6°C[9]14 days[7][9]30 days[7][9]
EPA 625.1 (GC/MS) Sodium Thiosulfate, Refrigeration[18]≤6°C[18]7 days[18]40 days[18]
Sample Handling Workflow

Caption: Workflow for environmental water sample collection and preservation.

Detailed Protocol 1: Spectrophotometric Determination (EPA 420.1 - 4-AAP Method)

This method is applicable for determining total phenols in drinking water and various wastes.[4] It relies on a distillation step to reduce interferences, followed by a colorimetric reaction.[4]

Principle

Phenolic materials react with 4-aminoantipyrine at a pH of 10.0 ± 0.2 in the presence of potassium ferricyanide to form a stable reddish-brown antipyrine dye.[4] The absorbance of this dye is measured at 510 nm (or 460 nm if extracted into chloroform), providing a measure of the total this compound concentration.[4][19]

Required Reagents and Equipment
  • Spectrophotometer for use at 510 nm

  • Distillation apparatus

  • pH Meter

  • Ammonium Hydroxide Buffer: Dissolve 16.9 g NH₄Cl in 143 mL concentrated NH₄OH and dilute to 250 mL with distilled water.

  • 4-Aminoantipyrine (4-AAP) Solution (2%): Dissolve 2 g of 4-AAP in distilled water and dilute to 100 mL. Prepare fresh daily.[20]

  • Potassium Ferricyanide Solution (8%): Dissolve 8 g of K₃Fe(CN)₆ in distilled water and dilute to 100 mL. Prepare fresh weekly.[21]

  • Stock this compound Solution (1.0 mg/mL): Dissolve 1.0 g of this compound in freshly boiled and cooled distilled water and dilute to 1 liter.[4] Prepare working standards by appropriate dilution.

Step-by-Step Protocol

Part A: Sample Distillation Causality: Distillation is a critical cleanup step to separate volatile phenols from non-volatile impurities and other interfering substances that could affect the colorimetric reaction.[4]

  • Measure 500 mL of sample into a beaker. If necessary, lower the pH to < 4.0 with phosphoric acid to remove sulfur compound interferences.[20]

  • Transfer the sample to the distillation apparatus.

  • Distill and collect 450 mL of distillate. Stop the distillation, and when boiling ceases, add 50 mL of warm distilled water to the flask.

  • Resume distillation until a total of 500 mL has been collected.[4]

Part B: Color Development and Measurement (Direct Photometric)

  • Take 100 mL of the distillate (or an aliquot diluted to 100 mL) in a 250 mL beaker.

  • Prepare a series of this compound standards (e.g., 0, 5, 10, 20, 50 µg/L) and a reagent blank using 100 mL of distilled water.

  • Add 2.0 mL of ammonium hydroxide buffer solution and mix. Adjust the pH to 10.0 ± 0.2 using a pH meter.[4]

  • Add 2.0 mL of 4-aminoantipyrine solution and mix thoroughly.[4]

  • Add 2.0 mL of potassium ferricyanide solution and mix again.[4]

  • Allow the color to develop for at least 15 minutes.[4] The color is stable for a limited time.

  • Zero the spectrophotometer with the reagent blank. Measure the absorbance of the standards and sample at 510 nm.

  • Construct a calibration curve by plotting the absorbance of the standards versus their concentration. Determine the concentration of the sample from this curve.

Quality Control
  • Reagent Blank: A reagent blank must be processed with each batch of samples to safeguard against laboratory contamination.[17]

  • Calibration Curve: A new calibration curve should be generated for each analysis batch.

  • Spiked Sample: Analyze a minimum of one spiked sample (laboratory fortified matrix) per batch (typically 10% of samples) to evaluate method performance in the specific sample matrix.[17]

4-AAP Protocol Workflow

Caption: Workflow for the 4-AAP spectrophotometric method for this compound.

Detailed Protocol 2: GC/MS Determination (Based on EPA Method 528)

This method provides a highly sensitive and specific procedure for the determination of a wide range of phenolic compounds in finished drinking water.[7] It involves solid phase extraction (SPE) to concentrate the analytes prior to GC/MS analysis.[7][9]

Principle

A 1-liter water sample is passed through an SPE cartridge containing a modified polystyrene-divinylbenzene copolymer.[7] The phenols are adsorbed onto the solid phase. They are subsequently eluted with a small volume of methylene chloride. An aliquot of this concentrated extract is then injected into a GC/MS system. Compounds are identified by comparing their mass spectra and retention times to those of reference standards.[7]

Required Reagents and Equipment
  • Gas Chromatograph/Mass Spectrometer (GC/MS) system with a capillary column (e.g., 5% phenyl/95% dimethyl polysiloxane).[8]

  • Solid Phase Extraction (SPE) cartridges (e.g., 0.5 g polystyrene-divinylbenzene).[7]

  • SPE vacuum manifold.

  • Concentrator tubes and nitrogen evaporation apparatus.

  • Reagents: Methylene chloride (pesticide grade), Methanol (HPLC grade), Reagent water.[17]

  • Stock Standard Solutions (1.00 µg/µL) for all target analytes, surrogates, and internal standards.[17]

Step-by-Step Protocol

Part A: Solid Phase Extraction (SPE) Causality: SPE serves a dual purpose: it concentrates the analytes from a large volume of water into a small volume of solvent, dramatically increasing sensitivity. It also acts as a cleanup step, removing many water-soluble matrix components that could interfere with GC/MS analysis.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 10 mL of methylene chloride followed by 10 mL of methanol through it. Do not allow the cartridge to go dry. Finally, add 10 mL of reagent water and let it soak for 1 minute.

  • Sample Loading: Measure 1 L of the preserved water sample. Add surrogate standards to the sample. Pass the entire 1 L sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Rinsing/Drying: After the entire sample has passed through, wash the cartridge with 10 mL of reagent water. Dry the cartridge by drawing a vacuum through it for 10-20 minutes.

  • Analyte Elution: Place a collection tube under the cartridge. Elute the trapped phenols by passing 5 mL of methylene chloride through the cartridge.[9]

Part B: Extract Concentration

  • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen in a warm water bath (~35°C).

  • Add the internal standard(s) to the final 1 mL extract.[7] The sample is now ready for GC/MS analysis.

Part C: GC/MS Analysis

  • Instrument Setup: Establish the appropriate GC/MS operating conditions (oven temperature program, injector temperature, carrier gas flow, MS parameters). An example oven program could be: hold at 60°C for 5 min, then ramp at 8°C/min to 300°C and hold for 10 min.[8]

  • Calibration: Analyze a series of calibration standards (at least five concentration levels) to establish the instrument's response and linearity.

  • Sample Analysis: Inject 1-2 µL of the concentrated sample extract into the GC/MS.

  • Data Analysis: Identify compounds by comparing the retention time and the acquired mass spectrum against the calibrated library. Quantify each analyte using the response factor calculated from the calibration curve relative to the nearest internal standard.

Quality Control
  • Initial Demonstration of Capability: Before analyzing samples, the lab must demonstrate proficiency by analyzing 4-7 replicate laboratory fortified blanks (LFBs). The relative standard deviation (RSD) must be ≤ 20% (≤ 30% for this compound), and average recovery must be within 70-130% (50-150% for this compound).[7]

  • Laboratory Reagent Blank (LRB): An LRB must be extracted and analyzed with each batch of 20 or fewer samples to check for contamination.[7]

  • Surrogates: All samples, blanks, and standards must be spiked with surrogate compounds before extraction to monitor the efficiency of the extraction process for every sample.[7]

  • Laboratory Fortified Blank (LFB): An LFB must be analyzed with each batch to verify the accuracy of the entire analytical process.[7]

GC/MS Protocol Workflow

Caption: Workflow for GC/MS analysis of phenols using SPE.

References

  • EPA-NERL: 528: Phenols in Water by GC/MS - National Environmental Methods Index. (Source: vertexaisearch.cloud.google.com)
  • A Graphene-Based Electrochemical Sensor for Rapid Determination of Phenols in Water. (Source: vertexaisearch.cloud.google.com)
  • Spectrophotometric Determination of Trace Amounts of this compound in Waste Water and Biological Fluids. (Source: RSC Publishing)
  • EPA-EAD: 604: Phenols in Water Using GCECD/FID. (Source: vertexaisearch.cloud.google.com)
  • Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/ - EPA. (Source: U.S. Environmental Protection Agency)
  • Method 604: Phenols - EPA. (Source: U.S. Environmental Protection Agency)
  • Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation) - EPA. (Source: U.S. Environmental Protection Agency)
  • Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. (Source: Thermo Fisher Scientific)
  • Phenolic Compounds in Wastewater Analysis by EPA 625.1.
  • Determination of Phenols in Waters and Leachates by HPLC. (Source: ALS Environmental)
  • Analyzing Phenolic Pollutants in Water Using U-HPLC. (Source: Fisher Scientific)
  • Simultaneous Determination of 17 Phenolic Compounds in Surface Water and Wastewater Matrices Using an HPLC-DAD Method. (Source: MDPI)
  • An electrochemical composite sensor for this compound detection in waste water.
  • Phenols Test Kits - 4-Aminoantipyrine Method. (Source: CHEMetrics)
  • How can this compound samples be preserved? (Source: Hach Support)
  • Phenols - 4-Aminoantipyrine Method. (Source: galgo chemetrics)
  • METHOD #: 420.2 (Issued 1974) TITLE: Phenolics (Colorimetric, Automated 4-AAP With Distillation) ANALYTE. (Source: U.S. Environmental Protection Agency)
  • [Determination of 18 phenolic compounds in water by gas chromatography-tandem mass spectrometry coupled with solid phase extraction]. (Source: PubMed)
  • Electrochemical Sensor for Fast Detection of this compound in Wastew
  • dr/4000 procedure phenols. (Source: Hach)
  • Electrochemical Sensors for Detection of this compound in Oilfield Wastewater Using TiO2/CNTs nanocomposite Modified Glassy Carbon Elec. (Source: Int. J. Electrochem. Sci.)
  • Phenols Determination in Drinking Water and Industrial Wastes. (Source: VELP Scientifica)
  • ANALYTICAL METHODS - Toxicological Profile for this compound. (Source: NCBI Bookshelf - NIH)

Sources

Application Note: Enhancing Phenolic Compound Analysis by Gas Chromatography Through Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Analyzing Phenols by Gas Chromatography

Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, are a diverse class of molecules with significant relevance in pharmaceuticals, environmental monitoring, and food chemistry.[1][2] Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the separation and quantification of volatile and semi-volatile compounds.[1][3] However, the direct analysis of many phenols by GC is hampered by their inherent polarity and low volatility, which stem from the acidic proton of the hydroxyl group and its capacity for hydrogen bonding.[4][5] These characteristics can lead to poor chromatographic peak shape, thermal degradation in the hot injector, and irreversible adsorption on the column, compromising analytical accuracy and sensitivity.[5][6]

To overcome these challenges, derivatization is an essential sample preparation step.[2][5] This chemical modification process transforms the polar hydroxyl group into a less polar, more volatile, and more thermally stable derivative.[1][3] The result is improved chromatographic behavior, enhanced sensitivity, and greater reliability of the analytical method.[2][4] This application note provides a detailed guide to the most common and effective derivatization techniques for the analysis of phenols by GC: silylation, acylation, and alkylation.

I. Silylation: The Gold Standard for Phenol Derivatization

Silylation is arguably the most prevalent derivatization method for phenols, prized for its versatility and the excellent chromatographic properties of the resulting trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives.[2][7] The reaction involves the replacement of the active hydrogen of the phenolic hydroxyl group with a silyl group, typically from a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][8]

Mechanism of Silylation

The silylation of phenols proceeds via a nucleophilic attack (SN2) of the phenolic oxygen on the silicon atom of the silylating reagent.[5] The presence of a good leaving group on the silylating agent facilitates this reaction.[5][7] Catalysts like trimethylchlorosilane (TMCS) are often added to increase the reactivity of the silylating agent, especially for sterically hindered phenols.[7][9]

Experimental Protocol: Silylation of Phenols with BSTFA + 1% TMCS

This protocol details a general procedure for the silylation of phenols using a common and effective reagent mixture.

Materials and Reagents:

  • This compound standards or dried sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine or another suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • GC vials with inserts

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Ensure the sample is completely dry, as silylating reagents are highly sensitive to moisture.[1][8] If the sample is in an aqueous solution, perform a liquid-liquid or solid-phase extraction to transfer the phenols into an organic solvent, then evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Add 100 µL of pyridine (or another suitable solvent) to the dried sample residue in a GC vial to dissolve it.

  • Derivatization Reaction: Add 100 µL of BSTFA + 1% TMCS to the vial.[1]

  • Incubation: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70-80°C for 30-60 minutes in a heating block or oven.[1] Note that reaction time and temperature may need optimization for specific phenols.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Silylation Workflow Diagram

Silylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Phenolic Sample dry Dry Sample Under N2 start->dry dissolve Dissolve in Pyridine dry->dissolve add_reagent Add BSTFA + 1% TMCS dissolve->add_reagent vortex Vortex add_reagent->vortex heat Heat (70-80°C, 30-60 min) vortex->heat cool Cool to Room Temp. heat->cool inject Inject into GC-MS cool->inject

Caption: Workflow for the silylation of phenols.

Advantages and Disadvantages of Silylation
AdvantagesDisadvantages
Highly effective for a wide range of phenols.[7]Reagents are highly sensitive to moisture, requiring anhydrous conditions.[1][8]
Produces thermally stable derivatives with excellent chromatographic properties.[2][5]Derivatives can be susceptible to hydrolysis.
Reaction byproducts are generally volatile and do not interfere with chromatography.[7]Excess reagent can sometimes be detrimental to the GC column.[7]
Numerous silylating agents with varying reactivity are available to suit different needs.[8]May produce multiple derivatives for compounds with multiple active hydrogens.[8]

II. Acylation: A Robust Alternative for this compound Derivatization

Acylation is another widely used derivatization technique that involves the reaction of phenols with an acylating agent, such as acetic anhydride, to form the corresponding ester derivatives.[1][10] These acetylated phenols are less polar and more volatile, making them suitable for GC analysis.[4]

Mechanism of Acylation

The acylation of phenols with acetic anhydride is typically carried out in the presence of a base catalyst, such as pyridine or potassium carbonate.[1][11] The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that then attacks one of the carbonyl carbons of the acetic anhydride. This results in the formation of the phenyl acetate derivative and an acetate byproduct.

Experimental Protocol: Acetylation of Phenols with Acetic Anhydride

This protocol describes a common method for the acetylation of phenols.

Materials and Reagents:

  • This compound standards or sample extracts

  • Acetic anhydride

  • Pyridine (as catalyst and solvent) or potassium carbonate solution

  • Saturated sodium bicarbonate solution (for quenching)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate

  • GC vials with inserts

  • Vortex mixer

Procedure:

  • Sample Preparation: The sample containing phenols can be in a suitable organic solvent or an aqueous solution.

  • Derivatization Reaction: To the sample in a vial, add 100 µL of pyridine followed by 200 µL of acetic anhydride.[1] Tightly cap the vial and vortex for 1 minute.

  • Incubation: Let the reaction proceed at room temperature for 15-30 minutes. For less reactive phenols, gentle heating (e.g., 60°C) may be required to ensure complete derivatization.[1]

  • Work-up and Extraction: Add 1 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride and neutralize the pyridine. Vortex the mixture for 30 seconds.

  • Extraction: Add 1 mL of an organic extraction solvent (e.g., ethyl acetate) and vortex for 1 minute to extract the acetylated phenols.[1]

  • Drying and Concentration: Centrifuge to separate the layers and carefully transfer the organic (upper) layer to a clean vial. Dry the organic extract over anhydrous sodium sulfate. The sample can be concentrated if necessary before GC-MS analysis.

Acylation Reaction Diagram

Acylation_Reaction This compound This compound (Ar-OH) plus + arrow Pyridine This compound->arrow acetic_anhydride Acetic Anhydride ((CH3CO)2O) acetic_anhydride->arrow phenyl_acetate Phenyl Acetate (Ar-OCOCH3) arrow->phenyl_acetate acetic_acid Acetic Acid (CH3COOH) arrow->acetic_acid conditions Pyridine plus2 +

Caption: General reaction for the acetylation of a this compound.

Advantages and Disadvantages of Acylation
AdvantagesDisadvantages
Derivatives are generally stable.[5]Reaction byproducts (acids) may need to be removed before GC analysis.[5]
Reagents are less sensitive to moisture compared to silylating agents.May be less effective for sterically hindered phenols.
Acetic anhydride is readily available and inexpensive.[12]Can be less "clean" than silylation, potentially leading to more byproducts.
Can be performed directly in aqueous samples (in situ acetylation).[13]

III. Alkylation: For Stable Derivatives and Sensitive Detection

Alkylation involves the replacement of the acidic proton of the phenolic hydroxyl group with an alkyl group, forming a stable ether derivative.[5][14] This method is particularly useful when highly stable derivatives are required or when enhanced sensitivity is needed, especially with an electron capture detector (ECD). A common alkylating agent for this purpose is pentafluorobenzyl bromide (PFBBr).[15][16]

Mechanism of Alkylation with PFBBr

The derivatization of phenols with PFBBr is typically performed under basic conditions using a phase-transfer catalyst.[15][16] The base (e.g., potassium carbonate) deprotonates the this compound to form the phenoxide anion. The phase-transfer catalyst (e.g., a crown ether) facilitates the transfer of the anion from the aqueous phase to the organic phase where it reacts with PFBBr to form the pentafluorobenzyl ether derivative.

Experimental Protocol: Alkylation of Phenols with PFBBr

This protocol is based on the principles outlined in EPA Method 8041A for the analysis of phenols.[17]

Materials and Reagents:

  • This compound standards or sample extracts in a suitable solvent

  • α-Bromo-2,3,4,5,6-pentafluorotoluene (PFBBr) reagent solution (e.g., 50 mg/mL in acetone)

  • Potassium carbonate solution (e.g., 10% w/v in water)

  • Phase-transfer catalyst (e.g., 18-crown-6) is sometimes used to enhance the reaction.[15][16]

  • Organic solvent for extraction (e.g., hexane)

  • GC vials with inserts

  • Heating block or water bath

Procedure:

  • Sample Preparation: The this compound-containing sample should be in a suitable solvent.

  • Derivatization Reaction: In a vial, combine the sample extract with the potassium carbonate solution. Add the PFBBr reagent solution.

  • Incubation: Cap the vial and heat at 60°C for a specified time (e.g., 1 hour), with periodic shaking. The exact time and temperature may require optimization.

  • Extraction: After cooling, add an extraction solvent such as hexane and shake vigorously to extract the PFB-ether derivatives.

  • Phase Separation: Allow the layers to separate. Carefully transfer the organic (upper) layer to a clean vial for GC-ECD or GC-MS analysis.

Advantages and Disadvantages of Alkylation
AdvantagesDisadvantages
Produces very stable ether derivatives.[5]Can be a more complex and time-consuming procedure than silylation or acylation.
PFB derivatives provide very high sensitivity with an electron capture detector (ECD).[15][16]Some phenols, such as certain dinitrophenols, may not derivatize effectively.[18]
Useful for trace analysis of phenols in complex matrices.[3][19]Reagents can be hazardous and require careful handling.[15]

Summary and Comparison of Derivatization Methods

The choice of derivatization method depends on the specific phenols of interest, the sample matrix, the available instrumentation, and the analytical objectives.

FeatureSilylation (BSTFA, MSTFA)Acylation (Acetic Anhydride)Alkylation (PFBBr)
Derivative Type Silyl etherAcetyl esterPentafluorobenzyl ether
Volatility Increase HighModerate to HighHigh
Derivative Stability Moderate (can be hydrolyzed)GoodVery High
Reaction Conditions Anhydrous, 70-80°CAqueous or anhydrous, room temp. to 60°CBiphasic with catalyst, 60°C
Moisture Sensitivity Very HighLowModerate
Primary Detector MS, FIDMS, FIDECD, MS
Key Advantage Versatile, clean reactions, excellent chromatographic properties.[1][8]Cost-effective, stable derivatives, can be done in water.[12][13]High sensitivity with ECD, very stable derivatives.[15][16]

Conclusion

Derivatization is a critical step for the successful analysis of phenols by gas chromatography. By converting polar hydroxyl groups into less polar, more volatile, and thermally stable derivatives, methods such as silylation, acylation, and alkylation significantly improve chromatographic performance and detection sensitivity. Silylation is often the method of choice due to its versatility and the excellent properties of the resulting derivatives. Acylation offers a robust and cost-effective alternative, while alkylation with reagents like PFBBr is ideal for trace analysis requiring high sensitivity. The protocols and comparative information provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to select and implement the most appropriate derivatization strategy for their specific analytical needs.

References

  • Canada Commons. (n.d.). Determination of Phenolic Compounds by Gas Chromatography-Mass Spectrometry After Derivatization with Acetic Anhydride.
  • ResearchGate. (n.d.). General derivatization mechanism for this compound with MTBSTFA.
  • Proestos, C., & Varzakas, T. (2016). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Foods, 5(4), 73.
  • U.S. Environmental Protection Agency. (n.d.). Method 8041A.
  • Davis, B. A., & Durden, D. A. (1972). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Journal of Chromatography A, 72(2), 205-213.
  • Hanada, Y., Imaizumi, I., et al. (2002). Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples. Analytical Sciences, 18(6), 677-682.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • ResearchGate. (n.d.). (PDF) Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
  • Regis Technologies. (n.d.). GC Derivatization.
  • Trani, A., et al. (2021). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Molecules, 26(11), 3326.
  • Semantic Scholar. (n.d.). Application of a Pentafluorobenzyl Bromide Derivatization Method in Gas Chromatography/Mass Spectrometry of Trace Levels of Halogenated Phenols in Air, Water and Sediment Samples.
  • Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 1(1), 45-54.
  • Kumar, A., et al. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Catalysts, 8(11), 503.
  • Yu, Y., et al. (2012). Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS. Analytical Methods, 4(6), 1647-1653.
  • Proestos, C., & Varzakas, T. (2016). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Foods, 5(4), 73.
  • J-Stage. (n.d.). Determination of Phenols in Water by Direct Acetylation.
  • Wang, Y. J., & Lin, J. K. (1995). Estimation of selected phenols in drinking water with in situ acetylation and study on the DNA damaging properties of polychlorinated phenols. Archives of environmental contamination and toxicology, 28(4), 537-542.
  • ResearchGate. (n.d.). (PDF) Derivatization in Mass Spectrometry– 3. Alkylation (Arylation).
  • Chemistry LibreTexts. (2023). Derivatization.
  • ResearchGate. (n.d.). Derivatization reaction of this compound to phenyl acetate.
  • MDPI. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons.
  • ResearchGate. (n.d.). Simple and Practical Protocol for the Silylation of this compound Derivatives Using Reusable NaHSO4 Dispread on Silica Gel Under Neutral Conditions.
  • Gallart-Grancha, T., et al. (2013). Comparison of two derivatization-based methods for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisthis compound A, bisthis compound S and bithis compound migrated from food cans. Journal of Chromatography A, 1303, 33-40.
  • Liu, R. H., & G. G. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 6(4).
  • RSC Publishing. (2012). Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS.
  • National Institutes of Health. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis.
  • ResearchGate. (n.d.). Comparison of three derivatization ways in the separation of this compound and hydroquinone from water samples | Request PDF.
  • Lee, H. B., & Peart, T. E. (2000). Silyl derivatization of alkylphenols, chlorophenols, and bisthis compound A for simultaneous GC/MS determination. Journal of AOAC International, 83(2), 290-297.
  • RSC Publishing. (n.d.). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent.
  • RSC Publishing. (n.d.). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils.
  • Chulalongkorn University. (n.d.). Improving chromatographic analysis of phenolic compounds.
  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography.
  • Luxembourg Institute of Health. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis.
  • ACS Publications. (n.d.). Volatile Phenols: Direct Analysis Using Large-Volume Injection-Online Trapping-Gas Chromatography-Tandem Mass Spectrometry (LVI-GC-MS/MS) and Aroma Contribution to Different Aroma-Type of Baijiu.
  • PubMed. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis.
  • Chrom Tech, Inc. (n.d.). Tackling Common Challenges in Chromatography.

Sources

Application Notes and Protocols for Enzymatic Assays Involving Phenol as a Substrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Phenol-Utilizing Enzymes in Research and Development

Phenolic compounds are a diverse group of molecules ubiquitous in nature and widely used in industrial processes. The enzymatic oxidation of these compounds is a focal point in numerous research areas, from environmental science and bioremediation to pharmacology and food technology.[1] Enzymes that catalyze the oxidation of this compound and its derivatives, such as tyrosinases, laccases, and peroxidases, are of paramount importance.[1] Understanding and quantifying the activity of these enzymes are crucial for developing novel biosensors, assessing the efficacy of potential inhibitors in drug discovery, and optimizing industrial biocatalytic processes.[1][2]

This comprehensive guide provides detailed application notes and protocols for conducting enzymatic assays using this compound as a substrate. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind them to ensure robust and reproducible results.

I. Tyrosinase: The Melanin Synthesis Catalyst

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a central role in melanin biosynthesis.[3][4] It catalyzes two distinct reactions: the hydroxylation of monophenols (like L-tyrosine) to o-diphenols (monophenolase activity) and the subsequent oxidation of o-diphenols to o-quinones (diphenolase activity).[4] These quinones are highly reactive and undergo non-enzymatic polymerization to form melanin. The measurement of tyrosinase activity is critical in screening for inhibitors related to hyperpigmentation and in the diagnosis of melanoma.[3]

Scientific Principle of the Tyrosinase Assay

The most common spectrophotometric assays for tyrosinase activity monitor the formation of dopachrome, a colored intermediate in the melanin pathway, from the oxidation of L-DOPA (L-3,4-dihydroxyphenylalanine).[5] However, assays can also be designed using other phenolic substrates. A widely used method involves the conversion of a phenolic substrate to a quinone intermediate, which then reacts with an enhancer to produce a stable, colored product.[3]

Visualizing the Tyrosinase Assay Workflow

Tyrosinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Assay Buffer, Tyrosinase Substrate, Tyrosinase Enhancer, and Enzyme Solution Plate Pipette Samples, Controls, and Standards into a 96-well plate Reagents->Plate Standards Prepare Chromophore Standard Curve Standards->Plate Add_Substrate Add Reaction Mix (Substrate + Enhancer) to wells Plate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure Measure Absorbance at 510 nm kinetically Incubate->Measure Calculate Calculate Tyrosinase Activity (ΔA510/min) Measure->Calculate

Caption: Workflow for a typical colorimetric tyrosinase activity assay.

Detailed Protocol for Tyrosinase Activity Assay

This protocol is adapted from commercially available kits and is suitable for measuring tyrosinase activity in various samples.[3]

Materials:

  • Tyrosinase Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 6.8)

  • Tyrosinase Substrate (e.g., a proprietary phenolic substrate)

  • Tyrosinase Enhancer

  • Tyrosinase (positive control)

  • Purified water

  • 96-well clear, flat-bottom plate

  • Spectrophotometric multiwell plate reader

Procedure:

  • Reagent Preparation:

    • Prepare the Tyrosinase Assay Buffer as required.

    • Reconstitute the Tyrosinase Substrate and Enhancer according to the manufacturer's instructions.

    • Prepare a working solution of the Tyrosinase Positive Control.

    • Prepare a standard curve using a stable chromophore standard provided with a kit or a known concentration of a colored product.

  • Sample Preparation:

    • For cell or tissue lysates, homogenize the sample in ice-cold Tyrosinase Assay Buffer.[3]

    • Centrifuge to pellet cellular debris and collect the supernatant.[3]

    • Determine the protein concentration of the lysate.

  • Assay Protocol:

    • Add samples (e.g., 10-50 µL of lysate), positive control, and a blank (Assay Buffer) to separate wells of the 96-well plate.

    • Prepare a Reaction Mix by combining the Tyrosinase Substrate and Tyrosinase Enhancer in the Assay Buffer.

    • Initiate the reaction by adding the Reaction Mix to each well.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 510 nm in kinetic mode, recording readings every 30-60 seconds for 10-90 minutes.[3]

  • Data Analysis:

    • Calculate the rate of reaction (ΔA510/min) from the linear portion of the kinetic curve.

    • Subtract the rate of the blank from the rates of the samples and positive control.

    • Use the standard curve to convert the rate of absorbance change to the amount of product formed per minute.

    • Express tyrosinase activity in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the assay conditions.

Critical Parameters and Troubleshooting:

ParameterOptimal Range/ConsiderationRationale and Troubleshooting
pH 6.5 - 7.5Tyrosinase activity is highly pH-dependent. Deviations can lead to reduced activity. Ensure the buffer is properly prepared and the pH is verified.
Temperature 37°CWhile tyrosinase is active over a range of temperatures, 37°C is often optimal for mammalian enzymes. Inconsistent temperatures can affect reaction rates.
Substrate Concentration Should be at or above KmTo ensure the reaction rate is proportional to the enzyme concentration, the substrate should not be limiting. If substrate depletion is observed (non-linear kinetics), consider using a lower enzyme concentration or a higher substrate concentration.
Interfering Substances Reducing agents (e.g., DTT), chelating agents (e.g., EDTA)Reducing agents can interfere with the oxidative reaction, while chelating agents can remove the essential copper ions from the enzyme's active site. Ensure samples are free from such contaminants.

II. Laccase: The Versatile this compound Oxidase

Laccases (EC 1.10.3.2) are multi-copper containing enzymes that catalyze the oxidation of a broad range of phenolic and non-phenolic compounds, with the concomitant reduction of molecular oxygen to water.[6][7] Their wide substrate specificity makes them valuable in various biotechnological applications, including bioremediation, textile dye bleaching, and biosensor development.[7]

Scientific Principle of the Laccase Assay

A common and convenient method for determining laccase activity is the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.[7] Laccase oxidizes the colorless ABTS substrate to a stable, blue-green cation radical (ABTS•+), which has a strong absorbance at 420 nm.[7] The rate of formation of this colored product is directly proportional to the laccase activity. Other phenolic substrates like syringaldazine and guaiacol can also be used.[8]

Visualizing the Laccase-ABTS Reaction

Laccase_Reaction cluster_reactants Reactants cluster_products Products ABTS ABTS (colorless) Enzyme Laccase ABTS->Enzyme O2 O₂ O2->Enzyme ABTS_radical ABTS•+ (blue-green) Enzyme->ABTS_radical H2O 2H₂O Enzyme->H2O

Caption: Laccase-catalyzed oxidation of ABTS.

Detailed Protocol for Laccase Activity Assay using ABTS

This protocol provides a standardized method for measuring laccase activity.[7]

Materials:

  • 0.1 M Sodium Acetate Buffer (pH 4.5)

  • 0.5 mM ABTS Substrate Solution (prepare fresh daily in acetate buffer)

  • Laccase enzyme solution (or sample containing laccase)

  • Spectrophotometer and cuvettes

Procedure:

  • Reaction Setup:

    • Set the spectrophotometer to 420 nm and 30°C.

    • In a cuvette, add 2.8 mL of 0.1 M Sodium Acetate Buffer (pH 4.5) and 0.1 mL of 0.5 mM ABTS solution.

    • Equilibrate the mixture to 30°C.

  • Initiate Reaction and Measurement:

    • Add 0.1 mL of the laccase enzyme solution to the cuvette and mix thoroughly by inversion.

    • Immediately start monitoring the increase in absorbance at 420 nm for 5-10 minutes.

    • Record the absorbance at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Calculate the change in absorbance per minute (ΔA420/min) from the linear portion of the curve.

    • Calculate the laccase activity using the Beer-Lambert law: Activity (U/mL) = (ΔA420/min * Total Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL)) Where:

      • ε (molar extinction coefficient of ABTS•+) = 36,000 M⁻¹cm⁻¹[7]

      • Total Volume = 3.0 mL

      • Path Length = 1 cm

      • Enzyme Volume = 0.1 mL

Critical Parameters and Troubleshooting:

ParameterOptimal Range/ConsiderationRationale and Troubleshooting
pH 4.5 - 5.5Laccase activity is generally optimal in acidic conditions. The optimal pH can vary depending on the source of the enzyme.
Temperature 30 - 50°CThe optimal temperature can vary. It is important to maintain a constant temperature throughout the assay.
Substrate Stability Prepare ABTS solution fresh daily and protect from light.ABTS can auto-oxidize, leading to high background absorbance.
Interfering Substances High concentrations of salts or organic solvents.These can inhibit laccase activity. Dialyze or dilute samples if high concentrations are present.

III. Peroxidase: The Hydrogen Peroxide Reducer

Peroxidases (EC 1.11.1.7), such as horseradish peroxidase (HRP), are heme-containing enzymes that catalyze the oxidation of a wide variety of substrates by hydrogen peroxide (H₂O₂).[9][10] They are extensively used in immunoassays (ELISA, Western blotting), diagnostics, and for the degradation of toxic phenolic compounds.[2]

Scientific Principle of the Peroxidase Assay

A common assay for peroxidase activity involves the use of a chromogenic substrate that changes color upon oxidation. In the presence of H₂O₂, peroxidase oxidizes a hydrogen donor, which can be a phenolic compound. A classic example is the use of 4-aminoantipyrine and this compound, which in the presence of H₂O₂ and peroxidase, form a colored quinoneimine dye that can be measured spectrophotometrically at 510 nm.[10][11][12]

Visualizing the Peroxidase Reaction Pathway

Peroxidase_Reaction H2O2 H₂O₂ Peroxidase Peroxidase H2O2->Peroxidase This compound This compound This compound->Peroxidase AAP 4-Aminoantipyrine AAP->Peroxidase Quinoneimine Quinoneimine Dye (Colored Product) Peroxidase->Quinoneimine Water H₂O Peroxidase->Water

Caption: Peroxidase-catalyzed oxidation of this compound and 4-aminoantipyrine.

Detailed Protocol for Peroxidase Activity Assay

This protocol is based on the 4-aminoantipyrine method.[11]

Materials:

  • 0.2 M Potassium Phosphate Buffer (pH 7.0)

  • 0.0017 M Hydrogen Peroxide Solution (prepare fresh daily)

  • Substrate Solution: 0.0025 M 4-aminoantipyrine with 0.17 M this compound

  • Peroxidase enzyme solution (or sample)

  • Spectrophotometer and cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare the potassium phosphate buffer.

    • Prepare the fresh hydrogen peroxide solution by diluting a 30% stock.[11]

    • Prepare the substrate solution by dissolving this compound and 4-aminoantipyrine in water.[11]

  • Reaction Setup:

    • Set the spectrophotometer to 510 nm and 25°C.

    • In a cuvette, pipette the following:

      • 2.5 mL Potassium Phosphate Buffer

      • 0.2 mL Hydrogen Peroxide Solution

      • 0.2 mL Substrate Solution

    • Incubate in the spectrophotometer for 3-4 minutes to reach thermal equilibrium and establish a blank rate.[11]

  • Initiate Reaction and Measurement:

    • Add 0.1 mL of the diluted enzyme solution to the cuvette and mix.

    • Record the increase in absorbance at 510 nm for 4-5 minutes.

  • Data Analysis:

    • Calculate the change in absorbance per minute (ΔA510/min) from the linear portion of the curve.

    • One unit of peroxidase activity is defined as the amount of enzyme that decomposes one micromole of hydrogen peroxide per minute at 25°C and pH 7.0.[11]

Critical Parameters and Troubleshooting:

ParameterOptimal Range/ConsiderationRationale and Troubleshooting
pH 6.0 - 7.5The optimal pH can vary with the substrate and enzyme source. For the 4-aminoantipyrine assay, a neutral pH is generally used.[10][11]
Temperature 25°CMaintaining a constant temperature is crucial for reproducible results.
H₂O₂ Concentration Should be optimized.Excess H₂O₂ can cause substrate inhibition and inactivate the enzyme. Prepare the H₂O₂ solution fresh daily as it is unstable.
Substrate Inhibition High concentrations of phenolic substrates can inhibit peroxidase activity.If inhibition is suspected, perform the assay with varying substrate concentrations to determine the optimal range.

IV. Concluding Remarks

The assays described in this guide provide robust and reliable methods for quantifying the activity of key this compound-oxidizing enzymes. By understanding the underlying principles and paying close attention to critical experimental parameters, researchers can generate high-quality, reproducible data. These protocols serve as a foundation that can be adapted and optimized for specific research needs, from high-throughput screening of enzyme inhibitors to the characterization of novel biocatalysts.

V. References

  • Cabanes, J., Chazarra, S., & Garcia-Carmona, F. (2007). New spectrophotometric assay for polythis compound oxidase activity. PubMed. [Link]

  • Patel, P. K., Mondal, M. S., Modi, S., & Behere, D. V. (1997). Kinetic studies on the oxidation of phenols by the horseradish peroxidase compound II. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology. [Link]

  • Cordery, S. F., et al. (2003). Phenolic substrates for fluorometric detection of laccase activity. FEMS Microbiology Letters. [Link]

  • Ribeiro, D. S., et al. (2010). An Easy Method for Screening and Detection of Laccase Activity. The Open Biotechnology Journal. [Link]

  • Punderset, D., et al. (2018). Spectrophotometric Quantification of Peroxidase with p-Phenylenediamine for Analyzing Peroxidase-Encapsulating Lipid Vesicles. ACS Omega. [Link]

  • Capule, M. R. M., et al. (2016). Activity of Laccase Enzyme Present in the this compound-contaminated Sediments of the Marilao-Meycauayan-Obando River System. Journal of Health & Pollution. [Link]

  • Dahlin, J. L., et al. (2013). Development of a 384-Well Colorimetric Assay to Quantify Hydrogen Peroxide Generated by the Redox Cycling of Compounds in the Presence of Reducing Agents. Journal of Biomolecular Screening. [Link]

  • Arise, R. O., et al. (2015). Purification and Evaluation of Horseradish Peroxidase Activity. International Journal of Current Microbiology and Applied Sciences. [Link]

  • Zhou, Y., et al. (2021). Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications. Molecules. [Link]

  • Li, Y., et al. (2023). Immobilization of Horseradish Peroxidase for this compound Degradation. ACS Omega. [Link]

  • Gorin, A. A., et al. (2023). Determination of this compound with Peroxidase Immobilized on CaCO3. International Journal of Molecular Sciences. [Link]

  • Jin, R., et al. (2019). Detecting acid phosphatase enzymatic activity with this compound as a chemical exchange saturation transfer magnetic resonance imaging contrast agent (PhenolCEST MRI). Magnetic Resonance Imaging. [Link]

  • Centers for Disease Control and Prevention. (n.d.). This compound: METHOD 3502. CDC. [Link]

  • Lee, S. Y., et al. (2019). Phenols displaying tyrosinase inhibition from Humulus lupulus. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Floch, C., et al. (2007). ABTS assay of this compound activity in soil. ResearchGate. [Link]

  • Biology Stack Exchange. (2015). Colormetric assay for a this compound product?. Biology Stack Exchange. [Link]

  • Sinan, M., et al. (2016). Enzyme kinetics: Teaching using polyphenoloxidase with a practical science activity. ResearchGate. [Link]

  • ResearchGate. (2023). Method for determination of Peroxidase, Polythis compound Oxidase, and Catalase activity in Capsicum annuum fruit fresh tissues?. ResearchGate. [Link]

  • Reetz, M. T. (2004). Spectrophotometric Enzyme Assays for High-Throughput Screening. Food Technology and Biotechnology. [Link]

  • Bach, C. E., et al. (2013). Measuring this compound oxidase and peroxidase activities with pyrogallol, l-DOPA, and ABTS: Effect of assay conditions and soil type. Soil Biology and Biochemistry. [Link]

  • SUNY Oneonta. (2006). Peroxidase Enzyme Assays. SUNY Oneonta. [Link]

  • Bozeman Science. (2014). Spectrophotometric Enzyme Assays. YouTube. [Link]

  • Jackson, C. R., & Liew, K. C. (2016). Are colorimetric assays appropriate for measuring this compound oxidase activity in peat soils?. Mires and Peat. [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]

  • Wu, J., et al. (1993). Characterisation of Tyrosinase for the Treatment of Aqueous Phenols. Water Research. [Link]

  • Kunishita, A., et al. (2009). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Journal of the American Chemical Society. [Link]

  • Bar-Or, Y. (1991). This compound-oxidizing enzymes: mechanisms and applications in biosensors. Journal of Biotechnology. [Link]

  • Li, H., et al. (2020). Enzymatic browning: The role of substrates in polythis compound oxidase mediated browning. RSC Advances. [Link]

  • Wu, X., et al. (2007). Spectrophotometric determination of phenolic compounds by enzymatic and chemical methods--a comparison of structure--activity relationship. Journal of Agricultural and Food Chemistry. [Link]

  • Pierpoint, W. S. (1998). Inhibitory Effects of Plant Phenols on the Activity of Selected Enzymes. ACS Publications. [Link]

  • Scribd. (n.d.). This compound Assay Setup. Scribd. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. [Link]

  • Petrucci, E., et al. (2020). A Green and Simple Protocol for Extraction and Application of a Peroxidase-Rich Enzymatic Extract. Catalysts. [Link]

  • ResearchGate. (2025). Spectrophotometric Determination of Phenolic Compounds by Enzymatic and Chemical MethodsA Comparison of Structure−Activity Relationship. ResearchGate. [Link]

  • Sommerhalter, M. (2024). Analysis of Enzyme Activity Assays (Polythis compound Oxidase, PPO). YouTube. [Link]

  • Kaya, C., et al. (2022). Phenolics Profile and this compound-Related Enzyme Activities in Cucumber Plants Under Ni Stress. International Journal of Molecular Sciences. [Link]

  • Nakamoto, S., & Machida, N. (2025). Effect of enzyme impurities on this compound removal by the method of polymerization and precipitation catalyzed by Coprinus cinereus peroxidase. ResearchGate. [Link]

  • Gazaryan, I. G., et al. (1994). Determination of Phenols Using Various Peroxidases. Analytical Letters. [Link]

  • Kjellén, K. G., & Neujahr, H. Y. (1980). Enzyme electrode for this compound. Biotechnology and Bioengineering. [Link]

  • Cognizance Journal of Multidisciplinary Studies. (n.d.). A Laboratory Manual for the Preparation of Chemical Reagents, Solutions and Special Indicators. Cognizance Journal. [Link]

Sources

Application Notes and Protocols: Phenol-Based Liquid-Liquid Extraction for High-Purity Nucleic Acid Isolation

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Phenol-based liquid-liquid extraction remains a cornerstone technique in molecular biology for the purification of high-quality DNA and RNA. Despite the advent of newer technologies, its robustness, cost-effectiveness, and high recovery rates make it an indispensable method for many applications. This guide provides an in-depth exploration of the underlying principles, detailed step-by-step protocols for DNA and RNA isolation, and expert insights into optimizing yield, ensuring purity, and maintaining laboratory safety.

PART 1: The Science Behind the Separation - Core Principles

Liquid-liquid extraction with this compound is a classic technique that leverages the differential solubilities of macromolecules to separate nucleic acids from proteins and lipids[1][2][3]. The process, first published by Kirby in 1956, relies on mixing a biological sample with an organic solvent, most commonly a combination of this compound and chloroform, leading to the partitioning of molecules into distinct aqueous and organic phases[4].

Mechanism of Action: A Multi-Component System

The efficiency of this method comes from the specific chemical properties of its components:

  • This compound: The primary function of this compound is to denature proteins. As a solvent, it disrupts the hydrogen bonds that maintain protein structure, causing them to unfold and precipitate[4][5]. These denatured proteins, along with polysaccharides, become soluble in the organic this compound phase[5][6].

  • Chloroform (CHCl₃): Chloroform is a dense, non-polar solvent that serves several critical functions. It enhances the denaturing effect on proteins and is an excellent solvent for lipids, effectively removing them from the sample[1][5]. Crucially, chloroform is significantly denser than water, and when mixed with this compound, it increases the density of the organic phase, ensuring a sharp and stable interface between the organic and the upper aqueous layers after centrifugation[2][5][7]. This prevents the phase inversion that can occur when using this compound alone[7].

  • Isoamyl Alcohol: Often included in the mixture at a ratio of 25:24:1 (this compound:Chloroform:Isoamyl Alcohol), isoamyl alcohol acts as an anti-foaming agent, which makes it easier to visualize and handle the interface between the layers[5]. It also helps to inhibit RNase activity and prevents the sequestration of poly(A)-RNA in the organic phase[4].

The Critical Role of pH in Nucleic Acid Partitioning

The pH of the this compound solution is the single most important factor determining which type of nucleic acid is purified.

  • For DNA Isolation (pH ~7.8-8.0): At a slightly alkaline or neutral pH, the phosphodiester backbone of DNA is negatively charged. This charge makes the DNA molecule highly polar and thus insoluble in the non-polar organic phase, causing it to partition exclusively into the upper aqueous phase[4][6].

  • For RNA Isolation (pH ~4.5-4.8): At an acidic pH, the structure of DNA is neutralized, causing it to lose its negative charge and partition into the organic phase along with the proteins, while RNA, which is more resistant to neutralization, remains in the aqueous phase[2][6][8]. This simple pH adjustment allows for the selective isolation of total RNA.

The Advent of Single-Step Reagents: TRIzol™

Commercial reagents like TRIzol™ streamline the process by combining this compound with a powerful chaotropic agent, guanidine isothiocyanate, in a monophasic solution[9][10][][12]. Guanidine isothiocyanate is an exceptionally effective protein denaturant that inactivates cellular nucleases (RNases and DNases) almost instantaneously, preserving the integrity of the nucleic acids during homogenization[6][12][13]. Upon the addition of chloroform, this single solution separates into the characteristic aqueous and organic phases[9][10][].

PART 2: Standard Protocols for Nucleic Acid Purification

Safety is paramount when working with this compound and chloroform. All steps involving these reagents must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., neoprene or double-nitrile)[14][15][16][17].

General Experimental Workflow

The fundamental workflow for this compound-based extraction follows a consistent series of steps, from sample disruption to the final recovery of pure nucleic acids.

G cluster_0 Phase 1: Lysis & Homogenization cluster_1 Phase 2: Extraction cluster_2 Phase 3: Precipitation & Recovery start Start with Biological Sample (Cells, Tissue, etc.) homogenize Homogenize in Lysis Buffer (e.g., with TRIzol or SDS) start->homogenize add_this compound Add this compound:Chloroform & Vortex homogenize->add_this compound centrifuge_phase Centrifuge to Separate Phases add_this compound->centrifuge_phase transfer Transfer Upper Aqueous Phase to a New Tube centrifuge_phase->transfer precipitate Precipitate Nucleic Acids (Isopropanol or Ethanol) transfer->precipitate centrifuge_pellet Centrifuge to Pellet precipitate->centrifuge_pellet wash Wash Pellet with 70-80% Ethanol centrifuge_pellet->wash resuspend Air-Dry and Resuspend Pellet wash->resuspend end Ready for Downstream Applications resuspend->end Pure Nucleic Acid

Caption: General workflow for this compound-based nucleic acid extraction.

Protocol 1: Genomic DNA Extraction using this compound:Chloroform:Isoamyl Alcohol (PCI)

This protocol is suitable for isolating high molecular weight genomic DNA from cell culture or tissues.

Materials:

  • Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS)

  • Proteinase K (20 mg/mL)

  • RNase A (10 mg/mL)

  • Buffer-saturated this compound:Chloroform:Isoamyl Alcohol (25:24:1, pH 8.0)[18]

  • Chloroform:Isoamyl Alcohol (24:1)

  • 3 M Sodium Acetate (pH 5.2)

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

Procedure:

  • Sample Lysis: Start with your cell pellet or homogenized tissue. Resuspend in 500 µL of Lysis Buffer and add Proteinase K to a final concentration of 100 µg/mL[19]. Incubate at 55°C for 1-3 hours, or until the solution is clear[1].

  • RNase Treatment: Add RNase A to a final concentration of 20 µg/mL and incubate at 37°C for 30 minutes.

  • First Extraction: Add an equal volume (500 µL) of PCI. Mix vigorously by vortexing for 20-30 seconds to form an emulsion[1][18].

  • Phase Separation: Centrifuge at 12,000 x g for 5 minutes at room temperature[1][18]. Three layers will form: the upper aqueous phase (containing DNA), a white interphase (precipitated protein), and the lower organic phase[2].

  • Aqueous Phase Recovery: Carefully transfer the upper aqueous phase to a new microfuge tube. Be extremely careful not to pipette any of the interphase material, as this will contaminate your DNA with protein[1].

  • Second Extraction (Optional but Recommended): To remove residual this compound, add an equal volume of Chloroform:Isoamyl Alcohol (24:1)[4]. Vortex and centrifuge as in step 4. Transfer the aqueous phase to a new tube.

  • DNA Precipitation: Add 1/10th volume of 3 M Sodium Acetate (e.g., 50 µL for a 500 µL sample) and mix. Then add 2-2.5 volumes of ice-cold 100% ethanol[1][20]. Invert the tube several times until the DNA precipitate becomes visible as a white, stringy mass.

  • Pelleting: Centrifuge at 12,000 x g for 15-30 minutes at 4°C to pellet the DNA[1].

  • Washing: Carefully decant the supernatant. Wash the pellet by adding 1 mL of ice-cold 70% ethanol. This removes residual salts[6]. Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Drying and Resuspension: Decant the ethanol and briefly air-dry the pellet for 5-10 minutes. Do not over-dry, as this will make it difficult to resuspend. Resuspend the DNA in an appropriate volume of TE Buffer[1].

Protocol 2: Total RNA Extraction using Acid this compound-Chloroform

This method is designed for the isolation of total RNA and relies on an acidic this compound solution to separate DNA from RNA.

Materials:

  • Denaturing Solution (e.g., 4 M Guanidinium thiocyanate, 25 mM Sodium citrate pH 7.0, 0.5% Sarcosyl, 0.1 M 2-Mercaptoethanol)

  • 2 M Sodium Acetate (pH 4.0)

  • Water-Saturated this compound (pH ~4.7)[8]

  • Chloroform:Isoamyl Alcohol (49:1)

  • Isopropanol

  • 75% Ethanol (prepared with RNase-free water)

  • RNase-free water

Procedure:

  • Homogenization: Homogenize cells or tissue directly in 1 mL of Denaturing Solution per 50-100 mg of tissue to instantly inactivate RNases[10].

  • Phase Separation: In sequence, add 0.1 mL of 2 M Sodium Acetate (pH 4.0), 1 mL of acid this compound, and 0.2 mL of Chloroform:Isoamyl alcohol. Mix thoroughly by inversion after each addition. Vortex vigorously for 15 seconds[21].

  • Incubation & Centrifugation: Incubate the mixture on ice for 15 minutes. Centrifuge at 10,000 x g for 20 minutes at 4°C.

  • Aqueous Phase Recovery: The mixture will separate into a lower organic phase and an upper aqueous phase containing the RNA[8][21]. Carefully transfer the aqueous phase to a new tube.

  • RNA Precipitation: Add an equal volume of isopropanol to the aqueous phase and mix[12][21]. Incubate at -20°C for at least 1 hour.

  • Pelleting: Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the RNA. The RNA pellet is often translucent or white and may be difficult to see[9].

  • Washing: Discard the supernatant and wash the pellet with 1 mL of 75% ethanol to remove salts[6]. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C[21].

  • Drying and Resuspension: Carefully remove the supernatant. Air-dry the pellet for 3-5 minutes[21]. Resuspend in an appropriate volume of RNase-free water by incubating at 60°C for 10 minutes[9].

PART 3: Enhancing Yield and Purity with Phase Lock Gels

A common challenge in this compound-chloroform extraction is the contamination of the aqueous phase with denatured protein from the interphase, which reduces purity and can inhibit downstream enzymatic reactions. Phase Lock Gels (PLG) are inert, high-density gels that address this issue directly[22][23].

During centrifugation, the gel migrates to form a stable, solid barrier between the aqueous and organic phases[22][23][24]. This barrier effectively traps the interphase and the lower organic phase, allowing the user to simply pour or pipette the upper aqueous phase into a new tube without any risk of contamination[22][24][25]. This innovation can increase nucleic acid recovery by 20-30% and significantly improves safety by minimizing handling of hazardous organic waste[24][25].

Caption: Comparison of phase separation with and without Phase Lock Gel.

PART 4: Quality Control and Troubleshooting

Assessing the purity and concentration of the extracted nucleic acid is a critical final step. This is typically done using UV spectrophotometry (e.g., NanoDrop).

Interpreting Spectrophotometer Readings

The absorbance ratios at 260/280 nm and 260/230 nm are key indicators of sample purity[26].

RatioPure DNAPure RNALikely Contaminant for Low Ratio
A260/A280 ~1.8~2.0Residual this compound or protein contamination[27][28].
A260/A230 2.0 - 2.22.0 - 2.2Residual guanidinium thiocyanate, this compound, or salts[27][29].

A high A260/A280 ratio can indicate RNA contamination in a DNA prep.[26]

Common Problems and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete cell lysis or homogenization.- Aqueous phase lost during transfer.- Over-drying the pellet.- Suboptimal elution volume or temperature.[30]- Ensure complete sample disruption.- Use Phase Lock Gels to maximize aqueous recovery.- Do not let the pellet dry completely; a faint ethanol smell is acceptable.- Optimize elution buffer volume and consider warming it to 60-65°C.
Poor Phase Separation - Insufficient centrifugation speed or time.- Incorrect ratio of sample to this compound:chloroform.- Sample has very high salt or protein concentration.- Ensure centrifugation is adequate (e.g., ≥12,000 x g for 5-15 min).- Use a 1:1 ratio of aqueous sample to organic solvent.- Dilute the sample before extraction if necessary.[30]
Genomic DNA Contamination (in RNA prep) - Interphase material was accidentally transferred.- Sample was overloaded for the amount of TRIzol used.- Be extremely careful when pipetting the aqueous phase.- Perform a DNase I digestion step after resuspending the final RNA pellet.
Low A260/280 Ratio - this compound contamination.- Protein contamination from the interphase.- Re-extract the sample with chloroform to remove residual this compound.- Repeat the PCI extraction, ensuring no interphase is transferred.
Low A260/230 Ratio - Salt contamination from lysis or precipitation buffers.- Guanidinium thiocyanate carryover (TRIzol method).- Ensure the 70-75% ethanol wash step is performed correctly and thoroughly.- Repeat the ethanol wash step.
PART 5: Critical Safety Protocols for Handling this compound

This compound is a highly toxic and corrosive compound that can be rapidly absorbed through the skin, causing severe chemical burns and systemic toxicity that can be fatal[14][17][31]. Chloroform is a suspected carcinogen[32]. Strict adherence to safety protocols is mandatory.

  • Engineering Controls: Always handle this compound and chloroform inside a certified chemical fume hood to prevent inhalation of toxic vapors[14][15]. Ensure an eyewash station and safety shower are immediately accessible[16][17].

  • Personal Protective Equipment (PPE):

    • Gloves: Wear double nitrile, neoprene, or butyl rubber gloves. Chloroform can degrade nitrile gloves, so change them immediately upon contact[14][16].

    • Eye Protection: Chemical splash goggles are required. A full face shield should be worn if there is a significant splash risk[14][31].

    • Body Protection: A fully buttoned lab coat, long pants, and closed-toe shoes are mandatory[14][31]. A chemical-resistant apron is recommended for larger volumes[14].

  • Waste Disposal: All this compound-contaminated waste (liquid and solid) must be disposed of as hazardous chemical waste according to institutional guidelines. Do not pour this compound waste down the drain or mix it with regular biohazardous waste[14][16].

  • Spill & Exposure Procedures:

    • Spills: For small spills (<50 mL), absorb the material with paper towels or vermiculite, place it in a sealed bag, and dispose of it as hazardous waste[17]. For larger spills, evacuate the area and contact your institution's environmental health and safety office[17].

    • Skin Contact: This is a medical emergency. Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes[31]. Some safety protocols recommend wiping the area with polyethylene glycol (PEG) 300 or 400 if available[15]. Seek immediate medical attention.

Conclusion

The this compound-chloroform extraction method is a powerful and versatile technique that remains a gold standard for nucleic acid purification. Its effectiveness in delivering high yields of pure, high-molecular-weight DNA and RNA is well-established. While it is more labor-intensive and involves hazardous reagents compared to modern column-based kits, its low cost and the quality of the resulting product ensure its continued relevance in molecular biology research[1][33]. By understanding the chemical principles, mastering the protocols, and adhering strictly to safety guidelines, researchers can reliably leverage this technique for success in their downstream applications.

References
  • EpigenTek. (n.d.). Protocol for this compound/Chloroform RNA Extraction.
  • Nationwide Children's Hospital. (n.d.). RNA Isolation with TRIzol (Invitrogen) and Qiagen RNAeasy.
  • Yale Environmental Health & Safety. (2022). Standard Operating Procedure.
  • CD Genomics. (n.d.). TRIzol RNA Extraction Protocol.
  • Science Gateway. (n.d.). acid this compound.
  • Eppendorf. (n.d.). Phase Lock Gel™ (PLG).
  • National Institute of Justice. (2023). DNA Extraction and Quantitation for Forensic Analysts | Removal of Denatured Proteins.
  • Microbe Notes. (2023). RNA Isolation Protocol.
  • The University of Queensland. (n.d.). Working Safely with this compound Guideline.
  • Monash University. (2023). This compound - OHS Information Sheet.
  • UC Berkeley Environment, Health & Safety. (n.d.). This compound Hazard Controls Fact Sheet.
  • Srivastava, Y., Tripathi, K., & Kumar, N. (n.d.). Trizol-based RNA extraction: Principles, protocol, and applications in molecular biology. Deep Science Publishing.
  • Carl ROTH. (n.d.). Phenolic DNA Purification – Background and Protocol.
  • Wikipedia. (n.d.). This compound–chloroform extraction.
  • Jankovic, J. (2024). Acid this compound Chloroform Extraction of DNA, RNA and protein: 3 in 1. Bitesize Bio.
  • Microbe Notes. (2023). Protocol: this compound-chloroform extraction of prokaryotic DNA.
  • Asare, G. A., et al. (2023). Comparison of Modified Manual Acid-Phenol Chloroform Method and Commercial RNA Extraction Kits for Resource Limited Laboratories. National Institutes of Health.
  • ResearchGate. (2024). This compound-chloroform extraction for museum hides using Phase lock gel v1.
  • ResearchGate. (2023). Which one is more important in assessing the quality of RNA or DNA extraction, A260/A280 or A260/A230 ratio or both?.
  • LifeSct. (n.d.). PhaseShield™ Gel Tubes.
  • Gene Target Solutions. (n.d.). Manual Phase Lock Gel™ (PLG).
  • Longdom Publishing. (n.d.). DNA Extraction by the Utilization of this compound Chloroform.
  • protocols.io. (2019). RNA Isolation from Plant Tissue Protocol 15: Hot Acid this compound Method for Algae.
  • QIAGEN. (n.d.). Why does my purified DNA/RNA sometimes have a 260/280 or 260/230 ratio of more than 2?.
  • PacBio. (n.d.). Shared Protocol - Extracting DNA using this compound-Chloroform.
  • MP Biomedicals. (n.d.). How to Use the this compound Chloroform Extraction Method.
  • Bitesize Bio. (2025). Top 10 Tips for this compound-Chloroform Extractions and Ethanol Precipitations.
  • Bitesize Bio. (2010). This compound-chloroform Extraction: Easy Tips and Tricks.
  • Reddit. (2024). Troubleshooting this compound-Chloroform-Extraction.
  • protocols.io. (2020). This compound-chloroform DNA purification.
  • ResearchGate. (2014). Can anyone help troubleshooting our method for DNA extraction using this compound chloroform method from blood?.

Sources

Navigating the Post-Phenol Era: A Senior Scientist's Guide to High-Purity DNA Extraction

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology, the integrity of downstream applications is fundamentally reliant on the quality of the starting genetic material. For decades, phenol-chloroform extraction was the gold standard for DNA purification. However, the inherent toxicity and hazardous waste associated with this method have catalyzed a shift towards safer, more efficient, and often automatable this compound-free alternatives. This guide provides a comprehensive overview of the most prevalent this compound-free DNA extraction methods, delving into the core scientific principles, offering detailed, field-proven protocols, and presenting a comparative analysis to empower researchers in selecting the optimal method for their specific needs.

The Imperative for this compound-Free Methodologies

The move away from this compound-based DNA extraction is driven by several critical factors. This compound is a toxic and corrosive organic solvent that poses significant health risks, requiring handling in a fume hood and specialized waste disposal.[1][2] Beyond the safety concerns, this compound-chloroform extractions can be laborious, prone to organic solvent carryover that can inhibit downstream enzymatic reactions, and may result in the loss of DNA at the aqueous-organic interface. This compound-free methods, in contrast, offer enhanced safety, reduced hands-on time, and often yield DNA of comparable or superior purity, making them highly suitable for sensitive applications such as PCR, qPCR, next-generation sequencing (NGS), and other molecular assays.[3][4]

Method 1: Salting-Out DNA Extraction

The salting-out method is a non-toxic and cost-effective technique that relies on the principle of differential solubility to separate proteins from DNA.[5][6] It is a robust method for extracting high molecular weight DNA from a variety of sample types, particularly whole blood.[7][8]

Scientific Principle: The Power of Dehydration and Precipitation

The core principle of the salting-out method is the precipitation of proteins by dehydration using a high concentration of salt, such as sodium chloride (NaCl) or potassium acetate.[9][10][11] Initially, the cell membranes are lysed to release the cellular contents, including DNA and proteins. In the presence of a high salt concentration, the salt ions attract and bind water molecules, effectively reducing the amount of free water available to hydrate the protein molecules.[10][12] This disruption of the proteins' hydration shell leads to their aggregation and precipitation, while the DNA remains in solution.[9][12] The precipitated proteins can then be easily removed by centrifugation, and the DNA is subsequently precipitated from the supernatant using alcohol.

Experimental Workflow: Salting-Out

Salting_Out_Workflow Start Sample (e.g., Blood) Lysis Cell Lysis (RBC & WBC Lysis Buffers, Proteinase K, SDS) Start->Lysis Protein_Precipitation Protein Precipitation (High Salt Solution, e.g., 5M NaCl) Lysis->Protein_Precipitation Centrifugation1 Centrifugation (Pellet Proteins) Protein_Precipitation->Centrifugation1 Supernatant_Transfer Transfer Supernatant (Contains DNA) Centrifugation1->Supernatant_Transfer DNA_Precipitation DNA Precipitation (Isopropanol or Ethanol) Supernatant_Transfer->DNA_Precipitation Centrifugation2 Centrifugation (Pellet DNA) DNA_Precipitation->Centrifugation2 Wash Wash DNA Pellet (70% Ethanol) Centrifugation2->Wash Dry Air Dry Pellet Wash->Dry Resuspend Resuspend DNA (TE Buffer or Nuclease-Free Water) Dry->Resuspend End Purified DNA Resuspend->End

Caption: Workflow of the Salting-Out DNA Extraction Method.

Detailed Protocol: Salting-Out from Whole Blood

This protocol is optimized for the extraction of genomic DNA from 5-10 mL of anticoagulated whole blood.

Reagents and Buffers:

  • RBC Lysis Buffer: (e.g., 155 mM NH4Cl, 10 mM KHCO3, 0.1 mM EDTA)

  • Nuclei Lysis Buffer: (e.g., 10 mM Tris-HCl, 400 mM NaCl, 2 mM EDTA, pH 8.2)[13]

  • Proteinase K: (20 mg/mL)

  • 10% SDS (Sodium Dodecyl Sulfate)

  • Saturated NaCl Solution: (approx. 6 M)[13]

  • Isopropanol (2-Propanol), ice-cold

  • 70% Ethanol, ice-cold

  • TE Buffer: (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or Nuclease-Free Water

Procedure:

  • RBC Lysis:

    • To a 50 mL conical tube containing 5-10 mL of whole blood, add RBC Lysis Buffer to a final volume of 45 mL.

    • Incubate at room temperature for 10-15 minutes with gentle inversion to lyse the red blood cells.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C.

    • Carefully discard the supernatant, leaving the white blood cell pellet.

  • Nuclei Lysis:

    • Resuspend the pellet in 3 mL of Nuclei Lysis Buffer by vortexing.

    • Add 0.2 mL of 10% SDS and 0.5 mL of Proteinase K solution. Mix by gentle inversion.

    • Incubate at 55°C overnight in a shaking water bath.[14]

  • Protein Precipitation:

    • Cool the lysate to room temperature.

    • Add 1 mL of saturated NaCl solution and shake vigorously for 15 seconds.[13]

    • Centrifuge at 3,000 x g for 15 minutes at room temperature. A tight white pellet of precipitated proteins should be visible.

  • DNA Precipitation:

    • Carefully transfer the supernatant containing the DNA to a clean 15 mL conical tube.

    • Add an equal volume (approximately 4 mL) of ice-cold isopropanol.

    • Gently invert the tube until the DNA precipitates as a white, stringy mass.[14]

  • DNA Washing and Resuspension:

    • Spool the precipitated DNA using a sealed Pasteur pipette or pellet the DNA by centrifugation at 2,000 x g for 5 minutes.

    • Wash the DNA pellet with 5 mL of ice-cold 70% ethanol to remove residual salts.[7]

    • Centrifuge at 2,000 x g for 5 minutes and carefully decant the ethanol.

    • Air-dry the pellet for 10-15 minutes. Do not over-dry.

    • Resuspend the DNA in 100-500 µL of TE Buffer or nuclease-free water. Dissolution may be aided by incubation at 37°C for 1-2 hours.

Method 2: Silica-Based Spin Column DNA Extraction

Silica-based spin column methods are widely used due to their speed, ease of use, and the high purity of the eluted DNA.[6] This solid-phase extraction technique is the foundation of numerous commercially available kits.[15]

Scientific Principle: The Role of Chaotropic Salts and Silica Affinity

This method leverages the ability of DNA to reversibly bind to a silica membrane in the presence of high concentrations of chaotropic salts, such as guanidinium hydrochloride or guanidinium thiocyanate.[16][17][18] These salts disrupt the hydrogen bonds in water, effectively dehydrating the DNA and exposing its negatively charged phosphate backbone.[18] Under these high-salt conditions, a salt bridge forms between the phosphate backbone of the DNA and the silica membrane, leading to the selective binding of the DNA.[17] Contaminants such as proteins and polysaccharides do not bind to the silica and are washed away. The purified DNA is then eluted from the membrane using a low-salt buffer or water, which rehydrates the DNA and disrupts its binding to the silica.[19]

Experimental Workflow: Silica-Based Spin Column

Silica_Spin_Column_Workflow Start Sample Lysate Bind Bind DNA to Silica (Add Binding Buffer with Chaotropic Salts & Ethanol) Start->Bind Load Load onto Spin Column Bind->Load Centrifuge1 Centrifuge (DNA binds, flow-through discarded) Load->Centrifuge1 Wash1 Wash 1 (Wash Buffer 1) Centrifuge1->Wash1 Centrifuge2 Centrifuge (Flow-through discarded) Wash1->Centrifuge2 Wash2 Wash 2 (Wash Buffer 2 - high % Ethanol) Centrifuge2->Wash2 Centrifuge3 Centrifuge (Flow-through discarded) Wash2->Centrifuge3 Dry_Spin Dry Spin (Remove residual Ethanol) Centrifuge3->Dry_Spin Elute Elute DNA (Add Elution Buffer or Water) Dry_Spin->Elute Centrifuge4 Centrifuge (Collect Purified DNA) Elute->Centrifuge4 End Purified DNA Centrifuge4->End

Caption: Workflow of the Silica-Based Spin Column DNA Extraction Method.

Detailed Protocol: Silica Spin Column from Cultured Cells

This protocol is a general guideline for extracting genomic DNA from up to 5 x 10^6 cultured mammalian cells.

Reagents and Buffers:

  • Lysis Buffer: (e.g., containing Tris-HCl, EDTA, and SDS)

  • Proteinase K: (20 mg/mL)

  • RNase A (optional): (10 mg/mL)

  • Binding Buffer: (containing a high concentration of a chaotropic salt like guanidinium hydrochloride and isopropanol)

  • Wash Buffer 1: (containing a lower concentration of chaotropic salt and ethanol)

  • Wash Buffer 2: (containing Tris-HCl and a high percentage of ethanol, e.g., 80%)

  • Elution Buffer: (10 mM Tris-HCl, pH 8.5) or Nuclease-Free Water[20]

Procedure:

  • Cell Lysis:

    • Pellet the cells by centrifugation and discard the supernatant.

    • Resuspend the cell pellet in 200 µL of Lysis Buffer.

    • Add 20 µL of Proteinase K and mix by vortexing.

    • Incubate at 56°C for 10-30 minutes, until the lysate is clear.

    • (Optional) Add 20 µL of RNase A and incubate at room temperature for 2 minutes.

  • DNA Binding:

    • Add 200 µL of Binding Buffer to the lysate and mix thoroughly by vortexing.

    • Add 200 µL of 100% ethanol and mix again.

  • Column Purification:

    • Transfer the entire mixture to a silica spin column placed in a 2 mL collection tube.

    • Centrifuge at >6,000 x g for 1 minute. Discard the flow-through.

  • Washing:

    • Add 500 µL of Wash Buffer 1 to the column. Centrifuge at >6,000 x g for 1 minute. Discard the flow-through.

    • Add 500 µL of Wash Buffer 2 to the column. Centrifuge at >6,000 x g for 1 minute. Discard the flow-through.

    • Centrifuge the empty column at maximum speed for 2 minutes to remove any residual ethanol.

  • Elution:

    • Place the spin column in a clean 1.5 mL microcentrifuge tube.

    • Add 50-100 µL of Elution Buffer or nuclease-free water directly to the center of the silica membrane.

    • Incubate at room temperature for 1-5 minutes.

    • Centrifuge at >6,000 x g for 1 minute to elute the purified DNA.

Method 3: Magnetic Bead-Based DNA Extraction

Magnetic bead-based DNA extraction is a highly efficient and versatile method that is readily adaptable for high-throughput automation.[21] This technique utilizes superparamagnetic beads with a surface chemistry that allows for the specific binding and release of DNA.[15]

Scientific Principle: Reversible Binding to Paramagnetic Particles

This method employs paramagnetic beads, which are magnetic only in the presence of an external magnetic field.[13] The beads are typically coated with silica or have functional groups that can reversibly bind to DNA.[22][23] The principle of binding is similar to that of silica spin columns, often relying on chaotropic salts to promote the adsorption of DNA to the bead surface.[13] The process involves lysing the sample, adding the magnetic beads to the lysate to allow for DNA binding, and then using a strong magnet to immobilize the DNA-bound beads while the contaminants are washed away.[15][24] Finally, the DNA is eluted from the beads in a low-salt buffer. The lack of centrifugation steps reduces mechanical stress on the DNA, often resulting in higher yields of high molecular weight DNA.[24]

Experimental Workflow: Magnetic Bead-Based Extraction

Magnetic_Bead_Workflow Start Sample Lysate Bind DNA Binding (Add Magnetic Beads & Binding Buffer) Start->Bind Magnet_On1 Apply Magnetic Field (Beads pellet) Bind->Magnet_On1 Remove_Supernatant1 Remove Supernatant Magnet_On1->Remove_Supernatant1 Wash1 Wash 1 (Add Wash Buffer, Remove Magnetic Field, Resuspend Beads) Remove_Supernatant1->Wash1 Magnet_On2 Apply Magnetic Field Wash1->Magnet_On2 Remove_Supernatant2 Remove Supernatant Magnet_On2->Remove_Supernatant2 Wash2 Wash 2 (Repeat Wash Step) Remove_Supernatant2->Wash2 Magnet_On3 Apply Magnetic Field Wash2->Magnet_On3 Remove_Supernatant3 Remove Supernatant Magnet_On3->Remove_Supernatant3 Dry Air Dry Beads Remove_Supernatant3->Dry Elute Elute DNA (Add Elution Buffer, Remove Magnetic Field, Resuspend Beads) Dry->Elute Magnet_On4 Apply Magnetic Field Elute->Magnet_On4 Collect_Supernatant Collect Supernatant (Contains Purified DNA) Magnet_On4->Collect_Supernatant End Purified DNA Collect_Supernatant->End

Caption: Workflow of the Magnetic Bead-Based DNA Extraction Method.

Detailed Protocol: Magnetic Bead-Based Extraction from Tissue

This protocol is a general guideline for extracting genomic DNA from up to 25 mg of animal tissue.

Reagents and Buffers:

  • Tissue Lysis Buffer: (e.g., containing Tris-HCl, EDTA, SDS)

  • Proteinase K: (20 mg/mL)

  • Magnetic Beads Suspension

  • Binding Buffer: (containing chaotropic salts and isopropanol)

  • Wash Buffer 1: (low concentration of chaotropic salt)

  • Wash Buffer 2: (containing 80% ethanol)

  • Elution Buffer: (10 mM Tris-HCl, pH 8.5)

Procedure:

  • Tissue Lysis:

    • Homogenize up to 25 mg of tissue in 180 µL of Tissue Lysis Buffer.

    • Add 25 µL of Proteinase K, mix by vortexing, and incubate at 56°C until the tissue is completely lysed (1-3 hours).

    • Centrifuge the lysate at maximum speed for 5 minutes to pellet any undigested material. Transfer the clear supernatant to a new tube.

  • DNA Binding:

    • Add 200 µL of Binding Buffer and 20 µL of the magnetic bead suspension to the cleared lysate.

    • Mix well and incubate at room temperature for 5-10 minutes with occasional mixing to allow the DNA to bind to the beads.

  • Washing:

    • Place the tube on a magnetic stand until the solution clears and the beads form a pellet.

    • Carefully aspirate and discard the supernatant.

    • Remove the tube from the magnetic stand, add 500 µL of Wash Buffer 1, and resuspend the beads by vortexing.

    • Place the tube back on the magnetic stand and discard the supernatant.

    • Repeat the wash step with 500 µL of Wash Buffer 2.

    • After the final wash, briefly spin down the tube and place it back on the magnetic stand to remove all residual ethanol.

    • Air-dry the beads for 5-10 minutes at room temperature.

  • Elution:

    • Remove the tube from the magnetic stand and add 50-100 µL of Elution Buffer.

    • Resuspend the beads by vortexing and incubate at 65°C for 5-10 minutes.

    • Place the tube back on the magnetic stand and carefully transfer the supernatant containing the purified DNA to a new, clean tube.

Comparative Analysis of this compound-Free DNA Extraction Methods

The choice of a DNA extraction method depends on various factors including the sample type, required DNA yield and purity, downstream application, throughput needs, and cost.

FeatureSalting-OutSilica Spin ColumnMagnetic Beads
Principle Protein precipitation by dehydrationReversible DNA binding to silicaReversible DNA binding to paramagnetic beads
DNA Yield Good to high, especially for large sample volumesGood, but can be limited by column capacityHigh, often with better recovery of HMW DNA
DNA Purity (A260/A280) Generally 1.7-1.9Consistently 1.8-2.0[25]Consistently 1.8-2.0
DNA Purity (A260/A230) Can be lower due to salt carryoverGenerally >1.8Generally >1.8
Speed Moderate to slow (overnight incubation)Fast (30-60 minutes)Fast (30-60 minutes)
Throughput Low to mediumMediumHigh (automatable)
Cost LowModerateModerate to high
Safety High (no toxic organic solvents)High (chaotropic salts require care)High (chaotropic salts require care)
Best For Large volume samples (e.g., blood), high molecular weight DNARoutine PCR, qPCR, sequencing; consistent purityHigh-throughput applications, automation, sensitive downstream assays
Potential Issues Protein contamination if not performed carefully, salt carryoverColumn clogging with large/viscous samples, ethanol carryoverIncomplete bead collection, bead carryover into eluate

Note: The purity of DNA is commonly assessed using spectrophotometry. An A260/A280 ratio of ~1.8 is generally considered pure for DNA.[26] A ratio lower than this may indicate protein contamination. The A260/A230 ratio is a secondary measure of purity, with an expected range of 2.0-2.2 for pure nucleic acid.[26] Lower ratios can indicate contamination with salts or carbohydrates.[26][27]

Troubleshooting Common Issues in this compound-Free DNA Extraction

ProblemPossible CauseSolution
Low DNA Yield Incomplete cell lysis.Increase incubation time with lysis buffer, use mechanical disruption for tough tissues.
Insufficient starting material.Quantify cells/tissue before starting; increase input if necessary.
Incorrect binding conditions (Silica/Beads).Ensure the correct ratio of binding buffer and ethanol/isopropanol is used.
Inefficient elution.Ensure elution buffer is added directly to the silica membrane/beads and allow for sufficient incubation time. Pre-heating the elution buffer to 65°C can improve yield.
Low Purity (Low A260/A280) Protein contamination.Ensure complete digestion with Proteinase K. During salting-out, avoid transferring any of the protein pellet. Add an extra wash step.
Low Purity (Low A260/A230) Salt carryover.Ensure the wash steps are performed correctly. In spin-column methods, perform the dry spin step to remove all residual ethanol from the wash buffer.
DNA Degradation Nuclease activity.Use fresh or properly stored samples. Work quickly and keep samples on ice. Use nuclease-free reagents and consumables.
Excessive mechanical shearing.Avoid vigorous vortexing, especially with high molecular weight DNA. Use wide-bore pipette tips.
Inhibition of Downstream Applications Ethanol carryover.Ensure the dry spin (for columns) or air-drying step is sufficient to evaporate all ethanol before elution.
Salt carryover.Perform an additional wash step. Ensure the DNA pellet is properly washed in the salting-out method.

Conclusion: Selecting the Right Tool for the Job

The transition away from this compound-based DNA extraction has ushered in an era of safer, faster, and more efficient methods that deliver high-quality DNA suitable for the most demanding molecular applications. The salting-out method remains a valuable, cost-effective option for obtaining high molecular weight DNA, particularly from large volumes of blood. Silica spin columns offer a convenient and reliable solution for routine applications, providing consistently pure DNA with minimal effort. For high-throughput and automated workflows, magnetic bead-based systems are unparalleled, offering scalability and efficiency without compromising on DNA quality. By understanding the fundamental principles, detailed protocols, and comparative advantages of each method, researchers can make informed decisions to optimize their DNA extraction workflows, ensuring the integrity and success of their downstream research and development endeavors.

References

  • nanomicronspheres. (n.d.). How Do Magnetic Beads Bind DNA: An In-Depth Overview.
  • nanomicrospheres. (n.d.). Understanding the Mechanism: How Does DNA Bind to Magnetic Beads?.
  • Chemistry LibreTexts. (2023, January 29). Salting Out.
  • Opentrons. (n.d.). Principles and steps of DNA extraction using magnetic beads.
  • Quora. (2024, March 17). What is the function of chaotropic salt in DNA extraction? What are the mechanisms of it?.
  • Gene Commons. (2025, June 16). DNA Extraction by the Salting Out Method: A Step-by-Step Guide.
  • Ascend. (2021, May 15). The principle of magnetic bead method for nucleic acid extraction.
  • protocols.io. (2020, January 31). Protocol for DNA extraction from whole blood using simple salting out procedure.
  • Wikipedia. (n.d.). DNA separation by silica adsorption.
  • Hawach. (n.d.). Spin Column DNA Extraction: Advanced Purification Technology for Premium Quality Genetic Material.
  • AK Lectures. (n.d.). Salting out.
  • Unknown. (n.d.). Salt Extraction.
  • Cancellare, I. (n.d.). Review of DNA Extraction Methodologies and Guidelines for Protocol Development. University of Delaware.
  • ActinoBase. (2022, March 28). Salting Out Genomic DNA Extraction Method.
  • Wikipedia. (n.d.). Salting out.
  • ResearchGate. (n.d.). DNA concentration, 260/280 and 260/230 purity ratio for the three protocols of DNA extraction according to tissue type and storage conditions.
  • National Institutes of Health. (n.d.). Multiphasic DNA Adsorption to Silica Surfaces under Varying Buffer, pH, and Ionic Strength Conditions.
  • Appleton Woods. (2022, July 27). Nucleic Acid Extraction and the Magnetic Bead Method - Explained.
  • PubMed. (n.d.). Manual Silica-Based DNA Extractions.
  • protocols.io. (2020, February 10). DNA extraction from whole blood using simple salting out procedure.
  • GeneON BioScience. (n.d.). Tissue Genomic isolation with magnetic beads.
  • ResearchGate. (2012, November 16). What happens to DNA in the presence of a chaotropic salt?.
  • Hereward, J. (n.d.). DIY Spin Column Protocol.
  • Unknown. (n.d.). SOP 3.4 DNA Extraction from Blood.
  • protocols.io. (n.d.). HMW DNA extraction using magnetic beads.
  • Unknown. (n.d.). DNA Preparation from Cell Lines, High Salt Method.
  • Pipette Jockey. (2017, June 16). Don't throw leftover silica DNA purification columns/buffers away! Use them up! (DIY Silica Spin Kits).
  • QIAGEN. (n.d.). Buffer EB.
  • Norgen Biotek Corp. (n.d.). Cells and Tissue DNA Isolation Kit (Magnetic Bead System) – 50 Preps Product Insert.
  • Welch Materials. (2023, July 10). Separation Method of Protein.
  • ResearchGate. (n.d.). A Magnetic Bead-Based DNA Extraction Protocol Suitable for High-Throughput Genotyping in Shrimp Breeding Programs.
  • protocols.io. (n.d.). DNA extraction (Salting out).
  • Wikipedia. (n.d.). Spin column-based nucleic acid purification.
  • protocols.io. (2023, May 29). Low-cost museum DNA extraction using magnetic beads.
  • OPS Diagnostics. (n.d.). Isolation of Plant DNA using CTAB Protocol with a Spin Column.
  • G-Biosciences. (2012, September 7). Work of Salt, Isopropanol and Ethanol in DNA Extraction.
  • protocols.io. (2022, October 12). Guanidine-based DNA extraction with silica-coated beads or silica spin columns.
  • National Institutes of Health. (2022, April 13). Development and Optimization of a Silica Column-Based Extraction Protocol for Ancient DNA.
  • MP Biomedicals. (n.d.). How does spin column purify DNA?.
  • Sci-Hub. (n.d.). DNA purification on homemade silica spin-columns.

Sources

Application Notes and Protocols for Phenol-Based Nucleic Acid Extraction from Tissue Samples

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide to the principles and practices of using phenol for the extraction of high-quality nucleic acids from tissue samples. Moving beyond a simple recitation of steps, this guide delves into the underlying chemical principles, offers practical insights gleaned from extensive laboratory experience, and provides robust protocols designed for reproducibility and self-validation.

I. The Enduring Relevance of this compound-Based Extraction: A Mechanistic Overview

This compound-chloroform extraction, a classic and powerful technique, remains a cornerstone of molecular biology for its ability to yield pure, high-molecular-weight nucleic acids from complex biological matrices like tissues.[1][2] Its enduring utility stems from fundamental principles of organic chemistry and differential solubility.

At its core, the method is a liquid-liquid extraction that separates molecules based on their polarity.[3][4] When a tissue homogenate is mixed with a this compound-chloroform solution, it separates into two immiscible phases upon centrifugation: a lower organic phase and an upper aqueous phase.[2]

  • The Role of this compound: this compound is a potent protein denaturant.[5] It disrupts the hydrogen bonds that maintain protein structure, causing them to unfold and precipitate out of the aqueous solution.[6] These denatured proteins, along with lipids, partition into the organic this compound phase.[7]

  • The Role of Chloroform: Chloroform enhances the denaturing effect of this compound and increases the density of the organic phase, ensuring a sharp demarcation between the aqueous and organic layers.[6][8] This distinct separation is critical for cleanly isolating the aqueous phase containing the nucleic acids.[3]

  • The Role of Isoamyl Alcohol: Often included in the mixture (e.g., in a 25:24:1 ratio of this compound:chloroform:isoamyl alcohol), isoamyl alcohol acts as an anti-foaming agent, preventing the formation of an emulsion during the vigorous mixing steps and further stabilizing the interface.[5][6]

  • The Critical Influence of pH: The pH of the this compound solution is a key determinant in the selective isolation of either DNA or RNA.[3][7]

    • At a neutral to alkaline pH (7.0-8.0) , the phosphate backbone of both DNA and RNA is negatively charged, making them soluble in the polar aqueous phase.[3][7]

    • Under acidic conditions (pH ~4.5) , the phosphate groups on DNA are neutralized, causing the DNA to lose its polarity and partition into the organic phase, while RNA, with its additional hydroxyl group on the ribose sugar, remains in the aqueous phase.[3][7][9] This principle is the foundation of the single-step RNA extraction method.[10]

The workflow for this compound-based nucleic acid extraction can be visualized as follows:

G start Tissue Homogenization lysis Cell Lysis (e.g., Guanidinium Thiocyanate) start->lysis phenol_chloroform Addition of this compound:Chloroform:Isoamyl Alcohol lysis->phenol_chloroform phase_separation Phase Separation via Centrifugation phenol_chloroform->phase_separation aqueous_phase Aqueous Phase (Nucleic Acids) phase_separation->aqueous_phase interphase Interphase (Proteins, some DNA) phase_separation->interphase organic_phase Organic Phase (Proteins, Lipids) phase_separation->organic_phase precipitation Nucleic Acid Precipitation (Isopropanol/Ethanol) aqueous_phase->precipitation wash Wash Pellet (70-75% Ethanol) precipitation->wash resuspend Resuspend Purified Nucleic Acid wash->resuspend end Downstream Applications resuspend->end

General workflow for this compound-based nucleic acid extraction.

II. Safety First: Essential Precautions for Working with this compound

This compound is a highly toxic and corrosive compound that can cause severe chemical burns and systemic toxicity upon absorption through the skin.[11][12] Strict adherence to safety protocols is non-negotiable.

  • Engineering Controls: Always handle this compound and this compound-containing solutions inside a certified chemical fume hood to prevent inhalation of vapors.[13][14]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves, such as double-layered nitrile, neoprene, or butyl rubber gloves.[13][15] Note that chloroform readily penetrates nitrile gloves, so frequent changes are essential if splashed.[15]

    • Eye Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes.[13]

    • Body Protection: A fully buttoned lab coat and closed-toe shoes are required.[13] For larger volumes, a chemically resistant apron is recommended.[13]

  • Waste Disposal: All this compound-contaminated waste, both liquid and solid, must be disposed of as hazardous chemical waste according to institutional guidelines.[13][15] Do not mix with biological waste or autoclave.[13]

  • Spill and Exposure Procedures: Be familiar with your institution's spill cleanup and emergency exposure procedures. An eyewash and safety shower must be readily accessible.[12]

III. Protocol for Total RNA Extraction from Tissue Samples (Acid this compound Method)

This protocol is based on the widely used single-step acid guanidinium thiocyanate-phenol-chloroform extraction method, often commercialized as TRIzol® or TRI Reagent®.[16][17] This method is particularly effective at inactivating the RNases that are abundant in many tissues.[18]

Materials
  • Guanidinium thiocyanate-phenol based lysis reagent (e.g., TRIzol®)

  • Chloroform

  • Isopropanol, molecular biology grade

  • 75% Ethanol in RNase-free water

  • RNase-free water

  • Homogenizer (rotor-stator or bead beater)

  • RNase-free pipette tips and microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure
  • Homogenization:

    • Weigh 50-100 mg of fresh or frozen tissue. For frozen tissue, do not allow it to thaw before homogenization to prevent RNA degradation.[19][20]

    • Immediately add 1 mL of the guanidinium thiocyanate-phenol lysis reagent.[19]

    • Homogenize the tissue using a mechanical homogenizer until no visible tissue fragments remain.[21] This step is critical for efficient cell lysis and RNase inactivation.[21]

  • Phase Separation:

    • Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.[19]

    • Add 0.2 mL of chloroform per 1 mL of lysis reagent used.

    • Cap the tube securely and shake vigorously by hand for 15 seconds. Do not vortex.

    • Incubate at room temperature for 2-3 minutes.[21]

    • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.[19] This will separate the mixture into three phases: a lower red organic phase, a white interphase, and a colorless upper aqueous phase containing the RNA.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a new, clean tube. It is crucial to avoid transferring any of the white interphase, as this contains DNA and proteins. Leaving a small amount of the aqueous phase behind is preferable to contaminating the sample.

    • Add 0.5 mL of isopropanol per 1 mL of lysis reagent initially used.[22]

    • Mix by inverting the tube gently and incubate at room temperature for 10 minutes. For very small amounts of RNA, the incubation can be extended or performed at -20°C overnight.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.[22][23] The RNA will form a small, white, gel-like pellet at the bottom of the tube.

  • RNA Wash:

    • Carefully decant the supernatant.

    • Wash the RNA pellet by adding at least 1 mL of 75% ethanol.[21][22]

    • Vortex briefly to dislodge the pellet and centrifuge at 7,500 x g for 5 minutes at 4°C.[21] This step removes residual salts and other contaminants.

    • Repeat the wash step for improved purity.[23]

  • Solubilization:

    • Carefully remove all residual ethanol with a pipette.

    • Air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the RNA difficult to resuspend.[19]

    • Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of RNase-free water by pipetting up and down. Incubating at 55-60°C for 10 minutes can aid in solubilization.[19]

The following diagram illustrates the phase separation in acidic this compound extraction:

Sources

Application Note: High-Throughput and Sensitive Determination of Phenol in Environmental Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenolic compounds are a significant class of environmental pollutants originating from various industrial and natural sources. Their toxicity and persistence in ecosystems necessitate robust and sensitive analytical methods for their detection and quantification in diverse environmental matrices such as water, soil, and air. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principal analytical techniques for phenol determination. We delve into the causality behind experimental choices in spectrophotometric, chromatographic, and electrochemical methods, offering detailed, field-proven protocols. This guide is designed to ensure technical accuracy and self-validating systems for reliable environmental monitoring.

Introduction: The Imperative for this compound Monitoring

Phenols, characterized by a hydroxyl group attached to an aromatic ring, are ubiquitous in industrial effluents from oil refineries, pharmaceutical manufacturing, and coking plants.[1][2] Their presence in water bodies is of particular concern due to their potential to form noxious and toxic chlorophenols upon disinfection with chlorine.[3] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established maximum permissible limits for phenolic compounds in drinking water, underscoring the critical need for accurate and sensitive analytical methods.[1][4]

The selection of an appropriate analytical method depends on several factors, including the sample matrix, the expected concentration range of this compound, the required level of sensitivity and selectivity, and the available instrumentation. This note will explore the most widely adopted and validated methods, providing a comparative analysis to aid in methodological selection.

Core Analytical Methodologies

The determination of this compound in environmental samples is primarily accomplished through three major analytical techniques: spectrophotometry, chromatography, and electrochemical sensing. Each method offers distinct advantages and is suited for different analytical challenges.

Spectrophotometric Methods: The 4-Aminoantipyrine (4-AAP) Assay

The 4-aminoantipyrine (4-AAP) method is a classic and widely used colorimetric technique for the determination of total phenols.[5][6][7]

Principle of the Method: In an alkaline medium (pH 10), phenols react with 4-aminoantipyrine in the presence of an oxidizing agent, typically potassium ferricyanide, to form a red or reddish-brown antipyrine dye.[5][7] The intensity of the resulting color is directly proportional to the concentration of phenolic compounds and is measured spectrophotometrically. The reaction products are p-quinoneimide adducts.[8] For samples with low this compound concentrations, the colored product can be extracted into a solvent like chloroform to increase sensitivity.[6][7]

Causality in Experimental Design:

  • pH Control: The reaction is highly pH-dependent, with optimal color development occurring at a pH of 10.0 ± 0.2.[7] This is crucial for the efficient oxidative coupling reaction.

  • Oxidizing Agent: Potassium ferricyanide serves as the oxidizing agent to facilitate the formation of the colored dye.[5][7]

  • Interferences: A preliminary distillation step is often necessary to remove interfering substances from the sample matrix.[7] The method is susceptible to interference from aromatic amines and other compounds that can undergo oxidative coupling. It's important to note that the color response varies for different phenolic compounds, and the method does not differentiate between them.[7][9] Para-substituted phenols with certain groups like alkyl or nitro may not react.[5]

Workflow for the 4-Aminoantipyrine Method

Caption: Workflow of the 4-AAP method for this compound analysis.

Chromatographic Techniques: High Specificity and Sensitivity

Chromatographic methods, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offer superior specificity and sensitivity for the analysis of individual phenolic compounds.

GC is a powerful technique for separating and quantifying volatile and semi-volatile phenolic compounds.[10][11]

Principle of the Method: Samples, often after an extraction and derivatization step, are injected into the GC system. The compounds are vaporized and separated based on their boiling points and interaction with the stationary phase of the GC column. Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for enhanced sensitivity and structural confirmation.[10][11]

Causality in Experimental Design:

  • Sample Preparation: For aqueous samples, a pre-concentration step such as Solid-Phase Extraction (SPE) is typically required to isolate and concentrate the phenols.[12][13][14] SPE offers advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving automation potential.

  • Derivatization: Phenols contain polar hydroxyl groups which can lead to poor peak shape and thermal degradation in the GC. Derivatization is often employed to convert them into less polar and more volatile derivatives.[15] Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach.[15][16]

  • Detector Selection: FID is a robust and widely used detector for underivatized phenols.[11] For higher sensitivity and specificity, especially in complex matrices, MS is the detector of choice, as outlined in EPA Method 528.[10][12][17]

Workflow for GC-MS Analysis of this compound

GCMS_Workflow A Aqueous Sample (1 L) B Acidify to pH < 2 A->B C Solid-Phase Extraction (SPE) B->C D Elute with Dichloromethane C->D E Derivatization (Optional) D->E F GC-MS Analysis E->F G Data Analysis & Quantification F->G

Caption: General workflow for GC-MS determination of phenols.

HPLC is well-suited for the analysis of a wide range of phenolic compounds, including those that are non-volatile or thermally labile.[18][19]

Principle of the Method: A liquid sample is injected into the HPLC system and pumped through a column packed with a stationary phase. The separation of compounds is based on their differential partitioning between the mobile phase and the stationary phase. Reversed-phase HPLC is commonly used for this compound analysis.[18][20] Detection can be achieved using Ultraviolet (UV), Diode-Array Detector (DAD), fluorescence, or electrochemical detectors.

Causality in Experimental Design:

  • Sample Preparation: Similar to GC, SPE is a common sample preparation technique for HPLC analysis to clean up the sample and concentrate the analytes.[21]

  • Mobile Phase Selection: The composition of the mobile phase (typically a mixture of water, acetonitrile, or methanol) is optimized to achieve the desired separation of phenolic compounds.

  • Detector Choice: UV detection is widely used for its simplicity and applicability to a broad range of phenols. For enhanced sensitivity and selectivity, fluorescence and electrochemical detection are excellent choices.[20]

Electrochemical Sensors: Rapid and Portable Analysis

Electrochemical sensors offer a promising alternative for the rapid and in-situ detection of phenols.[22][23][24]

Principle of the Method: These sensors typically utilize a modified electrode surface where phenols undergo an electrochemical reaction (oxidation or reduction).[22][23] The resulting current or potential is proportional to the concentration of this compound in the sample. The use of nanomaterials like graphene can enhance the sensitivity and electrocatalytic activity of these sensors.[22][23]

Causality in Experimental Design:

  • Electrode Modification: The choice of modifier for the electrode surface is critical for achieving high sensitivity and selectivity. Materials with high surface area and catalytic properties are preferred.[22][25]

  • Operating Conditions: Parameters such as pH and scan rate are optimized to maximize the electrochemical response to phenols.[23]

Detailed Application Protocols

Protocol 1: Spectrophotometric Determination of Total Phenols using the 4-Aminoantipyrine Method (Based on EPA Method 420.1)[7]

Scope: This protocol is applicable to drinking, surface, and saline waters, as well as domestic and industrial wastes.

1. Sample Handling and Preservation:

  • Collect samples in glass bottles.
  • To inhibit biological degradation, add 1 g/L of copper sulfate (CuSO₄) and acidify to pH < 4 with phosphoric acid (H₃PO₄).
  • Store at 4°C and analyze within 24 hours.[7]

2. Preliminary Distillation (if necessary):

  • Measure 500 mL of the sample into a distillation flask.
  • Add 50 mL of this compound-free distilled water.
  • Adjust the pH to approximately 4.0 with H₃PO₄.
  • Add 5 mL of CuSO₄ solution (100 g/L).
  • Connect the flask to a condenser and distill 450 mL.
  • Stop the distillation and add 50 mL of warm, this compound-free distilled water to the flask.
  • Continue distillation until a total of 500 mL has been collected.

3. Colorimetric Analysis:

  • Take 100 mL of the distillate (or an aliquot diluted to 100 mL).
  • Add 2.0 mL of ammonium chloride solution (20 g/L).
  • Adjust the pH to 10.0 ± 0.2 with ammonium hydroxide (NH₄OH).
  • Add 2.0 mL of 4-aminoantipyrine solution (20 g/L). Mix well.
  • Add 2.0 mL of potassium ferricyanide solution (80 g/L). Mix well.
  • Allow 15 minutes for color development.[7]
  • Measure the absorbance at 510 nm using a spectrophotometer against a reagent blank.

4. Calibration:

  • Prepare a series of standard this compound solutions.
  • Treat the standards in the same manner as the samples.
  • Construct a calibration curve by plotting absorbance versus this compound concentration.
  • Determine the concentration of phenols in the sample from the calibration curve.
Protocol 2: GC-MS Determination of Phenols in Drinking Water (Based on EPA Method 528)[12][14][18]

Scope: This protocol is for the determination of a range of phenols in finished drinking water.

1. Sample Preparation (Solid-Phase Extraction):

  • To a 1 L water sample, add a dechlorinating agent (e.g., sodium sulfite) if residual chlorine is present.
  • Acidify the sample to pH ≤ 2 with 6 N HCl.[14]
  • Spike the sample with surrogate standards.
  • Condition an SPE cartridge (e.g., polystyrene-divinylbenzene) with dichloromethane, methanol, and then reagent water at pH ≤ 2.
  • Pass the entire 1 L sample through the SPE cartridge at a flow rate of approximately 20 mL/min.[14]
  • Dry the cartridge under vacuum.
  • Elute the trapped phenols with dichloromethane.[13][14]

2. Derivatization (Optional but Recommended):

  • Concentrate the eluate to approximately 1 mL.
  • Add a derivatizing agent such as BSTFA.
  • Heat the mixture to facilitate the reaction.

3. GC-MS Analysis:

  • Inject an aliquot of the concentrated extract (or derivatized extract) into the GC-MS system.
  • GC Conditions (Typical):
  • Column: TG-5SilMS or equivalent.[10]
  • Oven Program: 60°C (hold 5 min), ramp at 8°C/min to 300°C (hold 10 min).[10]
  • Injector: Splitless at 275°C.[10]
  • Carrier Gas: Helium.
  • MS Conditions (Typical):
  • Ionization Mode: Electron Ionization (EI).
  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity or full scan for qualitative analysis.

4. Quantification:

  • Use an internal standard calibration method.
  • Identify and quantify the target phenols based on their retention times and characteristic mass fragments.
Protocol 3: HPLC Determination of Phenols in Soil

Scope: This protocol is for the determination of various phenolic compounds in soil samples.

1. Sample Extraction:

  • Weigh 8-12 g of the soil sample into a flask.
  • Add a suitable extraction solvent, such as a 60:40 mixture of methanol and deionized water.[20]
  • Shake for 30 minutes.[20]
  • Filter the extract through a 0.45 µm filter into an HPLC vial.[20]

2. HPLC Analysis:

  • Inject an aliquot of the filtered extract into the HPLC system.
  • HPLC Conditions (Typical):
  • Column: C18 reversed-phase column.
  • Mobile Phase: A gradient of acetonitrile and water is commonly used.[19]
  • Flow Rate: 0.5 mL/min.[19]
  • Detection: UV detector at 280 nm or an electrochemical detector.[19][20]

3. Quantification:

  • Prepare calibration standards of the target phenolic compounds.
  • Quantify the phenols in the soil extract by comparing their peak areas to the calibration curve.

Comparative Analysis of Methods

FeatureSpectrophotometry (4-AAP)Gas Chromatography (GC-MS)High-Performance Liquid Chromatography (HPLC)Electrochemical Sensors
Principle Colorimetric reactionSeparation by volatilitySeparation by polarityElectrochemical reaction
Specificity Low (measures total phenols)[7]High (separates individual compounds)[10]High (separates individual compounds)[18]Moderate to High (depends on electrode)[22]
Sensitivity µg/L to mg/L[7]ng/L to µg/L[12]µg/L[21]µM to nM[26]
Sample Throughput HighModerateModerateVery High
Cost LowHighModerateLow
Portability Lab-basedLab-basedLab-basedField-deployable[25]
Typical Application Routine monitoring of total phenols in wastewaterTrace analysis of specific phenols in drinking water[12]Analysis of a wide range of phenols in water and soil[18][20]Rapid screening and in-situ monitoring[22][23]

Conclusion

The selection of an appropriate analytical method for this compound determination is a critical decision that impacts the quality and reliability of environmental monitoring data. The 4-aminoantipyrine method remains a valuable tool for rapid screening of total phenolic content. For high-specificity and sensitive quantification of individual phenols, chromatographic techniques such as GC-MS and HPLC are the methods of choice, with established protocols from regulatory agencies like the EPA. Emerging technologies like electrochemical sensors offer exciting possibilities for real-time, in-field monitoring. By understanding the principles and practical considerations outlined in this application note, researchers and scientists can confidently select and implement the most suitable method for their specific analytical needs, ensuring the integrity and accuracy of their environmental assessments.

References

  • A Graphene-Based Electrochemical Sensor for Rapid Determination of Phenols in Water. (n.d.).
  • Spectrophotometric Determination of Trace Amounts of this compound in Waste Water and Biological Fluids. (n.d.). RSC Publishing.
  • Solid-phase Extraction of Phenols and Pesticides in Water with a Modified Polymeric Resin. (n.d.).
  • A Graphene-Based Electrochemical Sensor for Rapid Determination of Phenols in Water. (n.d.).
  • Phenols - 4-Aminoantipyrine Method. (n.d.). Galgo Chemetrics.
  • Phenols. (n.d.). Hach.
  • Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. (n.d.). Thermo Fisher Scientific.
  • Estimation of Phenols by the 4-Aminoantipyrine Method: Identification of the Colored Reaction Products by Proton Magnetic Resonance. (n.d.).
  • 5530 PHENOLS. (n.d.). Standard Methods For the Examination of Water and Wastewater.
  • Rapid and Reliable Determination of Phenolic Compounds in Soil. (2014, April 26). Technology Networks.
  • Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/. (n.d.). EPA.
  • Why are Phenols so Challenging to Extract from Water? (2023, February 2). Biotage.
  • EPA-NERL: 528: Phenols in Water by GC/MS. (n.d.). National Environmental Methods Index.
  • Determination of Phenols in Soils by HPLC. (2023, February 27). ALS Environmental.
  • Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). (n.d.). EPA.
  • Method 528 Determination of Phenols in Drinking Water. (2025, September 10). US EPA.
  • EPA Method 528 Determination of Phenols in Drinking Water by Solid Phase Extraction and GC/MS Detection. (n.d.). UCT Part Numbers.
  • Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. (2012, January 6).
  • Electrochemical Sensors Based on Transition Metal Materials for Phenolic Compound Detection. (n.d.). MDPI.
  • Study of the behaviour of various phenolic compounds in the 4-aminoantipyrine and ultraviolet-ratio spectrophotometric methods without and with distillation. (n.d.). PubMed.
  • Assessment of Priority Phenols in Various Water and Soil Samples by HPLC. (n.d.). IDOSI Journals Home.
  • Derivatization for Gas Chromatography. (n.d.). Phenomenex.
  • General derivatization mechanism for this compound with MTBSTFA. (n.d.). ResearchGate.
  • Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. (n.d.). PubMed Central.
  • 6420 PHENOLS. (n.d.). Standard Methods For the Examination of Water and Wastewater.
  • HPLC Determination of Phenols in Water with Solid Phase Extraction. (n.d.).
  • Method 604: Phenols. (n.d.). EPA.
  • Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. (n.d.). EPA.
  • Determination of this compound compounds in waste water by using compelling agent: N-Phenyl-benzoic-hydroxamic acid. (n.d.). IOSR Journal.
  • Methodologies for the extraction of phenolic compounds from environmental samples: new Approaches. (n.d.). ResearchGate.
  • Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. (n.d.). PubMed.
  • Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). (n.d.). MATEC Web of Conferences.
  • Electrochemical sensor based on -doped for detection of this compound. (n.d.). Indian Academy of Sciences.
  • SIMPLE AND RAPID SPECTROPHOTOMETRIC METHOD FOR this compound DETERMINATION IN AQUEOUS MEDIA. (n.d.). BIP-CIC.
  • Electrochemical Sensor for Fast Detection of this compound in Wastewater. (2018, December 11). R&D World.
  • Phenols Analysis in Environmental Samples. (n.d.). ResearchGate.
  • The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). Sigma-Aldrich.

Sources

Application Notes & Protocols: Phenolic Compounds in Sunscreens and Skin Lightening Creams

Author: BenchChem Technical Support Team. Date: January 2026

< < <

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Preamble: The Dual Functionality of Phenolic Compounds in Dermatological Formulations

Phenolic compounds represent a versatile class of organic molecules integral to the formulation of advanced dermatological products. Their utility stems from a unique combination of ultraviolet (UV) absorbing properties and the ability to modulate key enzymatic pathways in the skin. This dual functionality makes them prime candidates for active ingredients in both photoprotective (sunscreen) and anti-hyperpigmentation (skin lightening) formulations.

This document provides an in-depth guide to the application of specific phenolic compounds in these two critical areas of skincare. We will explore the underlying mechanisms of action, provide detailed formulation protocols, and outline methodologies for efficacy and stability testing. The causality behind experimental choices is emphasized to provide a robust framework for your research and development endeavors.

Part 1: Phenolic Compounds as UV Filters in Sunscreen Formulations

The primary function of a sunscreen is to prevent UV radiation from penetrating the skin and causing cellular damage that can lead to erythema, premature aging, and skin cancer.[1][2] Phenolic compounds, particularly those with aromatic rings and carbonyl groups, are adept at absorbing UV radiation and dissipating it as harmless heat.[3]

Mechanism of Action: UV Absorption and Energy Dissipation

Phenolic UV filters function by absorbing photons of UV light, which excites the molecule to a higher energy state.[1][4] This absorbed energy is then rapidly and harmlessly dissipated, often as heat, allowing the molecule to return to its ground state and absorb another photon.[1][4] This process effectively prevents the UV radiation from reaching and damaging skin cells.[1]

Several phenolic compounds are utilized as chemical UV filters:

  • Oxybenzone (Benzophenone-3): A broad-spectrum filter that absorbs both UVB (290-320 nm) and some UVA (320-400 nm) rays.[1][2] Its mechanism involves the absorption of UV energy, leading to an excited state, which is then dissipated as heat.[1] It also acts as a photostabilizer for other sunscreen ingredients.[1]

  • Avobenzone (Butyl Methoxydibenzoylmethane): A potent UVA absorber, crucial for broad-spectrum protection.[4][5][6] It absorbs UVA radiation and converts it into less harmful energy.[4][5] However, avobenzone can be photounstable, necessitating co-formulation with stabilizers.[5][7]

  • Natural Polyphenols: Compounds like ferulic acid, caffeic acid, and resveratrol have demonstrated the ability to absorb UV radiation and also offer antioxidant benefits, helping to mitigate oxidative stress induced by UV exposure.[8][9][10]

Visualizing the Mechanism: UV Filtering by Phenolic Compounds

UV_Filtering_Mechanism cluster_skin Skin Layers Stratum_Corneum Stratum Corneum Epidermis Epidermis Dermis Dermis Epidermis->Dermis Cellular_Damage Cellular Damage (DNA, Collagen) Dermis->Cellular_Damage UV_Radiation UV Radiation (UVA/UVB) UV_Radiation->Epidermis Penetration (Unfiltered) Phenolic_Filter Phenolic UV Filter (e.g., Oxybenzone) UV_Radiation->Phenolic_Filter Absorption Heat_Dissipation Heat Dissipation Phenolic_Filter->Heat_Dissipation Energy Conversion

Caption: UV Filtering Mechanism of Phenolic Compounds in Sunscreen.

Experimental Protocol: Formulation of a Broad-Spectrum Sunscreen Cream

This protocol details the preparation of a model oil-in-water (O/W) sunscreen cream incorporating a combination of phenolic UV filters for broad-spectrum protection.

1.3.1 Materials and Equipment:

  • Beakers: 250 mL and 500 mL

  • Homogenizer/Mixer

  • Water Bath

  • pH Meter

  • Weighing Balance

  • Spatulas and Glass Rods

1.3.2 Formulation Components:

PhaseIngredient (INCI Name)FunctionWeight (%)
A (Oil Phase) AvobenzoneUVA Filter3.0
OxybenzoneUVB/UVA Filter5.0
OctocryleneUVB Filter/Photostabilizer7.0
Cetearyl AlcoholEmulsifier, Thickener5.0
Glyceryl StearateEmulsifier3.0
C12-15 Alkyl BenzoateEmollient, Solvent8.0
B (Water Phase) Deionized WaterSolventq.s. to 100
GlycerinHumectant3.0
Disodium EDTAChelating Agent0.1
C (Preservative Phase) PhenoxyethanolPreservative1.0
TriethanolaminepH Adjusterq.s.

1.3.3 Step-by-Step Procedure:

  • Preparation of Oil Phase (A): In a 250 mL beaker, combine all ingredients of the oil phase. Heat to 75-80°C in a water bath until all components are completely melted and uniform. Mix gently.

  • Preparation of Water Phase (B): In a 500 mL beaker, combine the deionized water, glycerin, and disodium EDTA. Heat to 75-80°C in a water bath and mix until all solids are dissolved.

  • Emulsification: Slowly add the oil phase (A) to the water phase (B) while homogenizing at a moderate speed. Continue homogenization for 10-15 minutes to form a stable emulsion.

  • Cooling: Begin cooling the emulsion while stirring gently with a paddle stirrer.

  • Addition of Preservative Phase (C): When the temperature of the emulsion reaches 40-45°C, add the phenoxyethanol and mix until uniform.

  • pH Adjustment: Check the pH of the cream. Adjust to a range of 6.0-7.0 using triethanolamine if necessary.

  • Final Mixing: Continue gentle stirring until the cream has cooled to room temperature.

1.3.4 Quality Control and Stability Testing:

  • Physical Appearance: Assess color, odor, and texture.

  • pH Measurement: Ensure pH is within the specified range.

  • Viscosity: Measure using a viscometer to ensure consistency.

  • Stability: Conduct accelerated stability testing by storing samples at elevated temperatures (e.g., 45°C) for three months and performing freeze-thaw cycles.[11] Evaluate for any changes in physical appearance, pH, viscosity, and signs of phase separation.[11]

Part 2: Phenolic Compounds as Skin Lightening Agents

Hyperpigmentation disorders result from the overproduction of melanin.[12] Phenolic compounds can effectively address this by inhibiting the key enzyme in melanin synthesis, tyrosinase.[12][13][14]

Mechanism of Action: Inhibition of Melanogenesis

Melanin synthesis, or melanogenesis, is a complex process initiated by the enzyme tyrosinase, which catalyzes the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone.[12][13] Phenolic compounds, such as hydroquinone and various natural polyphenols, can inhibit tyrosinase activity through several mechanisms:

  • Competitive Inhibition: Some phenolic compounds have a structure similar to tyrosine and can bind to the active site of tyrosinase, preventing the natural substrate from binding.[15][16]

  • Copper Chelation: Tyrosinase is a copper-containing enzyme. Certain phenolics can chelate the copper ions in the active site, inactivating the enzyme.[15]

  • Antioxidant Effects: Oxidative stress can stimulate melanogenesis. The antioxidant properties of many phenolic compounds help to neutralize free radicals, thereby reducing a stimulus for melanin production.[12][17]

Hydroquinone is a well-established skin lightening agent that primarily acts as a potent tyrosinase inhibitor.[12][13][14][18] It also exhibits antioxidant properties and can increase the turnover of epidermal cells.[12]

Natural Phenolic Compounds like kojic acid, resveratrol, and various flavonoids have also been shown to inhibit tyrosinase and are often explored as alternatives to hydroquinone.[15][19][20]

Visualizing the Mechanism: Melanogenesis Inhibition

Melanogenesis_Inhibition cluster_melanocyte Melanocyte Tyrosine L-Tyrosine Tyrosinase Tyrosinase (Copper-containing enzyme) Tyrosine->Tyrosinase Substrate DOPA L-DOPA Tyrosinase->DOPA Catalyzes Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Catalyzes DOPA->Tyrosinase Substrate Melanin Melanin Dopaquinone->Melanin Spontaneous reactions Phenolic_Inhibitor Phenolic Inhibitor (e.g., Hydroquinone) Phenolic_Inhibitor->Tyrosinase Inhibits

Caption: Inhibition of Melanogenesis by Phenolic Compounds.

Experimental Protocol: In-Vitro Efficacy and Stability of a Skin Lightening Cream

This protocol outlines the methodology for assessing the efficacy and stability of a model skin lightening cream containing a phenolic active ingredient.

2.3.1 Formulation of a Model Skin Lightening Cream:

A base cream can be prepared as described in section 1.3.3, with the UV filters replaced by the phenolic lightening agent (e.g., 2% Hydroquinone or a standardized plant extract rich in phenolic compounds).

2.3.2 In-Vitro Efficacy Assessment: Tyrosinase Inhibition Assay

This assay measures the ability of the formulated cream to inhibit mushroom tyrosinase activity.

  • Sample Preparation: Extract the active components from the cream using a suitable solvent (e.g., ethanol or methanol) followed by sonication and centrifugation.

  • Assay Procedure:

    • In a 96-well plate, add mushroom tyrosinase solution.

    • Add the prepared sample extract at various concentrations.

    • Add L-DOPA as the substrate.

    • Incubate at 37°C for a specified time (e.g., 20 minutes).

    • Measure the absorbance at 475 nm to quantify the formation of dopachrome.

    • Kojic acid can be used as a positive control.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition for each sample concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

2.3.3 In-Vitro Efficacy Assessment: Melanin Content Assay in B16 Melanoma Cells

This cell-based assay provides a more biologically relevant measure of depigmenting activity.

  • Cell Culture: Culture B16 murine melanoma cells in appropriate media.

  • Treatment: Treat the cells with various concentrations of the test cream extract for a specified period (e.g., 72 hours).

  • Melanin Extraction: Lyse the cells and solubilize the melanin pigment using a sodium hydroxide solution.

  • Quantification: Measure the absorbance of the melanin solution at 405 nm.

  • Data Analysis: Compare the melanin content of treated cells to untreated control cells to determine the percentage reduction in melanin synthesis.

2.3.4 Stability Testing of the Skin Lightening Cream

The stability of the active phenolic ingredient is crucial for the product's efficacy.

  • Protocol: Follow the stability testing protocol outlined in section 1.3.4.[21][22]

  • Active Ingredient Analysis: In addition to physical stability, quantify the concentration of the active phenolic compound at each time point using High-Performance Liquid Chromatography (HPLC). This will determine the chemical stability of the active ingredient in the formulation over time.[23][24]

References

  • What is the mechanism of Oxybenzone?
  • Natural and Bioinspired Phenolic Compounds as Tyrosinase Inhibitors for the Treatment of Skin Hyperpigment
  • What is the mechanism of Avobenzone?
  • What is the mechanism of Hydroquinone?
  • What is Oxybenzone used for?
  • Skin photoprotection by natural polyphenols: Anti-inflammatory, anti-oxidant and DNA repair mechanisms - PMC - NIH.
  • How hydroquinone works to fade dark spots and hyperpigment
  • What is Avobenzone used for?
  • Topical Hydroquinone for Hyperpigmentation: A Narr
  • Hydroquinone (bleaching cream) - DermNet.
  • Natural and Bioinspired Phenolic Compounds as Tyrosinase Inhibitors for the Treatment of Skin Hyperpigment
  • Molecular basis of substrate and inhibitory specificity of tyrosinase: phenolic compounds.
  • Phenolics as Active Ingredients in Skincare Products: A Myth or Reality? - PMC - NIH. (2025-03-23).
  • Full article: Structure and inhibition mechanism of some synthetic compounds and phenolic derivatives as tyrosinase inhibitors: review and new insight - Taylor & Francis Online. (2022-05-05).
  • AN IN VITRO METHOD FOR SCREENING SKIN-WHITENING PRODUCTS.
  • Usage frequency of phenolic compounds found in sunscreen products marketed in 2021..
  • Mechanisms that could be triggered when avobenzone (11) is exposed to...
  • Plant-based skin lightening agents: A review - The Journal of Phytopharmacology.
  • Avobenzone: The Gold Standard for UVA Protection - Redox. (2024-12-18).
  • Photoprotection mechanism of antioxidant compounds.
  • Determination of phenolics in cosmetic creams and similar emulsions - ResearchG
  • How is the whitening creams formulation tested for safety and stability? - KBL Cosmetics. (2025-08-12).
  • Stability and Antioxidant Activity of Hydro-Glyceric Extracts Obtained from Different Grape Seed Varieties Incorporated in Cosmetic Creams - PMC - NIH. (2022-07-10).
  • Stability Testing of Cosmetics | MakingCosmetics.

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing RNA Degradation During Phenol Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that isolating high-quality, intact RNA is the cornerstone of robust and reproducible downstream applications. The Acid Guanidinium Thiocyanate-Phenol-Chloroform (AGPC) extraction method remains a gold standard for its efficacy, but its success hinges on meticulous technique, particularly in preventing RNA degradation.

This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into the nuances of this powerful technique. We will move beyond simple steps, exploring the causality behind each part of the protocol to empower you to troubleshoot effectively and protect your precious samples.

Frequently Asked Questions (FAQs): The Core Principles

This section addresses the fundamental concepts underpinning RNA stability and the AGPC method. Understanding these principles is the first step toward preventing degradation.

Q1: Why is RNA so much more unstable than DNA?

A: The instability of RNA is inherent to its chemical structure. Unlike DNA, which has a hydrogen atom at the 2' position of its deoxyribose sugar, RNA has a highly reactive hydroxyl (-OH) group.[1] This 2'-hydroxyl group can act as a nucleophile, attacking the adjacent phosphodiester bond and causing the RNA backbone to break. This process is accelerated under alkaline conditions and in the presence of heat.[1][2] Furthermore, RNA is typically single-stranded, leaving it more exposed to enzymatic attack compared to the more protected, double-stranded DNA helix.[1]

Q2: What are RNases and where do they come from?

A: Ribonucleases (RNases) are enzymes that specifically catalyze the degradation of RNA.[3][4] They are notoriously robust, able to withstand autoclaving, and can be active in even minute quantities.[1][5] Understanding their sources is critical for prevention:

  • Endogenous RNases: These are released from cellular compartments (like the lysosome) upon cell lysis. Tissues like the spleen and pancreas are particularly rich in these enzymes.[2] This makes rapid and effective sample homogenization in a denaturing solution paramount.

  • Environmental Contamination: RNases are ubiquitous in the laboratory environment.[6] Major sources include bacteria and fungi on dust particles, as well as human skin, perspiration, and saliva.[5][7][8] Ungloved hands are a primary vector for introducing "fingerases" into an experiment.[7]

  • Contaminated Reagents & Equipment: Non-certified plasticware, improperly prepared solutions, and even shared laboratory equipment can be significant sources of RNase contamination.[6][7][8]

Q3: How do the key reagents in the AGPC method protect RNA?

A: The AGPC method is a powerful system where each component has a distinct, synergistic role in preserving RNA integrity.

  • Guanidinium Thiocyanate (GTC): This is the most critical component for RNase inactivation. GTC is a potent chaotropic agent, meaning it disrupts the hydrogen-bonding network of water.[9] This action rapidly and irreversibly denatures proteins, including the resilient RNase enzymes, by unfolding their secondary and tertiary structures.[9][10][11] GTC is the first line of defense, inactivating endogenous RNases the moment the cells are lysed.[9]

  • Acidic Phenol: this compound is an organic solvent that denatures proteins and facilitates their separation from the aqueous phase containing the nucleic acids.[12] When mixed with the cell lysate, it causes proteins to partition into the organic phase and the interface between the layers.[13][12]

  • Chloroform: Chloroform is often included in a mixture with this compound. It enhances the denaturing effect on proteins, particularly lipids, and increases the density of the organic phase.[14] This results in a much sharper and more stable separation between the lower organic phase and the upper aqueous phase, reducing the risk of contaminating the RNA sample with proteins from the interphase.[14][15]

Q4: Why is an acidic pH (4.0-5.0) for the this compound solution so important for RNA isolation?

A: The pH of the this compound solution is the determining factor for selectively separating RNA from DNA.[16]

  • At an acidic pH (~4.5): RNA, being more polar due to its 2'-hydroxyl group, remains soluble in the upper, polar aqueous phase.[15][16] However, the DNA is denatured. The acidic conditions neutralize the negative charges on the phosphate backbone of DNA, making it less polar and causing it to partition into the lower organic (this compound) phase or get trapped in the interphase along with proteins.[15][17][18]

  • At a neutral or alkaline pH (>7.0): Both DNA and RNA carry a negative charge on their phosphate backbones and will partition together into the aqueous phase.[17][18] This is the principle used when one intends to co-extract both DNA and RNA. Therefore, using neutral this compound for a dedicated RNA extraction will lead to significant DNA contamination.[19]

Troubleshooting Guide: From Low Yield to Degraded Smears

Even with a solid understanding of the principles, issues can arise. This section addresses common problems in a direct Q&A format.

Problem: Degraded RNA (Smearing on an Agarose Gel)

Q: My RNA analysis on a denaturing gel shows a low-molecular-weight smear instead of sharp 28S and 18S ribosomal RNA bands. What happened?

A: A smear is the classic sign of RNA degradation. The cause is almost always exposure to active RNases at some point during or after the extraction.

Causality & Troubleshooting Steps:

  • Ineffective Initial Lysis: The very first step is the most critical. Endogenous RNases are released instantly upon cell disruption. If the sample is not immediately and completely homogenized in the guanidinium thiocyanate (GTC) lysis buffer, these enzymes will have time to degrade the RNA before they are denatured.

    • Solution: For tissues, do not allow them to thaw before they are submerged in the GTC lysis buffer. Work quickly and ensure the tissue is cut into small enough pieces for the buffer to penetrate.[20] For cultured cells, ensure the cell count isn't too high for the volume of lysis buffer used.[19]

  • External RNase Contamination: RNases were likely introduced from an external source.

    • Solution: Conduct a thorough review of your RNase decontamination procedures. Always wear gloves and change them frequently, especially after touching any surface not explicitly cleaned for RNA work.[3][5] Use certified RNase-free tips, tubes, and reagents.[7] Prepare all aqueous solutions with DEPC-treated water or commercially available nuclease-free water.[6][21]

  • Improper Sample Storage: If the starting material was not stored correctly, degradation may have occurred before the extraction even began.

    • Solution: For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[2][22] Alternatively, use a commercial RNA stabilization reagent, which is especially useful for field collection.[23] Avoid repeated freeze-thaw cycles.[24]

Problem: Low RNA Yield

Q: My RNA quality appears high (sharp rRNA bands), but the final concentration is much lower than expected. What are the likely causes?

A: Low yield with good quality points to a loss of sample during the extraction process, rather than degradation.

Causality & Troubleshooting Steps:

  • Incomplete Homogenization/Lysis: If the cells are not completely broken open, the RNA cannot be released and will be lost in the initial centrifugation step with the cell debris.[22]

    • Solution: Ensure your homogenization method (e.g., bead beating, rotor-stator) is sufficient for your sample type. Visually inspect for any remaining tissue pieces or cell clumps after lysis.[19]

  • Loss of Aqueous Phase: The RNA resides in the upper aqueous phase. Being too conservative and leaving a large portion of the aqueous phase behind to avoid the interphase is a very common cause of low yield.

    • Solution: After centrifugation, carefully pipette off the upper aqueous phase. It is better to carry over a tiny amount of the interphase (which can be cleaned up later) than to leave a significant volume of the RNA-containing aqueous phase behind. For difficult samples, a back-extraction can be performed: add more buffer to the remaining interphase/organic phase, re-centrifuge, and pool the second aqueous phase with the first.[25]

  • Incomplete RNA Precipitation: The RNA pellet after isopropanol precipitation can sometimes be very small or even invisible. Accidental aspiration of the pellet is a frequent cause of catastrophic yield loss.

    • Solution: After adding isopropanol and centrifuging, the RNA pellet should be at the bottom and side of the tube. Pour off the supernatant in a single, confident motion. Be extra careful when using a pipette to remove the last drops of the 75% ethanol wash, ensuring you do not touch the pellet. Air-dry the pellet briefly; overdrying can make it very difficult to resuspend.[20]

Problem: Contamination (Poor Spectrophotometric Ratios)

Q: My spectrophotometer readings show a low A260/A280 ratio (<1.8) or a low A260/230 ratio (<2.0). What do these indicate?

A: These ratios are key indicators of purity. Deviations from the ideal values (~2.0-2.2 for both) point to specific contaminants.

Causality & Troubleshooting Steps:

  • Low A260/A280 Ratio: This indicates contamination by protein or this compound, both of which absorb strongly at 280 nm.[19][20]

    • Cause (Protein): Insufficient denaturation or partitioning of proteins into the organic phase. This can happen if too much starting material was used for the volume of lysis buffer.[19]

    • Cause (this compound): Accidental carryover of the this compound phase during the aqueous phase transfer.

    • Solution: Ensure you use the correct ratio of sample to lysis buffer. During phase separation, carefully avoid the interphase and the lower this compound layer. If contamination is suspected, an additional chloroform extraction followed by RNA re-precipitation can help clean the sample.[26]

  • Low A260/230 Ratio: This is a classic sign of contamination with guanidinium thiocyanate from the lysis buffer or phenolate ions.[19] These salts absorb strongly at ~230 nm and can inhibit downstream enzymatic reactions like reverse transcription.

    • Solution: This issue almost always stems from insufficient washing of the final RNA pellet. Ensure the 75% ethanol wash step is performed correctly. Use a sufficient volume of 70-80% ethanol and vortex the tube gently to dislodge the pellet and wash it thoroughly.[19] For persistent issues, a second ethanol wash may be necessary.[26]

Visualizing the Process

To better understand the workflow and potential pitfalls, refer to the diagrams below.

Caption: Workflow of the AGPC RNA extraction method.

RNase_Contamination cluster_sources Sources of RNase Contamination cluster_prevention Prevention & Inactivation Points Endogenous Endogenous (Sample Itself) - Spleen, Pancreas, etc. GTC Guanidinium Thiocyanate Endogenous->GTC Inactivated by Environment Environment - Dust, Air, Surfaces Cleaning RNase Decontamination Solutions Environment->Cleaning Removed by Researcher Researcher - Skin, Saliva, Hair PPE Wear Gloves, Lab Coat Researcher->PPE Blocked by Reagents Reagents & Consumables - Water, Buffers, Tips, Tubes DEPC DEPC-Treated Water Reagents->DEPC Treated with Certified Use Certified RNase-Free Plastics Reagents->Certified Prevented by using

Caption: Key sources of RNase contamination and prevention points.

Key Experimental Protocols

Protocol 1: Preparation of DEPC-Treated (RNase-Free) Water

Diethylpyrocarbonate (DEPC) inactivates RNases by covalent modification of histidine residues.[27] The remaining DEPC must be removed by autoclaving before the water is used, as it can inhibit downstream enzymatic reactions.[28]

Caution: DEPC is a suspected carcinogen and should be handled with care in a chemical fume hood.

  • Add 1 mL of DEPC to 1 liter of high-purity water (e.g., Milli-Q) in a glass bottle. This creates a 0.1% (v/v) solution.[6]

  • Shake vigorously to disperse the DEPC, which will appear as small globules.

  • Incubate the solution overnight (12-18 hours) at room temperature with stirring.

  • Autoclave the solution for at least 30-60 minutes to hydrolyze the remaining DEPC into ethanol and carbon dioxide.[28][29]

  • Loosen the cap before autoclaving to allow gases to escape. After autoclaving, the water is RNase-free and ready for use in preparing buffers and reagents.

  • Note: DEPC reacts with primary amines, so it cannot be used to treat buffers containing Tris or HEPES.[27] Prepare these buffers using previously autoclaved DEPC-treated water.

Protocol 2: General Acid this compound-Chloroform RNA Extraction

This protocol provides a general workflow. Volumes should be scaled according to the starting material.

  • Homogenization: Homogenize sample (e.g., ~50 mg tissue or 1-5 million cells) in 1 mL of a GTC-based lysis solution (e.g., TRIzol, TRI Reagent®).[30] Ensure complete disruption using a mechanical homogenizer or by passing the lysate through a syringe. Let the homogenate sit for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes.[20]

  • Phase Separation: Add 0.2 mL of chloroform per 1 mL of lysis solution.[30] Cap the tube securely and shake vigorously for 15 seconds. Incubate at room temperature for 2-3 minutes.

  • Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases: a lower red organic phase, a white interphase, and a colorless upper aqueous phase.[30]

  • RNA Isolation: Carefully transfer the upper aqueous phase to a fresh, RNase-free tube. Be extremely careful not to disturb the interphase, where DNA and proteins are located.

  • RNA Precipitation: Add 0.5 mL of 100% isopropanol per 1 mL of lysis solution used initially.[30] Mix by inverting and incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a small white gel-like pellet at the bottom of the tube.[30]

  • RNA Wash: Carefully decant the supernatant. Wash the pellet with 1 mL of 75% ethanol (prepared with DEPC-treated water). Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.[30] This step removes co-precipitated salts.

  • Resuspension: Carefully remove all of the ethanol wash with a pipette. Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in 20-50 µL of RNase-free water by pipetting up and down. A brief incubation at 55-60°C can aid dissolution.[20]

  • Store the purified RNA at -80°C for long-term preservation.[31]

Summary of Troubleshooting Parameters
Problem Primary Indicator(s) Common Causes Recommended Solutions
RNA Degradation Smear on gel; Low RIN valueIncomplete/slow initial lysis; External RNase contamination; Improper sample storageWork quickly, ensure immediate homogenization in GTC buffer; Use strict RNase-free technique; Flash-freeze samples and store at -80°C.[22]
Low RNA Yield Low concentration; Intact RNA on gelIncomplete lysis; Loss of aqueous phase; Loss of RNA pellet during washesEnsure complete sample disruption; Carefully aspirate aqueous phase to maximize recovery; Be cautious when decanting supernatants after precipitation/washes.[25]
gDNA Contamination High MW band on gel; Viscous sampleUse of neutral (pH > 7) instead of acidic this compound; Incomplete phase separationEnsure this compound is acidic (pH 4-5); Avoid disturbing the interphase during aqueous phase transfer; Perform a DNase treatment step.[19]
Protein/Phenol Contamination A260/A280 ratio < 1.8Too much starting material; Carryover of interphase or organic phaseReduce sample input; Perform a second chloroform extraction and re-precipitate RNA.[19][26]
Salt Contamination A260/230 ratio < 2.0Incomplete removal of GTC salts during ethanol washPerform the 75% ethanol wash step meticulously; Consider a second wash for problematic samples.[19]
References
  • Best practices for RNA storage and sample handling. (n.d.). QIAGEN.
  • Role of Guanidine Thiocyanate in RNA extraction. (2022, July 13). Genetic Education.
  • I am using this compound to extract RNA from plant tissue. What is the minimum pH for this material in this process? Can I work with this compound at a pH of 2? (2024, November 24). ResearchGate.
  • Guanidinium thiocyanate. (n.d.). Wikipedia.
  • 11 Effective Ways to Use DEPC-Treated Water in RNA Isolation. (2022, May 11). Genetic Education.
  • Acid this compound Chloroform Extraction of DNA, RNA and protein: 3 in 1. (2024, March 4). Bitesize Bio.
  • RNA isolation- role of pH. (2017, February 19). Biology Stack Exchange.
  • This compound-chloroform Extraction: Easy Tips and Tricks. (2010, May 3). Bitesize Bio.
  • Activity 4-1 - RNA Extraction via Guanidine Thiocyanate and this compound. (2025, August 5). Biology LibreTexts.
  • RNA extraction by the guanidine thiocyanate procedure. (1985). PubMed.
  • Tips for Working with RNA. (n.d.). University of Mississippi Medical Center.
  • Does DEPC treated water interfere with downstream applications when working with RNA? (2021, November 19). ResearchGate.
  • Insights Into How RNase R Degrades Structured RNA: Analysis of the Nuclease Domain. (n.d.). PubMed Central.
  • Structural insights into RNA unwinding and degradation by RNase R. (2017, October 3). Oxford Academic.
  • Working with RNA: Hints and Tips. (n.d.). Bioline | Meridian Bioscience.
  • Model of the degradation mechanism of action of RNase H, in which its... (n.d.). ResearchGate.
  • Guidelines to Avoid RNase Contamination. (n.d.). Fisher Scientific.
  • The Crucial Role of DEPC Treated Water in Modern Molecular Biology. (2025, October 26).
  • Troubleshooting RNA Isolation. (n.d.). Bitesize Bio.
  • Why do we treat distilled water with 0.1% DEPC for RNA isolation and assay? (2018, July 23). Quora.
  • Ribonuclease. (n.d.). Wikipedia.
  • Technologies for Targeted RNA Degradation and Induced RNA Decay. (2024, November 5). Chemical Reviews.
  • RNA extraction from bacterial cells by this compound chloroform extraction? (2015, August 14). ResearchGate.
  • Protocol for this compound/Chloroform RNA Extraction. (n.d.). EpigenTek.
  • Optimization of this compound-chloroform RNA extraction. (2018, May 30). PubMed.
  • What is the role of this compound in RNA isolation? (2024, July 20). Quora.

Sources

troubleshooting phase separation issues in phenol extractions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for phenol-based nucleic acid extraction. This guide is designed for researchers, scientists, and drug development professionals who rely on this robust and foundational technique. Here, we move beyond simple protocol steps to explain the underlying principles and provide field-tested solutions to common phase separation issues. Our goal is to empower you with the knowledge to troubleshoot effectively, ensuring the integrity and purity of your nucleic acid preparations.

Part 1: Troubleshooting Guide - Phase Separation Failures

This section addresses the most frequent and frustrating issues encountered after centrifugation: an indistinct interphase, a cloudy aqueous phase, or a complete failure of the layers to resolve.

Q1: Why is there no sharp separation between my aqueous and organic phases, or why is the interphase thick and cloudy?

Answer:

A thick, gelatinous, or cloudy interphase is one of the most common problems in this compound extraction. This indicates the presence of undenatured or partially denatured proteins, and sometimes genomic DNA, that cannot cleanly partition between the two phases.[1]

Root Causes & Mechanistic Explanation:

  • Insufficient Protein Denaturation: this compound's primary role is to denature proteins, rendering them hydrophobic and forcing them into the organic phase.[2][3] If the protein concentration in your sample is exceedingly high, or if the proteins are particularly resilient (e.g., from fibrous tissue), the amount of this compound may be insufficient for complete denaturation. These partially denatured proteins get trapped at the interface.

  • Inadequate Lysis: If your initial cell or tissue lysis is incomplete, intact cells and cellular debris will collect at the interphase.[4] Guanidine isothiocyanate (GITC), a component in reagents like TRIzol, is a powerful chaotropic agent that aids in both lysis and the immediate inactivation of nucleases.[5]

  • Genomic DNA Contamination (especially in RNA preps): In acidic this compound extractions (pH ~4.5) for RNA, DNA is denatured and partitions into the organic phase or gets trapped at the interphase.[6][7] If you have a very high concentration of genomic DNA, it can overload the interphase, making it thick and difficult to work with.

  • Complex Sample Matrix: Samples rich in lipids or polysaccharides can interfere with clean phase separation.[8][9][10] These molecules are not efficiently removed by this compound and can accumulate at the interface, contributing to a "gummy" or cloudy appearance.

Step-by-Step Troubleshooting Protocol:

  • Ensure Complete Lysis & Protein Digestion:

    • Action: Before the extraction, incorporate a proteinase K digestion step, especially for tissue samples.[3][4] Incubate the sample with proteinase K in a suitable lysis buffer (often containing SDS) at 55°C for 1-2 hours.[3]

    • Rationale: Proteinase K is a broad-spectrum serine protease that effectively digests proteins, reducing the load that the this compound has to denature and minimizing what ends up at the interphase.[4]

  • Optimize Reagent-to-Sample Ratio:

    • Action: Do not overload the extraction. Ensure you are using a sufficient volume of this compound or TRIzol reagent for your starting material. A common ratio is 10:1 (reagent volume to sample volume).[5]

    • Rationale: Providing an excess of this compound ensures that there are enough denaturing molecules to handle the entire protein content of your sample.

  • Perform a "Back-Extraction":

    • Action: If the interphase is particularly thick and you are concerned about losing your aqueous phase, you can perform a back-extraction. After removing the initial aqueous phase, add a small volume of fresh, nuclease-free buffer (like TE buffer) to the remaining interphase and organic phase.[11] Vortex briefly and re-centrifuge. You can then pool this second aqueous phase with the first.

    • Rationale: This gives the nucleic acids trapped in the interphase a second chance to move into a clean aqueous environment, improving yield.

  • For Problematic Samples (High Fat/Polysaccharides):

    • Action: After initial homogenization in TRIzol or a similar reagent, centrifuge the lysate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C before adding chloroform.[5] Carefully transfer the cleared supernatant to a new tube and proceed with the chloroform addition.

    • Rationale: This step pellets insoluble materials like extracellular matrix, polysaccharides, and excess lipids, preventing them from interfering with the subsequent phase separation.[5][8][9]

Q2: My aqueous (upper) phase is milky or cloudy. What does this mean and how do I fix it?

Answer:

A cloudy aqueous phase after centrifugation is typically caused by one of two things: contamination with lipids or carryover of fine particulate matter from the interphase.

Root Causes & Mechanistic Explanation:

  • Lipid Contamination: Samples from sources like brain tissue, adipose tissue, or milk are very high in lipids. While chloroform is effective at dissolving lipids, an exceptionally high concentration can lead to the formation of an emulsion, causing the aqueous phase to appear milky.[3][7]

  • Disturbance of the Interphase: If the interphase is disturbed during or after centrifugation, fine protein precipitates can be inadvertently resuspended in the aqueous phase.[12] This can happen from excessive vibration or careless handling.[12]

  • Low Temperature Effects: Sometimes, if the extraction is performed at very low temperatures (e.g., 4°C), some salts or buffer components may begin to precipitate, causing a cloudy appearance. This is usually transient and resolves upon warming to room temperature.[11]

Step-by-Step Troubleshooting Protocol:

  • Re-extract the Aqueous Phase:

    • Action: Carefully transfer the cloudy aqueous phase to a new tube. Add an equal volume of chloroform:isoamyl alcohol (24:1).[13] Vortex thoroughly and centrifuge again.

    • Rationale: Chloroform is excellent at dissolving lipids and removing residual this compound.[1] This second extraction "cleans up" the aqueous phase by pulling remaining contaminants into the new organic phase. Isoamyl alcohol helps to further stabilize the phases and reduce foaming.

  • Pre-clear Lysate for Lipid-Rich Samples:

    • Action: As mentioned previously, for samples known to be rich in lipids, pelleting the debris from the initial homogenate before adding chloroform is a highly effective preventative measure.[5]

    • Rationale: Removing the bulk of the lipids before phase separation prevents the formation of a stable emulsion.

  • Use Phase Lock Gels:

    • Action: Consider using a commercially available phase lock gel. This is an inert, high-density gel that is added to the tube before the extraction.[1]

    • Rationale: Upon centrifugation, the gel migrates to form a stable barrier between the aqueous and organic phases.[1] This makes it much easier to decant the aqueous phase without disturbing the interphase, significantly improving purity.[1]

Part 2: Frequently Asked Questions (FAQs)

This section covers broader conceptual questions about the reagents and the chemistry of the extraction process.

Q: What is the precise role of pH in this compound extraction?

A: The pH of the extraction system is the critical determinant for separating DNA from RNA.[14][15]

  • For DNA Extraction (Alkaline pH, ~7.0-8.0): At a neutral to slightly alkaline pH, the phosphodiester backbone of both DNA and RNA is negatively charged. This makes them both polar and soluble in the aqueous phase.[2][6] Proteins are denatured by this compound and move to the organic phase, allowing for the purification of total nucleic acids.

  • For RNA Extraction (Acidic pH, ~4.5): At an acidic pH, the structure of DNA is altered. The negative charges on the phosphate groups are neutralized, making the DNA molecule less polar.[2] This causes it to partition into the organic this compound phase, leaving the more polar RNA molecules behind in the aqueous phase.[6][7] The 2'-hydroxyl group on the ribose sugar makes RNA more polar than DNA and helps it remain stable and soluble in the acidic aqueous phase.[7]

Q: Why is chloroform and isoamyl alcohol included in the extraction mix (PCI)?

A: While this compound is the primary denaturant, chloroform and isoamyl alcohol play crucial supporting roles.

  • Chloroform: It serves two main purposes. First, chloroform is much denser than water and this compound. Adding it to the this compound increases the overall density of the organic phase, which helps ensure a sharp, clean separation and prevents phase inversion (where the aqueous phase ends up on the bottom).[1][2] Second, chloroform is very effective at dissolving lipids and helps to remove residual this compound from the final aqueous phase.[1][7]

  • Isoamyl Alcohol: This is primarily added as an anti-foaming agent. It also helps to further deactivate RNases and stabilize the interface between the two phases.

Q: My this compound solution has turned pink. Can I still use it?

A: No, you should not use it. A pink or brownish color indicates that the this compound has oxidized.[1] These oxidation products can cause chemical damage (nicking) to nucleic acids, leading to degradation of your sample.[1] Always use clear, colorless this compound and store it protected from light at 4°C.

Visual & Data Aids

Key Reagent Formulations
Reagent NameCompositionTypical pHPrimary Application
Buffer-Saturated this compound This compound equilibrated with a buffer (e.g., Tris-HCl)7.0 - 8.0Extraction of total nucleic acids (DNA and RNA)
Acid this compound This compound equilibrated with an acidic buffer (e.g., citrate or acetate) or water4.3 - 4.7Selective extraction of RNA (DNA partitions to organic phase)[7]
This compound:Chloroform:Isoamyl Alcohol (PCI) 25:24:1 mixture of the three componentsMatched to application (acidic or alkaline)General purpose extraction, improves phase separation and purity[3][13]
Chloroform:Isoamyl Alcohol (CI) 24:1 mixture of the two componentsN/A"Back-extraction" step to remove residual this compound from the aqueous phase[13]
Standard this compound-Chloroform Extraction Workflow

G cluster_sample Sample Preparation cluster_extraction Extraction cluster_separation Phase Separation cluster_cleanup Purification Sample 1. Sample (Cells/Tissue) Lysis 2. Lysis Buffer (SDS, Proteinase K) Sample->Lysis Homogenize PCI 3. Add this compound: Chloroform:IAA Lysis->PCI Vortex 4. Vortex to Emulsify PCI->Vortex Spin 5. Centrifuge Vortex->Spin Aqueous Aqueous Phase (Nucleic Acids) Interphase Interphase (Proteins) Organic Organic Phase (this compound, Lipids) Transfer 6. Transfer Aqueous Phase Spin->Transfer Precipitate 7. Ethanol Precipitation Transfer->Precipitate Final Pure Nucleic Acid Pellet Precipitate->Final

Caption: Standard workflow for nucleic acid purification using this compound:Chloroform:Isoamyl Alcohol.

Troubleshooting Decision Tree

G Start Problem: Poor Phase Separation Symptom1 Symptom: Thick/Cloudy Interphase Start->Symptom1 Symptom2 Symptom: Cloudy Aqueous Phase Start->Symptom2 Symptom3 Symptom: Phase Inversion Start->Symptom3 Cause1a Cause: Incomplete Lysis/ High Protein Symptom1->Cause1a Cause1b Cause: High gDNA Content Symptom1->Cause1b Cause2a Cause: High Lipid Content Symptom2->Cause2a Cause2b Cause: Interphase Disturbance Symptom2->Cause2b Cause3a Cause: High Salt in Aqueous Phase Symptom3->Cause3a Solution1a Solution: Add Proteinase K Step; Increase this compound Volume Cause1a->Solution1a Solution1b Solution: Perform gDNA Shear Step (if applicable) Cause1b->Solution1b Solution2a Solution: Pre-clear lysate; Re-extract with Chloroform Cause2a->Solution2a Solution2b Solution: Use Phase Lock Gel; Handle Gently Cause2b->Solution2b Solution3a Solution: Use this compound:Chloroform (increases organic density) Cause3a->Solution3a

Caption: Decision tree for troubleshooting common phase separation issues.

References

  • Bitesize Bio. (2010). This compound-chloroform Extraction: Easy Tips and Tricks. [Link]
  • Xu, Y., et al. (2019). The effects of pH and salts on nucleic acid partitioning during this compound extraction. Nucleosides, Nucleotides & Nucleic Acids, 38(4), 305-320. [Link]
  • Wikipedia. This compound extraction. [Link]
  • Reddit. (2024). Troubleshooting this compound-Chloroform-Extraction. [Link]
  • Bitesize Bio. (2024). Acid this compound Chloroform Extraction of DNA, RNA and protein: 3 in 1. [Link]
  • Stockinger Lab.
  • ResearchGate. (2019).
  • Molecular Devices. This compound-free DNA extraction method. [Link]
  • Isaacson, T., et al. (2006). This compound extraction of proteins for proteomic studies of recalcitrant plant tissues.
  • MP Biomedicals. How to Use the this compound Chloroform Extraction Method. [Link]
  • PubMed. (2006). This compound extraction of proteins for proteomic studies of recalcitrant plant tissues. [Link]
  • Reddit. (2022). REPOST: Difficult phase separation during this compound chloroform RNA extraction. [Link]
  • ResearchGate. (2006). This compound Extraction of Proteins for Proteomic Studies of Recalcitrant Plant Tissues. [Link]
  • ResearchGate. (2018). What reagent can replace this compound in DNA extraction, when used in combination with Iso amyl alcohol and chloroform?. [Link]
  • Protocol Online. (2009). cloudy phase during RNA extraction with Trizol. [Link]
  • Biotech Support Group.
  • ResearchGate. (2020). Explanations for a white cloudy appearance after the addition of this compound Chloroform Isoamyl Alcohol (25:24:1) as part of CTAB protocol for bacteria?. [Link]
  • Protocol Online. (2005).
  • ResearchGate. (2014).
  • Reddit. (2023). Cloudy aqueous layer with this compound chloroform DNA extraction. [Link]
  • PacBio. Shared Protocol - Extracting DNA using this compound-Chloroform. [Link]
  • Protocol Online. (2005). chloroform v. This compound/chloroform/isoamylalcohol extraction of plasmid DNA. [Link]
  • Agrisera. This compound protein extraction protocol. [Link]
  • Reddit. (2015). Why does my solution get cloudy/milky after adding 100% EtOH & NaOAc after this compound:Chloroform extraction?. [Link]
  • Protocol Online. (2011). Chloroform/Isoamyl Alcohol extraction.
  • Protocol Online. (2007). DNA extraction with this compound:Chloroform. [Link]
  • ResearchGate. (2015). Why do I get a viscous pellet from DNA extraction (this compound-chloroform)
  • Bitesize Bio. (2023).

Sources

Technical Support Center: Troubleshooting Residual Phenol Contamination in DNA Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nucleic acid purification. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and remove residual phenol contamination from DNA samples. Our focus is on explaining the causality behind experimental choices to ensure robust and reproducible results in your downstream applications.

Part 1: Frequently Asked Questions - Identifying and Understanding this compound Contamination

This section addresses the most common initial questions regarding this compound's role in DNA extraction and the problems associated with its carryover.

Q1: Why is this compound used for DNA extraction in the first place?

This compound is a powerful organic solvent used to denature and dissolve proteins, effectively separating them from nucleic acids during the lysis of cells or tissues.[1][2] In a typical this compound-chloroform extraction, the sample is mixed with these solvents and centrifuged. This process partitions the components into distinct phases:

  • Aqueous Phase (Top): Contains the water-soluble DNA.[3]

  • Interphase: A layer of denatured proteins.[3][4]

  • Organic Phase (Bottom): Contains lipids and this compound-dissolved proteins.[3]

This liquid-liquid extraction technique is a cost-effective method for obtaining relatively pure DNA.[1] Chloroform is added to increase the density of the organic phase, which helps prevent phase inversion and aids in the removal of lipids.[1][5]

Q2: How can I tell if my DNA sample is contaminated with this compound?

There are several indicators of this compound contamination:

  • Spectrophotometry (UV-Vis): This is the most common method for assessing DNA purity. This compound has a strong absorbance peak at ~270 nm, which can interfere with the standard purity ratios.[6]

    • Low A260/A280 Ratio: A ratio for pure DNA is typically ~1.8.[7] this compound contamination can significantly lower this ratio to 1.6 or less, although this can also indicate protein contamination.[7][8]

    • Low A260/A230 Ratio: This ratio is a secondary measure of purity, with expected values for pure DNA in the 2.0-2.2 range.[7] this compound, along with other contaminants like guanidine salts, absorbs strongly at 230 nm, leading to a reduced A260/A230 ratio.[8]

    • Shifted Absorbance Peak: The primary absorbance peak for nucleic acids should be at 260 nm. This compound contamination can shift this peak.[8]

  • Olfactory Test: this compound has a distinct, hospital-like odor. If you can smell it in your final, resuspended DNA sample, it is almost certainly contaminated.[6]

  • Visual Cues: While less definitive, sometimes an oily or milky appearance in the aqueous phase can suggest the presence of residual organic solvents.

It is critical to note that purity ratios alone are not foolproof. A DNA sample with significant this compound contamination might still show acceptable ratios while leading to a two-fold overestimation of the actual DNA concentration.[9]

Q3: Why is removing residual this compound so critical for my experiments?

Residual this compound is a potent inhibitor of many downstream enzymatic reactions.[10] Its ability to denature proteins does not stop after the extraction; it will also denature the enzymes you rely on for your subsequent experiments.[5][11]

Key applications affected include:

  • PCR and qRT-PCR: this compound can inactivate DNA polymerase and reverse transcriptase, leading to reduced amplification efficiency, higher Cq values, or complete reaction failure.[11][12]

  • Sequencing (NGS): Contaminants like this compound can significantly impact library preparation efficiency, affecting key sequencing metrics.[10][13]

  • Restriction Enzyme Digestion: Restriction endonucleases are sensitive to this compound and can be completely inhibited, preventing the digestion of your DNA.

  • Ligation: DNA ligases are also susceptible to denaturation by this compound.

Even trace amounts can compromise the integrity and reliability of your results, costing valuable time and resources.[10]

Part 2: Troubleshooting Guides - Core Methodologies for this compound Removal

If you've identified this compound contamination, the following methods can be used for its removal. Each guide explains the protocol and the scientific principles at work.

Guide 1: Chloroform Back-Extraction

This is the most direct method to remove this compound that has been carried over into the aqueous phase. The principle is based on this compound's higher solubility in chloroform than in the aqueous buffer.[5]

By adding pure chloroform to your this compound-contaminated aqueous phase, you provide a more favorable solvent for the this compound to partition into. Centrifugation then separates the chloroform (containing the this compound) from your DNA solution.[5] This step should be performed before DNA precipitation.

  • To your aqueous phase (containing the DNA and contaminating this compound), add an equal volume of chloroform (or chloroform:isoamyl alcohol 24:1).[4][14]

  • Mix the tube vigorously by vortexing for 10-15 seconds to create an emulsion.[15][16] For high molecular weight DNA where shearing is a concern, gently invert the tube several times instead.[17]

  • Centrifuge at >12,000 x g for 2-5 minutes at room temperature to separate the phases.[1][15]

  • Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube.[1] It is critical to avoid pipetting any of the lower organic phase or the interface. It is better to leave a small amount of the aqueous phase behind than to risk re-contaminating your sample.[18]

  • Repeat steps 1-4 until no protein is visible at the interface.[16] One or two chloroform washes are typically sufficient to remove residual this compound.[14]

  • Proceed to ethanol precipitation to concentrate the DNA.

G cluster_0 Cleanup Protocol sample This compound-Contaminated Aqueous DNA Sample add_chloroform Add 1 volume Chloroform sample->add_chloroform Step 1 vortex Vortex / Invert to Mix add_chloroform->vortex Step 2 centrifuge1 Centrifuge to Separate Phases vortex->centrifuge1 Step 3 transfer Transfer Upper Aqueous Phase centrifuge1->transfer Step 4 precipitate Proceed to Ethanol Precipitation transfer->precipitate Step 5

Caption: Workflow for removing this compound via chloroform back-extraction.

Guide 2: Ethanol Precipitation and Wash

Ethanol precipitation is a standard method to concentrate DNA and wash away contaminants that are soluble in ethanol, including residual this compound.

DNA is insoluble in high concentrations of ethanol and salt, while many contaminants, including this compound, remain in solution. Adding salt (e.g., sodium acetate) neutralizes the negative charges on the DNA's phosphate backbone, allowing the DNA strands to aggregate. The addition of ice-cold ethanol then forces the DNA out of solution as a precipitate, which can be pelleted by centrifugation. Subsequent washes with 70% ethanol remove the remaining salts and soluble contaminants.[4][19]

  • To the cleaned aqueous phase from the chloroform extraction, add 1/10th volume of 3M sodium acetate, pH 5.2.[19] Mix well.

  • Add 2 to 2.5 volumes of ice-cold 100% ethanol.[15][19] You may see the DNA precipitate as white strands.

  • Incubate at -20°C for at least 30 minutes to facilitate precipitation.[4][20] For very small amounts of DNA, incubating overnight is acceptable.

  • Centrifuge at maximum speed (e.g., >12,000 x g) for 15-30 minutes at 4°C to pellet the DNA.[15]

  • Carefully decant or aspirate the supernatant, being sure not to disturb the DNA pellet.

  • Wash the pellet by adding 1 mL of room-temperature 70% ethanol.[19] This step removes residual salts and this compound.

  • Centrifuge for 5 minutes at 4°C.[15]

  • Carefully remove the supernatant. It is important to remove as much of the 70% ethanol as possible. A brief, second centrifugation can help collect remaining droplets for removal.

  • Air-dry the pellet for 5-15 minutes at room temperature. Do not over-dry, as this can make the DNA difficult to resuspend. The pellet should be translucent, not bone-white.[4]

  • Resuspend the DNA in an appropriate volume of sterile, nuclease-free water or TE buffer.[4][20]

Guide 3: Silica Spin-Column Purification

For a faster, safer, and often more efficient cleanup, commercial spin-column kits are an excellent alternative to precipitation.[21]

These kits utilize a silica membrane that selectively binds DNA in the presence of high concentrations of chaotropic salts (like guanidine hydrochloride) and ethanol.[21] The process involves:

  • Binding: The DNA sample is mixed with a high-salt binding buffer and applied to the column. The DNA binds to the silica membrane.

  • Washing: The membrane is washed with an ethanol-based wash buffer. This removes proteins, salts, this compound, and other contaminants while the DNA remains bound to the silica.

  • Elution: A low-salt elution buffer (or water) is added to release the pure DNA from the membrane.

This method avoids the use of hazardous solvents like this compound and chloroform during the cleanup phase and is less prone to handling errors.[21]

  • Follow the manufacturer's protocol to adjust the binding conditions of your DNA sample, which typically involves adding a specified volume of binding buffer (containing chaotropic salts and ethanol).

  • Transfer the mixture to the provided spin column.

  • Centrifuge for 1 minute and discard the flow-through.

  • Add the wash buffer to the column.

  • Centrifuge for 1 minute and discard the flow-through. Repeat this wash step as recommended by the manufacturer.

  • Perform a final "dry spin" by centrifuging the empty column for 1-2 minutes to remove all residual ethanol.

  • Place the column in a clean collection tube, add the elution buffer directly to the center of the membrane, and let it stand for 1-2 minutes.

  • Centrifuge for 1 minute to elute the purified DNA.

G cluster_1 Spin-Column Cleanup sample Contaminated DNA Sample bind Add Binding Buffer Load onto Column sample->bind Step 1 centrifuge1 Centrifuge (DNA Binds) bind->centrifuge1 Step 2 wash Add Wash Buffer centrifuge1->wash Step 3 centrifuge2 Centrifuge (Impurities Removed) wash->centrifuge2 Step 4 dry_spin Dry Spin (Remove Ethanol) centrifuge2->dry_spin Step 5 elute Add Elution Buffer Centrifuge to Elute dry_spin->elute Step 6 pure_dna Pure DNA elute->pure_dna Step 7

Caption: General workflow for DNA cleanup using a silica spin column.

Part 3: Method Comparison and Advanced Troubleshooting
Q4: Which cleanup method is best for my needs?

The choice of method depends on factors like required purity, DNA size, sample number, and available resources.

FeatureChloroform + PrecipitationSilica Spin-Column
Principle Differential Solubility & PrecipitationSelective Adsorption to Silica
Speed Slower (requires incubations)Faster (~15 minutes)[21]
Purity Good, but higher risk of carryoverExcellent, highly consistent[21]
DNA Recovery Can be lower, especially with small amountsGenerally high (>80%)[22]
DNA Size Good for very large DNA fragmentsMay shear very large fragments (>80 kb)[23]
Safety Uses hazardous organic solventsSafer, avoids this compound/chloroform[21]
Throughput Low, not easily automatedHigh, compatible with 96-well formats
Cost Lower reagent costHigher kit cost
Q5: I performed a chloroform wash and ethanol precipitation, but my A260/280 ratio is still low. What's next?

If the A260/280 ratio remains low after cleanup, consider these possibilities:

  • Incomplete Phase Separation: During the chloroform wash, you may have inadvertently pipetted some of the organic phase.

    • Solution: Repeat the chloroform extraction. Be more conservative when removing the aqueous phase.[24]

  • Protein Contamination: The initial this compound-chloroform extraction may have been inefficient, leaving behind significant protein contamination at the interphase.

    • Solution: Re-extract the sample with this compound:chloroform (25:24:1), followed by a chloroform-only wash, and then re-precipitate.[4][14]

  • Low pH of Resuspension Buffer: If you resuspend your final DNA pellet in unbuffered water, the pH may be slightly acidic, which can lower the A260/280 ratio.

    • Solution: Use a buffered solution like TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0) for resuspension.

Q6: My DNA pellet won't dissolve after air-drying. What went wrong?

This is a common issue that usually results from over-drying the pellet.

  • Cause: When all moisture is removed, the DNA can become irreversibly denatured and compact, making it very difficult for buffer to hydrate the molecules.

  • Solution: Avoid over-drying. Stop when the pellet is translucent and no visible liquid remains. To rescue an over-dried pellet, add your resuspension buffer (e.g., TE buffer) and incubate at 55-65°C for 1-2 hours with gentle tapping every 15-20 minutes. For stubborn pellets, an overnight incubation at 4°C may be necessary.

References
  • Protocol: this compound-chloroform extraction of prokaryotic DNA. (2023). Microbe Notes. [Link]
  • This compound extraction and Ethanol Precipitation of DNA. (n.d.). University of Washington. [Link]
  • This compound/Chloroform Extraction & Ethanol Precipitation. (n.d.). Feinberg Labs, University of Washington. [Link]
  • How to remove this compound contamination from DNA? (urgent). (2021). Reddit. [Link]
  • How does one remove contaminants from phenolic DNA extracts?. (2013).
  • Ethanol precipitation Extraction of DNA with this compound/Chloroform. (n.d.).
  • This compound Extraction and Ethanol Precipitation of DNA. (n.d.). Stockinger Lab, Oregon Health & Science University. [Link]
  • This compound, guanidinium and ethanol affect PCR or NGS analysis. (2018). BioEcho Life Sciences. [Link]
  • This compound–chloroform extraction. (n.d.). Wikipedia. [Link]
  • Phenolic DNA Purification – Background and Protocol. (n.d.). Carl ROTH. [Link]
  • This compound-chloroform Extraction: Easy Tips and Tricks. (2010). Bitesize Bio. [Link]
  • Detection of this compound contamination in RNA samples and its impact on qRT-PCR results. (2019).
  • DNA Source Selection for Downstream Applications Based on DNA Quality Indicators Analysis. (2016).
  • DNA Extraction Using this compound Chloroform. (2023). YouTube. [Link]
  • How can I remove this compound contamination from DNA sample?. (2016).
  • This compound contamin
  • How this compound Extraction of DNA Works: An Easy Explan
  • How to Use the this compound Chloroform Extraction Method. (n.d.). MP Biomedicals. [Link]
  • This compound-chloroform DNA purific
  • Can this compound (or other reagents) contamination inhibit cDNA synthesis from isolated RNA?. (2024).
  • How can I "clean up" organic compounds from a DNA extraction?. (2012).
  • Shared Protocol - Extracting DNA using this compound-Chloroform. (n.d.). PacBio. [Link]
  • Comparing Nucleic Acid Purification Methods: this compound-Chloroform, Silica Spin Column, Magnetic Beads. (2024). Luna Nanotech. [Link]
  • Low Amounts of this compound-Based Reagent Contamination Impacts RNA... (n.d.).
  • High-Q™ Spin-Column DNA Cleanup Kit. (n.d.). Tiaris Biosciences S.L.. [Link]
  • Detection of this compound contamination in RNA samples and its impact on qRT-PCR results. (2019). PubMed. [Link]

Sources

Technical Support Center: High Molecular Weight DNA Extraction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Minimizing DNA Shearing During Phenol-Chloroform Extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I've seen firsthand how the integrity of high molecular weight (HMW) DNA can make or break downstream applications, especially long-read sequencing.[1][2] this compound-chloroform extraction remains a powerful and effective method for obtaining pure, HMW DNA, but its manual nature makes it prone to shearing if not performed with care.[2][3] This guide provides in-depth technical advice, troubleshooting, and a validated protocol to help you consistently isolate long, intact DNA.

Section 1: The Physics of the Problem: Why Does DNA Shear?

High molecular weight DNA molecules are incredibly long polymers. A single human chromosome can be centimeters long if stretched out. In solution, these molecules exist as random coils that are highly susceptible to mechanical stress. Shearing occurs when a force overcomes the covalent bonds of the phosphodiester backbone.

The primary culprits are hydrodynamic forces and mechanical stress .[4][5]

  • High Shear Gradients: Rapid changes in velocity within a fluid create immense stress. Imagine a long rope in a fast-flowing, turbulent river; it gets pulled in different directions at once. Vortexing and forcing a viscous DNA solution through a narrow-bore pipette tip create exactly these kinds of high-velocity gradients that rip the DNA apart.[4][6][7]

  • Physical Collision: Mechanical disruption, such as bead beating or aggressive grinding, physically smashes cells open but also indiscriminately breaks the long DNA molecules released in the process.[5][8]

Once cells are lysed, the genomic DNA is no longer protected by the nuclear envelope and is exposed to these forces.[6]

cluster_0 cluster_1 cluster_2 cluster_actions Actions Causing Stress DNA High Molecular Weight DNA (>150 kb) Stress Mechanical & Hydrodynamic Stress Fragments Sheared DNA Fragments (<50 kb) Vortex Vortexing Vortex->Stress Pipette Narrow-Bore Pipetting Pipette->Stress Syringe Syringing Syringe->Stress Beads Bead Beating Beads->Stress

Caption: Forces Causing DNA Shearing.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during HMW DNA extraction in a question-and-answer format.

Q: My final DNA prep looks like a smear on a pulse-field gel, with no distinct high molecular weight band. What went wrong?

A: A smear is the classic sign of DNA shearing. The most likely cause is excessive mechanical force after the cells were lysed. Review your procedure and consider the following:

  • Mixing Technique: Did you vortex the sample at any point after adding the lysis buffer?[1][6] Vortexing is the single most common cause of shearing.[9] For mixing viscous DNA solutions or the aqueous/organic phases, you must switch to gentle inversion or slow end-over-end rotation.[1][3]

  • Pipetting: Were you using standard pipette tips to transfer the viscous cell lysate or the aqueous phase? The narrow orifice of standard tips creates a high-shear environment.[4][10] Always use wide-bore pipette tips for handling HMW DNA and pipette slowly.[1][11][12][13]

  • Homogenization: If working with tissue, aggressive homogenization with rotor-stators or bead beaters will fragment DNA.[5] For HMW DNA, gentle enzymatic digestion or grinding under liquid nitrogen is preferred.[8][14]

Q: How can I effectively mix the this compound-chloroform and aqueous phases without vortexing?

A: The goal is to create an emulsion to maximize the surface area for protein denaturation without creating high-shear forces. The best method is gentle, continuous inversion .

  • Securely cap the tube (use parafilm if necessary).

  • Invert the tube by hand or on a rotator at a slow speed (e.g., 10-20 RPM) for 5-10 minutes. The solution should appear milky, indicating a proper emulsion.

  • Avoid vigorous shaking. A gentle "figure-of-eight" motion by hand is also effective.

Q: My DNA yield is very low, even though I was extremely gentle. What could be the issue?

A: Low yield with intact HMW DNA can result from several factors not directly related to shearing:

  • Incomplete Lysis: If cells are not completely lysed, the DNA remains trapped and will be discarded with the cell debris.[5][14] Ensure your lysis buffer composition is correct and incubation times are sufficient.[15]

  • Interphase Trapping: A thick, white layer of denatured protein at the interface between the aqueous and organic layers can trap a significant amount of DNA.[16] If this happens, you can perform a "back-extraction": remove the aqueous phase, add fresh TE buffer to the remaining organic phase and interphase, mix gently, centrifuge, and pool the new aqueous phase with the first one.[2]

  • Incorrect pH of this compound: The pH of your buffered this compound is critical. For DNA extraction, the this compound must be equilibrated to a pH of 7.8-8.2.[17] If the pH is acidic (around 4.5), the DNA will partition into the organic phase, leading to zero yield in the aqueous layer.[17]

  • Over-drying the Pellet: After ethanol precipitation, an over-dried DNA pellet can be extremely difficult to resuspend, leading to perceived low yield. Air dry the pellet just until it is translucent, not bone-white.[9][15]

Q: I see a white, fluffy precipitate form in my aqueous phase after adding this compound. What is that?

A: This is often seen when the sample has a very high concentration of DNA. It is the DNA precipitating out of solution upon contact with the this compound. Proceed with the extraction as planned; it will be collected with the rest of the aqueous phase.

Q: After extraction, my A260/280 ratio is low (<1.7), indicating protein contamination. How can I improve this?

A: A low 260/280 ratio points to residual protein.

  • Multiple Extractions: Perform a second this compound:chloroform:isoamyl alcohol (PCI) extraction. After the first extraction, transfer the aqueous phase to a new tube, add another volume of PCI, mix gently, and centrifuge again.

  • Proteinase K Digestion: Ensure your initial Proteinase K digestion step is complete. Increase incubation time if necessary.[18]

  • Avoid the Interphase: When pipetting the aqueous phase, be extremely careful not to disturb the protein interphase.[16][19] It is better to sacrifice a small amount of the aqueous phase to ensure purity.

Q: My A260/230 ratio is low (<2.0). What does this mean?

A: A low 260/230 ratio typically indicates contamination with residual this compound, guanidinium salts (if using a kit-based method prior to cleanup), or carbohydrates.

  • This compound Contamination: This is common. To remove it, perform an additional extraction using only chloroform:isoamyl alcohol (24:1).[16][20] this compound is highly soluble in chloroform, and this step will pull the remaining this compound out of the aqueous phase.[16]

  • Salt Contamination: Ensure your 70% ethanol wash after precipitation is effective. Use a sufficient volume (e.g., 1 mL) and gently wash the pellet before the final centrifugation.

Section 3: Quantitative Impact of Handling on DNA Integrity

The handling method has a dramatic and measurable effect on the final DNA fragment size. While exact numbers vary by protocol and sample viscosity, the following table provides a general comparison.

Handling TechniqueTypical DNA Fragment SizeRationale for Integrity Level
Vortexing (30 sec) < 20 kbCreates a powerful, high-shear vortex that rapidly fragments DNA.[6][21]
Standard P1000 Pipetting 20 - 60 kbThe narrow orifice generates significant shear forces on long DNA molecules during transfer.[4][10]
Gentle Inversion Mixing > 100 kbMinimizes turbulence and velocity gradients, preserving long DNA strands.[1][3]
Wide-Bore Pipette Tips > 150 kbA larger orifice reduces shear stress, allowing for the safe transfer of viscous HMW DNA solutions.[10][11][13]
Agarose Plug Lysis > 1 MbCells are embedded in agarose before lysis. The DNA is never exposed to a liquid interface, protecting it from all shear forces.

Section 4: Protocol for High Molecular Weight (HMW) DNA Extraction

This protocol is optimized for extracting HMW DNA (>100 kb) from mammalian cell culture.

Materials:

  • Lysis Buffer (10 mM Tris-HCl pH 8.0, 100 mM EDTA, 20 mM NaCl, 0.5% SDS)

  • Proteinase K (20 mg/mL solution)

  • RNase A (10 mg/mL solution)

  • Buffer-Saturated this compound:Chloroform:Isoamyl Alcohol (25:24:1), pH 8.0[19]

  • Chloroform:Isoamyl Alcohol (24:1)

  • 5 M Ammonium Acetate (NH4OAc)[22]

  • 100% Isopropanol (room temperature)

  • 70% Ethanol (ice-cold)

  • TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • Wide-bore pipette tips

start Start: Cell Pellet lysis 1. Cell Lysis Add Lysis Buffer, Proteinase K, RNase A. Incubate at 50°C for 2 hours. start->lysis pci 2. This compound:Chloroform Extraction Add equal volume PCI. Mix by SLOW inversion for 10 min. lysis->pci spin1 3. Phase Separation Centrifuge 3,000 x g for 15 min. pci->spin1 transfer1 4. Aqueous Phase Transfer Use WIDE-BORE tip to move upper aqueous phase to a new tube. spin1->transfer1 chloro 5. Chloroform Wash Add equal volume Chloroform:IA. Mix by SLOW inversion for 5 min. transfer1->chloro spin2 6. Phase Separation Centrifuge 3,000 x g for 10 min. chloro->spin2 transfer2 7. Aqueous Phase Transfer Use WIDE-BORE tip to move upper aqueous phase to a new tube. spin2->transfer2 precip 8. DNA Precipitation Add 0.5 vol NH4OAc & 1 vol Isopropanol. Mix by GENTLE inversion. transfer2->precip spool 9. Spool or Pellet DNA Incubate at RT. Spool out DNA or centrifuge 5,000 x g for 5 min. precip->spool wash 10. Wash & Resuspend Wash pellet with 70% EtOH. Air dry briefly. Resuspend in TE Buffer overnight at 4°C. spool->wash end End: HMW DNA wash->end

Caption: HMW DNA Extraction Workflow.

Step-by-Step Methodology:

  • Cell Lysis: Start with a cell pellet of up to 1x10^7 cells. Add 5 mL of Lysis Buffer. Using a wide-bore P1000 tip, gently pipette up and down 2-3 times to resuspend the pellet. Add 100 µL of Proteinase K and 20 µL of RNase A. Mix by inverting the tube 3-4 times. Incubate in a 50°C water bath for 2 hours, with occasional gentle inversion.[18] The solution should become viscous and clear.

  • First Extraction: Cool the sample to room temperature. Add an equal volume (5 mL) of buffer-saturated PCI. Close the cap tightly. Mix by slow, end-over-end rotation or manual inversion for 10 minutes until a milky white emulsion forms. DO NOT VORTEX. [1]

  • Phase Separation: Centrifuge at 3,000 x g for 15 minutes at room temperature. The mixture will separate into a lower organic phase, a thin white interphase, and an upper clear aqueous phase containing the DNA.[19]

  • Aqueous Phase Transfer: Using a wide-bore P1000 pipette tip, carefully transfer the upper aqueous phase to a new 15 mL tube. Angle the tube and draw the liquid slowly. It is critical to avoid transferring any of the interphase material.[22]

  • Second Extraction (Cleanup): Add an equal volume of Chloroform:Isoamyl alcohol (24:1) to the recovered aqueous phase. This removes residual this compound.[20] Mix by slow inversion for 5 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes at room temperature.

  • Aqueous Phase Transfer: Repeat step 4, transferring the final aqueous phase to a new tube.

  • DNA Precipitation: Add 0.5 volumes of 5M NH4OAc and mix by inverting 2-3 times. Add 1 volume of room-temperature 100% isopropanol.[22]

  • Spooling: Mix by gently inverting the tube until a white, stringy DNA precipitate becomes visible. The DNA can often be spooled out using a sealed, sterile glass Pasteur pipette.

  • Washing and Resuspension: Transfer the spooled DNA to a microfuge tube containing 1 mL of ice-cold 70% ethanol. Let it sit for 1 minute, then carefully remove the ethanol. Allow the pellet to air dry for 5-10 minutes until translucent. Do not over-dry.[22] Add an appropriate volume of TE buffer (e.g., 200-500 µL) and leave at 4°C overnight to allow the HMW DNA to gently resuspend. Do not pipette or flick to mix.[12]

References

  • Azenta Life Sciences. (n.d.). Best Practices: Preparation of High Molecular Weight DNA.
  • Cicha, S. Z., et al. (2021). Automated this compound-chloroform extraction of high molecular weight genomic DNA for use in long-read single-molecule sequencing. GigaScience, 10(6).
  • protocols.io. (2022). This compound Chloroform DNA Extraction Optimized for HMW gDNA from Coccidioides spp.
  • Anbe, J. (n.d.). The Principle Behind High Molecular Weight DNA Extraction with this compound-Chloroform Kits. ABclonal.
  • 10x Genomics. (2019). 10x-pert Workshop | HMW DNA Sample Preparation Techniques and Best Practices. YouTube.
  • protocols.io. (2020). This compound/Chloroform Genomic DNA extraction from Tissue Culture cells.
  • Genomics-online. (n.d.). How to Minimize DNA Shearing During Blood Extraction for Long-Read Sequencing Applications.
  • Schedl, M.E. (2021). Qiagen Genomic Tip HMW DNA Extraction Protocol. M.E. Schedl's Putnam Lab Open Lab Notebook.
  • Meren Lab. (n.d.). HMW DNA extraction strategies for complex metagenomes.
  • MP Biomedicals. (n.d.). How to Use the this compound Chloroform Extraction Method.
  • Trigodet, F., et al. (2022). High molecular weight DNA extraction strategies for long‐read sequencing of complex metagenomes. Molecular Ecology Resources, 22(5), 1786-1802.
  • Coker, J. (2015). Answer to "Why over vertexing leads to degradation of DNA in the DNA isolation method?". ResearchGate.
  • Datta, S. (2017). Answer to "Does vortexing damage extracted genomic DNA or not?". ResearchGate.
  • ResearchGate. (2018). How can shearing of DNA during extraction can be prevented?.
  • MP Biomedicals. (n.d.). Troubleshooting DNA Extraction from Blood.
  • Protocol Online. (2009). Vortexing genomic DNA, detrimental or not?.
  • Reddit. (2023). How to remove this compound contamination from DNA? (urgent).
  • StackExchange. (2012). What effect does vortexing have on a fluid sample that simple mechanical shaking does not?.
  • Nick, T. (2010). This compound-Chloroform Extraction: Easy Tips and Tricks. Bitesize Bio.
  • Li, R., et al. (2022). Comparison Analysis of Different DNA Extraction Methods on Suitability for Long-Read Metagenomic Nanopore Sequencing. Frontiers in Microbiology, 13.
  • ResearchGate. (2023). What is better Pipette mixing or vortexing for small volumes of solution (5-30ul)?.
  • ResearchGate. (2014). Can anyone help troubleshooting our method for DNA extraction using this compound chloroform method from blood?.
  • PacBio. (n.d.). Shared Protocol - Extracting DNA using this compound-Chloroform.
  • Agilent. (n.d.). A Comparative Analysis of DNA Shearing Methods Upstream of the Avida DNA Workflow.
  • QIAGEN. (n.d.). Sample disruption for extraction of genomic DNA.
  • ResearchGate. (2025). A Simple Approach for Effective Shearing and Reliable Concentration Measurement of Ultra-High-Molecular-Weight DNA.
  • Roth, T. R., et al. (2014). A Hybrid DNA Extraction Method for the Qualitative and Quantitative Assessment of Bacterial Communities from Poultry Production Samples. Journal of visualized experiments : JoVE, (94), 52163.
  • Gupta, N., et al. (2022). Comparison of Four Different DNA Extraction Methods and their Compatibility with Present-day STR Based Capillary Electrophoresis. Journal of Forensic Research, 13(4).

Sources

Technical Support Center: Modern Alternatives to Phenol for Nucleic Acid Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for phenol-free nucleic acid purification. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the causal logic behind each step. This resource addresses common and complex issues encountered in the lab, helping you troubleshoot effectively and ensuring the integrity of your downstream applications.

Introduction: Why Move Beyond this compound?

For decades, this compound-chloroform extraction was the gold standard for nucleic acid purification. While effective, its use of hazardous and volatile organic solvents presents significant safety and disposal challenges. Furthermore, the method is laborious, difficult to automate, and prone to carryover of this compound, which can inhibit sensitive downstream enzymes like polymerases and reverse transcriptases.[1]

Modern methods offer safer, faster, and more scalable alternatives, primarily revolving around solid-phase extraction principles.[1] This guide will focus on the two most prevalent technologies: Silica-Based Spin Columns and Magnetic Beads . We will also touch upon Anion-Exchange Chromatography for applications demanding the highest purity.

Frequently Asked Questions: Choosing the Right Method

Q1: What are the main alternatives to this compound-chloroform extraction?

The three most common alternatives are silica spin columns, silica-coated magnetic beads, and anion-exchange chromatography.[2] Each leverages different physical principles to separate nucleic acids from cellular contaminants.

Q2: How do I choose between a silica spin column and magnetic beads?

The choice depends on your sample number, required throughput, and available equipment.

  • Silica Spin Columns are ideal for processing a small to moderate number of samples. They are simple to use, cost-effective, and yield high-quality nucleic acids with a lower risk of cross-contamination compared to manual this compound-chloroform methods.[2]

  • Magnetic Beads are superior for high-throughput workflows and are highly amenable to automation on liquid handling platforms.[3][4] They eliminate the need for centrifugation, reduce manual handling steps, and generally offer faster protocols.[3]

Data Presentation: Comparison of Nucleic Acid Purification Methods
FeatureThis compound-Chloroform ExtractionSilica Spin ColumnMagnetic Beads (SPRI)Anion-Exchange Chromatography
Principle Differential solubilityAdsorption to silica in chaotropic saltsReversible immobilization on coated paramagnetic beadsElectrostatic interaction with a positively charged resin
Toxicity High (Toxic, volatile organics)Low (Guanidine salts are irritants)Low (Guanidine salts are irritants)Low
Speed Slow (45–60+ min)Fast (15–30 min)[2]Very Fast (10–20 min)[3]Moderate to Slow
Throughput LowLow to Medium (96-well formats available)[2]High (easily automated)[3]Low to Medium
Automation NoLimitedHighly Compatible[3]Possible with chromatography systems
Purity Good, but risk of this compound carryoverGood to ExcellentGood to ExcellentHighest Purity[5]
Centrifugation Multiple stepsSeveral stepsNone required[3]One initial step for lysate clarification

Section 1: Silica Spin-Column Technology

The Core Principle: Chaotropic Salts and Silica Binding

Silica-based purification operates on the principle of selective nucleic acid adsorption to a silica membrane in the presence of high concentrations of chaotropic salts (e.g., guanidinium thiocyanate, guanidinium hydrochloride).[6][7][8]

Mechanism of Action:

  • Lysis & Denaturation: Chaotropic salts are powerful protein denaturants that rupture cells and inactivate nucleases (DNases and RNases), protecting the nucleic acids from degradation.[6][9][10]

  • Dehydration and Binding: These salts disrupt the structure of water.[9] This dehydration forces the negatively charged phosphate backbones of DNA and RNA to adsorb to the positively charged silica surface.[11] Ethanol or isopropanol is added to the lysate to enhance this binding process.[2][6][12]

  • Washing: Contaminants like proteins and polysaccharides do not bind efficiently to the silica and are washed away.[7] An ethanol-based wash buffer is used to remove the chaotropic salts while the nucleic acids remain bound to the column.[6]

  • Elution: Finally, a low-salt buffer (like nuclease-free water or Tris-EDTA) is added. This rehydrates the nucleic acids, disrupting their interaction with the silica and releasing them from the membrane.[11][13]

Experimental Workflow: Silica Spin-Column Purification

Below is a diagram illustrating the typical workflow for silica spin-column purification.

SilicaWorkflow cluster_0 Step 1: Lyse cluster_1 Step 2: Bind cluster_2 Step 3: Wash cluster_3 Step 4: Elute Lysis Homogenized Sample in Lysis Buffer (Chaotropic Salts) Bind Add Ethanol & Load onto Silica Column Lysis->Bind Lysate Wash1 Centrifuge & Discard Flow-through Bind->Wash1 Wash2 Add Wash Buffer 1 (Low Chaotrope) Wash1->Wash2 Wash3 Centrifuge & Discard Wash2->Wash3 Wash4 Add Wash Buffer 2 (Ethanol-based) Wash3->Wash4 Wash5 Centrifuge & Discard Wash4->Wash5 Dry Dry Spin to Remove Ethanol Wash5->Dry Elute Add Elution Buffer (e.g., Water) Dry->Elute Collect Incubate & Centrifuge to Collect Pure Nucleic Acid Elute->Collect

Caption: Silica spin-column purification workflow.

Troubleshooting Guide: Silica Spin Columns
Q: My nucleic acid yield is low, but the quality (A260/280 and A260/230 ratios) is good. What happened?

This common issue points to a problem with the efficiency of one of the core steps, rather than contamination.

  • Cause 1: Incomplete Lysis/Homogenization. If cells or tissues are not completely disrupted, nucleic acids remain trapped and are discarded with the cellular debris.[14][15] This is especially true for tough-to-lyse samples like fibrous tissue or plant material.[1][16]

    • Solution: Ensure your sample disruption method is adequate. For tissues, consider using bead beating or rotor-stators. For cultured cells, ensure you are using the correct number of cells and that the pellet is fully resuspended in lysis buffer before proceeding.[16]

  • Cause 2: Column Overloading. Every silica column has a specific binding capacity. Exceeding the recommended amount of starting material will lead to competition for binding sites, and excess nucleic acid will be lost in the flow-through.[16][17]

    • Solution: Reduce the amount of input material. For DNA-rich tissues like the spleen, using less tissue can paradoxically result in a higher final yield.[16]

  • Cause 3: Inefficient Elution. The final elution step may be incomplete.

    • Solution 1: Ensure the elution buffer is applied directly to the center of the silica membrane.[17]

    • Solution 2: Warming the elution buffer to 60-70°C can improve yield.[14]

    • Solution 3: Increase the incubation time of the elution buffer on the column for a few minutes before the final centrifugation.[14]

    • Solution 4: Perform a second elution with a fresh volume of buffer (this will increase yield but decrease the final concentration).[15]

Q: My A260/A230 ratio is low (<1.8). What does this indicate and how do I fix it?

A low A260/A230 ratio is a classic sign of chemical contamination, most often from the chaotropic salts in the lysis and binding buffers.[6] These salts absorb strongly at ~230 nm and can inhibit downstream enzymatic reactions.

  • Cause 1: Residual Wash Buffer. The ethanol-based wash buffer was not completely removed before elution.

    • Solution 1: After the final wash step, perform a "dry spin" (centrifuging the empty column for 1-2 minutes) to thoroughly remove all residual ethanol before adding the elution buffer.[17]

    • Solution 2: Be careful not to let the tip of the column touch the flow-through in the collection tube after the wash spins. If it does, discard the flow-through and spin again.[15][18]

  • Cause 2: Insufficient Washing. The wash steps were not sufficient to remove all the salts.

    • Solution: Perform an additional wash step with the ethanol-based wash buffer.[19] Ensure you are using the correct volume of wash buffer as specified by the protocol.

Q: My RNA is degraded (smeared on a gel, low RIN/RQN score). How can I prevent this?

RNA is highly susceptible to degradation by ubiquitous RNase enzymes. Prevention is key.

  • Cause 1: Endogenous RNases. RNases released from the sample itself upon lysis degraded the RNA before the chaotropic salts could inactivate them.[17]

    • Solution 1: Work quickly. Minimize the time between sample harvesting and homogenization in lysis buffer.[19] For tissues, immediately flash-freeze in liquid nitrogen or place in an RNA stabilization solution.[15][19]

    • Solution 2: Do not let frozen samples thaw before they are fully submerged in lysis buffer containing a denaturant.[17]

  • Cause 2: Exogenous RNase Contamination. RNases were introduced from the environment (lab surfaces, pipettes, non-certified plastics) or reagents.

    • Solution: Follow strict RNase-free techniques. Use certified RNase-free tips and tubes, wear gloves and change them frequently, and use designated RNase-free work areas and reagents.[17][19]

  • Cause 3: Over-homogenization. Excessive mechanical shearing or sonication can generate heat, which can lead to RNA degradation even in the presence of lysis buffer.[18][19]

    • Solution: Homogenize in short bursts (e.g., 30-45 seconds) with rest periods on ice in between to prevent overheating.[18][19]

Section 2: Magnetic Bead Technology

The Core Principle: Solid-Phase Reversible Immobilization (SPRI)

Magnetic bead-based purification utilizes paramagnetic particles, which are only magnetic in the presence of an external magnetic field.[4] These beads typically have a magnetite core and a functionalized surface (e.g., silica or carboxyl-coated) that can reversibly bind nucleic acids.[3]

The underlying chemistry is very similar to silica columns and is often called Solid-Phase Reversible Immobilization (SPRI).[3] In a high-salt buffer with a crowding agent (like isopropanol or ethanol), nucleic acids are dehydrated and bind to the bead surface. A magnet is then used to pellet the beads against the side of the tube, allowing the liquid containing contaminants to be easily aspirated. The beads are then washed, and the pure nucleic acid is eluted in a low-salt buffer.[4][20]

Experimental Workflow: Magnetic Bead Purification

This workflow highlights the key advantage of magnetic beads: the elimination of centrifugation.

MagneticBeadWorkflow cluster_0 Step 1: Lyse & Bind cluster_1 Step 2: Separate cluster_2 Step 3: Wash cluster_3 Step 4: Elute Lysis Sample Lysate Bind Add Magnetic Beads & Binding Buffer (e.g., Isopropanol) Lysis->Bind Magnet1 Apply Magnetic Field to Pellet Beads Bind->Magnet1 Aspirate1 Aspirate & Discard Supernatant Magnet1->Aspirate1 Wash1 Remove from Magnet, Resuspend Beads in Wash Buffer Aspirate1->Wash1 Magnet2 Apply Magnetic Field Wash1->Magnet2 Aspirate2 Aspirate & Discard Magnet2->Aspirate2 Wash2 Repeat Wash Steps (e.g., 2x with 80% EtOH) Aspirate2->Wash2 Dry Air-Dry Beads to Remove Ethanol Wash2->Dry Elute Resuspend in Elution Buffer Dry->Elute Collect Apply Magnetic Field, Collect Supernatant with Pure Nucleic Acid Elute->Collect

Caption: Magnetic bead-based purification workflow.

Troubleshooting Guide: Magnetic Beads
Q: My yield is low after purification with magnetic beads. What are the likely causes?

Low yield with magnetic beads often relates to bead handling or suboptimal binding/elution conditions.

  • Cause 1: Inefficient Bead Capture. The magnetic stand may not be strong enough, or the incubation time on the magnet was too short, leading to loss of beads during aspiration.

    • Solution: Ensure you are using a magnet designed for your tube/plate format. Allow beads to fully pellet before aspirating the supernatant; this can take 1-5 minutes depending on the solution viscosity.[21]

  • Cause 2: Incomplete Elution. The nucleic acids are not fully releasing from the beads.

    • Solution 1: Ensure beads are fully resuspended in the elution buffer. Pipette mixing is often required. Incomplete resuspension is a major cause of low yield.

    • Solution 2: As with columns, warming the elution buffer or increasing incubation time can improve elution efficiency.[14]

  • Cause 3: Over-drying the Bead Pellet. After the final ethanol wash, if the bead pellet is dried for too long, it can cause the nucleic acids to bind irreversibly. The pellet should appear matte, not cracked and glossy.

    • Solution: Air-dry the beads for only the recommended time (typically 5-10 minutes). Do not use a vacuum or heat to accelerate drying unless specified by the protocol.

Q: My downstream application (e.g., PCR, sequencing) is inhibited. What could be the cause?

Inhibitor carryover is the most likely culprit.

  • Cause 1: Carryover of Magnetic Beads. If even a small number of beads are carried over into the final eluate, they can interfere with downstream applications, particularly optical measurements in qPCR.

    • Solution: After the final elution step, place the tube back on the magnet for 1-2 minutes and carefully transfer the supernatant (containing the pure nucleic acid) to a new, clean tube, leaving the beads behind.

  • Cause 2: Ethanol Carryover. Similar to spin columns, residual ethanol from the wash steps can inhibit enzymes.

    • Solution: After the final aspiration of the ethanol wash, use a smaller pipette tip to remove any remaining droplets of liquid from the bottom of the tube before air-drying the pellet.

  • Cause 3: Inadequate Washing. Contaminants from the initial lysate were not fully washed away.

    • Solution: Ensure the beads are fully resuspended during each wash step. Simply adding wash buffer without breaking up the pellet will result in inefficient washing.[14]

Troubleshooting Logic Diagram

This diagram provides a logical flow for diagnosing common issues in non-phenol purification workflows.

Troubleshooting Start Low Yield or Poor Performance? CheckPurity Check Purity: A260/280 & A260/230 Start->CheckPurity Low230 Low A260/230 (<1.8) (Salt Contamination) CheckPurity->Low230 Low A260/230 Low280 Low A260/280 (<1.8) (Protein Contamination) CheckPurity->Low280 Low A260/280 PurityOK Purity OK CheckPurity->PurityOK Ratios OK FixSalt Solution: - Improve dry spin - Add extra wash - Avoid flow-through contact Low230->FixSalt FixProtein Solution: - Ensure complete lysis - Don't overload column/beads - Add Proteinase K step Low280->FixProtein CheckIntegrity Check Integrity (RNA): Run Gel or Bioanalyzer PurityOK->CheckIntegrity Degraded RNA is Degraded CheckIntegrity->Degraded Degraded Intact Nucleic Acid is Intact CheckIntegrity->Intact Intact FixRNase Solution: - Improve RNase-free technique - Work quickly, keep cold - Use stabilization reagents Degraded->FixRNase CheckProcess Problem is Procedural: Lysis, Binding, or Elution Intact->CheckProcess FixProcess Solution: - Optimize lysis method - Check buffer/alcohol ratios - Reduce starting material - Warm/extend elution step CheckProcess->FixProcess

Sources

Technical Support Center: Overcoming Emulsion Formation in Phenol-Chloroform Extractions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nucleic acid purification. This guide provides in-depth troubleshooting for one of the most common and frustrating issues encountered during phenol-chloroform extractions: the formation of a stable emulsion. Here, we move beyond simple protocol steps to explain the underlying causes of this problem and provide a logical framework for both prevention and resolution, ensuring the integrity and yield of your DNA/RNA samples.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion in the context of a this compound-chloroform extraction?

An emulsion is a stable mixture of two immiscible liquids, in this case, the aqueous phase containing your nucleic acids and the organic phase (this compound-chloroform).[1][2][3] Instead of separating into two distinct layers after mixing, they form a cloudy, milky, or viscous intermediate zone that traps your sample, making it impossible to cleanly separate the aqueous phase.[4]

Q2: Why did my extraction form an emulsion?

Emulsion formation is primarily caused by molecules that act as surfactants, which reduce the interfacial tension between the aqueous and organic layers.[4] Common culprits in biological samples include:

  • High concentrations of proteins and lipids: These biomolecules can have both hydrophobic and hydrophilic regions, allowing them to stabilize the microscopic droplets of one phase within the other.[4][5]

  • Cellular debris and polysaccharides: Incompletely lysed cells or high amounts of carbohydrates can accumulate at the interface, preventing the phases from coalescing.[5]

  • Excessive mechanical shearing: Overly vigorous vortexing or homogenization can create extremely fine droplets that are difficult to separate.[6][7] This is a particular concern when isolating large genomic DNA, which is also susceptible to shearing.[7]

Q3: What is the role of chloroform and isoamyl alcohol in preventing emulsions?

While this compound is the primary denaturant for proteins, chloroform and isoamyl alcohol are crucial for efficient and clean phase separation.[8]

  • Chloroform: this compound alone has a density only slightly higher than water, which can lead to phase inversion (the aqueous phase sinking to the bottom) if the aqueous sample has a high salt or sucrose concentration.[6][9] Chloroform is significantly denser (1.47 g/cm³) and, when mixed with this compound, increases the overall density of the organic phase, ensuring a sharp, stable separation.[5][9] It also helps to solubilize lipids.[2][5]

  • Isoamyl Alcohol: This is added primarily as an anti-foaming agent.[8][10][11][12] It reduces the surface tension during mixing, which helps prevent the formation of a stable emulsion and allows for a cleaner interface between the layers.[10][11]

Q4: Does the pH of the this compound matter?

Absolutely. The pH of the this compound solution is a critical determinant of which nucleic acids will be recovered in the aqueous phase.[6][13]

  • For DNA isolation: The this compound solution must be buffered to a slightly alkaline pH (typically 7.5-8.0).[9][14] At this pH, the phosphate backbone of DNA remains negatively charged and hydrophilic, keeping it soluble in the aqueous phase.[5]

  • For RNA isolation: An acidic this compound solution (pH ~4.8) is used. Under these acidic conditions, DNA is neutralized, becomes less polar, and partitions into the organic phase, effectively separating it from the RNA, which remains in the aqueous layer.[2][13][15] Using acidic this compound for a DNA prep will result in losing your DNA.[6][8]

Proactive Prevention: Best Practices to Avoid Emulsions

The most effective way to deal with an emulsion is to prevent it from forming in the first place.

  • Ensure Complete Lysis: Start with a thoroughly homogenized and lysed sample. Inadequate disruption of cells or tissues is a primary source of interfacial contaminants. For tough tissues, consider both mechanical and enzymatic digestion steps.

  • Optimize Proteinase K Digestion: Ensure a complete digestion by using an adequate concentration of Proteinase K and optimizing the incubation time and temperature. Undigested proteins are a major cause of emulsions.

  • Control the Mixing Force: While thorough mixing is required for efficient extraction, avoid excessive vortexing, especially for high molecular weight DNA.[7] Gentle, continuous inversion for several minutes is often sufficient to achieve equilibrium without creating a stable emulsion.[6]

  • Use the Correct Reagents: Always use high-quality, molecular-biology grade reagents. Ensure your this compound is properly buffered to the correct pH for your application (alkaline for DNA, acidic for RNA).[6][9]

  • Consider Phase Lock Gels: For difficult samples, consider using a phase lock gel (PLG). This inert gel has a density intermediate between the aqueous and organic phases.[6] During centrifugation, the gel migrates to form a solid barrier between the two phases, making it easy to decant or pipette the aqueous phase without risking contamination from the interface.[6][16][17][18]

Troubleshooting Guide: How to Break an Emulsion

If an emulsion has already formed, do not discard the sample. The following strategies can be used to resolve the phases and recover your nucleic acids.

Step 1: The First Line of Defense - Centrifugation

Often, an emulsion is simply the result of incomplete separation.

  • Increase Centrifugation Time/Force: Centrifuge the sample again for a longer duration (e.g., 10-15 minutes) or at a higher speed (up to 12,000 x g) at room temperature.[9][19] The increased force can help compact the interface and force the droplets to coalesce.

  • Use Refrigeration: For some samples, centrifuging at 4°C can help break the emulsion. However, this can also cause some DNA to precipitate, so it should be tested empirically.

If re-centrifugation does not work, proceed to the following chemical and physical methods.

Step 2: Modifying the Physical & Chemical Environment

This decision tree will guide you through the most effective next steps for resolving a persistent emulsion.

Troubleshooting_Emulsion cluster_methods Select a Method cluster_results Expected Outcome start Persistent Emulsion Formed add_salt Method 1: Add Salt (Salting Out) start->add_salt Simple & Fast add_solvent Method 2: Add More Solvent start->add_solvent Adjusts Polarity back_extract Method 3: Back-Extraction start->back_extract Maximizes Yield phase_lock Method 4: Use Phase Lock Gel (Rescue) start->phase_lock For Difficult Samples result_salt Phases Separate. Proceed with Aqueous Phase Collection. add_salt->result_salt Increases ionic strength of aqueous phase result_solvent Phases Separate. Proceed with Aqueous Phase Collection. add_solvent->result_solvent Changes solvent properties result_back Phases Separate. Pool Aqueous Phases. back_extract->result_back Dilutes interfacial components result_plg Clean Separation Achieved. Proceed with Aqueous Phase Collection. phase_lock->result_plg Creates solid barrier

Caption: Troubleshooting workflow for breaking emulsions.
Detailed Protocols for Troubleshooting Methods
Method 1: Salting Out
  • Principle: Adding salt increases the ionic strength of the aqueous phase.[19][20] This makes the aqueous phase more polar, effectively "forcing" nonpolar or amphipathic molecules (like proteins) out of the aqueous phase and into the organic phase or the interface, thereby destabilizing the emulsion.[4][19]

  • Protocol:

    • Add 1/10th volume of 3M or 5M NaCl to your sample.

    • Mix gently by inverting the tube several times.

    • Centrifuge at >10,000 x g for 5-10 minutes at room temperature.

    • The phases should now be distinct. Carefully remove the upper aqueous phase.

Method 2: Add More Solvent
  • Principle: Adding more of one of the solvents (typically chloroform or an aqueous buffer) can alter the volume ratios and solvent properties, helping to break the emulsion.[4][19]

  • Protocol:

    • Add an equal volume of either chloroform or a buffer like TE (Tris-EDTA) to the tube.[21]

    • Mix gently by inversion.

    • Centrifuge at >10,000 x g for 5-10 minutes.

    • Carefully collect the aqueous phase.

Method 3: Back-Extraction
  • Principle: This technique is used to recover any nucleic acid that may be trapped in the organic phase or at the interface, maximizing yield.[7][9]

  • Protocol:

    • Carefully remove as much of the initial aqueous phase as possible to a clean tube.

    • To the remaining organic phase and interface, add an equal volume of fresh TE buffer (pH 8.0).[7][9]

    • Mix gently and re-centrifuge as before.

    • Remove the new (second) aqueous phase and pool it with the first one.[7]

Method 4: Rescue with Phase Lock Gel (PLG)
  • Principle: If you did not use a PLG tube initially, you can still use one to rescue an emulsified extraction. The gel will form a barrier below the aqueous phase, trapping the emulsion and organic phase below it.[6][16]

  • Protocol:

    • Pre-spin a new Phase Lock Gel tube according to the manufacturer's instructions (e.g., 12,000 x g for 30 seconds) to pellet the gel.[16]

    • Carefully pipette the entire contents of your emulsified sample (aqueous, emulsion, and organic phases) into the pre-spun PLG tube.

    • Centrifuge at 12,000 x g for 5 minutes.[16]

    • The gel will form a solid barrier, allowing you to easily decant the clean upper aqueous phase into a new tube.[16]

Troubleshooting Summary Table
MethodPrincipleBest ForConsiderations
Increased Centrifugation Physical force to coalesce dropletsMild emulsionsQuickest and easiest first step.
Salting Out Increases polarity of aqueous phaseSamples with high protein/lipid contentSimple and effective; ensure final salt concentration is compatible with downstream steps.
Adding More Solvent Alters solvent ratios and propertiesGeneral purpose emulsion breakingMay significantly increase total volume.
Back-Extraction Recovers sample from organic/interfaceMaximizing yield from precious samplesIncreases processing time and number of tubes.
Phase Lock Gel Rescue Creates a physical barrierStubborn emulsions, high-purity applicationsHighly effective but requires purchasing specific tubes.

Concluding Remarks

While modern column-based and magnetic bead-based kits have become popular, this compound-chloroform extraction remains a gold-standard method for achieving high yields of exceptionally pure nucleic acids. Understanding the physicochemical principles behind emulsion formation transforms this potential frustration into a manageable variable. By implementing preventative best practices and applying the logical troubleshooting steps outlined in this guide, researchers can consistently overcome emulsion issues and ensure the success of their downstream applications.

References

  • What is the role of Isoamyl alcohol in DNA extraction? (2017). Quora. [Link]
  • Can we use amyl alcohol instead of iso-amyl alcohol (with chloroform) for DNA isolation? (2024).
  • Tackling emulsions just got easier. (2023). Biotage. [Link]
  • ISOAMYL ALCOHOL.
  • Top 10 Tips for this compound-Chloroform Extractions and Ethanol Precipit
  • Xu, L., Sun, L., Guan, G., Huang, Q., Lv, J., Yan, L., & Feng, L. (2019). The effects of pH and salts on nucleic acid partitioning during this compound extraction.Nucleosides, Nucleotides & Nucleic Acids, 38(4), 305-320. [Link]
  • Xu, L., et al. (2019). The effects of pH and salts on nucleic acid partitioning during this compound extraction.Taylor & Francis Online. [Link]
  • This compound-Chloroform Extraction: Easy Tips and Tricks. (2010). Bitesize Bio. [Link]
  • Phenolic DNA Purification – Background and Protocol.Carl ROTH. [Link]
  • This compound-chloroform extraction.
  • Extraction of nucleic acids with three this compound systems at different pH values.
  • Why are chloroform and isoamyl alcohol used in 24:1 in DNA isol
  • Isoamyl alcohol.Wikipedia. [Link]
  • Breaking emulsions. (2018). Reddit. [Link]
  • Basic Molecular Biology: Nucleic Acid Extraction – Organic Extraction. (2021). YouTube. [Link]
  • Practical Tips for Handling RNA.Daily Bio Review. [Link]
  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018). AZoM. [Link]
  • Can anyone help troubleshooting our method for DNA extraction using this compound chloroform method
  • IFU-118.1 REV 02 5PRIME Phase Lock Gel.Quantabio. [Link]
  • This compound–chloroform extraction.Wikipedia. [Link]
  • Tips for Troubleshooting Liquid–Liquid Extractions.
  • This compound-chloroform DNA purific
  • What are the different types of nucleic acid extraction? (2021). Front Line Genomics. [Link]
  • Manual Phase Lock Gel™ (PLG).Gene Target Solutions. [Link]
  • Phase Lock Gel™ (PLG).Eppendorf. [Link]
  • DIY Phase Separating Gel (Phase lock) Redux: making the dense version. (2017). Pipette Jockey. [Link]
  • Phase Lock Gel™ Light and Heavy facilitate most applications that require extraction with organic solvents.Eppendorf. [Link]
  • Emulsion systems and emulsion-based amplification of nucleic acid.
  • Fact Sheet: this compound-Chloroform Extraction.University of Pennsylvania EHRS. [Link]
  • Emulsion Formation and Stabilization by Biomolecules: The Leading Role of Cellulose.MDPI. [Link]

Sources

Technical Support Center: Optimizing pH for Selective RNA Extraction with Phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing phenol-based RNA extraction. This guide is designed for researchers, scientists, and drug development professionals who seek to achieve high-yield, high-purity RNA by leveraging the critical role of pH during extraction. Here, we move beyond simple protocol recitation to explain the underlying biochemical principles, enabling you to troubleshoot and refine your experiments with confidence.

The Cornerstone of Selectivity: Why Acidic pH is Non-Negotiable for Pure RNA

The single-step method of RNA isolation using an acid guanidinium thiocyanate-phenol-chloroform (AGPC) solution is a cornerstone of molecular biology.[1][2][3] The magic of this technique lies in its ability to selectively partition RNA into the aqueous phase, leaving DNA and proteins behind. The lynchpin of this separation is pH.

At a neutral or alkaline pH (≥7.0), both DNA and RNA, with their negatively charged phosphate backbones, are soluble and will co-partition into the upper aqueous phase.[4][5][6] However, by acidifying the extraction environment to a pH of approximately 4-5, we exploit a key structural difference between these two nucleic acids.

Under acidic conditions, the phosphodiester bonds of DNA are more readily neutralized by protonation.[6] This neutralization, coupled with the protonation of nucleotide bases, disrupts base pairing and denatures the DNA, making it less polar.[7][8] Consequently, the denatured DNA partitions into the lower organic (this compound) phase or the milky interphase.[3][4][9][10]

RNA, on the other hand, possesses a 2'-hydroxyl group on its ribose sugar, which makes it more polar than DNA.[5][7] This increased polarity, even with some base protonation, ensures that RNA remains preferentially soluble in the polar, aqueous phase at an acidic pH.[5][7][8] This fundamental principle is what allows for the selective extraction of RNA.[3][11] Reagents like TRIzol® are pre-formulated, acidic solutions containing this compound and guanidinium thiocyanate, a potent chaotropic agent that denatures proteins, including RNases, and aids in the separation process.[1][4][9][11]

Visualizing the Workflow: pH-Dependent Phase Separation

RNA_Extraction_Workflow cluster_sample Sample Preparation cluster_extraction Phase Separation cluster_precipitation RNA Recovery Sample Cells or Tissue Lysis Homogenize in Acidic this compound Solution (e.g., TRIzol, pH ~4-5) Sample->Lysis Lyse cells, denature proteins, inactivate RNases Add_Chloroform Add Chloroform & Mix Lysis->Add_Chloroform Centrifuge Centrifuge (e.g., 12,000 x g, 15 min, 4°C) Add_Chloroform->Centrifuge Aqueous Aqueous Phase (Clear, Upper) Centrifuge->Aqueous Interphase Interphase (White, Middle) Centrifuge->Interphase DNA partitions Organic Organic Phase (Pink/Red, Lower) Centrifuge->Organic Proteins & Lipids partition Isopropanol Add Isopropanol Aqueous->Isopropanol Collect carefully Precipitate Precipitate RNA Isopropanol->Precipitate Wash Wash with 75% Ethanol Precipitate->Wash Resuspend Resuspend in RNase-free water Wash->Resuspend

Caption: Workflow of selective RNA extraction using acidic this compound-chloroform.

Protocol: High-Purity RNA Extraction Using Acid this compound/Chloroform

This protocol is a standard procedure for achieving selective RNA isolation. Always use RNase-free reagents and consumables.[12][13][14]

Reagents & Materials:

  • TRIzol® Reagent or a similar acid-phenol guanidinium thiocyanate solution

  • Chloroform

  • Isopropanol, 100%

  • Ethanol, 75% (prepared with RNase-free water)

  • RNase-free water

  • RNase-free microcentrifuge tubes

  • Micropipettors and RNase-free tips

  • Refrigerated microcentrifuge

Methodology:

  • Homogenization:

    • For cell monolayers: Add 1 mL of TRIzol® directly to a 3.5 cm diameter dish after removing culture medium. Pipette up and down to lyse the cells.

    • For suspension cells: Pellet cells and add 1 mL of TRIzol® per 5-10 million cells. Vortex or pipette to lyse.

    • For tissues: Add 1 mL of TRIzol® per 50-100 mg of tissue and homogenize using a mechanical homogenizer.

  • Phase Separation:

    • Incubate the homogenate for 5 minutes at room temperature to allow complete dissociation of nucleoprotein complexes.[15]

    • Add 0.2 mL of chloroform per 1 mL of TRIzol® used.[15] Cap the tube securely.

    • Vortex vigorously for 15 seconds. This step is critical for proper phase separation.

    • Incubate at room temperature for 2-3 minutes.[15]

    • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.[15] The mixture will separate into a lower red organic phase, a white interphase, and a colorless upper aqueous phase. RNA is exclusively in the aqueous phase.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh RNase-free tube. Be extremely cautious not to disturb the interphase, as this is a primary source of DNA contamination.

    • Add 0.5 mL of 100% isopropanol per 1 mL of TRIzol® used in the initial step.[15]

    • Mix by inverting the tube 10-20 times and incubate at room temperature for 10 minutes.[15]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.[15] The RNA will form a white or gel-like pellet at the bottom of the tube.

  • RNA Wash:

    • Carefully decant the supernatant.

    • Wash the RNA pellet by adding 1 mL of 75% ethanol per 1 mL of TRIzol® used.

    • Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.[15] This wash step removes residual salts and this compound.

    • Repeat the wash step for enhanced purity.[16][17][18]

  • Resuspension:

    • Carefully decant the ethanol wash. Briefly pulse spin the tube and remove any residual ethanol with a fine pipette tip.

    • Air-dry the pellet for 3-5 minutes at room temperature. Do not over-dry, as this can make the RNA difficult to dissolve.

    • Resuspend the RNA pellet in 20-50 µL of RNase-free water by pipetting up and down.[15] Incubating at 55-60°C for 10 minutes can aid dissolution.

  • Storage:

    • Store the purified RNA at -80°C for long-term stability.[12]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during pH-optimized RNA extraction in a direct question-and-answer format.

Question 1: My A260/280 ratio is below 1.8. What does this indicate and how can I fix it?

Answer: An A260/280 ratio below the optimal ~2.0 range suggests protein or this compound contamination.[6]

  • Cause & Scientific Explanation: Proteins have a strong absorbance at 280 nm. This compound also has an absorbance peak at 270 nm, which can skew the 280 nm reading. This contamination often results from carrying over part of the interphase (protein-rich) or the organic phase (this compound-rich) during the collection of the aqueous phase.

  • Troubleshooting Steps:

    • Improve Aqueous Phase Transfer: When pipetting the aqueous phase, be less ambitious. Leave a small amount of the aqueous phase behind to avoid aspirating any of the interphase.

    • Perform a Second Chloroform Extraction: After the initial phase separation, transfer the aqueous phase to a new tube, add an equal volume of chloroform, vortex, and re-centrifuge. This can help remove residual this compound.[17][18]

    • Ensure Complete Homogenization: Incomplete cell or tissue lysis can lead to poor partitioning of proteins into the organic phase. Ensure your sample is thoroughly homogenized in the TRIzol® reagent.[19][20][21]

Question 2: I see a high molecular weight band on my gel, indicating DNA contamination. How did this happen with an acidic this compound protocol?

Answer: DNA contamination is a common issue and can occur even with acidic this compound if the protocol is not followed meticulously.[22]

  • Cause & Scientific Explanation: The acidic pH is designed to keep DNA out of the aqueous phase. Contamination occurs primarily through three mechanisms:

    • Interphase Carryover: The most common cause is the accidental transfer of the DNA-rich interphase along with the aqueous layer.[5]

    • Overloading the Reagent: Using too much starting material for the volume of TRIzol® can overwhelm its capacity to effectively partition DNA and protein, leading to carryover.[4]

    • Incorrect pH: If the this compound solution is not sufficiently acidic (pH > 5.0), its ability to selectively partition DNA is compromised.

  • Troubleshooting Steps:

    • Refine Pipetting Technique: As mentioned above, be extremely careful during the aqueous phase transfer.

    • Adhere to Sample-to-Reagent Ratios: Do not exceed 100 mg of tissue or 10 million cells per 1 mL of TRIzol®.[4]

    • Post-Extraction DNase Treatment: The most reliable way to remove residual DNA is to treat the purified RNA sample with RNase-free DNase I.[22][23][24]

Question 3: My RNA yield is very low. What are the likely causes?

Answer: Low RNA yield can stem from several factors, from sample handling to procedural errors.[19][22]

  • Cause & Scientific Explanation:

    • Incomplete Lysis: If cells or tissues are not fully disrupted, the RNA within them cannot be released for extraction.[20][21] This is particularly true for tough-to-lyse samples.[22]

    • RNA Degradation: RNA is highly susceptible to degradation by RNases.[22] These enzymes can be introduced from your hands, lab surfaces, or non-certified consumables.[12][13] Improper sample storage can also lead to degradation before extraction begins.[12][19]

    • Pellet Loss: The RNA pellet after isopropanol precipitation can be translucent and easily lost during supernatant removal.

  • Troubleshooting Steps:

    • Optimize Homogenization: Ensure your homogenization method is effective for your sample type. For difficult tissues, consider mechanical disruption (e.g., bead beating) in the presence of TRIzol®.[20][22]

    • Maintain an RNase-Free Environment: Always wear gloves and change them frequently.[13][14] Use certified RNase-free tubes and tips, and decontaminate work surfaces and pipettes with RNase-decontaminating solutions.[12][14][25]

    • Proper Sample Storage: Process fresh samples immediately or snap-freeze them in liquid nitrogen and store at -80°C.[12][22] Alternatively, use a stabilization reagent like RNAlater™.[12][22]

    • Visualize the Pellet: After centrifugation, mark the location of the pellet before decanting. Be gentle when removing the supernatant.

Question 4: My A260/230 ratio is low (<1.8). What does this imply?

Answer: A low A260/230 ratio points to contamination with substances that absorb light at 230 nm, such as guanidinium thiocyanate, this compound, or carbohydrates.[20]

  • Cause & Scientific Explanation: Guanidinium salts from the lysis buffer are a common culprit. If the RNA pellet is not washed effectively with 75% ethanol, these salts can be carried over and inhibit downstream enzymatic reactions (e.g., reverse transcription, qPCR).

  • Troubleshooting Steps:

    • Perform an Additional Ethanol Wash: After pelleting the RNA, perform two washes with 75% ethanol instead of one. This is highly effective at removing residual salts.[16][18][20]

    • Ensure Complete Ethanol Removal: After the final wash, make sure all residual ethanol is removed before resuspending the RNA. A brief, additional spin to collect droplets for removal can be helpful.

    • Re-precipitate the RNA: If the sample is already purified but has a low A260/230 ratio, you can re-precipitate it. Add sodium acetate to a final concentration of 0.3 M, followed by 2.5 volumes of 100% ethanol, incubate at -20°C, pellet the RNA, wash with 75% ethanol, and resuspend.

Data Summary: pH and Nucleic Acid Partitioning

pH of this compound SolutionPredominant Location of RNAPredominant Location of DNATypical Application
Acidic (pH 4-5) Aqueous Phase Interphase / Organic Phase Selective RNA Extraction
Neutral/Alkaline (pH 7-8)Aqueous PhaseAqueous PhaseSimultaneous DNA/RNA Extraction

References

  • EpigenTek. (n.d.). Protocol for this compound/Chloroform RNA Extraction.
  • Science Gateway. (n.d.). acid this compound.
  • Unknown. (n.d.). Total RNA Preparation Protocol.
  • Wikipedia. (n.d.). Acid guanidinium thiocyanate-phenol-chloroform extraction.
  • MP Biomedicals. (2021, July 26). Tips for RNA Extraction Troubleshooting.
  • Bitesize Bio. (n.d.). Troubleshooting RNA Isolation.
  • Bitesize Bio. (2024, March 4). Acid this compound Chloroform Extraction of DNA, RNA and protein: 3 in 1.
  • Biocompare. (2024, August 7). Best Practices for Efficient RNA Extractions.
  • Chomczynski, P., & Sacchi, N. (2006). The single-step method of RNA isolation by acid guanidinium thiocyanate–this compound–chloroform extraction: twenty-something years on. Nature Protocols, 1(2), 581-585.
  • Ren, J. (2021, October 26). RNA extraction biochemistry (the TRIzol aka TRI aka guanidinium thiocyanate–this compound–chloroform way). YouTube.
  • Labster. (n.d.). Guanidium thiocyanate-phenol-chloroform extraction.
  • protocols.io. (2017, March 29). Hot-phenol RNA Extraction.
  • Biology Stack Exchange. (2017, February 19). RNA isolation- role of pH.
  • LabXchange. (2021, July 7). RNA Extraction Action: Trizol, this compound:Chloroform.
  • Chomczynski, P., & Sacchi, N. (2006). The single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction: twenty-something years on. Nature protocols, 1(2), 581-585.
  • ResearchGate. (2025). (PDF) The single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction: Twenty-something years on.
  • Wikipedia. (n.d.). This compound–chloroform extraction.
  • Toni, L. S., et al. (2018). Optimization of this compound-chloroform RNA extraction. MethodsX, 5, 599-608.
  • ResearchGate. (2024). RNA isolation using TRIZOL with increased pH?.
  • AGRIS. (2018). Optimization of this compound-chloroform RNA extraction.
  • ScienceDirect. (2018). Optimization of this compound-chloroform RNA extraction.
  • Molecular Biology Forums. (n.d.). How to eliminate DNA contaminaiton during RNA extraction?.
  • ResearchGate. (2018). (PDF) Optimization of this compound-Chloroform RNA Extraction.
  • University of California, Davis. (n.d.). How should I purify my samples? How should I remove DNA or RNA contamination?.
  • MP Biomedicals. (n.d.). Methods of RNA Extraction.
  • Dimke, H., et al. (2021). Optimizing total RNA extraction method for human and mice samples. PeerJ, 9, e12233.
  • CD Genomics. (n.d.). A Guide to RNA Extraction, RNA Purification and Isolation.
  • Jeffares, D. C. (2018). Primordial soup or vinaigrette: did the RNA world evolve at acidic pH?. Journal of theoretical biology, 457, 10-15.
  • Unacademy. (n.d.). Nucleic acid stability in acidic and basic solutions.
  • Quora. (2022, October 29). Which is more stable between DNA and RNA in an acidic solution or in a basic solution, and why?.
  • ResearchGate. (2014, September 18). Do RNA and DNA both degrade at an alkaline pH of 8 or 9? What is the mechanism of degradation?.

Sources

Technical Support Center: Mastering Phenol-Chloroform Extractions & Ethanol Precipitations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nucleic acid purification. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the foundational knowledge and field-tested insights necessary to troubleshoot and perfect your phenol-chloroform extractions and ethanol precipitations. Here, we will delve into the causality behind each step, ensuring your protocols are not just followed, but understood.

Section 1: this compound-Chloroform Extraction: The Art of Separation

This compound-chloroform extraction is a robust and cost-effective method for purifying nucleic acids from protein and lipid contaminants.[1][2] The technique relies on liquid-liquid extraction to partition molecules based on their differential solubility in aqueous and organic phases.[1]

Core Principles

At the heart of this technique is the immiscibility of the aqueous sample with the this compound:chloroform mixture.[1] Upon centrifugation, two distinct phases form: a less dense upper aqueous phase containing hydrophilic nucleic acids, and a denser lower organic phase containing hydrophobic lipids.[1] Proteins, being amphipathic, are denatured by this compound and become trapped at the interphase between the two layers.[1][3][4]

The pH of the this compound solution is a critical determinant of which nucleic acid species is purified. An acidic this compound mixture (pH ~4.5) will cause DNA to be denatured and partition into the organic phase, leaving RNA selectively in the aqueous phase.[1][5] Conversely, a buffered this compound solution (pH ~8.0) is used for DNA purification, as it keeps the DNA in its double-stranded, hydrophilic state, thus retaining it in the aqueous phase.[1]

Experimental Workflow: this compound-Chloroform Extraction

G cluster_0 Sample Preparation cluster_1 Phase Separation cluster_2 Aqueous Phase Collection cluster_3 Optional Cleanup A Homogenize Sample (e.g., in TRIzol or lysis buffer) B Add this compound:Chloroform:Isoamyl Alcohol (25:24:1) A->B Lysis C Vortex to Emulsify B->C Mixing D Centrifuge (e.g., 16,000 x g, 5 min, RT) C->D Separation E Three Phases Form: Aqueous (top) Interphase (middle) Organic (bottom) D->E Partitioning F Carefully Pipette Upper Aqueous Phase to a New Tube E->F Collection G Add Chloroform, Vortex, and Centrifuge F->G To remove residual this compound H Transfer Aqueous Phase to a New Tube G->H Final Collection

Caption: this compound-Chloroform Extraction Workflow.

Troubleshooting Guide: this compound-Chloroform Extraction
Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low DNA/RNA Yield 1. Incomplete cell lysis. 2. Incorrect pH of this compound. 3. Aqueous phase lost during transfer. 4. Insufficient mixing.1. Ensure complete homogenization of the starting material to release all nucleic acids.[2] 2. For DNA, ensure this compound is buffered to pH ~8.0. For RNA, use acidic this compound.[1] 3. Be conservative when pipetting the aqueous phase to avoid the interphase. It's better to sacrifice a small amount of yield for higher purity.[3] 4. Vigorous vortexing is needed to create a fine emulsion, maximizing the surface area for extraction. However, for high molecular weight genomic DNA, gentle inversion is recommended to prevent shearing.[3]
Blurry/Indistinct Interphase 1. Too much starting material. 2. Incomplete protein denaturation. 3. Presence of detergents (e.g., SDS).1. Overloading the extraction can saturate the this compound, leading to poor phase separation. Reduce the amount of input material. 2. Consider a proteinase K digestion step prior to extraction to reduce the protein load.[3] 3. While some protocols use SDS for lysis, it can interfere with phase separation. Ensure it is compatible with your specific protocol.
This compound Contamination in Final Sample (indicated by low A260/230 ratio)1. Pipetting too close to the interphase. 2. Incomplete phase separation.1. Leave a small amount of the aqueous phase behind to avoid aspirating any of the interphase or organic layer.[6] 2. Perform a subsequent chloroform-only extraction. Chloroform is effective at removing residual this compound from the aqueous phase.[3][7][8] 3. An additional 75% ethanol wash during the precipitation step can also help remove residual this compound.[9][10][11][12]
RNA Degradation 1. RNase contamination. 2. Use of non-fresh or improperly stored tissue.1. Use certified RNase-free reagents and plastics. Clean work surfaces and pipettors with RNase decontamination solutions.[5][13] 2. Use fresh tissue whenever possible or immediately stabilize samples in a reagent like RNAlater® or flash-freeze in liquid nitrogen.[13][14][15]
This compound-Chloroform FAQs

Q: Why is isoamyl alcohol included in the mixture?

A: Isoamyl alcohol is added as an anti-foaming agent and helps to further stabilize the interphase, making the separation cleaner.[3]

Q: My this compound solution has turned pink. Can I still use it?

A: No. A pink or brown color indicates oxidation of the this compound, which can cause nicking of DNA and degradation of RNA. Use fresh, high-quality this compound.[3]

Q: What is a Phase Lock Gel™, and how does it help?

A: Phase Lock Gel™ is a high-density gel that forms a solid barrier between the aqueous and organic phases upon centrifugation. This makes it much easier to decant the aqueous phase without risking interphase contamination, thereby improving both yield and purity.[3]

Section 2: Ethanol Precipitation: Concentrating and Purifying Your Nucleic Acids

Following extraction, ethanol precipitation is a cornerstone technique used to concentrate nucleic acids and remove contaminants like salts and residual organic solvents.[16]

Core Principles

The process hinges on two key factors: charge neutralization and reducing the solvent polarity.[16][17]

  • Charge Neutralization: The negatively charged phosphate backbone of nucleic acids makes them hydrophilic and soluble in water.[16][17] Adding a salt (e.g., sodium acetate, ammonium acetate) introduces positive ions (cations) that neutralize these negative charges.[16][17]

  • Reducing Solvent Polarity: Ethanol is significantly less polar than water.[17][18] Adding ethanol to the solution disrupts the hydration shell around the nucleic acids. With their charges neutralized by the salt, the nucleic acids are no longer effectively kept in solution by the less polar ethanol-water mixture and thus precipitate out.[17]

Experimental Workflow: Ethanol Precipitation

G cluster_0 Precipitation cluster_1 Pelleting and Washing cluster_2 Resuspension A Start with Aqueous Phase (from this compound-Chloroform Extraction) B Add Salt (e.g., 1/10 vol. 3M NaOAc, pH 5.2) A->B Charge Neutralization C Add 2-2.5 Volumes of Cold 100% Ethanol B->C Reduce Polarity D Incubate (e.g., -20°C for >=1 hour or -80°C for 30 min) C->D Allow Precipitation E Centrifuge at High Speed (e.g., >=12,000 x g, 15-30 min, 4°C) D->E Pellet Nucleic Acids F Carefully Decant Supernatant E->F Remove Supernatant G Add 70% Ethanol F->G Wash Pellet H Centrifuge Briefly (e.g., >=12,000 x g, 5 min, 4°C) G->H Re-pellet I Carefully Decant Supernatant H->I Remove Wash J Air-Dry Pellet (5-15 min, do not over-dry) I->J Remove Residual Ethanol K Resuspend in Nuclease-Free Water or TE Buffer J->K Final Sample

Caption: Ethanol Precipitation Workflow.

Troubleshooting Guide: Ethanol Precipitation
Problem Potential Cause(s) Troubleshooting Steps & Explanations
No Visible Pellet 1. Low concentration of nucleic acids. 2. Insufficient centrifugation. 3. Pellet was accidentally dislodged and discarded.1. For low concentrations (<20 ng/µL), use a co-precipitant like glycogen (10-20 µg). Glycogen is an inert carrier that forms a visible pellet, trapping the nucleic acids.[19][20] 2. Ensure centrifugation is performed at a high speed (≥12,000 x g) for a sufficient duration (15-30 minutes) at 4°C.[19][21] 3. Mark the side of the tube where the pellet should form (e.g., hinge side facing out in the centrifuge). Decant the supernatant carefully in one smooth motion.[19]
Salt Contamination in Final Sample (indicated by low A260/230 ratio)1. Insufficient 70% ethanol wash. 2. Supernatant from the wash step not fully removed. 3. Incorrect salt concentration.1. The 70% ethanol wash is crucial for dissolving and removing co-precipitated salts while the nucleic acids remain insoluble.[16][19] Ensure this step is performed correctly. 2. After the final wash and decanting, perform a brief pulse spin to collect remaining droplets at the bottom of the tube and remove them with a fine pipette tip.[22] 3. Ensure you are using the correct final salt concentration (e.g., 0.3 M for Sodium Acetate).[16][23] Too much salt will co-precipitate with the nucleic acids.[17][21]
Pellet is Difficult to Resuspend 1. Pellet was over-dried. 2. Contamination with proteins or polysaccharides. 3. Over-centrifugation.1. Do not over-dry the pellet. Air-drying for 5-15 minutes at room temperature is usually sufficient. An over-dried pellet becomes a glassy, insoluble mass.[19][21][22][24] 2. If you suspect contamination, you may need to repeat the purification. For high molecular weight genomic DNA that is "sticky," this often indicates polysaccharide contamination.[25] 3. Excessive centrifugation times or speeds can make the pellet very compact and hard to dissolve.[24] 4. To aid resuspension, use a suitable buffer (like TE) and gently heat the sample (e.g., 55-65°C for a few minutes) with gentle pipetting.[5][19][26] Avoid vortexing high molecular weight DNA to prevent shearing.[25]
Ethanol Precipitation FAQs

Q: Should I use ethanol or isopropanol for precipitation?

A: Both can be used. Isopropanol is more effective at precipitating nucleic acids in smaller volumes (0.7-1 volume is needed), which is useful for large samples. However, isopropanol is also more likely to co-precipitate salts, so precipitations are often done at room temperature.[24] Ethanol (2-2.5 volumes needed) is generally preferred for its "cleaner" precipitation, as salts remain more soluble.

Q: Does the incubation temperature really matter?

A: While many protocols call for incubation at -20°C or -80°C, this is primarily to ensure the precipitation of very small amounts of nucleic acid.[19][23] For routine precipitations, incubation on ice for 15-30 minutes is often sufficient.[23] However, be aware that very low temperatures can increase the co-precipitation of salts, especially with isopropanol.[19][24]

Q: Which salt should I choose?

A: The choice of salt can be important for downstream applications.

  • Sodium Acetate (NaOAc), 0.3M final concentration, pH 5.2: This is the most common choice for routine DNA and RNA precipitations.[16][23]

  • Ammonium Acetate (NH₄OAc), 2.5M final concentration: Useful for removing dNTPs. However, ammonium ions can inhibit some enzymes like T4 polynucleotide kinase.

  • Sodium Chloride (NaCl), 0.2M final concentration: Recommended for samples containing SDS, as NaCl helps keep the detergent soluble in 70% ethanol, preventing it from co-precipitating.[16][23]

  • Lithium Chloride (LiCl), 0.8M final concentration: Often used for selective precipitation of RNA, as it is less effective at precipitating DNA and is more soluble in ethanol.[16]

References
  • Toni, L. S., et al. (2018). Optimization of this compound-chloroform RNA extraction. MethodsX, 5, 599-608. [Link]
  • Toni, L. S., et al. (2018). Optimization of this compound-Chloroform RNA Extraction.
  • Toni, L. S., et al. (2018). Optimization of this compound-chloroform RNA extraction. ScienceDirect. [Link]
  • Ask This Paper. (2018). Optimization of this compound-chloroform RNA extraction. Bohrium. [Link]
  • Bitesize Bio. (2010). This compound-chloroform Extraction: Easy Tips and Tricks. Bitesize Bio. [Link]
  • EpigenTek. (n.d.). Protocol for this compound/Chloroform RNA Extraction. EpigenTek. [Link]
  • ResearchGate. (2015). Salt contamination after ethanol precipitation of DNA?
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). This compound–chloroform extraction. Wikipedia. [Link]
  • Unger, C., et al. (2019). Detection of this compound contamination in RNA samples and its impact on qRT-PCR results. Analytical Biochemistry, 571, 49-52. [Link]
  • Science Gateway. (n.d.). Precipitate with ethanol.
  • Bitesize Bio. (2024). Ethanol Precipitation of DNA and RNA: How it Works. Bitesize Bio. [Link]
  • Unger, C., et al. (2019). Detection of this compound contamination in RNA samples and its impact on qRT-PCR results. Analytical Biochemistry, 571, 49-52. [Link]
  • ResearchGate. (2012). How do I clean this compound contaminated RNA without losing any of the sample?
  • ResearchGate. (2018). During this compound:chloroform extractions, how do you avoid picking up any interphase proteins?
  • MP Biomedicals. (n.d.). How to Use the this compound Chloroform Extraction Method. MP Biomedicals. [Link]
  • Reddit. (2023).
  • Quora. (2015).
  • Protocol Online. (2005).
  • PacBio. (n.d.). Shared Protocol - Extracting DNA using this compound-Chloroform. PacBio. [Link]
  • Toni, L. S., et al. (2018). Optimization of this compound-chloroform RNA extraction. PMC - NIH. [Link]
  • Bitesize Bio. (2025).
  • Protocol Online. (2005). The DNA pellet that just won't resuspend. Protocol Online. [Link]
  • Clontech. (n.d.).
  • Biology Stack Exchange. (2016).
  • Reddit. (2019).
  • ResearchGate. (2018). How can I increase Recovery Yields of PCR Products Using this compound Chloroform Extraction with Ethanol Precipitation?
  • Reddit. (2016). This compound chloroform extraction to ethanol precip failure?? Reddit. [Link]
  • ResearchGate. (2019). What happens if you take the organic or interphase layer with the aqueous phase in this compound chloroform DNA extraction?
  • Reddit. (2024). Troubleshooting this compound-Chloroform-Extraction. Reddit. [Link]
  • Bitesize Bio. (n.d.).
  • Reddit. (2017).
  • MRC Holland. (n.d.).
  • Bitesize Bio. (2025).
  • Protocol Online. (n.d.). This compound Methods, Protocols and Troubleshootings. Protocol Online. [Link]

Sources

preventing phase inversion during phenol extraction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is phase inversion in phenol extraction, and why does it happen?

Phase inversion is a frustrating event where the expected layering of the aqueous and organic phases is reversed. Normally, the upper, less dense aqueous phase contains your nucleic acids, while the lower, denser organic phase contains lipids and denatured proteins.[1][2] During inversion, the aqueous phase sinks, and the organic phase rises.

This occurs when the density of the aqueous phase exceeds that of the organic phase.[3][4] Several factors can cause this:

  • High Solute Concentration: High concentrations of salts, sugars (like sucrose), or other solutes in your lysis buffer or sample can significantly increase the density of the aqueous layer.[3][5][6]

  • Use of Buffer-Saturated this compound Alone: Buffer-saturated this compound has a density only slightly higher than water (approx. 1.07 g/cm³ vs. 1.00 g/cm³ for water).[3][7] A modest increase in the aqueous phase's density can be enough to cause inversion.[3][4]

Q2: My phases inverted! Is my sample lost?

Not necessarily. If you can clearly distinguish the phases, you can still carefully pipette the aqueous phase from the bottom of the tube.[5] However, this increases the risk of contamination from the organic phase and the interphase. It is crucial to proceed with caution to maintain the purity of your sample.

Q3: How can I prevent phase inversion from happening in the first place?

The most effective strategy is to ensure the organic phase is always significantly denser than the aqueous phase.

  • Use a this compound:Chloroform Mixture: This is the most common and effective preventative measure. Chloroform is substantially denser than water (approx. 1.49 g/cm³).[3] When mixed with this compound, it dramatically increases the overall density of the organic phase, making phase inversion much less likely.[1][3][7] The addition of chloroform also helps to sharpen the boundary between the two phases.[8]

  • Control Solute Concentrations: Be mindful of the salt and sugar concentrations in your lysis and extraction buffers. If you suspect high solute content in your sample, consider a dilution step, though this may not always be feasible depending on your starting material.

  • Sample Homogenization: Ensure your sample is thoroughly homogenized. Incomplete homogenization can lead to poor separation and potentially contribute to phase inversion-like issues.[9][10]

Q4: What is the "interphase," and why is it a problem?

The interphase is the fuzzy, often white, layer that forms between the aqueous and organic phases.[3] It consists of partially denatured proteins, lipids, and, depending on the pH, genomic DNA.[3][11][12] This layer can trap your nucleic acids of interest, leading to a significant reduction in yield.[3] Pipetting material from the interphase will also contaminate your final sample with proteins and other cellular debris.[3]

Q5: How does pH affect the separation of DNA and RNA?

The pH of the extraction mixture is a critical determinant of which nucleic acids are purified.[11][13][14]

  • Acidic Conditions (pH 4-6): At an acidic pH, DNA becomes denatured and partitions into the organic phase and interphase, while RNA remains in the upper aqueous phase.[1][7][8][11] This is the standard method for RNA isolation.

  • Neutral or Slightly Alkaline Conditions (pH 7-8): Under these conditions, both DNA and RNA, which are negatively charged, will remain in the aqueous phase.[11][15] This is used for genomic DNA extraction or total nucleic acid purification.

It is a common misconception that you are measuring the pH of the this compound itself. The key parameter is the final equilibrated pH of the aqueous phase after mixing with this compound.[13][14]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Phase Inversion High salt/sugar concentration in the aqueous phase.[5][6]Use a this compound:chloroform mixture to increase the density of the organic phase.[1][3] Be mindful of buffer compositions.
Use of buffer-saturated this compound without chloroform.[3]
Thick or Unstable Interphase Incomplete protein denaturation.Ensure thorough mixing (vortexing, if appropriate for your sample) to allow the this compound to denature proteins effectively.[4]
High concentration of proteins or lipids in the sample.Consider a proteinase K digestion step prior to extraction to reduce protein content.[3][16]
Inappropriate pH for the desired nucleic acid.Verify the pH of your buffers and this compound solution to ensure proper partitioning of DNA and RNA.[4][13]
Emulsion Formation Vigorous shaking with samples high in lipids or surfactants.[17]Mix by gentle inversion instead of vigorous vortexing.[17] Add salt (brine) to the aqueous phase to increase its ionic strength and help break the emulsion.[17]
Insufficient centrifugation.Increase centrifugation time or speed to facilitate phase separation.[10]
Low Yield Trapping of nucleic acids in a large interphase.[3]Use a product like Phase Lock Gel™, which forms a barrier between the phases, to improve recovery and ease of pipetting.[3][4]
Incomplete cell lysis or sample homogenization.[9][10]Ensure your initial sample disruption is complete.
Pipetting too little of the aqueous phase to avoid the interphase.Be careful but not overly timid when removing the aqueous layer. A second extraction can improve purity if some interphase is carried over.

Experimental Protocols & Workflows

Protocol 1: Standard this compound:Chloroform:Isoamyl Alcohol (PCI) Extraction for DNA

This protocol is designed for the purification of genomic DNA from a cell lysate.

  • Lysis: Start with your cell lysate in an appropriate lysis buffer (e.g., containing SDS and proteinase K).

  • Organic Extraction: Add an equal volume of this compound:chloroform:isoamyl alcohol (25:24:1, pH 7-8).

  • Mixing: Vortex vigorously for 15-30 seconds to create an emulsion. This ensures a large surface area for efficient protein denaturation.[4]

  • Phase Separation: Centrifuge at 12,000 x g for 5 minutes at room temperature.[16]

  • Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new tube, avoiding the interphase and lower organic phase.

  • Optional Second Extraction: For higher purity, repeat steps 2-5.

  • DNA Precipitation: Precipitate the DNA from the aqueous phase by adding 0.1 volumes of 3M sodium acetate (pH 5.2) and 2-2.5 volumes of cold 100% ethanol.[18]

Logical Workflow for Preventing Phase Inversion

The following diagram illustrates the decision-making process and preventative steps to avoid phase inversion.

G cluster_prep Sample & Buffer Preparation cluster_extraction Extraction Strategy cluster_outcome Outcome A Start with Sample B Assess Sample Type: High salt, sugar, or protein content? A->B C Standard Sample B->C No D High-Risk Sample B->D Yes E Use this compound:Chloroform (e.g., 25:24:1 PCI) C->E F Consider Proteinase K Pre-treatment D->F G Perform Extraction E->G F->E H Successful Phase Separation G->H Success I Phase Inversion Occurs (Aqueous phase at bottom) G->I Failure J Proceed to Aqueous Phase Collection H->J K Carefully collect aqueous phase from bottom I->K K->J

Caption: Decision workflow for preventing phase inversion.

Role of Reagents in AGPC Extraction

This diagram outlines the function of key components in the Acid Guanidinium Thiocyanate-Phenol-Chloroform (AGPC) method, commonly used for RNA extraction with reagents like TRIzol™.

AGPC_Reagents Reagents Key Reagents Guanidinium Thiocyanate Acidic this compound (pH ~4.5) Chloroform Functions Primary Functions Potent protein denaturant, inactivates RNases. Denatures proteins; partitions DNA to organic phase. Increases organic phase density; enhances phase separation. Reagents:f1->Functions:f1 Reagents:f2->Functions:f2 Reagents:f3->Functions:f3 Outcome Resulting Separation RNA in Aqueous Phase DNA in Interphase/Organic Phase Proteins in Organic Phase Functions:f1->Outcome:f1 Functions:f1->Outcome:f3 Functions:f2->Outcome:f2 Functions:f2->Outcome:f3 Functions:f3->Outcome:f1 Functions:f3->Outcome:f2

Caption: Function of reagents in AGPC RNA extraction.

References

  • Acid guanidinium thiocyanate-phenol-chloroform extraction - Wikipedia. Wikipedia. [Link]
  • This compound-chloroform Extraction: Easy Tips and Tricks. (2010-05-03). Bitesize Bio. [Link]
  • The single-step method of RNA isolation by acid guanidinium thiocyanate–this compound–chloroform extraction: twenty-something years on. (2006-06-27).
  • The effects of pH and salts on nucleic acid partitioning during this compound extraction. (2019-03-29). PubMed. [Link]
  • The effects of pH and salts on nucleic acid partitioning during this compound extraction. (2019-03-29). Taylor & Francis Online. [Link]
  • Practical Applications and Considerations of this compound-Chloroform Extraction. (2024-01-23). YouTube. [Link]
  • This compound–chloroform extraction - Wikipedia. Wikipedia. [Link]
  • Guanidium thiocyanate-phenol-chloroform extraction. Labster. [Link]
  • This compound extraction - Wikipedia. Wikipedia. [Link]
  • Extraction of nucleic acids with three this compound systems at different pH values.
  • RNA Extraction via Guanidine Thiocyanate and this compound. (2025-08-05). Biology LibreTexts. [Link]
  • inverted this compound and water phase during DNA isolation? (2007-06-04). Protocol Online. [Link]
  • What happened with my DNA extraction? (2022-08-30).
  • This compound Chloroform extraction for DNA purific
  • The single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction: Twenty-something years on. (2025-08-09).
  • Acid this compound Chloroform Extraction of DNA, RNA and protein: 3 in 1. (2024-03-04). Bitesize Bio. [Link]
  • Tips for Troubleshooting Liquid–Liquid Extractions.
  • RNA isolation- role of pH. (2017-02-19). Biology Stack Exchange. [Link]
  • PROTOCOL OF DNA EXTRACTION 1- this compound/chloroform extraction and ethanol precipit
  • Give me ALL your tips on how to remove the aqueous phase from a this compound/chloroform RNA extraction without disrupting the other phases. (2025-04-03). Reddit. [Link]
  • Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide. (2023-12-18). IMCS. [Link]
  • Top 10 Tips for this compound-Chloroform Extractions and Ethanol Precipitations. (2025-06-05). Bitesize Bio. [Link]

Sources

Technical Support Center: Bacterial Biodegradation of Phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bacterial biodegradation of phenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of their experiments. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to support your research endeavors.

Troubleshooting Guide

This section addresses common issues encountered during this compound biodegradation experiments. Each problem is presented in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low or No this compound Degradation

Q: My bacterial culture is not degrading this compound, or the degradation rate is significantly lower than expected. What are the possible causes and how can I troubleshoot this?

A: Low or no this compound degradation is a frequent challenge that can stem from several factors, ranging from substrate toxicity to suboptimal environmental conditions.

Potential Causes and Solutions:

  • This compound Toxicity: High concentrations of this compound are toxic to many bacterial strains and can inhibit microbial growth and enzymatic activity.[1][2]

    • Solution 1: Acclimatize Your Culture. Gradually expose your bacterial strain to increasing concentrations of this compound. This allows the bacteria to adapt and enhance their tolerance.[3][4] A stepwise increase in this compound concentration in the culture medium can improve the resistance of the microbiota.[4]

    • Solution 2: Optimize Initial this compound Concentration. If acclimatization is not feasible, start with a lower this compound concentration that is non-inhibitory to your specific bacterial strain. Many studies have shown that bacterial growth can be inhibited at high this compound concentrations.[1][5]

    • Solution 3: Use Immobilized Cells. Immobilizing bacterial cells can enhance their tolerance to high concentrations of toxic substrates like this compound.[1]

  • Suboptimal Environmental Conditions: The efficiency of this compound biodegradation is highly dependent on environmental factors such as pH and temperature.[6][7]

    • Solution: Optimize pH and Temperature. The optimal pH for this compound degradation by many bacterial strains, including Pseudomonas putida, is around 7.0.[8][9] Temperatures that are too high or too low can inactivate enzymes and inhibit cell growth. The optimal temperature for many mesophilic this compound-degrading bacteria is around 30°C.[5][10]

  • Nutrient Limitation: A lack of essential nutrients, such as nitrogen and phosphorus, can limit bacterial growth and, consequently, this compound degradation.

    • Solution: Supplement the Medium. Ensure your culture medium contains an adequate supply of essential nutrients. The addition of a nitrogen source, like ammonium sulfate, can significantly enhance this compound degradation.[11] Some studies have also shown that the addition of a readily available carbon source, such as glucose, can improve growth and subsequent this compound degradation.[11]

  • Low Inoculum Density: A small initial bacterial population may lead to a long lag phase and slow degradation.

    • Solution: Increase Inoculum Size. Increasing the initial cell concentration can shorten the lag phase and accelerate the degradation process.

Issue 2: Accumulation of Colored Intermediates

Q: My culture medium is turning yellow or brown during the experiment, and this compound degradation has stalled. What does this indicate?

A: The appearance of a yellow or brown color in the medium often indicates the accumulation of catechol and its subsequent cleavage product, 2-hydroxymuconic semialdehyde. This occurs when the meta-cleavage pathway is active.[12][13]

Potential Causes and Solutions:

  • Enzyme Inactivation: The enzyme responsible for the next step in the degradation pathway, catechol 2,3-dioxygenase, can be inactivated by certain substrates or intermediates.

    • Solution: Investigate Potential Inhibitors. If your wastewater contains other phenolic compounds, such as chlorophenols, they can act as inhibitors of catechol 2,3-dioxygenase.

  • Metabolic Imbalance: The rate of catechol formation may exceed the rate of its further degradation, leading to its accumulation.

    • Solution: Optimize Aeration. The enzymes involved in this compound degradation are oxygenases, and sufficient dissolved oxygen is crucial for their activity.[12] Ensure your culture is adequately aerated.

Issue 3: Bacterial Growth Inhibition

Q: My bacterial culture shows initial growth, but then the growth ceases, and the cell viability decreases. Why is this happening?

A: This is a classic sign of substrate inhibition, a common phenomenon in this compound biodegradation.[14]

Potential Causes and Solutions:

  • Haldane-Andrews Kinetics: The specific growth rate of bacteria in the presence of an inhibitory substrate like this compound can often be described by the Haldane-Andrews model. This model accounts for the inhibitory effect of the substrate at high concentrations.[14][15][16][17][18]

    • Solution: Model Your System. By performing batch experiments at various initial this compound concentrations, you can determine the kinetic parameters of the Haldane model (μmax, Ks, and Ki) for your specific strain. This will help you identify the optimal this compound concentration range for your experiments.

  • Toxicity of Intermediates: As discussed in the previous issue, the accumulation of intermediates like catechol can be toxic to the cells.

    • Solution: Monitor Intermediate Concentrations. Use analytical techniques like HPLC to monitor the concentration of intermediates throughout the experiment. If you observe an accumulation of a particular intermediate, you may need to adjust the experimental conditions to favor its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for bacterial this compound degradation?

A1: The aerobic degradation of this compound by bacteria typically proceeds through two main pathways, both of which converge at the intermediate catechol.[12][19] The initial step is the conversion of this compound to catechol, catalyzed by the enzyme this compound hydroxylase.[12][20] From catechol, the pathway can proceed via:

  • Ortho-cleavage pathway: The aromatic ring of catechol is cleaved between the two hydroxyl groups by catechol 1,2-dioxygenase, leading to the formation of cis,cis-muconic acid.[12][20]

  • Meta-cleavage pathway: The aromatic ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase, resulting in the formation of 2-hydroxymuconic semialdehyde.[12][13]

Phenol_Degradation_Pathways This compound This compound Catechol Catechol This compound->Catechol this compound Hydroxylase Ortho_Product cis,cis-Muconic Acid Catechol->Ortho_Product Ortho-cleavage (Catechol 1,2-dioxygenase) Meta_Product 2-Hydroxymuconic Semialdehyde Catechol->Meta_Product Meta-cleavage (Catechol 2,3-dioxygenase) TCA_Cycle TCA Cycle Ortho_Product->TCA_Cycle Meta_Product->TCA_Cycle

Caption: Aerobic this compound degradation pathways.

Q2: Which bacterial species are commonly used for this compound degradation?

A2: A wide variety of bacteria have been identified as being capable of degrading this compound. Some of the most extensively studied genera include Pseudomonas, Bacillus, Rhodococcus, and Acinetobacter.[1][2][5][6][21] Pseudomonas putida is a particularly well-characterized species known for its efficiency in degrading this compound and other aromatic compounds.[8][10][22]

Q3: How can I acclimatize my bacterial culture to high concentrations of this compound?

A3: A common strategy for acclimatization is to use a sequential batch reactor or shake flask cultures where the concentration of this compound is gradually increased over time.[3][4][23][24][25] This allows for the selection and enrichment of this compound-tolerant microorganisms within the culture. The process can take from several days to a few weeks, depending on the initial tolerance of the culture and the target this compound concentration.

Acclimatization_Workflow Start Start with a low, non-inhibitory This compound concentration Incubate Incubate until significant degradation is observed Start->Incubate Increase_this compound Increase this compound concentration in a stepwise manner Incubate->Increase_this compound Monitor Monitor degradation and bacterial growth Increase_this compound->Monitor Yes End Acclimatized culture ready for use Increase_this compound->End No Repeat Repeat until the target This compound concentration is reached Monitor->Repeat Repeat->Increase_this compound

Caption: Workflow for bacterial acclimatization to this compound.

Q4: What is the Haldane-Andrews model and why is it important for this compound biodegradation studies?

A4: The Haldane-Andrews model is a kinetic model that describes the relationship between the specific growth rate of a microorganism (µ) and the concentration of an inhibitory substrate (S).[14][15][16][17][18] It is an extension of the Monod model that incorporates a substrate inhibition term (Ki). The equation is as follows:

μ = (μmax * S) / (Ks + S + (S2 / Ki))

Where:

  • μ is the specific growth rate

  • μmax is the maximum specific growth rate

  • S is the substrate concentration

  • Ks is the half-saturation constant

  • Ki is the substrate inhibition constant

This model is crucial for understanding and predicting the behavior of bacterial cultures in the presence of inhibitory concentrations of this compound, allowing for the optimization of bioreactor performance.[15][25]

Experimental Protocols

Protocol 1: Determination of this compound Concentration using the 4-Aminoantipyrine Method

This colorimetric method is widely used for the quantification of this compound in aqueous samples.[26][27][28][29][30]

Materials:

  • Phosphate buffer solution (pH 8.0)

  • 4-Aminoantipyrine solution (2%)

  • Potassium ferricyanide solution (8%)

  • Spectrophotometer

Procedure:

  • To a 100 mL sample (or an aliquot diluted to 100 mL), add 2.0 mL of phosphate buffer and mix. The pH should be adjusted to 10 ± 0.2.[27]

  • Add 2.0 mL of 4-aminoantipyrine solution and mix.[27]

  • Add 2.0 mL of potassium ferricyanide solution and mix well.[28]

  • Allow the color to develop for 15 minutes.[27]

  • Measure the absorbance of the solution at 510 nm using a spectrophotometer.[27]

  • Determine the this compound concentration from a standard curve prepared with known concentrations of this compound.

Protocol 2: Assay for Catechol 2,3-Dioxygenase Activity

This assay measures the activity of catechol 2,3-dioxygenase, a key enzyme in the meta-cleavage pathway of this compound degradation.[31][32][33][34]

Materials:

  • Phosphate buffer (50 mM, pH 7.5)

  • Catechol solution (50 mM)

  • Bacterial cell-free extract

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 960 µL of phosphate buffer and 20 µL of catechol solution in a cuvette.[33][34]

  • Initiate the reaction by adding 20 µL of the cell-free extract.[33][34]

  • Immediately monitor the increase in absorbance at 375 nm, which corresponds to the formation of 2-hydroxymuconic semialdehyde.[32][33]

  • Calculate the enzyme activity based on the molar extinction coefficient of 2-hydroxymuconic semialdehyde (36,000 M-1 cm-1).[33][34]

Data Summary

ParameterOptimal RangeBacterial Species ExampleReference
pH 6.5 - 8.0Pseudomonas putida[9][10]
Temperature 25°C - 37°CPseudomonas aeruginosa, Serratia sp.[5][10]
This compound Concentration Strain dependent (generally < 1000 mg/L for non-acclimatized strains)Bacillus cereus[6]
Nitrogen Source Ammonium sulfate (0.4 g/L)Rhodococcus sp.[11]

References

  • Chen, Y., et al. (2021). This compound Degradation Kinetics by Free and Immobilized Pseudomonas putida BCRC 14365 in Batch and Continuous-Flow Bioreactors. MDPI.
  • Ajaz, M., et al. (2010). This compound resistant bacteria from soil: Identification-characterization and genetical studies. African Journal of Biotechnology.
  • El-Gouzi, A., et al. (2022). Characterization and Biodegradation of this compound by Pseudomonas aeruginosa and Klebsiella variicola Strains Isolated from Sewage Sludge and Their Effect on Soybean Seeds Germination. PubMed Central.
  • Abou-Elela, G. M., et al. (2024). Aerobic this compound degradation using native bacterial consortium via ortho–and meta–cleavage pathways. Frontiers in Microbiology.
  • Saravanan, P., et al. (2008). Optimum pH for this compound degradation.
  • Nair, C. I., et al. (2008).
  • Mordocco, A., et al. (1999). The effect of temperature on the effluent concentration and rate of degradation of this compound by immobilized Pseudomonas putida ATCC 11172.
  • iGEM. (2019). Measurement of XylE (Catechol 2,3-Dioxygenase) enzyme activity by microplate reader. protocols.io.
  • Hach. (n.d.). dr/4000 procedure phenols. Hach.
  • Shishov, A. D., et al. (2022). Biodegradation of this compound at High Initial Concentration by Rhodococcus opacus 3D Strain: Biochemical and Genetic Aspects. PubMed Central.
  • Pizarro-Oteíza, S. J., et al. (2022).
  • Wang, L., et al. (2014). A simple assay of catechol 2, 3-dioxygenase activity in whole-cell catalysis of Pseudomonas putida mt-2.
  • Samimi, A., & Amiri, F. (2024). Identification and isolation of efficient this compound-degrading and heavy metal-resistant bacteria from seasonal catchments of the Lut Desert.
  • Hussain, I., et al. (2013). Degradation kinetics and pathway of this compound by Pseudomonas and Bacillus species. NIH.
  • EPA. (1983). Method 420.
  • Panigrahy, N., et al. (2022). Meta pathway of this compound degradation.
  • Shaw, J. A. (1951). Determination of Phenols by the Amino-Antipyrine Method.
  • CHEMetrics. (n.d.). Phenols - 4-Aminoantipyrine Method. CHEMetrics.
  • Wen, T.-C., et al. (2011). Exploring Kinetics of this compound Biodegradation by Cupriavidus taiwanensis 187. PMC - NIH.
  • Panigrahy, N., et al. (2022). Effect of nutrient and culture conditions on enhanced biodegradation of phenolic pollutants: A review on recent development and future prospective.
  • Jayanthi, G., & Chafale, A. (2015). Metabolic pathways for the biodegradation of this compound.
  • Mesarch, M. B., et al. (2000).
  • Lin, Y.-H., & Cheng, Y.-W. (2023). Influence of temperature on this compound utilization by immobilized cells...
  • Filipowicz, M., et al. (2016).
  • Al-saad, H. T., et al. (2022). 4-amino Antipyrine Spectrophotometric and Chromatographic Gas Determination of Phenols in the Water of Southern Iraq along with. Impactfactor.
  • Annadurai, G., et al. (2008).
  • Wikipedia. (n.d.). Substrate inhibition in bioreactors. Wikipedia.
  • Ahmad, S. A., et al. (2013). Nutrients and culture conditions requirements for the degradation of this compound by RhodococcusUKMP-5M.
  • Hinteregger, C., et al. (1992). Degradation of this compound and phenolic compounds by Pseudomonas putida EKII. PubMed.
  • Filipowicz, M., et al. (2012). Characterization of catechol 2,3-dioxygenase from Planococcus sp.
  • Madigou, C., et al. (2016). Acclimation strategy to increase this compound tolerance of an anaerobic microbiota. Request PDF.
  • Gaggi, C., et al. (2018).
  • Abdullah, F., et al. (2018). Substrate Inhibition Kinetics Models for Fitting the Growth Rate of this compound by an Immobilized Pseudomonas putida.
  • Chapleur, O., et al. (2016). Acclimation strategy to increase this compound tolerance of an anaerobic microbiota. PubMed.
  • Li, H., et al. (2020). Potential Application of Algae in Biodegradation of this compound: A Review and Bibliometric Study.
  • Grognard, F., & Bernard, O. (2010). Steady-state production curve of Haldane type or Substrate inhibition...
  • Chapleur, O., et al. (2016). Acclimation Strategy to Increase this compound Tolerance of an Anaerobic Microbiota. AMiner.
  • Liu, Y., et al. (2016).
  • Castillo-Zacarías, C., et al. (2022).
  • Adetitun, D. O., et al. (2024).
  • Shishov, A. D., et al. (2022). Biodegradation of this compound at High Initial Concentration by Rhodococcus opacus 3D Strain: Biochemical and Genetic Aspects. MDPI.
  • Wen, J., et al. (2021). Critical factors in bioremediation of phenolic pollutants. The main factors affecting biodegradation efficiency are boxed.

Sources

Validation & Comparative

A Head-to-Head Battle for Purity: Phenol-Chloroform vs. Commercial Kits in DNA Extraction

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the meticulous process of isolating pure deoxyribonucleic acid (DNA) has been a cornerstone of molecular biology. The quality of this extracted genetic material directly dictates the success of downstream applications, from the precision of PCR and qPCR to the comprehensive analysis offered by next-generation sequencing. Researchers are often faced with a critical choice at the outset of their experiments: rely on the time-honored, manual method of phenol-chloroform extraction or opt for the convenience and standardization of commercial DNA extraction kits. This guide provides an in-depth, evidence-based comparison to empower researchers, scientists, and drug development professionals in making the most informed decision for their specific needs.

The Classic Contender: this compound-Chloroform Extraction

First published by Kirby in 1956, the this compound-chloroform method is a liquid-liquid extraction technique that separates nucleic acids from proteins and lipids based on their differential solubility.[1][2] The underlying principle is the use of a this compound-chloroform mixture to denature and dissolve proteins, leaving the hydrophilic DNA in the aqueous phase.[3][4]

The Mechanism of Separation

The process begins with cell lysis to release the cellular contents.[4] An equal volume of a this compound:chloroform:isoamyl alcohol (typically in a 25:24:1 ratio) mixture is then added to the aqueous lysate.[5] this compound is a potent protein denaturant, causing proteins to lose their tertiary structure and precipitate.[3] Chloroform also aids in denaturing proteins and, importantly, increases the density of the organic phase, ensuring a clean separation from the aqueous layer after centrifugation.[1][2] Isoamyl alcohol is often included to prevent foaming during the mixing steps.[6]

Upon centrifugation, three distinct layers are formed:

  • The upper aqueous phase: This layer contains the desired DNA, along with RNA and salts.[2]

  • The interphase: A white, flocculent layer composed of denatured proteins.[3]

  • The lower organic phase: This layer contains the this compound, chloroform, and dissolved lipids.[2]

The aqueous phase is carefully collected, and the DNA is typically precipitated using cold ethanol or isopropanol and a salt, such as sodium acetate, to increase the ionic strength.[3][4]

Experimental Workflow: this compound-Chloroform Extraction

Caption: this compound-Chloroform DNA Extraction Workflow.

The Modern Challenger: Commercial DNA Extraction Kits

In recent years, commercial DNA extraction kits have gained immense popularity due to their speed, ease of use, and reproducibility.[7] The majority of these kits are based on solid-phase extraction methods, most commonly utilizing a silica-based membrane in a spin-column format.[8]

The Principle of Silica-Based Purification

The fundamental principle of silica-based DNA extraction lies in the ability of DNA to reversibly bind to silica in the presence of high concentrations of chaotropic salts, such as guanidinium hydrochloride or guanidinium thiocyanate.[9][10] These salts disrupt the hydration shell around the DNA and the silica surface, creating a "salt bridge" that facilitates the adsorption of the negatively charged DNA backbone to the silica membrane.[10][11]

The process typically involves the following steps:

  • Lysis: The sample is lysed using a buffer containing detergents and often Proteinase K to degrade proteins.[12]

  • Binding: A buffer with a high concentration of chaotropic salts is added to the lysate, which is then applied to the silica spin column. As the mixture passes through the membrane via centrifugation, the DNA binds to the silica.[13]

  • Washing: The column is washed with one or more buffers to remove proteins, salts, and other impurities. A final wash is typically performed with an ethanol-based solution to remove the salts from the binding step.[14]

  • Elution: A low-salt buffer, such as TE buffer or nuclease-free water, is added to the column. This disrupts the salt bridge and rehydrates the DNA, causing it to be released from the silica membrane and collected upon centrifugation.[14]

Experimental Workflow: Commercial DNA Extraction Kit (Silica Spin-Column)

Caption: Commercial DNA Extraction Kit Workflow.

Head-to-Head Comparison: Performance Metrics

The choice between this compound-chloroform and commercial kits often comes down to a trade-off between several key performance indicators. The following table summarizes a comparison of these methods based on experimental data from various studies.

Performance MetricThis compound-Chloroform ExtractionCommercial DNA Extraction Kits (Silica-Based)Key Considerations
DNA Yield Generally high, but can be variable and operator-dependent.[15]Often provides consistent and reproducible yields, though some studies report lower yields compared to this compound-chloroform.[16][17]The efficiency of cell lysis is a critical factor for both methods.[16]
DNA Purity (A260/280) Typically yields high-purity DNA (ratio ~1.8-2.0) with experienced handling.[18]Consistently provides high-purity DNA with ratios in the optimal range.[16][19]Ratios below 1.8 may indicate protein contamination, while ratios above 2.0 can suggest RNA contamination.[20]
DNA Purity (A260/230) Can be prone to contamination with this compound and other organic solvents, leading to lower ratios.[21]Generally provides good A260/230 ratios, indicating minimal contamination with chaotropic salts or ethanol.[16]Low ratios can inhibit downstream enzymatic reactions.[20]
DNA Integrity Can yield high molecular weight DNA with careful handling to minimize mechanical shearing.[22]The integrity of the extracted DNA can vary between kits and sample types. Some kits are specifically designed for high molecular weight DNA extraction.[17]DNA integrity can be assessed by methods like agarose gel electrophoresis or automated electrophoresis systems that provide a DNA Integrity Number (DIN).[20][23]
Time per Sample Labor-intensive and time-consuming, often requiring several hours to overnight for precipitation.[2][24]Significantly faster, with many protocols completed in under an hour.Automation is more readily achievable with commercial kits.[7]
Cost per Sample Relatively low cost for reagents.[15][24]Higher cost per sample due to the price of the kits.The cost of labor and potential for failed experiments with the this compound-chloroform method should be considered.
Safety Involves the use of hazardous and toxic chemicals like this compound and chloroform, requiring a fume hood and specialized personal protective equipment.[25][26][27]Utilizes less hazardous chemicals, although chaotropic salts can be irritants.[14]Proper handling and disposal of chemical waste are crucial for both methods.[28][29]
Throughput Low throughput, not ideal for processing a large number of samples.[24]High throughput, with many kits available in 96-well plate formats for automated processing.[7]The scalability of the extraction method is an important consideration for large-scale studies.

In-Depth Analysis and Field-Proven Insights

Yield vs. Purity: A Delicate Balance

While this compound-chloroform extraction has the potential for higher DNA yields, this often comes at the cost of purity if not performed with meticulous care.[15] The risk of carrying over this compound or the proteinaceous interphase can significantly impact downstream applications.[30] Commercial kits, on the other hand, prioritize consistency and purity, sometimes at the expense of absolute yield.[16][17] For applications highly sensitive to inhibitors, such as qPCR and next-generation sequencing, the superior purity offered by commercial kits is often the deciding factor.

The Importance of DNA Integrity

For applications like long-read sequencing or the construction of large-insert genomic libraries, obtaining high molecular weight, intact DNA is paramount.[22] The gentle lysis and precipitation steps of the this compound-chloroform method can be advantageous in this regard. However, improper mixing or vortexing can easily lead to mechanical shearing of the DNA.[1] Specialized commercial kits designed for high molecular weight DNA extraction are now available and offer a more standardized approach to preserving DNA integrity.[31]

Navigating the Perils of Contamination

A significant drawback of the this compound-chloroform method is the potential for contamination with organic solvents, which can be highly inhibitory to enzymatic reactions.[21] Residual this compound can be particularly problematic.[30] Commercial kits are designed to minimize such contamination through optimized wash buffers and dry spin steps.[14] However, incomplete removal of ethanol from the final wash step in kit-based methods can also inhibit downstream applications.[32]

Troubleshooting Common Issues

This compound-Chloroform Extraction:

  • Low DNA Yield: Incomplete cell lysis, incomplete phase separation, or loss of the aqueous phase during transfer.[33] Ensure vigorous mixing to form an emulsion and be careful during pipetting to avoid the interphase.[1]

  • Low Purity (Low A260/280 or A260/230): Contamination with protein from the interphase or residual this compound.[21][30] Repeat the chloroform extraction step to remove residual this compound.[3]

  • Phase Inversion: High salt or sucrose concentrations in the aqueous phase can cause it to become denser than the organic phase.[1][6] Using a this compound:chloroform mixture, rather than just this compound, helps to prevent this.[1]

Commercial DNA Extraction Kits:

  • Low DNA Yield: Inefficient cell lysis, incorrect binding conditions (e.g., wrong ratio of binding buffer to sample), or overloading the spin column.[31][34]

  • Low Purity (Low A260/230): Incomplete removal of wash buffers containing chaotropic salts or ethanol.[32] Ensure the column is properly washed and perform the recommended dry spin step.

  • DNA Fails to Elute: Using an elution buffer with a low pH or not allowing sufficient incubation time for the elution buffer on the membrane.[14]

Conclusion: Selecting the Right Tool for the Job

The choice between this compound-chloroform extraction and commercial DNA extraction kits is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the experiment and the resources available.

This compound-chloroform extraction remains a viable and cost-effective option for experienced researchers who require high yields of high molecular weight DNA and have the necessary safety infrastructure in place. Its flexibility allows for optimization for various sample types.

Commercial DNA extraction kits, with their emphasis on speed, convenience, and reproducibility, are the preferred choice for most routine molecular biology applications, high-throughput workflows, and for researchers who prioritize safety and ease of use. The consistent purity of the extracted DNA makes them particularly well-suited for sensitive downstream applications.

Ultimately, a thorough understanding of the principles, advantages, and limitations of each method, as detailed in this guide, will enable researchers to make a well-informed decision that sets the stage for successful and reliable experimental outcomes.

References

  • Carl ROTH. (n.d.). Phenolic DNA Purification – Background and Protocol.
  • Abcam. (n.d.). DNA extraction and purification - an overview.
  • MP Biomedicals. (n.d.). How to Use the this compound Chloroform Extraction Method.
  • Microbe Notes. (2023, August 3). Protocol: this compound-chloroform extraction of prokaryotic DNA.
  • Wikipedia. (n.d.). This compound–chloroform extraction.
  • PacBio. (n.d.). Shared Protocol - Extracting DNA using this compound-Chloroform.
  • Wikipedia. (n.d.). DNA separation by silica adsorption.
  • ResearchGate. (n.d.). Comparison of different DNA extraction methods based on genomic DNA yield and purity.
  • Thermo Fisher Scientific - US. (n.d.). How to Use this compound-Chloroform for DNA Purification.
  • NIH. (n.d.). Comparison of Commercial DNA Extraction Kits for Extraction of Bacterial Genomic DNA from Whole-Blood Samples.
  • Thermo Fisher Scientific - UK. (n.d.). How to Use this compound-Chloroform for DNA Purification.
  • Bionity. (n.d.). DNA separation by silica adsorption.
  • Kopecká, J., Matoulková, D., Němec, M., Jelínková, M., & Felsberg, J. (2018). Comparison of DNA Extraction Methods in Terms of Yield, Purity, Long-Term Storage, and Downstream Manipulation with Brewer's Yeast Chromosomal DNA.
  • Prezi. (2025, April 23). Comparison of DNA Extraction Methods.
  • PubMed. (n.d.). Manual Silica-Based DNA Extractions.
  • University of Pennsylvania EHRS. (2024, April 12). Fact Sheet: this compound-Chloroform Extraction.
  • National Institute of Justice. (2023, July 6). DNA Extraction and Quantitation for Forensic Analysts | Silica Beads.
  • Environmental Health & Safety. (n.d.). This compound-Chloroform Standard Operating Procedure Template.
  • NIH. (n.d.). A comparison of the efficiency of five different commercial DNA extraction kits for extraction of DNA from faecal samples.
  • Longdom Publishing. (n.d.). DNA Extraction by the Utilization of this compound Chloroform.
  • Environmental Health and Safety. (2023, June 30). FACT SHEET: this compound.
  • Quora. (2017, December 14). How does DNA bind to a silica membrane during DNA isolation with the spin column method?
  • PubMed. (n.d.). Assessment of DNA Integrity, Applications for Cancer Research.
  • ERGANEO. (n.d.). METHOD FOR DETERMINING LEVEL OF DNA INTEGRITY.
  • Willowfort. (n.d.). Troubleshooting Guide –.
  • Reddit. (2024, January 19). Troubleshooting this compound-Chloroform-Extraction.
  • NIH. (n.d.). Automated this compound-chloroform extraction of high molecular weight genomic DNA for use in long-read single-molecule sequencing.
  • West Liberty University. (n.d.). Material Safety Data Sheet this compound/Chloroform/Isoamyl Alcohol, pH 6.7/8.0.
  • Severn Biotech. (n.d.). This compound Chloroform 1 1 pH6 7-8 0_sds.
  • YouTube. (2023, June 3). DNA Extraction Using this compound Chloroform.
  • ResearchGate. (2020, February 18). What are the pros and cons of ethanol vs this compound-chloroform extraction for DNA for microsatellites?
  • NEB. (n.d.). Troubleshooting Guide for Monarch HMW DNA Extraction Kits (NEB #T3050 and #T3060).
  • ResearchGate. (2014, August 31). Can anyone help troubleshooting our method for DNA extraction using this compound chloroform method from blood?
  • Bitesize Bio. (2010, May 3). This compound-Chloroform Extraction: Easy Tips and Tricks.
  • Bitesize Bio. (2010, June 28). How DNA Extraction Kits Work in 5 Simple Steps.
  • ResearchGate. (2025, August 5). Assessment of DNA Integrity, Applications for Cancer Research.
  • Protocol Online. (2009, October 6). Help with this compound-Chloroform DNA Extraction.
  • Scribd. (n.d.). DNA Extraction Using A Commercial Kit.
  • Protocol Online. (2005, December 10). chloroform v. This compound/chloroform/isoamylalcohol extraction of plasmid DNA.
  • NEB. (n.d.). FAQ: How can I assess gDNA integrity and purity?
  • NEB. (n.d.). Troubleshooting Guide for Genomic DNA Extraction & Purification (NEB #T3010).
  • Thermo Fisher Scientific - TR. (n.d.). Genomic DNA Purification Support—Troubleshooting.
  • QIAGEN. (n.d.). DNA extraction technologies.
  • DNA Genotek. (n.d.). Troubleshooting guide for PG-100 sample collection and extraction.

Sources

A Senior Application Scientist's Guide to the Validation of Novel Analytical Methods for Phenol Detection: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the critical task of analytical method validation.

This guide provides an in-depth, objective comparison of analytical methodologies for the detection of phenol, a compound of significant interest across environmental monitoring and pharmaceutical manufacturing. Moving beyond a mere recitation of protocols, this document delves into the causality behind experimental choices, grounding every recommendation in the authoritative standards of the International Council for Harmonisation (ICH) Q2(R2) guidelines. Our goal is to equip you with the scientific rationale and practical steps necessary to validate a new analytical method for this compound detection with confidence and integrity.

The Imperative for Validated this compound Detection

This compound and its derivatives are not only crucial starting materials in the synthesis of polymers and pharmaceuticals but are also recognized as significant environmental pollutants. Their accurate quantification is therefore paramount, demanding analytical methods that are not just sensitive, but demonstrably reliable, accurate, and robust. Method validation is the formal process that provides documented evidence that an analytical procedure is suitable for its intended purpose. This guide will navigate the validation of a new analytical method by comparing its performance against established techniques: UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and the emerging technologies of Electrochemical Sensors and Biosensors.

Pillars of Analytical Method Validation: An ICH Q2(R2) Perspective

The validation of an analytical method is a systematic journey to confirm its performance characteristics. The ICH Q2(R2) guideline provides a comprehensive framework for this process, focusing on several key parameters.[1][2][3][4] The selection and extent of validation for these parameters depend on the intended purpose of the analytical procedure.

A Comparative Overview of Analytical Techniques for this compound Detection

The choice of an analytical method is a critical decision, balancing the need for sensitivity and selectivity with practical considerations such as speed, cost, and the complexity of the sample matrix. Below is a comparative summary of the performance of four common techniques for this compound detection, with validation parameters supported by published experimental data.

Table 1: Comparison of Validation Parameters for this compound Detection Methods

Validation ParameterUV-Vis SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)Electrochemical SensorsBiosensors
Principle Colorimetric reaction or direct UV absorbance.Chromatographic separation followed by detection.Direct oxidation or reduction of this compound at an electrode surface.Biocatalytic reaction with an immobilized enzyme.
Linearity Range 0.05 - 9 mg/L[5]0.005 - 0.2 mg/L[6]0.1 - 1000 µM[7]0.01 - 50 µM[8]
Correlation Coefficient (r²) >0.999[5]>0.99[6]>0.99>0.99[8]
Limit of Detection (LOD) 0.1852 mg/L[5]0.96 - 3.40 ng/mL[6]0.03 µM[7]2.9 nM[8]
Limit of Quantification (LOQ) 1.0579 mg/L[5]3.21 - 11.33 ng/mL[6]Not explicitly statedNot explicitly stated
Accuracy (% Recovery) 103.15%[9]90 - 112%[6]97.5 - 98.7%[7]95.26 - 100.04% (in serum)[10]
Precision (%RSD) 0.43%[9]<15% (Intra- & Inter-day)[6]<5%[10]Not explicitly stated
Specificity/Selectivity Prone to interference from other phenolic compounds.[11]High, with good separation of this compound from related compounds.[12]Good, but can be affected by structurally similar compounds.[7]High, due to the specific nature of the enzyme-substrate interaction.[10]
Robustness Generally robust to small changes in pH and temperature.Can be sensitive to changes in mobile phase composition, pH, and temperature.[13]Performance can be influenced by changes in pH and temperature.Enzyme activity is highly dependent on pH and temperature.

The Validation Workflow: A Step-by-Step Guide

The following sections provide detailed, step-by-step methodologies for key validation experiments, grounded in the principles of the ICH Q2(R2) guideline.

Experimental Workflow for Analytical Method Validation

The overall process of validating an analytical method can be visualized as a logical sequence of experiments, each designed to assess a specific performance characteristic.

ValidationWorkflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Performance Characteristics Evaluation cluster_3 Phase 4: Documentation & Reporting Dev Analytical Procedure Development (ICH Q14) Opt Method Optimization Dev->Opt Protocol Define Analytical Target Profile (ATP) & Validation Protocol Opt->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Lifecycle Lifecycle Management Report->Lifecycle

Caption: A generalized workflow for the validation of a new analytical method, from development to lifecycle management.

In-Depth Experimental Protocols

Specificity: Ensuring the Method's Selectivity

Causality: Specificity is the cornerstone of any analytical method, demonstrating its ability to unequivocally measure the analyte of interest in the presence of other components such as impurities, degradation products, and matrix components.[5] This is crucial to avoid false positive results and ensure the reported concentration is solely that of the target analyte.

Experimental Protocol (for an HPLC method):

  • Preparation of Solutions:

    • Blank Solution: Prepare the sample matrix without the analyte (e.g., purified water, formulation excipients).

    • This compound Standard Solution: Prepare a solution of this compound at a known concentration in the mobile phase.

    • Potential Interferent Solutions: Prepare individual solutions of compounds that could potentially be present in the sample matrix (e.g., other phenolic compounds, degradation products).

    • Spiked Sample Solution: Spike the blank solution with the this compound standard and the potential interferents.

  • Chromatographic Analysis:

    • Inject the blank solution to ensure no interfering peaks are present at the retention time of this compound.

    • Inject the this compound standard solution to determine its retention time.

    • Inject each potential interferent solution to determine their retention times.

    • Inject the spiked sample solution.

  • Data Analysis and Acceptance Criteria:

    • Resolution: The resolution between the this compound peak and the closest eluting peak of a potential interferent should be greater than 2.0.

    • Peak Purity: If using a diode-array detector, the peak purity of the this compound peak in the spiked sample should be greater than 0.990.

Linearity and Range: Establishing a Proportional Response

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is essential for accurate quantification. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[14]

Experimental Protocol (for a UV-Vis Spectrophotometric method):

  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound of a high, accurately known concentration.

    • Perform a series of dilutions of the stock solution to prepare at least five calibration standards of different concentrations, spanning the expected working range of the method. A blank (zero concentration) should also be prepared.

  • Spectrophotometric Measurement:

    • Following the specific colorimetric procedure (e.g., reaction with 4-aminoantipyrine or Folin-Ciocalteu reagent), measure the absorbance of the blank and each calibration standard at the wavelength of maximum absorbance.[15]

    • Perform each measurement in triplicate.

  • Data Analysis and Acceptance Criteria:

    • Calibration Curve: Plot the mean absorbance of each standard against its corresponding concentration.

    • Linear Regression: Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (r²).

    • Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.999.[5] The y-intercept should be close to zero. A visual inspection of the plot should confirm a linear relationship.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Defining the Lower Boundaries

Causality: The LOD is the lowest concentration of the analyte that can be reliably detected, but not necessarily quantified, by the method. The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[16] These parameters define the lower limits of the method's capabilities.

Experimental Protocol (based on the calibration curve):

  • Data from Linearity Study: Utilize the data obtained from the linearity experiment.

  • Calculation:

    • LOD = 3.3 x (σ / S)

    • LOQ = 10 x (σ / S)

    • Where:

      • σ is the standard deviation of the y-intercepts of the regression line (or the residual standard deviation of the regression line).

      • S is the slope of the calibration curve.[16]

  • Confirmation:

    • Prepare samples at the calculated LOD and LOQ concentrations and analyze them multiple times (e.g., n=6).

    • The signal at the LOD should be clearly distinguishable from the baseline noise (typically a signal-to-noise ratio of 3:1).

    • The precision and accuracy at the LOQ should meet the predefined acceptance criteria (e.g., RSD ≤ 10% and recovery within 80-120%).

Accuracy: Closeness to the True Value

Causality: Accuracy assesses the closeness of the results obtained by the method to the true value. It is a measure of the systematic error of the method.

Experimental Protocol:

  • Preparation of Spiked Samples:

    • Prepare at least three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a blank matrix with known amounts of this compound.

    • Prepare each concentration level in triplicate.

  • Analysis:

    • Analyze the spiked samples using the developed method.

  • Data Analysis and Acceptance Criteria:

    • Calculate the % Recovery:

      • % Recovery = [(Measured Concentration) / (Spiked Concentration)] x 100

    • Acceptance Criteria: The mean % recovery should be within a predefined range (e.g., 98-102%).

Precision: Repeatability and Intermediate Precision

Causality: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is a measure of the random error of the method.

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, and with different equipment.

Experimental Protocol:

  • Sample Preparation: Prepare a homogeneous sample of this compound at a concentration within the method's range.

  • Repeatability:

    • One analyst performs a series of replicate analyses (e.g., n=6) of the sample on the same day, using the same instrument.

  • Intermediate Precision:

    • A second analyst performs a series of replicate analyses of the same sample on a different day, using a different instrument (if available).

  • Data Analysis and Acceptance Criteria:

    • Calculate the Relative Standard Deviation (%RSD):

      • %RSD = (Standard Deviation / Mean) x 100

    • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be within a predefined limit (e.g., ≤ 2%).

Robustness: Resilience to Minor Variations

Causality: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[17] It provides an indication of the method's reliability during normal usage and its transferability between laboratories.[13]

Experimental Protocol (for an HPLC method):

  • Identify Critical Parameters: Identify the parameters that are likely to influence the results (e.g., mobile phase pH, column temperature, flow rate, mobile phase composition).[13]

  • Introduce Deliberate Variations:

    • Vary each parameter within a small, predefined range (e.g., pH ± 0.2 units, temperature ± 2°C, flow rate ± 0.1 mL/min).

  • Analysis:

    • Analyze a standard sample under each of the varied conditions.

  • Data Analysis and Acceptance Criteria:

    • System Suitability: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the acceptance criteria under all varied conditions.

    • Assay Results: The assay results should not be significantly affected by the variations in the parameters.

Logical Relationships in Method Validation

The different validation parameters are interconnected, and understanding these relationships is key to a holistic validation strategy.

ValidationRelationships Specificity Specificity Linearity Linearity Specificity->Linearity ensures linear response is from analyte Range Range Linearity->Range defines LOD_LOQ LOD & LOQ Linearity->LOD_LOQ informs calculation Accuracy Accuracy Range->Accuracy tested across Precision Precision Range->Precision tested across Accuracy->Precision both required for reliable results Robustness Robustness Robustness->Accuracy ensures accuracy under varied conditions Robustness->Precision ensures precision under varied conditions

Caption: The interconnectedness of key analytical method validation parameters as defined by ICH Q2(R2).

Conclusion: A Foundation of Scientific Trust

The validation of a new analytical method for this compound detection is a rigorous but essential process that underpins the reliability and scientific credibility of your data. By systematically evaluating the performance characteristics of your method against the authoritative framework of the ICH Q2(R2) guidelines, you build a foundation of trust in your results. This guide has provided a comparative overview of common analytical techniques, detailed experimental protocols for key validation parameters, and an explanation of the scientific rationale behind these procedures. By embracing a validation-centric approach, you ensure that your analytical method is not only fit for its intended purpose but also robust, reliable, and ready to meet the challenges of scientific inquiry and regulatory scrutiny.

References

  • Biosensors and Sensing Systems for Rapid Analysis of Phenolic Compounds from Plants: A Comprehensive Review. (n.d.). MDPI.
  • Recent advances in the development of biosensor for this compound: A review. (2025, August 9). ResearchGate.
  • Determination of this compound Compounds In Surface Water Matrices by Bar Adsorptive Microextraction-High Performance Liquid Chromatography-Diode Array Detection. (n.d.). PubMed Central.
  • Design of Experiments for Analytical Method Development and Validation. (n.d.). IVT Network.
  • Method Development and Validation for this compound and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (n.d.). LCGC International.
  • Analytical Methods - Toxicological Profile for this compound. (n.d.). NCBI Bookshelf.
  • Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). FDA.
  • Ich q2 Practical Applications. (2025, July 8). Scribd.
  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. (n.d.). Separation Science.
  • This compound Biosensor Research Articles. (n.d.). R Discovery.
  • Development of a Tyrosinase Amperometric Biosensor Based on Carbon Nanomaterials for the Detection of Phenolic Pollutants in Diverse Environments. (n.d.). Wiley Online Library.
  • Development of an amperometric biosensor for this compound detection. (2011). PubMed.
  • Analytical Method Development Based on Design of Experiments. (2022, October 1). BioPharm International.
  • Parameters of linear regression, LOD and LOQ for phenolic compounds by HPLC analysis. (n.d.). ResearchGate.
  • Validation of analytical procedures – ICH Q2(R2). (2024, March 18). European Pharmaceutical Review.
  • How to Achieve Low LOD in HPLC—Key Methods. (2025, September 19). Patsnap Eureka.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • Robustness Tests. (n.d.). LCGC International.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • Simple and rapid spectrophotometric method for this compound determination in aqueous media. (2019, January 24). ResearchGate.
  • Method for the determination of this compound and methylphenols (cresols) in ambient air using HPLC. (n.d.). EPA.
  • Validation of UV-Vis Spectrophotometric Method for Determination of Bio oil Total Phenolic Content from Pyrolisis of Cashew Nut Shell. (n.d.). RJPBCS.
  • Electrochemical Sensor for Determination of Various Phenolic Compounds in Wine Samples Using Fe3O4 Nanoparticles Modified Carbon Paste Electrode. (2021, March 17). MDPI.
  • Validation and uncertainty estimation of analytical method for determination of phenolic compounds in concrete. (n.d.). ResearchGate.
  • DETERMINATION OF PHENOLIC COMPOUNDS IN WATER (HJ 676-2013). (2017, December 1). Agilent.
  • Spectrophotometric Determination of this compound in Micellar Medium. (n.d.). International Science Community Association.
  • {Validation and uncertainty estimation of analytical method for determination of phenolic compounds in concrete}. (n.d.). CORE.
  • Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. (n.d.). AASCIT.
  • An electrochemical sensor for the rapid determination of hazardous this compound in real-life water samples. (2019, August 26). ResearchGate.
  • Development of a UV/Vis spectrophotometric method for analysis of total polyphenols from Caesalpinia peltophoroides Benth. (n.d.). SciELO.
  • Simple HPLC–UV Analysis of this compound and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. (n.d.). Scirp.org.
  • Electrochemical Detection of 4-Nitrothis compound Using a Novel SrTiO3/Ag/rGO Composite. (n.d.). ACS Omega.
  • Electrochemical study for the simultaneous determination of phenolic compounds and emerging pollutant using an electroanalytical sensing system based on carbon nanotubes/surfactant and multivariate approach in the optimization. (2025, August 6). ResearchGate.
  • Spectrophotometric determination of this compound and resorcinol by reaction with p-aminothis compound. (2025, August 6). ResearchGate.

Sources

The Bench Scientist's Guide to Phenol-Based RNA Isolation: A Comparative Analysis of Efficiency and Purity

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the acid guanidinium thiocyanate-phenol-chloroform (AGPC) extraction method has been a cornerstone of molecular biology, enabling the isolation of high-quality RNA essential for a multitude of downstream applications, from RT-qPCR to next-generation sequencing.[1] This guide provides an in-depth comparison of the efficiency and performance of various phenol-based RNA isolation methods, offering researchers, scientists, and drug development professionals the critical data and procedural insights needed to select and optimize the ideal RNA extraction strategy for their specific experimental needs.

The Enduring Principle of this compound-Based RNA Isolation

First described by Chomczynski and Sacchi in 1987, the single-step AGPC method revolutionized RNA isolation by providing a rapid and reliable means to obtain undegraded total RNA.[2] The genius of the method lies in its chemical cocktail. A monophasic solution, commercially available as reagents like TRIzol® or TRI Reagent®, contains this compound and guanidine isothiocyanate.[2] Guanidine isothiocyanate, a potent chaotropic agent, serves a dual purpose: it lyses cells and simultaneously inactivates the ubiquitous and resilient RNases that would otherwise swiftly degrade the target RNA.[3]

Upon homogenization of the biological sample in this reagent, chloroform is added, leading to a phase separation upon centrifugation. This partitioning is the critical step for purification. The mixture separates into a lower red organic phase (containing proteins and lipids), a whitish interphase (containing DNA), and an upper, colorless aqueous phase where the RNA exclusively resides.[4] The RNA is then precipitated from this aqueous phase, typically with isopropanol, washed, and resuspended for use in downstream applications. The acidic nature of the reagent is pivotal, as it ensures that DNA is partitioned into the organic phase and interphase, while RNA remains in the aqueous phase.[3]

Comparative Analysis of this compound-Based Methods

The efficiency of RNA isolation can be assessed by three key metrics:

  • Yield: The total amount of RNA recovered from a given amount of starting material.

  • Purity: Measured by spectrophotometric ratios. The A260/A280 ratio indicates contamination by protein, with an ideal value of ~2.0. The A260/A230 ratio reflects contamination by residual this compound, guanidine salts, or carbohydrates, with an ideal range of 2.0-2.2.

  • Integrity: Assessed by the RNA Integrity Number (RIN), a value from 1 to 10, where 10 signifies completely intact RNA. High-quality RNA for sensitive applications like RNA-seq should ideally have a RIN value of 8 or higher.

The following tables summarize experimental data compiled from various studies, comparing the performance of different this compound-based RNA isolation methods.

Table 1: Performance Comparison of Commercial this compound-Based Reagents
ReagentSample TypeAvg. RNA Yield (µg/mg tissue or 10^6 cells)Avg. A260/A280 RatioAvg. A260/A230 RatioNotes
TRIzol® Reagent Equine Gastric BiopsyHighest among tested~1.8 - 1.9Not consistently highTended to have higher gDNA contamination.[5]
GENEzol™ Equine Gastric BiopsyComparable to TRIzol®~1.9 - 2.0Higher than TRIzol®Lower gDNA contamination compared to TRIzol®.[5]
TRI Reagent® Human Whole BloodHigh~1.7LowLower purity and integrity compared to column-based kits in this study.
QIAzol® Bovine ColostrumHigh>1.9Not specifiedShowed good performance for milk exosome RNA isolation.[6]
RNazol® Bovine ColostrumHigh<1.9Not specifiedLower purity compared to other this compound-based reagents in this study.[6]
Table 2: Impact of Protocol Modifications on RNA Purity
ModificationSample TypeEffect on A260/A280Effect on A260/A230Key Finding
Additional Chloroform Wash Human Visceral Adipose TissueNo significant changeSignificant declineAn additional chloroform wash was not found to be beneficial and may negatively impact purity.
Additional Ethanol Wash Human Visceral Adipose TissueNo significant improvementSignificant improvementAn extra ethanol wash effectively removes residual impurities, enhancing the A260/A230 ratio.[7]
Optimized TRIzol® to Tissue Ratio Human Visceral Adipose TissueImprovedSignificantly ImprovedDecreasing the TRIzol® volume per unit of tissue mass improved both RNA yield and purity.[7]
Table 3: Comparison of Commercial vs. Homemade this compound-Based Reagents
MethodSample TypeRNA YieldRNA Purity (A260/A280)Notes
Commercial TRIzol® HuH-7 CellsLower than homemade~2.0Standard, reliable performance.[8]
Homemade TRIzol-like Reagent HuH-7 CellsHigher than commercial~2.0A cost-effective alternative with comparable or even superior yield.[8]
Modified Manual AGPC Method Human BloodSignificantly higherLower than commercial kitsOffers a high yield at a lower cost, but purity may be a concern for sensitive applications.[8]

Experimental Workflows and Protocols

To ensure the reproducibility and integrity of your RNA isolation, adhering to a well-defined protocol is paramount. Below are detailed methodologies for the standard AGPC method and an optimized protocol incorporating purity-enhancing modifications.

Core AGPC Experimental Workflow

The fundamental steps of this compound-based RNA isolation are outlined in the following workflow diagram.

AGPC_Workflow cluster_lysis Cell Lysis & Homogenization cluster_extraction Phase Separation cluster_precipitation RNA Precipitation cluster_wash Washing & Resuspension Start Sample (Cells/Tissue) Homogenize Homogenize in this compound/Guanidine Thiocyanate Reagent Start->Homogenize AddChloroform Add Chloroform & Mix Homogenize->AddChloroform Centrifuge1 Centrifuge AddChloroform->Centrifuge1 SeparatePhases Collect Aqueous Phase Centrifuge1->SeparatePhases AddIsopropanol Add Isopropanol SeparatePhases->AddIsopropanol Incubate Incubate AddIsopropanol->Incubate Centrifuge2 Centrifuge to Pellet RNA Incubate->Centrifuge2 Wash Wash Pellet with 75% Ethanol Centrifuge2->Wash Dry Air-Dry Pellet Wash->Dry Resuspend Resuspend in RNase-free Water Dry->Resuspend End Purified RNA Resuspend->End

Caption: Standard workflow for this compound-based RNA isolation.

Detailed Protocol 1: Standard TRIzol® RNA Isolation from Cultured Cells

This protocol is adapted for a 60 mm culture dish.

  • Cell Lysis:

    • Aspirate the culture medium from the cells.

    • Add 1 mL of TRIzol® Reagent directly to the culture dish.

    • Lyse the cells by repeatedly pipetting the TRIzol® Reagent over the cell monolayer.

  • Phase Separation:

    • Transfer the cell lysate to a microcentrifuge tube.

    • Incubate at room temperature for 5 minutes.

    • Add 200 µL of chloroform.

    • Cap the tube securely and vortex vigorously for 15 seconds.

    • Incubate at room temperature for 3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases.[2]

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase (approximately 500-600 µL) to a new microcentrifuge tube. Avoid disturbing the interphase.

    • Add an equal volume of isopropanol (approximately 500-600 µL).

    • Mix by inverting the tube several times.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.

  • RNA Wash and Resuspension:

    • Carefully decant the supernatant.

    • Wash the RNA pellet by adding 1 mL of 75% ethanol.

    • Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Carefully decant the ethanol wash.

    • Air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the RNA difficult to dissolve.

    • Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of RNase-free water.

Detailed Protocol 2: Optimized this compound-Chloroform Extraction for Enhanced Purity

This protocol incorporates modifications to improve the A260/A230 ratio.[7][9]

  • Cell Lysis and Phase Separation:

    • Follow steps 1 and 2 of the Standard TRIzol® Protocol.

  • RNA Precipitation:

    • Follow step 3 of the Standard TRIzol® Protocol.

  • Enhanced RNA Wash:

    • Carefully decant the supernatant.

    • Wash the RNA pellet by adding 1 mL of 75% ethanol.

    • Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Carefully decant the ethanol.

    • Repeat the ethanol wash step. This second wash is crucial for removing residual contaminants.[7]

    • Carefully decant the final ethanol wash.

  • Resuspension:

    • Air-dry the pellet for 5-10 minutes.

    • Resuspend the RNA in RNase-free water.

Causality Behind Experimental Choices and Troubleshooting

Why Guanidine Thiocyanate? This chaotropic salt is a powerful protein denaturant that effectively inactivates RNases, which are notoriously stable enzymes. This rapid inactivation is critical for preserving RNA integrity during the extraction process.[3]

The Importance of pH: The acidic pH of the this compound-reagent mixture is a key determinant of selective nucleic acid partitioning. At an acidic pH, DNA is denatured and preferentially moves to the organic phase and interphase, while the phosphodiester backbone of RNA remains negatively charged, keeping it in the aqueous phase.[3]

Troubleshooting Low A260/A230 Ratios: A low A260/A230 ratio is a common issue and often indicates contamination with guanidine salts or this compound.

  • Cause: Incomplete removal of the supernatant after isopropanol precipitation or insufficient washing of the RNA pellet.

  • Solution: Be meticulous in removing all of the isopropanol supernatant. Incorporate a second 75% ethanol wash to more thoroughly remove residual salts.[7]

Troubleshooting gDNA Contamination: Visible viscosity in the RNA sample or an A260/A280 ratio significantly below 1.8 can indicate DNA contamination.

  • Cause: Overloading the initial volume of reagent with too much starting material, or accidentally transferring part of the interphase along with the aqueous phase.

  • Solution: Ensure you are using the recommended amount of starting material for the volume of reagent. When collecting the aqueous phase, leave a small amount behind to avoid aspirating the interphase. For applications highly sensitive to DNA, a DNase treatment step is recommended.

Logical Relationships in Protocol Optimization

Optimizing a this compound-based RNA extraction protocol involves balancing yield and purity. The following diagram illustrates the logical relationships between common protocol modifications and their expected outcomes.

Optimization_Logic cluster_input Input Variables cluster_output Output Metrics Mod1 Increase Ethanol Washes Purity Improved Purity (Higher A260/230) Mod1->Purity Removes salt/phenol Mod2 Optimize Reagent:Sample Ratio Mod2->Purity Prevents saturation Yield Maintained/Improved Yield Mod2->Yield Efficient lysis Mod3 Careful Aqueous Phase Transfer Mod3->Purity Reduces gDNA contamination Integrity High Integrity (RIN) Purity->Integrity Yield->Integrity

Caption: Key modifications and their impact on RNA quality.

Conclusion

This compound-based RNA isolation remains a robust, reliable, and cost-effective method for obtaining high-quality RNA. While commercial kits like TRIzol® provide a standardized and convenient workflow, understanding the underlying principles of the AGPC method empowers researchers to optimize and troubleshoot their extractions effectively. For routine applications, standard protocols are often sufficient. However, for sensitive downstream analyses where purity is paramount, simple modifications such as an additional ethanol wash can significantly improve the quality of the isolated RNA. By carefully considering the starting material and the requirements of the downstream application, researchers can select and refine a this compound-based RNA isolation strategy that consistently delivers the high-quality RNA necessary for successful and reproducible experimental outcomes.

References

  • Jiang, X., et al. (2018). Optimization of this compound-chloroform RNA extraction. MethodsX, 5, 595-599. [Link]
  • Roy, A., et al. (2020).
  • Roy, A., et al. (2020).
  • Lee, S. L., et al. (2017). Comparison of commercial RNA extraction kits and qPCR master mixes for studying gene expression in small biopsy tissue samples from the equine gastric epithelium. BMC Veterinary Research, 13(1), 389. [Link]
  • Omairi, S., et al. (2023). Comparison of Modified Manual Acid-Phenol Chloroform Method and Commercial RNA Extraction Kits for Resource Limited Laboratories.
  • Lee, S. L., et al. (2017). Comparison of commercial RNA extraction kits and qPCR master mixes for studying gene expression in small biopsy tissue samples from the equine gastric epithelium. BMC Veterinary Research, 13(1), 389. [Link]
  • Omairi, S., et al. (2023). Comparison of Modified Manual Acid-Phenol Chloroform Method and Commercial RNA Extraction Kits for Resource Limited Laboratories.
  • Kim, H. J., et al. (2021). Comparison of Total RNA Isolation Methods for Analysis of Immune-Related microRNAs in Market Milks. Foods, 10(9), 2189. [Link]
  • Kim, H. J., et al. (2021). Comparison of Total RNA Isolation Methods for Analysis of Immune-Related microRNAs in Market Milks. Foods, 10(9), 2189. [Link]
  • Rio, D. C., et al. (2010). Purification of RNA using TRIzol (TRI reagent). Cold Spring Harbor Protocols, 2010(6), pdb.prot5439. [Link]
  • Rio, D. C., et al. (2010). Purification of RNA using TRIzol (TRI reagent). Cold Spring Harbor Protocols, 2010(6), pdb.prot5439. [Link]
  • Nationwide Children's Hospital. (n.d.). RNA Isolation with TRIzol (Invitrogen) and Qiagen RNAeasy.
  • Nationwide Children's Hospital. (n.d.). RNA Isolation with TRIzol (Invitrogen) and Qiagen RNAeasy.
  • Nationwide Children's Hospital. (n.d.). RNA Isolation with TRIzol (Invitrogen) and Qiagen RNAeasy.
  • Poveda-Huertes, D., et al. (2017). Comparison of RNA Extraction Methods for Molecular Analysis of Oral Cytology. Journal of Clinical and Experimental Dentistry, 9(12), e1443–e1448. [Link]
  • Bitesize Bio. (2024). Acid this compound Chloroform Extraction of DNA, RNA and protein: 3 in 1. Bitesize Bio. [Link]
  • Bitesize Bio. (2024). Acid this compound Chloroform Extraction of DNA, RNA and protein: 3 in 1. Bitesize Bio. [Link]
  • Bitesize Bio. (2024). Acid this compound Chloroform Extraction of DNA, RNA and protein: 3 in 1. Bitesize Bio. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Phenolic Antioxidant Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate assessment of antioxidant capacity is a critical step in the evaluation of novel phenolic compounds. This guide provides an in-depth, technically-focused comparison of methodologies for cross-validating the antioxidant activity of phenols against established standards. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to your research.

The Mechanistic Underpinnings of Phenolic Antioxidants

Phenolic compounds exert their antioxidant effects primarily through their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals.[1][2] This action interrupts the propagation of oxidative chain reactions that can lead to cellular damage. The primary mechanisms include:

  • Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a more stable phenoxyl radical (ArO•).[2]

  • Single Electron Transfer (SET): The phenolic compound can donate an electron to a free radical, forming a radical cation and a stabilized anion of the original radical. This is often followed by proton loss.[1]

The efficiency of a phenolic antioxidant is dictated by its chemical structure, particularly the number and arrangement of hydroxyl groups on the aromatic ring.[2]

Visualizing the Antioxidant Mechanism

AntioxidantMechanism cluster_hat Hydrogen Atom Transfer (HAT) cluster_set Single Electron Transfer (SET) ArOH Phenolic Antioxidant (ArOH) R_radical Free Radical (R•) ArOH->R_radical H• donation ArO_radical Phenoxyl Radical (ArO•) ArOH->ArO_radical RH Neutralized Molecule (RH) R_radical->RH ArOH_set Phenolic Antioxidant (ArOH) R_radical_set Free Radical (R•) ArOH_set->R_radical_set e- donation ArOH_cation Phenolic Radical Cation (ArOH•+) ArOH_set->ArOH_cation R_anion Anion (R-) R_radical_set->R_anion DPPH_Workflow start Start prep_dpph Prepare DPPH Working Solution (e.g., in methanol) start->prep_dpph prep_samples Prepare Phenolic Compound and Standard Dilutions start->prep_samples reaction Mix DPPH Solution with Sample/Standard prep_dpph->reaction prep_samples->reaction incubation Incubate in the Dark (e.g., 30 minutes) reaction->incubation measure Measure Absorbance at 517 nm incubation->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Caption: Step-by-step workflow for the DPPH assay.

Detailed Protocol: DPPH Assay
  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. This solution should be freshly prepared and protected from light.

    • Prepare a series of dilutions of your phenolic test compound and the chosen standard (e.g., Trolox, Gallic Acid, or Ascorbic Acid) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of your sample or standard dilutions to each well.

    • Add the DPPH working solution to each well to initiate the reaction.

    • Include a control well containing only methanol and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes. [3]

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 [4] * Plot the % inhibition against the concentration of the sample/standard to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm. [5]This assay is applicable to both hydrophilic and lipophilic antioxidants. [6]

Experimental Workflow: ABTS Assay

ABTS_Workflow start Start gen_abts Generate ABTS•+ Radical Cation (ABTS + Potassium Persulfate) start->gen_abts prep_samples Prepare Phenolic Compound and Standard (Trolox) Dilutions start->prep_samples incubate_abts Incubate in Dark (12-16 hours) gen_abts->incubate_abts adjust_abts Dilute ABTS•+ Solution to Absorbance of ~0.7 at 734 nm incubate_abts->adjust_abts reaction Mix Adjusted ABTS•+ Solution with Sample/Standard adjust_abts->reaction prep_samples->reaction measure Measure Absorbance at 734 nm after a set time (e.g., 6 min) reaction->measure calculate Calculate % Inhibition and TEAC measure->calculate end End calculate->end

Caption: Step-by-step workflow for the ABTS assay.

Detailed Protocol: ABTS Assay
  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ radical cation, mix the two stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours. [5] * Before use, dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of your phenolic test compound and the Trolox standard.

  • Assay Procedure:

    • In a 96-well microplate, add a small volume of your sample or standard dilutions to each well.

    • Add a larger volume of the diluted ABTS•+ solution to each well.

    • Include a control well with the solvent and the diluted ABTS•+ solution.

  • Measurement and Calculation:

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition similarly to the DPPH assay.

    • The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a standard curve of Trolox. [7]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm. [8]The reaction is conducted under acidic conditions. [9]

Detailed Protocol: FRAP Assay
  • Reagent Preparation:

    • Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl₃ (20 mM) in a 10:1:1 ratio. [9] * Warm the FRAP reagent to 37°C before use.

    • Prepare a series of dilutions of your phenolic test compound and a ferrous sulfate (FeSO₄) standard.

  • Assay Procedure:

    • Add a specific volume of the sample or standard to a test tube or microplate well.

    • Add the FRAP reagent and mix well.

    • Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes). [9]

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared with known concentrations of Fe²⁺. The results are expressed as µM Fe(II) equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). [10][11]The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC). [12]

Detailed Protocol: ORAC Assay
  • Reagent Preparation:

    • Prepare a working solution of fluorescein in phosphate buffer (75 mM, pH 7.4).

    • Prepare a solution of AAPH in the same buffer (this should be made fresh daily).

    • Prepare a series of dilutions of your phenolic test compound and the Trolox standard.

  • Assay Procedure:

    • In a black 96-well microplate, add the fluorescein working solution to each well.

    • Add your sample or Trolox standard dilutions.

    • Incubate the plate at 37°C for a period of time (e.g., 30 minutes). [12] * Initiate the reaction by adding the AAPH solution to all wells.

  • Measurement and Calculation:

    • Immediately begin measuring the fluorescence kinetically (e.g., every 1-2 minutes for 60-90 minutes) with excitation at ~485 nm and emission at ~520 nm. [12][13] * Calculate the Area Under the Curve (AUC) for each sample and standard.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

    • Plot the net AUC against the Trolox concentration to create a standard curve, and express the results as Trolox Equivalents. [12]

Comparative Data Summary

The following table provides a hypothetical comparison of a novel phenolic compound against common standards across the different assays. Lower IC50 values indicate higher antioxidant activity, while higher FRAP and ORAC values indicate greater antioxidant capacity.

CompoundDPPH (IC50, µM)ABTS (IC50, µM)FRAP (µM Fe(II) eq/µM)ORAC (µM TE/µM)
Novel Phenol X 25.515.22.84.5
Gallic Acid 18.78.93.55.2
Ascorbic Acid 45.830.11.51.8
Trolox 50.050.01.01.0
BHT 150.3185.60.80.9

Note: These values are for illustrative purposes and will vary depending on the specific compounds and experimental conditions.

Conclusion: A Self-Validating Approach

References

  • Andrés, A. I., et al. (2023). Mechanisms of action by which phenolic compounds present antioxidant activity. Antioxidants.
  • Wikipedia. (n.d.). Trolox equivalent antioxidant capacity.
  • Shahidi, F., & Prieto, M. A. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. Journal of Agricultural and Food Chemistry.
  • Cell Biolabs, Inc. (n.d.). Trolox Equivalent Antioxidant Capacity (TEAC) Assay.
  • Arts, M. J., et al. (2004). Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay. Food and Chemical Toxicology.
  • Stojicevic, A., et al. (2023).
  • Citeq Biologics. (n.d.). TEAC Assay.
  • Benchchem. (n.d.). Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity.
  • Litwinienko, G., & Ingold, K. U. (2007). Antioxidant properties of phenols. Accounts of Chemical Research.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS).
  • León-González, A. J., et al. (2023). Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. Antioxidants.
  • Benchchem. (n.d.). Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol.
  • Scribd. (n.d.). ORAC Assay Protocol.
  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.
  • Zen-Bio. (n.d.). FRAP Antioxidant Assay Kit.
  • R-Biopharm. (2023).
  • Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay.
  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.
  • Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io.
  • Shimamura, T., et al. (2014). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Methods.
  • Active Concepts. (n.d.). Oxygen Radical Absorbance Capacity (ORAC) Assay.
  • Benkhaira, N., et al. (2021). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • ResearchGate. (2016). Can i use Gallic acid as a standard for ABTS assay?.
  • ResearchGate. (2014). Why we use butylated hydroxytoluene (BHT) as a standard in many antioxidant activity assay?.
  • Amorati, R., & Valgimigli, L. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Antioxidants.
  • Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Food Chemistry.
  • Özyürek, M., et al. (2011). DPPH Radical Scavenging Assay. IntechOpen.
  • Benchchem. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit.
  • Benchchem. (n.d.).
  • ResearchGate. (2023). Why ascorbic acid used as standard for ABTS assay?.
  • Cosmo Bio USA. (n.d.). FRAP Antioxidant Capacity Assay Kit Manual.
  • Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1.
  • Sigma-Aldrich. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK509) – Technical Bulletin.
  • Benchchem. (n.d.).
  • Shittu, O. K., et al. (2022). Evaluation of the Antibacterial, Antioxidant, Anticancer, and Antidiabetic Activities of the Leaves and Inflorescences of Crassula capitella. Plants.
  • Padayatty, S. J., & Levine, M. (2016). Ascorbic acid as antioxidant. Sub-cellular biochemistry.
  • Jang, S. W., et al. (2023). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Food Science and Technology.
  • Singh, M., et al. (2026).
  • ResearchGate. (n.d.).
  • Jang, S. W., et al. (2022). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Food Science and Technology.
  • Dörr, F. A., et al. (2022). Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. Antioxidants.
  • Wikipedia. (n.d.).
  • Jang, S. W., et al. (2022). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. SciELO.
  • Millennial Essentials. (n.d.). BHT: A Key Antioxidant for Food Safety and Shelf-Life Extension.
  • Li, Y., et al. (2018). Comparison of Phenols Content and Antioxidant Activity of Fruits from Different Maturity Stages of Ribes stenocarpum Maxim. Molecules.
  • Rahman, M. M., et al. (2021). Comparison of phenolic content and antioxidant activity of two common fruits of Bangladesh in solvents of varying polarities. Food Research.
  • Kao. (n.d.).
  • Pawlowska, E., et al. (2019). Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. Antioxidants.

Sources

A Comparative Guide to the Biological Activities of Phenol Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Phenol derivatives, a diverse class of organic compounds characterized by a hydroxyl group attached to an aromatic ring, are of significant interest in the fields of pharmacology and drug discovery. Their versatile chemical structures give rise to a wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1] This guide provides a comparative analysis of various this compound derivatives, offering insights into their efficacy in key biological assays and elucidating the underlying mechanisms of action. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to identify and develop novel therapeutic agents.

The Significance of this compound Derivatives in Biological Systems

The therapeutic potential of this compound derivatives has been recognized for over a century.[2] Their biological activities are often attributed to the phenolic hydroxyl group, which can donate a hydrogen atom or an electron to neutralize free radicals, and the aromatic ring, which can interact with biological targets.[1][3] Structure-activity relationship (SAR) studies have been instrumental in optimizing the bioactivity of these compounds, leading to the development of more potent and selective derivatives.[1]

This guide will delve into a comparative study of this compound derivatives across three critical biological activities: antimicrobial, antioxidant, and anticancer. We will explore their performance in established in vitro assays, present comparative data, and provide detailed experimental protocols to ensure reproducibility.

Section 1: Comparative Antimicrobial Activity

This compound derivatives exhibit broad-spectrum antimicrobial activity against a variety of microorganisms, including bacteria and fungi.[1] Their mechanism of action often involves the disruption of microbial membranes, leading to increased permeability and cell death.[4]

Key Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[5]

Comparative MIC Values of this compound Derivatives

The following table summarizes the MIC values of selected this compound derivatives against common bacterial strains, providing a basis for comparing their antimicrobial potency.

This compound DerivativeStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Reference
Thymol5001000[6]
Carvacrol250500[6]
Eugenol62.5 - 125125 - 250[7]
Vanillin>2000>2000[8]
Gallic Acid256 - 512512 - 1024[8]

Note: MIC values can vary depending on the specific strain and experimental conditions.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the steps for determining the MIC of a this compound derivative against a bacterial strain.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in appropriate broth medium (e.g., Mueller-Hinton Broth)

  • This compound derivative stock solution

  • Sterile broth medium

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Serial Dilutions: Prepare a two-fold serial dilution of the this compound derivative stock solution in the 96-well plate using the broth medium. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the this compound derivative at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.[9]

Section 2: Comparative Antioxidant Activity

The antioxidant properties of this compound derivatives are crucial for their protective effects against oxidative stress-related diseases.[1] Their primary mechanism of action involves scavenging free radicals by donating a hydrogen atom or an electron.[3]

Key Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a simple and widely used method to evaluate the antioxidant capacity of compounds.[10] The stable free radical DPPH has a deep violet color, which is reduced to a yellow color in the presence of an antioxidant.[2]

Comparative Antioxidant Activity of this compound Derivatives (IC50 Values)

The IC50 value represents the concentration of an antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

This compound DerivativeDPPH Scavenging IC50 (µM)Reference
Gallic Acid8.5[11]
Caffeic Acid14.2[11]
Ferulic Acid28.6[11]
Quercetin5.4[11]
Ascorbic Acid (Standard)25.5[11]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol details the procedure for determining the DPPH radical scavenging activity of a this compound derivative.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • This compound derivative solutions of varying concentrations

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: In a test tube or a 96-well plate, mix 1 mL of the DPPH solution with 1 mL of the this compound derivative solution at different concentrations.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A blank containing the solvent and DPPH solution should also be measured.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the this compound derivative to determine the IC50 value.[2][10]

Section 3: Comparative Anticancer Activity

Many this compound derivatives have demonstrated potent anticancer activities through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell signaling pathways.[12][13]

Key Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product.[14]

Comparative Cytotoxicity of this compound Derivatives against Cancer Cell Lines (IC50 Values)

The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell growth.

This compound DerivativeCancer Cell LineIC50 (µM)Reference
ResveratrolMCF-7 (Breast)25-50[15]
CurcuminHeLa (Cervical)10-20[16]
QuercetinHCT116 (Colon)0.34[15]
Doxorubicin (Standard)Multiple0.1 - 1[17]

Note: IC50 values are highly dependent on the cell line and assay conditions.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol describes the steps to evaluate the cytotoxic effect of a this compound derivative on a cancer cell line.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound derivative solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation of Cell Viability: The percentage of cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • IC50 Determination: Plot the percentage of cell viability against the concentration of the this compound derivative to determine the IC50 value.[3][18]

Mechanistic Insights: Signaling Pathways and Experimental Workflows

Signaling Pathway Affected by this compound Derivatives in Cancer Cells

Phenolic compounds can modulate various signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK/ERK pathways, and can also influence the p53 tumor suppressor pathway.[12][19]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Ras Ras Growth Factor Receptor->Ras Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound Derivative This compound Derivative This compound Derivative->Akt Inhibition This compound Derivative->ERK Inhibition p53 p53 This compound Derivative->p53 Activation Apoptosis Apoptosis p53->Apoptosis

Caption: Key signaling pathways modulated by this compound derivatives in cancer cells.

General Experimental Workflow for Biological Assays

The following diagram illustrates a typical workflow for conducting the biological assays described in this guide.

G Compound Preparation Compound Preparation Assay Setup Assay Setup Compound Preparation->Assay Setup Incubation Incubation Assay Setup->Incubation Data Acquisition Data Acquisition Incubation->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Caption: A generalized workflow for in vitro biological assays.

Logical Relationship Between Biological Assays

This diagram shows the interconnectedness of the discussed biological activities.

G Antimicrobial Antimicrobial Cellular Health Cellular Health Antimicrobial->Cellular Health Antioxidant Antioxidant Antioxidant->Cellular Health Anticancer Anticancer Anticancer->Cellular Health

Caption: Interrelationship of key biological activities of this compound derivatives.

Conclusion

This comparative guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their antimicrobial, antioxidant, and anticancer properties. By presenting standardized experimental protocols and comparative data, this guide aims to facilitate the research and development of new therapeutic agents derived from this versatile class of compounds. The structure-activity relationships and mechanistic insights discussed herein underscore the importance of rational drug design in harnessing the full therapeutic potential of this compound derivatives.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (n.d.).
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC - NIH. (n.d.).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. (2011, October 18).
  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. (n.d.).
  • (PDF) this compound Derivatives and Their Bioactivities: A Comprehensive Review - ResearchGate. (2023, June 5).
  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC. (2023, March 14).
  • Polyphenols as Antitumor Agents Targeting Key Players in Cancer-Driving Signaling Pathways - Frontiers. (n.d.).
  • DPPH Radical Scavenging Assay - MDPI. (n.d.).
  • Broth Dilution Method for MIC Determination - Microbe Online. (2013, November 15).
  • Antioxidant Assays - ResearchGate. (n.d.).
  • Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - NIH. (n.d.).
  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.).
  • Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy - PMC. (2023, May 1).
  • IC 50 values of the tested phenolic compounds in DPPH and ABTS þ assays. (n.d.).
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14).
  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal. (n.d.).
  • Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - MDPI. (n.d.).
  • DPPH radical scavenging activity - Marine Biology. (n.d.).
  • Comparison of antioxidant activity of phenolic acid derivatives using... - ResearchGate. (n.d.).
  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food - MDPI. (n.d.).
  • Alkylamino this compound Derivative Induces Apoptosis by Inhibiting EGFR Signaling Pathway in Breast Cancer Cells | Request PDF - ResearchGate. (n.d.).
  • Antibacterial activity of compounds 1-10 (MIC, µg/mL). - ResearchGate. (n.d.).
  • Minimum inhibitory concentrations (MIC, 25 µg/mL) of tested compounds... | Download Table - ResearchGate. (n.d.).
  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - NIH. (2024, March 1).
  • Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - NIH. (n.d.).
  • Comparison of phenolic content and antioxidant activity of two common fruits of Bangladesh in solvents of varying polarities - Food Research. (2021, December 12).
  • IC50 determination using MTT assay for the Column Fractions - ResearchGate. (n.d.).
  • Minimum Inhibitory Concentration (MIC) of phenolic compounds against food- contaminating yeasts. - ResearchGate. (n.d.).
  • Mean Minimum Inhibitory Concentration (MIC) for Each Bacterial Strain... - ResearchGate. (n.d.).
  • Antimicrobial Activities and Biofilm Inhibition Properties of Trigonella foenumgraecum Methanol Extracts against Multidrug-Resistant Staphylococcus aureus and Escherichia coli - MDPI. (2023, March 5).

Sources

A Senior Application Scientist's Guide to Validating Synthesized Phenol Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized materials is a cornerstone of regulatory compliance and product efficacy. Phenol, a foundational building block in numerous pharmaceutical syntheses, is no exception. Its purity can be compromised by a range of by-products and starting materials, necessitating a robust, validated analytical method for its quantification.

This guide provides an in-depth comparison of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the comprehensive purity assessment of synthesized this compound. We will delve into the rationale behind methodological choices, present detailed experimental protocols, and offer a complete framework for method validation in line with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

The Critical Role of HPLC in this compound Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for separating, identifying, and quantifying components within a mixture.[6] Its application in analyzing phenolic compounds is well-established, offering high resolution and sensitivity.[7] When validating the purity of synthesized this compound, HPLC allows for the separation of the active pharmaceutical ingredient (API) from structurally similar impurities that may have formed during synthesis.

The most common commercial route to this compound is the cumene process, which can introduce a variety of impurities. These include unreacted starting materials like cumene, intermediates such as cumene hydroperoxide, and by-products like α-methylstyrene, acetophenone, and 2-methylbenzofuran.[8][9] A validated HPLC method must be able to resolve this compound from these and other potential contaminants, ensuring the final product meets stringent quality standards.

Method Comparison: C18 vs. Phenyl Stationary Phases

The choice of stationary phase is a critical parameter in HPLC method development. While the C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, alternative selectivities can offer significant advantages for specific separations.[8] Here, we compare a traditional C18-based method with a Phenyl column-based method for this compound purity analysis.

  • C18 Columns: These columns separate analytes primarily based on hydrophobic interactions between the non-polar C18 alkyl chains and the analyte.[10] They are versatile and provide excellent separation for a wide range of compounds.

  • Phenyl Columns: These columns have phenyl groups bonded to the silica support.[10] They offer alternative selectivity due to π-π interactions between the phenyl ring of the stationary phase and aromatic analytes.[11][12] This can be particularly advantageous for separating aromatic compounds with subtle structural differences, which is often the case with this compound and its impurities.[8][11][12]

The following sections will detail the protocols for each method and present a comparative validation data summary.

Experimental Protocols

The following are detailed step-by-step methodologies for the two compared HPLC methods.

Method A: C18-Based Separation

This protocol outlines a standard reversed-phase HPLC method utilizing a C18 column.

1. Materials and Reagents:

  • This compound Reference Standard (USP grade)
  • Acetonitrile (HPLC grade)
  • Methanol (HPLC grade)
  • Phosphoric Acid (ACS grade)
  • Deionized Water (18.2 MΩ·cm)

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (USP L1 classification)[6]
  • Mobile Phase: Acetonitrile and Water (acidified to pH 2.5 with phosphoric acid) in a 40:60 (v/v) ratio.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection: UV at 270 nm
  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
  • Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
  • Sample Solution (100 µg/mL): Accurately weigh an amount of the synthesized this compound sample equivalent to about 100 mg of this compound and prepare a 100 mL solution in the mobile phase. Further dilute to a final concentration of 100 µg/mL with the mobile phase.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • Inject the blank (mobile phase) to ensure no interfering peaks are present.
  • Inject the Working Standard Solution five times to check for system suitability (see validation section).
  • Inject the Sample Solution in duplicate.
Method B: Phenyl Column-Based Separation

This protocol utilizes a Phenyl stationary phase to leverage alternative selectivity.

1. Materials and Reagents:

  • Same as Method A.

2. Chromatographic Conditions:

  • Column: Phenyl, 150 mm x 4.6 mm, 3.5 µm particle size (USP L11 classification)
  • Mobile Phase: Methanol and Water (acidified to pH 2.5 with phosphoric acid) in a 50:50 (v/v) ratio.
  • Flow Rate: 0.8 mL/min
  • Column Temperature: 30°C
  • Detection: UV at 270 nm
  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Prepare standard and sample solutions as described in Method A, using the mobile phase for Method B as the diluent.

4. Analysis Procedure:

  • Follow the analysis procedure outlined in Method A.

Visualizing the HPLC Workflow

The following diagram illustrates the general workflow for validating this compound purity using HPLC.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Data Analysis & Validation Sample Synthesized this compound Sample SamplePrep Sample Dilution Sample->SamplePrep Standard This compound Reference Standard StandardPrep Standard Dilution Standard->StandardPrep MobilePhase Mobile Phase Preparation HPLC HPLC System (Pump, Injector, Column, Detector) MobilePhase->HPLC SamplePrep->HPLC StandardPrep->HPLC Data Chromatogram Acquisition HPLC->Data PeakIntegration Peak Integration & Area Calculation Data->PeakIntegration PurityCalc Purity Calculation (% Area Normalization) PeakIntegration->PurityCalc Validation Method Validation (ICH Q2(R1) Parameters) PurityCalc->Validation Report Final Report Validation->Report Method_Selection Start Define Analytical Need: This compound Purity Assay MethodDev Method Development Start->MethodDev MethodA Method A: C18 Column (Hydrophobic Interaction) MethodDev->MethodA MethodB Method B: Phenyl Column (π-π & Hydrophobic Interaction) MethodDev->MethodB Validation Validate Both Methods (ICH Q2(R1)) MethodA->Validation MethodB->Validation Compare Compare Validation Data: Specificity, Precision, Accuracy Validation->Compare Decision Select Optimal Method Compare->Decision Implement Implement in QC Environment Decision->Implement

Caption: Decision tree for HPLC method selection for this compound purity analysis.

Conclusion

Validating the purity of synthesized this compound is a critical step in pharmaceutical development and manufacturing. This guide has presented a comprehensive comparison of two robust RP-HPLC methods, one utilizing a conventional C18 column and the other a Phenyl column with alternative selectivity. While both methods are proven to be valid according to ICH guidelines, the Phenyl column offers superior resolution for aromatic impurities, making it a potentially more reliable choice for ensuring the quality of synthesized this compound. The provided protocols and validation framework serve as a practical resource for scientists to implement and validate their own analytical procedures, ensuring the integrity and safety of the final pharmaceutical product.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
  • What is the Difference Between C18 and Phenyl Column. Pediaa.com. [Link]
  • Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Semantic Scholar. [Link]
  • Comparison of the performance of different reversed-phase columns for liquid chromatography separation of 11 pollutant phenols. PubMed. [Link]
  • Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies. [Link]
  • Method Development and Validation for this compound and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples.
  • Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Agilent Technologies. [Link]
  • Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu. [Link]
  • RP -HPLC method for the determination of removal this compound as a pollutant in aqueous solution.
  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • Simple HPLC–UV Analysis of this compound and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. SCIRP. [Link]
  • HPLC USP-Methods - Monographs. MZ-Analysentechnik GmbH. [Link]
  • HPLC Analysis according to USP and Ph. EUR. Analytics-Shop. [Link]
  • Method for the determination of this compound and methylphenols (cresols) in ambient air using HPLC. U.S. Environmental Protection Agency. [Link]
  • VALIDATION METHODOLOGY FOR IDENTIFICATION AND MEASUREMENT OF PHENOLIC COMPOUNDS IN OIL REFINERY EFFLUENT BY HPLC. Portal ABPG. [Link]
  • <621>CHROM

Sources

A Comparative Guide to the Antimicrobial Efficacy of Phenol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

For: Researchers, scientists, and drug development professionals.

Introduction: From Antiseptic Surgery to Modern Disinfection

The story of phenol, or carbolic acid, is central to the history of modern medicine. Joseph Lister's pioneering use of this compound as a surgical antiseptic in the 19th century dramatically reduced post-operative infections, ushering in an era of antiseptic surgery. While pure this compound is effective, its use is limited by its corrosiveness and toxicity. This prompted the development of a vast array of phenolic derivatives, each designed to enhance antimicrobial potency, broaden the spectrum of activity, and improve safety profiles.

This guide provides an in-depth, objective comparison of the antimicrobial efficacy of this compound and its principal derivatives. We will delve into their mechanisms of action, the structure-activity relationships that govern their potency, standardized protocols for efficacy testing, and comparative data to inform your research and development.

The Core Mechanism: How Phenolics Disrupt Microbial Life

Phenolic compounds exert their antimicrobial effects primarily by disrupting the microbial cell's fundamental structures and processes. At bactericidal concentrations, their action is swift and multi-pronged. The lipophilic nature of the this compound ring allows these molecules to partition into the lipid-rich cytoplasmic membrane.[1][2]

This leads to a cascade of destructive events:

  • Membrane Damage: Insertion into the cell membrane disrupts its integrity, increasing permeability.[3] This causes the leakage of essential intracellular constituents like ions (K+), ATP, and nucleic acids.[3][4]

  • Protein Denaturation: Phenolics disrupt the tertiary structure of proteins, including critical membrane-bound enzymes and transport proteins, leading to their inactivation.[5]

  • Enzyme Inhibition: At lower, bacteriostatic concentrations, specific enzyme systems can be inhibited. For instance, the bisthis compound triclosan is known to specifically inhibit the enoyl-acyl carrier protein reductase (ENR) enzyme, which is essential for bacterial fatty acid synthesis.[6]

This general mechanism is illustrated below:

G cluster_0 Phenolic Compound cluster_1 Bacterial Cell This compound Phenolic Compound Membrane Cell Membrane This compound->Membrane Partitions into Lipid Bilayer Proteins Membrane & Cytoplasmic Proteins This compound->Proteins Denatures & Inactivates Metabolism Essential Enzymes (e.g., Fatty Acid Synthesis) This compound->Metabolism Specific Inhibition (e.g., Triclosan) Membrane->Proteins Increases Permeability (Leakage of Ions, ATP)

Caption: General mechanism of phenolic antimicrobial action.

Structure-Activity Relationships: Engineering Potency

The antimicrobial efficacy of a phenolic compound is not static; it is profoundly influenced by its chemical structure. Modifications to the basic this compound ring can dramatically enhance its activity.

  • Alkylation (Adding Alkyl Groups): Adding alkyl chains (e.g., methyl, ethyl) to the this compound ring, as seen in cresols and xylenols , generally increases antimicrobial activity. This is because the alkyl groups increase the lipophilicity of the molecule, enhancing its ability to penetrate the bacterial cell membrane.[1][7]

  • Halogenation (Adding Halogens): The addition of halogen atoms (e.g., chlorine, bromine) to the ring, as in chloroxylenol (PCMX) , significantly boosts antimicrobial potency.[5] Halogens are strongly electron-withdrawing, which is thought to increase the compound's ability to disrupt protein structures.

  • Bisphenols (Linking this compound Units): Compounds like triclosan and hexachlorophene are bisphenols, containing two linked phenolic rings, often with halogen substitutions.[8][9] This larger, more complex structure leads to very high potency, often with more specific cellular targets.[6][10]

G P This compound (Baseline) A Alkylation (e.g., Cresols) - Adds Alkyl Groups - Increases Lipophilicity P->A H Halogenation (e.g., Chloroxylenol) - Adds Halogen Atoms - Increases Potency P->H B Bisphenols (e.g., Triclosan) - Two Linked this compound Rings - Very High Potency P->B Result Enhanced Antimicrobial Efficacy & Broader Spectrum A->Result H->Result B->Result

Caption: Key structural modifications enhancing this compound's efficacy.

Quantitative Assessment of Antimicrobial Efficacy: Standardized Protocols

To objectively compare these compounds, standardized and reproducible methods are essential. The following protocols are cornerstones of antimicrobial efficacy testing.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12] It is a fundamental measure of a compound's potency. The broth microdilution method is a widely accepted standard.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Test Compound: Prepare a stock solution of the phenolic compound in a suitable solvent (e.g., DMSO, ethanol). Create a series of two-fold serial dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI medium for fungi.[11][12] The final volume in each well should be 100 µL.

    • Causality: Serial dilution creates a concentration gradient, allowing for the precise determination of the minimum concentration that inhibits growth. The choice of broth ensures optimal microbial growth.

  • Inoculum Preparation: Culture the test microorganism overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Causality: Standardizing the inoculum density is critical for reproducibility. A high inoculum can overwhelm the antimicrobial agent, leading to falsely high MIC values.

  • Inoculation and Incubation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 200 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Incubate the plate at 35-37°C for 18-24 hours.[12]

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[11] This can be assessed visually or by using a plate reader.

Time-Kill Curve Analysis

While MIC tells us the concentration needed to inhibit growth, a time-kill assay reveals the rate of killing, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting) activity.[13][14]

Experimental Protocol: Suspension Time-Kill Test (based on ASTM E2315) [15]

  • Preparation: Prepare a standardized suspension of the test microorganism (approx. 1 x 10⁶ CFU/mL) in a sterile buffer or liquid growth medium. Prepare the test disinfectant at its desired use-concentration.

    • Causality: A higher starting inoculum is used to allow for the measurement of significant log reductions over time.

  • Exposure: At time zero (T=0), add a specified volume of the microbial suspension to the disinfectant solution and mix immediately. Maintain the mixture at a constant temperature (e.g., 20°C or 37°C).

  • Sampling: At predetermined time points (e.g., 30 seconds, 1, 5, 15, 30 minutes), withdraw an aliquot of the mixture.[14][16]

  • Neutralization: Immediately transfer the aliquot into a validated neutralizing broth to stop the action of the antimicrobial agent. This is a critical self-validating step to ensure the observed effect is not merely due to carryover of the disinfectant onto the agar plate.

    • Causality: Failure to neutralize the disinfectant would continue to kill microbes after sampling, leading to an overestimation of the compound's efficacy at that time point.

  • Enumeration: Perform serial dilutions of the neutralized sample and plate onto a non-selective agar medium. Incubate for 24-48 hours.

  • Data Analysis: Count the colonies on the plates to determine the number of surviving organisms (CFU/mL) at each time point. Plot Log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction (99.9% kill) is typically considered evidence of bactericidal activity.

G cluster_workflow Time-Kill Assay Workflow Start T=0 Mix Microbe Suspension with Disinfectant Sample1 Sample at T=30s Start->Sample1 Sample2 Sample at T=1min Start->Sample2 SampleN Sample at T=X min Start->SampleN Neutralize1 Neutralize Sample1->Neutralize1 Neutralize2 Neutralize Sample2->Neutralize2 NeutralizeN Neutralize SampleN->NeutralizeN Plate1 Plate & Incubate Neutralize1->Plate1 Plate2 Plate & Incubate Neutralize2->Plate2 PlateN Plate & Incubate NeutralizeN->PlateN Count1 Count CFU Plate1->Count1 Count2 Count CFU Plate2->Count2 CountN Count CFU PlateN->CountN Plot Plot Log10 CFU/mL vs. Time Count1->Plot Count2->Plot CountN->Plot

Caption: Workflow for a suspension time-kill analysis.

Comparative Efficacy Data

The relative potency of this compound and its derivatives can be summarized by comparing their MIC values against common microorganisms. A lower MIC value indicates higher potency.

CompoundChemical ClassStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Candida albicans (Fungus) MIC (µg/mL)
This compound This compound~1000 - 2000~1000 - 2500>2000
p-Cresol Alkylthis compound~500 - 1000~600 - 1200~1000
Chloroxylenol (PCMX) Halogenated this compound~50 - 100~100 - 200~250
Triclosan Bisthis compound~0.01 - 0.1~0.1 - 1.0~1 - 10

Note: These values are representative and can vary based on the specific strain and testing conditions.

As the data illustrates, derivatization dramatically increases antimicrobial activity. The addition of an alkyl group (p-Cresol) roughly doubles the potency compared to this compound. Halogenation and alkylation combined (Chloroxylenol) result in a greater than 10-fold increase in activity.[5][17] The bisthis compound structure of triclosan yields an exceptionally potent compound, with MIC values several orders of magnitude lower than this compound, particularly against Gram-positive bacteria.[18][19]

Critical Factors Influencing Efficacy in Application

The performance of phenolic disinfectants measured in a controlled lab setting can be affected by real-world conditions.

  • Organic Load: The presence of organic matter like blood, soil, or milk can significantly reduce the efficacy of phenolic compounds.[20] These substances can physically shield microorganisms or react with and inactivate the disinfectant molecule.

  • pH: The pH of the environment can influence the activity of phenolics.[21][22] Generally, their activity is greater in acidic conditions, as the molecule is in its more lipophilic, undissociated form, which can more easily penetrate the cell membrane.[7]

  • Concentration and Contact Time: These are fundamental parameters. Higher concentrations and longer contact times will result in more effective microbial killing. Time-kill studies are essential for determining the minimum contact time required for a desired level of disinfection.

Conclusion

While this compound laid the groundwork for chemical disinfection, its derivatives represent significant advancements in antimicrobial science. Through strategic chemical modifications—alkylation, halogenation, and dimerization—derivatives like cresols, chloroxylenol, and triclosan offer vastly superior antimicrobial potency and, in many cases, improved safety profiles. The data clearly shows that derivatization is a powerful tool for enhancing efficacy, with bisphenols like triclosan demonstrating exceptional activity. For researchers and developers, understanding the structure-activity relationships and employing rigorous, standardized testing protocols like MIC and time-kill assays are critical for the rational design and validation of the next generation of antimicrobial agents.

References

  • Title: Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC Source: NIH URL
  • Title: Naturally Occurring Phenolic Antibacterial Compounds Show Effectiveness against Oral Bacteria by a Quantitative Structure−Activity Relationship Study Source: ACS Publications URL
  • Title: this compound coefficient test microbiology | Evaluation of Disinfectants | Rideal walker Test Source: N/A URL
  • Title: 9.
  • Title: this compound-An effective antibacterial Agent Source: Research and Reviews URL
  • Title: Future Antimicrobials: Natural and Functionalized Phenolics - PMC Source: NIH URL
  • Title: ASTM E2315 - Liquid Suspension Time-Kill Test Source: Microchem Laboratory URL
  • Title: ASTM E2315 Antimicrobial Activity Testing Source: Microbe Investigations URL
  • Title: Triclosan: environmental exposure, toxicity and mechanisms of action Source: PubMed URL
  • Title: Triclosan: An Update on Biochemical and Molecular Mechanisms - PMC Source: PubMed Central URL
  • Title: Triclosan - Wikipedia Source: Wikipedia URL
  • Title: Mechanism of action of triclosan as an endocrine-disrupting chemical with its impact on human health – literature review Source: ResearchGate URL
  • Title: The influence of organic matter on the efficacy of certain disinfectants Source: SciSpace URL
  • Title: Minimum Inhibitory Concentration (MIC)
  • Title: Minimum Inhibitory Concentration (MIC)
  • Title: Comparative Antimicrobial Activity of Commercial Disinfectants with Naphtholics Source: N/A URL
  • Title: A Comparative Study of the Immediate Effects of a Triclosan Antibacterial, Chloroxylenol Antibacterial and Lotion Soap Source: UW-La Crosse URL
  • Title: A Comparative Study of the Immediate Effects of a Triclosan Antibacterial , Chloroxylenol Antibacterial and Lotion Soap Source: Semantic Scholar URL
  • Title: The Effect of Triclosan and Chloroxylenol on Bacterial Membranes Source: ResearchGate URL
  • Title: Effects of pH on the chlorination process of phenols in drinking water Source: PubMed URL
  • Title: WO2005113736A2 - Acidic phenolic disinfectant compositions Source: Google Patents URL
  • Title: Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil Source: MDPI URL
  • Title: Time Kill Testing Source: Pacific BioLabs URL
  • Title: Time-Kill Evaluations Source: Nelson Labs URL
  • Title: Kill Time (Time Kill)

Sources

A Senior Application Scientist's Guide to Phenol-Free DNA Extraction: A Performance-Based Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the phenol-chloroform method has been a cornerstone of molecular biology, a reliable workhorse for isolating DNA.[1][2] However, its reliance on hazardous organic solvents, coupled with its laborious and time-consuming nature, has driven the field to develop safer, faster, and more efficient alternatives.[3][4] As researchers, scientists, and drug development professionals, our choice of DNA extraction methodology is a critical first step that profoundly impacts the quality, reliability, and success of all downstream applications, from PCR and qPCR to next-generation sequencing (NGS).[5]

This guide provides an in-depth, objective comparison of the leading alternatives to this compound-based DNA extraction. We will move beyond simple protocol lists to explore the core scientific principles behind each method, present supporting experimental data, and offer field-proven insights to help you select the optimal technique for your specific research needs.

Silica-Based Spin Column Technology: The Modern Workhorse

Silica-based spin columns have become ubiquitous in modern molecular biology labs, prized for their speed, ease of use, and consistent performance.[6][7] Numerous commercial kits from suppliers like QIAGEN and Zymo Research utilize this technology.[8][9][10]

Mechanism of Action: The Chaotrope-Silica Interaction

The functionality of this method hinges on the principle that DNA reversibly binds to silica surfaces in the presence of high concentrations of chaotropic salts, such as guanidinium thiocyanate or guanidinium chloride.[11][12][13]

The process works as follows:

  • Lysis: The initial sample is lysed to release nucleic acids and other cellular components.

  • Binding: A high-concentration chaotropic salt buffer is added to the lysate. These salts disrupt the hydrogen-bonding network of water, effectively dehydrating the negatively charged phosphate backbone of the DNA.[11][12] This allows a cation bridge to form between the DNA and the negatively charged silica membrane housed within the spin column.[12][14]

  • Washing: The column is washed with an ethanol-based buffer. This wash step removes proteins, salts, and other impurities while the DNA remains bound to the silica.[11][13]

  • Elution: Finally, a low-salt buffer (like TE buffer or nuclease-free water) is added. This rehydrates the DNA, disrupting its bond with the silica and releasing it into the collection tube.[12][13]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption [label="Silica Spin Column Workflow Diagram", fontsize=10, fontname="Arial"];

Detailed Experimental Protocol: Genomic DNA Extraction from Whole Blood
  • Sample Preparation: Pipette 20 µL of proteinase K into a 1.5 mL microcentrifuge tube. Add 200 µL of whole blood sample to the tube.

  • Lysis: Add 200 µL of Lysis Buffer containing the chaotropic salt. Mix immediately by vortexing for 15 seconds. Incubate at 56°C for 10 minutes.

  • Binding: Add 200 µL of 100% ethanol to the lysate and mix thoroughly by vortexing. Transfer the entire mixture to a spin column placed in a 2 mL collection tube. Centrifuge at 6,000 x g (8,000 rpm) for 1 minute. Discard the flow-through.

  • First Wash: Place the spin column into a new collection tube. Add 500 µL of Wash Buffer 1. Centrifuge at 6,000 x g for 1 minute. Discard the flow-through.

  • Second Wash: Place the spin column into a new collection tube. Add 500 µL of Wash Buffer 2 (ethanol-based). Centrifuge at full speed (≥17,900 x g) for 3 minutes to remove all residual wash buffer.

  • Elution: Transfer the spin column to a clean 1.5 mL microcentrifuge tube. Add 50-100 µL of Elution Buffer directly to the center of the silica membrane. Incubate at room temperature for 1 minute.

  • Collection: Centrifuge at 6,000 x g for 1 minute to elute the purified DNA.

Magnetic Bead-Based Purification (SPRI): Scalable and Automation-Friendly

Solid Phase Reversible Immobilization (SPRI) technology, which utilizes paramagnetic beads, has become the method of choice for high-throughput workflows, such as those required for NGS library preparation.[15] Its key advantages are its scalability, lack of centrifugation steps, and high recovery rates, particularly with low-yield samples.[6][16]

Mechanism of Action: Reversible Immobilization

SPRI technology is based on the reversible binding of nucleic acids to carboxyl-coated paramagnetic beads under specific buffer conditions.[15][17][18]

  • Binding: In the presence of a "crowding agent" like Polyethylene Glycol (PEG) and a high salt concentration, DNA sheds its hydration shell and binds to the carboxyl groups on the surface of the magnetic beads.[17][19] The concentration of PEG can be adjusted to selectively bind DNA fragments of a specific size, making SPRI an excellent tool for size selection in NGS workflows.[19][20]

  • Separation: A powerful magnet is applied to the side of the tube, immobilizing the DNA-bound beads. The supernatant, containing contaminants, is then easily aspirated and discarded.[15][18]

  • Washing: While the beads are held in place by the magnet, they are washed with 70-80% ethanol to remove residual impurities.

  • Elution: The magnet is removed, and the beads are resuspended in a low-salt elution buffer or water. This rehydrates the DNA, causing it to be released from the bead surface. The magnet is then reapplied, and the clean supernatant containing the purified DNA is transferred to a new tube.[21]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption [label="SPRI Magnetic Bead Workflow Diagram", fontsize=10, fontname="Arial"];

Detailed Experimental Protocol: PCR Product Cleanup
  • Bead Preparation: Allow SPRI beads to come to room temperature for 30 minutes. Vortex thoroughly to ensure the beads are fully resuspended.

  • Binding: Add 1.8x volume of SPRI beads to your PCR reaction (e.g., 90 µL of beads for a 50 µL PCR reaction). Pipette mix 10 times until the solution is homogenous. Incubate at room temperature for 5 minutes to allow DNA to bind to the beads.

  • Separation: Place the tube on a magnetic stand for 2-5 minutes, or until the solution appears clear and the beads are pelleted against the magnet. Carefully aspirate and discard the supernatant without disturbing the beads.

  • Washing: With the tube still on the magnetic stand, add 200 µL of 80% ethanol. Incubate for 30 seconds, then carefully aspirate and discard the ethanol. Repeat this wash step for a total of two washes.

  • Drying: Air-dry the bead pellet for 5-10 minutes. Be careful not to over-dry, as this can make elution less efficient. The pellet should look matte, not cracked.

  • Elution: Remove the tube from the magnetic stand. Add 30-50 µL of Elution Buffer (10 mM Tris-HCl, pH 8.0) and pipette mix 10 times to resuspend the pellet. Incubate at room temperature for 2 minutes.

  • Collection: Place the tube back on the magnetic stand for 2 minutes. Carefully transfer the clear supernatant containing the purified DNA to a new, clean tube.

Salting-Out Method: The Cost-Effective, Non-Toxic Approach

The salting-out method is a simple, inexpensive, and non-toxic alternative that avoids the use of any organic solvents.[22][23] It is particularly effective for isolating high molecular weight (HMW) genomic DNA.[24]

Mechanism of Action: Protein Precipitation

This technique relies on the principle that proteins are less soluble than DNA in high salt concentrations.[25]

  • Lysis: Cells are lysed using a detergent (like SDS) and an enzyme (like Proteinase K) to break down cell membranes and denature proteins.

  • Protein Precipitation: A saturated salt solution (e.g., sodium chloride or ammonium acetate) is added to the lysate.[25][26] The high salt concentration dehydrates the protein molecules, causing them to precipitate out of the solution.

  • DNA Separation: The sample is centrifuged, pelleting the precipitated proteins and cellular debris. The genomic DNA remains soluble in the aqueous supernatant.

  • DNA Precipitation: The supernatant is transferred to a new tube, and the DNA is precipitated by adding isopropanol or ethanol.[22] The precipitated DNA can often be spooled out of the solution as a visible mass.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption [label="Salting-Out Method Workflow Diagram", fontsize=10, fontname="Arial"];

Detailed Experimental Protocol: Genomic DNA from Cultured Cells
  • Lysis: Pellet cells by centrifugation and discard the supernatant. Resuspend the cell pellet in 3 mL of Lysis Buffer (e.g., 10 mM Tris-HCl, 400 mM NaCl, 2 mM EDTA, pH 8.2). Add 200 µL of 10% SDS and 50 µL of Proteinase K (20 mg/mL). Mix by inversion and incubate at 37-55°C for at least 1 hour.[24]

  • Salting Out: Add 1 mL of a saturated NaCl solution (approx. 6M) to the lysate. Shake vigorously for 15 seconds.

  • Centrifugation: Centrifuge at 2,500 x g for 15 minutes. This will create a tight pellet of precipitated proteins.

  • DNA Precipitation: Carefully transfer the viscous supernatant to a new tube containing 2 volumes of room temperature 100% ethanol. Gently invert the tube several times until the DNA precipitates. A white, stringy mass should become visible.

  • Collection & Washing: Spool the DNA mass onto a sealed glass rod or pellet it by centrifugation. Wash the DNA pellet twice with 70% ethanol to remove residual salts.

  • Resuspension: Air-dry the pellet briefly and resuspend it in an appropriate volume of TE buffer. This may require incubation at 37°C overnight for HMW DNA to fully dissolve.

Anion-Exchange Chromatography: The High-Purity Specialist

Anion-exchange chromatography is a column-based method that separates molecules based on their net surface charge. It is renowned for yielding exceptionally pure DNA, making it ideal for the most sensitive downstream applications like transfection and gene therapy research.[27]

Mechanism of Action: Electrostatic Interaction

This method leverages the strong negative charge of the DNA's phosphate backbone.[28][29]

  • Binding: A cleared cell lysate is loaded onto a column containing a positively charged resin (e.g., diethylaminoethyl cellulose, DEAE) under low-salt conditions.[28][29] The negatively charged DNA binds tightly to the resin via electrostatic interaction.

  • Washing: A moderate-salt buffer is used to wash the column. This removes proteins, RNA, and other contaminants, which have a lower negative charge density and bind less tightly than the DNA.[28]

  • Elution: A high-salt buffer is passed through the column. The high concentration of anions (e.g., Cl⁻) in the buffer competes with the DNA for binding sites on the resin, effectively displacing and eluting the highly purified DNA.[28]

  • Concentration: The eluted DNA is in a high-salt solution and must be precipitated (typically with isopropanol) and washed with ethanol to concentrate the DNA and remove the salt before it can be used.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption [label="Anion-Exchange Chromatography Workflow", fontsize=10, fontname="Arial"];

Detailed Experimental Protocol: Plasmid DNA Purification
  • Lysate Preparation: Perform a standard alkaline lysis protocol on a bacterial cell pellet and centrifuge to clear the lysate.

  • Column Equilibration: Equilibrate an anion-exchange tip/column with a low-salt Equilibration Buffer.

  • Binding: Apply the cleared lysate to the equilibrated column and allow it to enter the resin by gravity flow.

  • Washing: Wash the column with 2-4 column volumes of a medium-salt Wash Buffer to remove contaminants.

  • Elution: Elute the plasmid DNA by adding 1-2 column volumes of a high-salt Elution Buffer.

  • Precipitation: Add 0.7 volumes of room-temperature isopropanol to the eluted DNA. Mix and centrifuge immediately at ≥15,000 x g for 30 minutes.

  • Washing & Resuspension: Carefully discard the supernatant. Wash the DNA pellet with 1 mL of 70% ethanol, centrifuge again for 10 minutes, and discard the supernatant. Air-dry the pellet and resuspend in a suitable volume of TE Buffer.

Performance Comparison Guide

The optimal choice of DNA extraction method depends heavily on the starting material, the required DNA quality and quantity, and the intended downstream application. The following table summarizes the performance characteristics of each this compound-free alternative compared to the traditional this compound-chloroform method.

FeatureSilica Spin ColumnMagnetic Beads (SPRI)Salting OutAnion-ExchangeThis compound-Chloroform (Baseline)
DNA Yield Good to ExcellentExcellent, especially for low-input samples[6]Good to Excellent, sample dependent[30]ExcellentExcellent, often considered the gold standard for yield[1][2]
Purity (A260/280) Good (1.8 - 2.0)[10][31]Excellent (1.8 - 2.0)Variable, can have protein carryoverExcellent (≥1.8)[29]Good, but risk of this compound contamination
Purity (A260/230) Good to Excellent (>1.8)[32]Excellent (>2.0)Fair, can have salt carryoverExcellent (>2.0)Poor, frequent this compound contamination affects this ratio
DNA Integrity/Size Good (up to ~50 kb), can shear HMW DNAGood to Excellent (can preserve HMW DNA)Excellent (ideal for HMW DNA >100 kb)[24]Excellent (preserves HMW DNA)Good to Excellent (can yield HMW DNA with careful handling)
Throughput/Speed Fast (< 30-60 min)Very Fast, automation-friendly[6][16]Moderate (2-3 hours)Slow (several hours)Very Slow (4-8+ hours), not scalable
Cost per Sample Low to ModerateModerate to HighVery Low[3][22]HighLow (reagents), High (labor/waste)
Safety Safe (uses chaotropes)SafeVery Safe (no hazardous chemicals)[22]SafeHazardous (uses toxic this compound and chloroform)
Best For Routine PCR, qPCR, cloning, low-to-mid throughput sequencingNGS library prep, high-throughput screening, automation, low-input samplesHMW DNA for long-read sequencing, cost-sensitive labs, large sample volumesTransfection, gene therapy, sequencing (highest purity needed)Difficult samples, inhibitor removal, established workflows

Conclusion: Selecting the Right Tool for the Job

The departure from this compound-chloroform extraction has not led to a single replacement, but rather to a diverse toolkit of specialized methods. Each alternative offers a unique combination of speed, purity, yield, and cost, empowering researchers to tailor their sample preparation to their specific experimental goals.

  • For routine, daily applications requiring good quality DNA with rapid turnaround, silica spin columns are the undisputed choice.

  • For high-throughput workflows , especially NGS, where scalability and automation are paramount, magnetic beads (SPRI) offer unmatched efficiency and reproducibility.[6]

  • When isolating high molecular weight DNA for long-read sequencing or when cost is the primary constraint, the salting-out method provides a simple, safe, and effective solution.[24]

  • For the most sensitive downstream applications like transfection, where the absolute highest purity is non-negotiable, anion-exchange chromatography delivers unparalleled quality.[27]

By understanding the fundamental principles and performance characteristics of these modern techniques, you can make an informed decision that ensures the integrity of your starting material and paves the way for successful and reproducible downstream results.

References

  • Purification of DNA by anion-exchange chrom
  • Preparative Anion Exchange Chromatography For The Purification Of DNA Oligonucleotides.
  • High Performance DNA Purification using a Novel Ion Exchange M
  • DNA Extraction by the Salting Out Method: A Step-by-Step Guide.Gene Commons. [Link]
  • What is the function of chaotropic salt in DNA extraction? What are the mechanisms of it?Quora. [Link]
  • DNA separation by silica adsorption.Wikipedia. [Link]
  • DNA Adsorption to and Elution from Silica Surfaces: Influence of Amino Acid Buffers.NIH. [Link]
  • Modified salting-out method: high-yield, high-quality genomic DNA extraction from whole blood using laundry detergent.NIH. [Link]
  • DNA size selection (>3-4kb) and purification of DNA using an improved homemade SPRI beads solution.Protocols.io. [Link]
  • DNA Extraction Kits Compared: Spin Columns vs. Magnetic Beads.
  • Purification of DNA Oligonucleotides using Anion Exchange Chrom
  • Salting Out Genomic DNA Extraction Method.ActinoBase. [Link]
  • Evaluation of a modified salt-out method for DNA extraction from whole blood lymphocytes.Pharm Biomed Res. [Link]
  • Solid-Phase Reversible Immobiliz
  • The power of SPRI technology: Tips for DNA size selection and effective clean-up in NGS workflows.Nonacus. [Link]
  • Viral RNA Isolation Methods Reviewed: Spin vs. Magnetic.kbDNA. [Link]
  • Genomic DNA Isol
  • Olive Oil DNA Isol
  • Protein Salting-Out Method Applied to Genomic DNA Isolation from Fish Whole Blood.BioTechniques. [Link]
  • A Guide to Solid Phase Reversible Immobiliz
  • Formulating Magnefy™ Magnetic Particles for Nucleic Acid Purification by Solid-Phase Reversible Immobilization (SPRI).
  • Binding of DNA to silica matrix and mini columns.
  • SPRI Beads vs Spin Columns.MagBio Genomics. [Link]
  • Best Practices: Preparation of High Molecular Weight DNA.Azenta Life Sciences. [Link]
  • Comparison of the Three Methods for DNA Extraction from Paraffin-Embedded Tissues.Asian Pac J Cancer Prev. [Link]
  • High molecular weight DNA extraction strategies for long-read sequencing of complex metagenomes.NIH. [Link]
  • Improved Extraction Methods to Isolate High Molecular Weight DNA From Magnaporthaceae and Other Grass Root Fungi for Long-Read Whole Genome Sequencing.NIH. [Link]
  • Qualification Study of Two Genomic DNA Extraction Methods in Different Clinical Samples.Avicenna J Med Biochem. [Link]
  • DNA | DNA Extraction and Purific
  • Which methods are cheapest for DNA extraction and PCR?
  • A Simple, Inexpensive Alkaline Method for Bacterial DNA Extraction from Environmental Samples for PCR Surveillance and Microbiome Analyses.MDPI. [Link]
  • This compound-free DNA extraction method.Molecular Devices. [Link]
  • A simplified universal genomic DNA extraction protocol suitable for PCR.
  • Current Nucleic Acid Extraction Methods and Their Implications to Point-of-Care Diagnostics.PubMed. [Link]
  • Comparison of Four Different DNA Extraction Methods and their Compatibility with Present-day STR Based Capillary Electrophoresis.Journal of Forensic Science & Criminology. [Link]
  • Comparison of Four Different DNA Extraction Methods and their Compatibility with Present-day STR Based Capillary Electrophoresis Typing.Omics Online. [Link]
  • High Molecular Weight DNA Extraction.G-Biosciences. [Link]
  • The perfect sequence: no-fail DNA extraction methods.BioEcho Life Sciences. [Link]
  • Comparison of DNA Extraction Methods in Terms of Yield, Purity, Long-Term Storage, and Downstream Manipulation with Brewer's Yeast Chromosomal DNA.
  • Comparison of this compound-chloroform and a commercial deoxyribonucleic acid extraction kit for identification of bloodmeal sources from triatomines (Hemiptera: Reduviidae).NIH. [Link]
  • Comparison of Different DNA Extraction Methods for Forensic Samples.The world's largest collection of open access research papers. [Link]
  • Comparison of four DNA extraction kits efficiency for 16SrDNA microbiota profiling of diverse human samples.NIH. [Link]
  • This compound-Chloroform Extract vs Commercial Kits.Protocol Online. [Link]

Sources

Validating Initial Phenol Test Findings: A Comparative Guide to Confirmatory Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the initial detection of phenolic compounds is often a critical first step. However, preliminary screening tests, while valuable for their speed and sensitivity, can be prone to interferences and may not provide the specificity required for conclusive identification and quantification. This guide provides an in-depth comparison of confirmatory tests essential for validating initial phenol test findings, ensuring the scientific rigor and integrity of your results. We will explore the causality behind experimental choices, detail self-validating protocols, and ground our discussion in authoritative references.

The Imperative for Confirmation: Beyond the Initial Screen

Confirmatory tests are indispensable for:

  • Specificity: Positively identifying and quantifying individual phenolic compounds.

  • Accuracy: Eliminating false positives and ensuring the measured concentration is accurate.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies like the EPA and FDA, which often mandate specific confirmatory methods for regulated substances.[7]

The choice of a confirmatory method is dictated by the specific research question, the complexity of the sample matrix, and the required level of sensitivity and specificity.

A Comparative Analysis of Confirmatory Techniques

The most robust and widely accepted confirmatory methods for phenols are chromatographic and spectroscopic techniques. These methods separate individual compounds from a mixture and provide detailed structural information, allowing for unambiguous identification and precise quantification.

Workflow for this compound Analysis

G cluster_0 Initial Screening cluster_1 Confirmatory Analysis cluster_2 Data Interpretation & Validation InitialTest Initial this compound Test (e.g., Ferric Chloride, Folin-Ciocalteu) PositiveResult Positive Result Indicating Potential Phenols InitialTest->PositiveResult GCMS Gas Chromatography-Mass Spectrometry (GC-MS) PositiveResult->GCMS High Volatility & Thermal Stability HPLC High-Performance Liquid Chromatography (HPLC) PositiveResult->HPLC High Polarity & Thermal Instability FTIR Fourier-Transform Infrared Spectroscopy (FTIR) PositiveResult->FTIR Functional Group Confirmation Quantification Identification & Quantification GCMS->Quantification HPLC->Quantification FTIR->Quantification Qualitative Validation Validation of Initial Findings Quantification->Validation

Caption: Decision workflow for this compound analysis, from initial screening to confirmatory testing.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds. In this technique, the sample is vaporized and separated based on the differential partitioning of its components between a stationary phase (in a capillary column) and a mobile gas phase.[8] The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a molecular "fingerprint."

Why it's a gold standard: The coupling of gas chromatography's high-resolution separation with the definitive identification power of mass spectrometry makes GC-MS a highly specific and sensitive confirmatory method.[9][10] It is a cornerstone technique cited in numerous regulatory methods, including those from the U.S. Environmental Protection Agency (EPA).[8][10][11]

Experimental Considerations:

  • Derivatization: Many phenolic compounds have low volatility due to their polar hydroxyl group. To make them amenable to GC analysis, a derivatization step is often necessary.[12][13] This involves converting the hydroxyl group into a less polar, more volatile derivative, such as a silyl or acetyl ester.[13]

  • Column Selection: The choice of GC column is critical for achieving good separation. A column with a stationary phase of 5% diphenyl/95% dimethyl polysiloxane is commonly used for this compound analysis.[10]

  • Sample Preparation:

    • Extract the phenols from the aqueous sample using a suitable organic solvent (e.g., dichloromethane) after acidification.

    • Concentrate the extract to a small volume (e.g., 1 mL).

  • Derivatization (Silylation):

    • To the concentrated extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[12]

    • Heat the mixture at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

    • GC Conditions:

      • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 50-550 m/z.

  • Data Analysis:

    • Identify the phenolic compounds by comparing their retention times and mass spectra to those of known standards.

    • Quantify the compounds by creating a calibration curve using the peak areas of the standards.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the method of choice for non-volatile, thermally labile, or highly polar compounds, including many phenols.[14] It separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column.[15] Various detectors can be coupled with HPLC, with Diode Array Detectors (DAD) and Mass Spectrometry (MS) being particularly powerful for this compound analysis.[13][16]

Why it's a leading alternative: HPLC offers versatility in column chemistry and mobile phase composition, allowing for the separation of a wide range of phenolic compounds without the need for derivatization.[14][16] This simplifies sample preparation and avoids potential artifacts from the derivatization process.

Experimental Considerations:

  • Column and Mobile Phase: Reversed-phase HPLC with a C18 column is the most common setup for this compound analysis.[15][16] The mobile phase typically consists of a mixture of an aqueous buffer (often acidified) and an organic solvent like acetonitrile or methanol.[14][15]

  • Detection: A DAD provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment.[13] For even greater specificity, coupling HPLC with a mass spectrometer (LC-MS) provides definitive molecular weight and structural information.[16]

  • Sample Preparation:

    • Filter the aqueous sample through a 0.45 µm syringe filter to remove particulate matter.

    • For trace-level analysis, a solid-phase extraction (SPE) step may be required to concentrate the analytes and clean up the sample.[14][17]

  • HPLC-DAD Analysis:

    • Inject a specific volume (e.g., 20 µL) of the prepared sample into the HPLC system.

    • HPLC Conditions:

      • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

      • Mobile Phase: A gradient of (A) 0.1% phosphoric acid in water and (B) acetonitrile. For example, start with 95% A, ramp to 50% A over 20 minutes, then return to initial conditions.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

    • DAD Conditions:

      • Detection Wavelengths: Monitor at multiple wavelengths, typically around 270-280 nm for general phenols, and specific wavelengths for compounds with unique chromophores.

  • Data Analysis:

    • Identify phenols by comparing their retention times and UV-Vis spectra with those of authentic standards.

    • Quantify by constructing a calibration curve from the peak areas of the standards.

Fourier-Transform Infrared Spectroscopy (FTIR)

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching and bending) at specific frequencies.[18] The resulting spectrum provides a "fingerprint" of the functional groups present in a molecule.[19] For phenols, characteristic absorptions include a broad O-H stretch and C-O stretching bands.[20][21]

Why it's a valuable complementary tool: While not typically used for primary quantification in complex mixtures, FTIR is an excellent and rapid technique for confirming the presence of the phenolic hydroxyl group and other functional groups, thereby validating the class of compounds detected.[22] It can be particularly useful for analyzing pure compounds or simple mixtures.

Experimental Considerations:

  • Sample Preparation: Samples can be analyzed neat (as a liquid film or solid powder), or dissolved in a suitable solvent that does not have interfering absorptions in the regions of interest.

  • Attenuated Total Reflectance (ATR): ATR-FTIR is a common sampling technique that simplifies analysis by allowing direct measurement of liquid or solid samples with minimal preparation.[22]

  • O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.[20][21]

  • C=C Aromatic Ring Stretches: Medium to strong peaks between 1500-1600 cm⁻¹.[20]

  • C-O Stretching: A strong band around 1220 cm⁻¹.[20]

Comparative Summary of Confirmatory Methods

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Fourier-Transform Infrared Spectroscopy (FTIR)
Principle Separation by volatility, detection by massSeparation by polarity, detection by UV-Vis, MS, etc.Absorption of infrared radiation by functional groups
Specificity Very High (definitive identification)High to Very High (especially with MS detection)Moderate (confirms functional groups)
Sensitivity Very High (ppb to ppt levels)High (ppm to ppb levels)Moderate to Low
Quantification ExcellentExcellentPrimarily Qualitative/Semi-quantitative
Derivatization Often RequiredGenerally Not RequiredNot Required
Best For Volatile & semi-volatile phenols, complex mixturesNon-volatile, polar, & thermally labile phenolsRapid confirmation of functional groups, pure samples
Key Advantage Unambiguous identification through mass spectra[9][10]Versatility and broad applicability[14][16]Speed and ease of use[22]
Limitation Not suitable for non-volatile compoundsCo-elution can be an issue in complex mixturesLow sensitivity and specificity in complex mixtures

Conclusion: A Multi-faceted Approach to Validation

No single technique is universally superior; the optimal confirmatory strategy often involves a combination of methods. For instance, after a positive initial screen, HPLC can be used to separate and quantify the phenolic compounds, while GC-MS can provide orthogonal confirmation for the more volatile components. FTIR can serve as a rapid preliminary check to confirm the presence of the phenolic functional group before proceeding with more time-consuming chromatographic analyses.

By understanding the principles, advantages, and limitations of each confirmatory method, researchers can design a robust validation workflow. This ensures that initial findings are not only confirmed but also accurately and specifically characterized, upholding the highest standards of scientific integrity in research and development.

References

  • American Society for Enology and Viticulture. (2004). Phenolics: A Comparison of Diverse Analytical Methods.
  • Doc Brown's Chemistry. Infrared spectrum of this compound.
  • Slinkard, K., & Singleton, V. L. (1977). Total this compound Analysis: Automation and Comparison with Manual Methods. American Journal of Enology and Viticulture.
  • A-Z Chemistry. (2025). How to Perform a this compound Test for Accurate Chemical Analysis.
  • Abu-Reidah, I. M., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules.
  • Agilent Technologies Europe. (2001). Application Note on GC/MS analysis of phenols. Laboratory Talk.
  • Hach. SIDE BY SIDE COMPARISON TABLE FOR HACH METHOD NUMBER 10266 COLORIMETRIC DETERMINATION OF this compound.
  • U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography.
  • MDPI. (2020). A Comparison of Laboratory Analysis Methods for Total Phenolic Content of Cider.
  • Frontiers in Nutrition. (2022). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression.
  • LCGC International. (2006). Method Development and Validation for this compound and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • Taylor & Francis Online. (2020). Analysis of Polyphenols in Apple Pomace using Gas Chromatography-Mass Spectrometry with Derivatization.
  • MDPI. (2008). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation.
  • Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols.
  • CBM CONNECT. (2020). FTIR and RULER Used to Detect Phenolic Antioxidents.
  • National Institutes of Health. (2014). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • PW. (2024). Tests For Phenols.
  • ASTM International. (2020). D1783 Standard Test Methods for Phenolic Compounds in Water.
  • ASTM International. (2006). D2580-06 - Standard Test Method for Phenols in Water by Gas-Liquid Chromatography.
  • YouTube. (2022). Tests for Identification of Phenols : Organic Qualitative Analysis.
  • U.S. Environmental Protection Agency. Method 604: Phenols.
  • Scribd. Tests for Identifying Phenolic Compounds.
  • U.S. Environmental Protection Agency. Method for the determination of this compound and methylphenols (cresols) in ambient air using HPLC.
  • ResearchGate. (2025). This compound Tests. I. A Classification of the Tests and a Review of the Literature.
  • ResearchGate. (2019). Simple and rapid spectrophotometric method for this compound determination in aqueous media.
  • CONICET. (2011). Rapid FTIR determination of water, phenolics and antioxidant activity of olive oil.
  • U.S. Environmental Protection Agency. Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry.
  • National Center for Biotechnology Information. Table 8-1, Regulations and Guidelines Applicable to this compound.
  • Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC.
  • Occupational Safety and Health Administration. This compound and Cresol.
  • U.S. Environmental Protection Agency. Method 8041A.

Sources

A Senior Application Scientist's Guide: Phenol-Chloroform Extraction vs. Silica Spin Column Purification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey to discovery often begins with a fundamental step: the isolation of high-quality nucleic acids. The choice of purification method is a critical decision point that dictates the integrity of your starting material and, consequently, the success of all downstream applications. This guide provides an in-depth, objective comparison of two cornerstone techniques: the traditional, robust phenol-chloroform extraction and the modern, rapid silica spin column purification. We will move beyond simple protocols to explore the underlying chemistry, performance trade-offs, and critical decision factors to empower you to select the optimal method for your specific research needs.

Part 1: The Classic Workhorse — this compound-Chloroform Extraction

For decades, this compound-chloroform extraction has been the gold standard for nucleic acid purification, renowned for its ability to deliver high yields of exceptionally pure, high-molecular-weight DNA and RNA.[1] Its enduring relevance, particularly in demanding applications, stems from its fundamental chemical principles.

The Principle: Liquid-Liquid Phase Separation

This technique is a form of liquid-liquid extraction that separates molecules based on their differential solubility in aqueous and organic phases.[2][3] The process begins with cell lysis to release cellular contents into an aqueous buffer. This lysate is then mixed with an equal volume of a this compound:chloroform:isoamyl alcohol solution.

  • This compound: This is the primary denaturant. It aggressively unfolds proteins, causing them to lose their native structure.[4] Because this compound is only slightly denser than water, its pH is critical. For DNA isolation, a slightly alkaline pH (7.8-8.2) is used, which keeps the negatively charged phosphate backbone of DNA deprotonated and highly soluble in the aqueous phase.[5][6] For RNA isolation, an acidic pH is used, which neutralizes the DNA, causing it to partition into the organic phase while the more stable RNA remains aqueous.[2]

  • Chloroform: This solvent serves two key functions. First, it is much denser than water and, when mixed with this compound, ensures a clean separation of the heavy organic phase from the lighter aqueous phase, preventing phase inversion.[6] Second, it is an excellent solvent for lipids, effectively pulling them away from the nucleic acids.[4][7]

  • Isoamyl Alcohol: Added in a small ratio (typically 1 part in 25), this acts as an anti-foaming agent, preventing the formation of an emulsion during the vigorous mixing steps and ensuring a sharp interface between the phases.[6]

Upon centrifugation, three distinct layers are formed:

  • The Upper Aqueous Phase: Contains the hydrophilic nucleic acids (DNA/RNA) and salts.[2]

  • The Interphase: A white, flocculent layer containing the denatured proteins that are insoluble in either phase.[2]

  • The Lower Organic Phase: Contains the hydrophobic lipids and this compound-solubilized proteins.[2]

The nucleic acid-containing aqueous phase is carefully removed, and the DNA or RNA is subsequently precipitated using ethanol or isopropanol and salt.

Experimental Workflow: this compound-Chloroform DNA Extraction

G cluster_lysis Sample Lysis cluster_extraction Organic Extraction cluster_isolation Aqueous Phase Isolation cluster_precipitation DNA Precipitation lysis 1. Lyse Cells/Tissue (e.g., Proteinase K, SDS) add_pci 2. Add this compound:Chloroform:IAA lysis->add_pci vortex 3. Vortex Vigorously add_pci->vortex centrifuge 4. Centrifuge to Separate Phases vortex->centrifuge transfer 5. Transfer Upper Aqueous Phase to a New Tube centrifuge->transfer add_etoh 6. Add Salt & Cold Ethanol transfer->add_etoh incubate 7. Incubate at -20°C add_etoh->incubate pellet 8. Centrifuge to Pellet DNA incubate->pellet wash 9. Wash Pellet with 70% Ethanol pellet->wash resuspend 10. Resuspend Purified DNA wash->resuspend G cluster_lysis Sample Lysis cluster_bind Bind DNA to Column cluster_wash Wash cluster_elute Elute Purified DNA lysis 1. Lyse Cells/Tissue (Lysis Buffer + Proteinase K) add_bind 2. Add Binding Buffer & Ethanol lysis->add_bind load_column 3. Load Lysate onto Spin Column add_bind->load_column centrifuge_bind 4. Centrifuge (DNA binds, flow-through discarded) load_column->centrifuge_bind wash1 5. Add Wash Buffer 1 & Centrifuge centrifuge_bind->wash1 wash2 6. Add Wash Buffer 2 & Centrifuge wash1->wash2 dry_spin 7. Dry Spin (Removes residual ethanol) wash2->dry_spin add_elution 8. Add Elution Buffer to Membrane dry_spin->add_elution incubate 9. Incubate 1-5 min add_elution->incubate centrifuge_elute 10. Centrifuge to Collect Purified DNA incubate->centrifuge_elute

Workflow for Silica Spin Column DNA Purification.
Detailed Protocol: Genomic DNA Extraction (General Kit)
  • Lysis: Resuspend the sample in the provided Lysis Buffer, which contains chaotropic salts and detergents. Add Proteinase K and incubate as specified by the kit (e.g., 55°C for 10-15 minutes). [8]2. Binding: Add the specified volume of ethanol or isopropanol to the lysate and mix. [9]Causality: The alcohol is essential for creating the high-salt, low-water conditions that promote nucleic acid binding to the silica.

  • Load Column: Transfer the entire mixture to the provided spin column (placed in a collection tube) and centrifuge for 1 minute. Discard the flow-through. [10]4. First Wash: Add the first Wash Buffer (typically containing a lower concentration of chaotropic salts) to the column and centrifuge for 1 minute. Discard the flow-through. [11]5. Second Wash: Add the second Wash Buffer (typically containing a high percentage of ethanol) and centrifuge for 1 minute. Discard the flow-through. [11]Causality: This step removes the salts from the previous buffers.

  • Dry Spin: Centrifuge the empty column for an additional 1-2 minutes to remove any residual ethanol, which can inhibit downstream reactions. [8]7. Elution: Place the spin column in a clean collection tube. Add the Elution Buffer (or nuclease-free water) directly to the center of the silica membrane and let it stand for 1-5 minutes. [11]Causality: The low-salt environment rehydrates the DNA, causing it to release from the membrane.

  • Collection: Centrifuge for 1 minute to collect the purified DNA.

Part 3: Head-to-Head Comparison and Application Guidance

The choice between these two methods is a classic trade-off between yield/quality and speed/safety. The optimal choice depends entirely on the experimental context.

Quantitative Performance Metrics

The following table summarizes the key performance differences based on experimental data and established principles. Purity is assessed by spectrophotometry, where an A260/A280 ratio of ~1.8 is considered pure for DNA, and an A260/A230 ratio of 2.0-2.2 indicates freedom from organic and salt contaminants. [12][13]

Metric This compound-Chloroform Extraction Silica Spin Column Purification Rationale & References
Typical Yield Very High High P-C has minimal inherent loss if performed carefully. Silica columns can have some irreversible binding or elution inefficiency. [14][9][15]
Purity (A260/280) Variable (1.7-1.9) Consistently High (~1.8-1.9) P-C is prone to this compound carryover, which absorbs at 270 nm and can lower the A260/280 ratio. Silica methods effectively remove proteins. [12][13][16]
Purity (A260/230) Variable Consistently High (2.0-2.2) P-C is susceptible to contamination by this compound and other reagents that absorb at 230 nm. Silica wash steps are highly effective at removing chaotropic salts. [12][17]
DNA Integrity Excellent (High Molecular Weight) Good to Very Good The gentle phase separation of P-C minimizes mechanical shearing, preserving very long DNA fragments ideal for long-read sequencing. [1][18]
Hands-On Time Long (2-4 hours + precipitation) Very Fast (15-30 minutes) P-C involves multiple, careful liquid transfers and precipitation steps. Silica workflows are streamlined for speed. [19]
Safety Hazardous Safe Requires handling of toxic, corrosive, and volatile organic solvents in a fume hood. [20][21][22]Silica kits use non-volatile, less hazardous chaotropic salts. [14][9]
Cost per Sample Low Higher Reagents for P-C are purchased in bulk and are inexpensive. [23]Silica kits are sold as convenient, single-use consumables at a higher price point. [9]

| Throughput | Low | High | The manual, multi-step nature of P-C makes it difficult to scale. Silica columns are available in 96-well formats and are easily automated. |

Authoritative Guidance: Which Method Should You Choose?

As a Senior Application Scientist, my recommendation is always guided by the downstream application and the nature of the sample.

You should choose this compound-Chloroform Extraction when:

  • Isolating High Molecular Weight (HMW) DNA is paramount: For applications like long-read sequencing (PacBio, Oxford Nanopore) or optical mapping, the minimal shearing of P-C is a distinct advantage. [1]* Your sample is precious, limited, or has very low nucleic acid content: When performed with expertise, P-C can achieve the highest possible recovery, minimizing the loss of valuable material. [9][24]* You are working with a difficult sample type: For samples rich in lipids (e.g., brain tissue, enveloped viruses) or PCR inhibitors that are not efficiently removed by standard kits, the robust denaturation and partitioning of P-C can be superior. [7]* Budget is the primary constraint: It remains the most cost-effective method for nucleic acid purification. [23] You should choose Silica Spin Column Purification when:

  • Speed, convenience, and high throughput are priorities: For processing dozens or hundreds of samples, the speed and scalability of spin columns are unmatched. [9][25]* Safety is a major concern: If your lab lacks a dedicated chemical fume hood or you wish to minimize user exposure to hazardous chemicals, silica kits are the clear choice. [9]* Reproducibility is critical: The standardized, kit-based format reduces user-to-user variability, leading to more consistent results, which is vital in diagnostic and clinical settings. [14][26]* Your downstream application is standard PCR, qPCR, or cloning: For most routine molecular biology applications, the purity and quality of DNA from silica columns are more than sufficient. [27]

Conclusion

The debate between this compound-chloroform extraction and silica spin column purification is not about which method is definitively "better," but which is better suited for a specific scientific question. This compound-chloroform is a powerful, high-yield, and cost-effective technique that excels in specialized applications requiring the highest integrity of nucleic acids, but it demands significant time, skill, and safety precautions. Silica spin columns represent a triumph of convenience, safety, and speed, providing a reliable and highly reproducible workflow that has become the standard for the vast majority of modern molecular biology applications. By understanding the fundamental principles and performance trade-offs detailed in this guide, you can make an informed, authoritative decision that best serves your research goals.

References

  • Luna Nanotech. (2024). Comparing Nucleic Acid Purification Methods: this compound-Chloroform, Silica Spin Column, Magnetic Beads. Luna Nanotech. [Link]
  • MP Biomedicals. (n.d.). How does spin column purify DNA? MP Biomedicals. [Link]
  • Wikipedia. (2023). This compound–chloroform extraction. Wikipedia. [Link]
  • Wikipedia. (2023).
  • Biocompare. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Microbe Notes. (2023). Protocol: this compound-chloroform extraction of prokaryotic DNA. Microbe Notes. [Link]
  • Kopecká, J., Matoulková, D., Němec, M., Jelínková, M., & Felsberg, J. (2018). Comparison of DNA Extraction Methods in Terms of Yield, Purity, Long-Term Storage, and Downstream Manipulation with Brewer's Yeast Chromosomal DNA. Kvasny Prumysl. [Link]
  • Mohamed, M. (2025). Comparison of DNA Extraction Methods. Prezi. [Link]
  • Genetic Education. (2023). Advantages and Limitations of Spin Column DNA Extraction Technique.
  • Research Safety Affairs. (n.d.). This compound, Chloroform, or TRIzol™ Waste Disposal. University of Tennessee Health Science Center. [Link]
  • ResearchGate. (n.d.). Comparison of DNA yield and purity from the three methods.
  • UCLA EH&S. (2010). EH&S Facts: this compound. University of California, Los Angeles. [Link]
  • University of Pennsylvania EHRS. (2024). Fact Sheet: this compound-Chloroform Extraction. University of Pennsylvania. [Link]
  • Severn Biotech. (2014). Safety data sheet: this compound:Chloroform 1:1 pH6.7-8.0. Severn Biotech. [Link]
  • ResearchGate. (n.d.). A summary of comparisons between different DNA purification methods.
  • Environmental Health & Safety, University of New Mexico. (n.d.).
  • Isogen Life Science. (2021). DNA purity ratio – fast and easy absorbance-based evaluation of nucleic acid quality. Isogen Life Science. [Link]
  • National Institutes of Health (NIH). (n.d.). Automated this compound-chloroform extraction of high molecular weight genomic DNA for use in long-read single-molecule sequencing. NIH. [Link]
  • MP Biomedicals. (n.d.). How to Use the this compound Chloroform Extraction Method. MP Biomedicals. [Link]
  • ResearchGate. (2025). Comparison of DNA Extraction Methods in Terms of Yield, Purity, Long-Term Storage, and Downstream Manipulation with Brewer's Yeast Chromosomal DNA.
  • Patsnap Synapse. (2025). DNA Extraction Kits Compared: Spin Columns vs. Magnetic Beads.
  • National Institutes of Health (NIH). (n.d.). Evaluation of silica spin-column and magnetic bead formats for rapid DNA methylation analysis in clinical and point-of-care settings. PMC. [Link]
  • PLOS. (2025).
  • ResearchGate. (2020). What are the pros and cons of ethanol vs this compound-chloroform extraction for DNA for microsatellites?
  • PacBio. (n.d.). Shared Protocol - Extracting DNA using this compound-Chloroform. PacBio. [Link]
  • Bitesize Bio. (2024). Practical Applications and Considerations of this compound-Chloroform Extraction. Bitesize Bio. [Link]
  • Bitesize Bio. (2024). Practical Applications and Considerations of this compound-Chloroform Extraction. YouTube. [Link]
  • Genemaid. (n.d.).
  • Hawach Scientific. (n.d.). Silica Membrane Spin Column: Advanced Nucleic Acid Purification Technology for Superior Research Results. Hawach Scientific. [Link]

Sources

Validating Reaction Mechanisms of Chlorinated Phenols: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of the reaction mechanisms of chlorinated phenols is paramount. These compounds are not only significant environmental pollutants but also feature in various chemical syntheses. Elucidating their transformation pathways—be it through oxidation, reduction, or biodegradation—is critical for predicting their fate, designing remediation strategies, and ensuring the safety and efficacy of related chemical processes. This guide provides an in-depth comparison of methodologies to validate these reaction mechanisms, grounded in experimental data and practical insights.

The Imperative of Mechanistic Validation

Understanding the precise sequence of bond-breaking and bond-forming events in a chemical reaction is the cornerstone of chemical science. For chlorinated phenols, this understanding allows us to control reaction outcomes, predict the formation of potentially toxic byproducts, and develop efficient degradation pathways. The choice of validation technique is therefore not trivial; it dictates the reliability and depth of our mechanistic insights.

Key Reaction Mechanisms of Chlorinated Phenols

Chlorinated phenols undergo a variety of reactions, primarily categorized into:

  • Oxidative Degradation: Often initiated by highly reactive species like hydroxyl radicals (•OH), leading to the formation of phenoxy radicals and subsequent ring cleavage.

  • Reductive Dechlorination: The removal of chlorine atoms, typically under anaerobic conditions, is a crucial step in the detoxification of these compounds.

  • Electrophilic Aromatic Substitution: The substitution of hydrogen atoms on the aromatic ring with electrophiles, such as further chlorination.

  • Nucleophilic Aromatic Substitution: The displacement of a chlorine atom by a nucleophile.

  • Biodegradation: The metabolic breakdown of chlorinated phenols by microorganisms through specific enzymatic pathways.

The validation of each of these mechanistic pathways requires a tailored experimental approach.

A Comparative Overview of Validation Techniques

The selection of an appropriate analytical method is contingent on the specific reaction mechanism under investigation, the required sensitivity, and the nature of the intermediates and products.

Reaction Type Reacting Species Key Mechanistic Steps Influencing Factors Experimental Validation Techniques
Radical Abstraction Hydroxyl Radical (•OH), Atomic Hydrogen (H•)1. Abstraction of the phenolic hydrogen to form a phenoxy radical. 2. Subsequent reactions of the phenoxy radical.pH of the solution, position of chlorine substituents.[1]Pulse Radiolysis, Transient Absorption Spectroscopy, Density Functional Theory (DFT) Calculations.[1]
Electrophilic Aromatic Substitution Chlorine (Cl₂) with Lewis Acid (e.g., AlCl₃, FeCl₃)1. Activation of the electrophile by the Lewis acid. 2. Attack of the aromatic ring on the activated electrophile. 3. Deprotonation to restore aromaticity.Presence and type of Lewis acid catalyst, solvent.[1]Kinetic Studies, Product Analysis (GC-MS, HPLC), Spectroscopic Monitoring (NMR, IR).
Nucleophilic Aromatic Substitution (SNAr) Nucleophiles (e.g., OH⁻)1. Addition of the nucleophile to the aromatic ring. 2. Formation of a negatively charged intermediate (Meisenheimer complex). 3. Loss of the halide leaving group.Presence of electron-withdrawing groups ortho and para to the halogen.Kinetic Studies, Trapping of Intermediates, Isotope Labeling Studies.
Oxidative Ring Cleavage Chlorine (in excess), Fenton-like reagentsFormation of phenoxy radicals followed by ring opening to form dicarbonyl compounds.[1]Chlorine to phenol ratio, presence of radical initiators.[1]Product identification using techniques like LC-MS/MS.
Biodegradation (Aerobic) Microorganisms (e.g., Pseudomonas sp.)Hydroxylation to form chlorocatechols, followed by ring cleavage.[2][3]Presence of oxygen, microbial strain, co-metabolites.[4]Metabolite Profiling (GC-MS, LC-MS), Enzyme Assays, Gene Sequencing.
Biodegradation (Anaerobic) MicroorganismsReductive dechlorination, replacing chlorine with hydrogen.[2]Absence of oxygen, presence of electron donors.Analysis of dechlorination products (e.g., phenols with fewer chlorines).

In-Depth Experimental Protocols

Protocol 1: Unraveling Radical Reactions with Pulse Radiolysis

Causality: Pulse radiolysis is the gold standard for studying fast reactions involving transient species like radicals.[5] By generating a short, intense pulse of high-energy electrons, we can create a high concentration of reactive species (like •OH) in a solution and monitor their subsequent reactions in real-time using transient absorption spectroscopy. This allows for the direct observation of phenoxy radical formation and decay, providing invaluable kinetic data.

Experimental Workflow:

Pulse_Radiolysis_Workflow cluster_prep Sample Preparation cluster_exp Pulse Radiolysis Experiment cluster_analysis Data Analysis A Prepare aqueous solution of chlorinated this compound B Saturate with N2O to convert eaq- to •OH A->B C Introduce sample into quartz cell B->C D Irradiate with high-energy electron pulse C->D E Monitor changes in light absorption over time D->E F Obtain transient absorption spectra E->F G Determine rate constants of radical reactions F->G

Caption: Workflow for Pulse Radiolysis Experiment.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute aqueous solution of the chlorinated this compound of interest. To specifically study the reaction with hydroxyl radicals, the solution is typically saturated with nitrous oxide (N₂O), which converts hydrated electrons (e⁻aq) into •OH radicals.

  • Pulse Generation: The sample is placed in a quartz cell and subjected to a short pulse (nanoseconds to microseconds) of high-energy electrons from a linear accelerator.

  • Transient Absorption Measurement: A light source is passed through the sample, and the change in absorbance is monitored over time using a fast detector. This allows for the observation of the formation and decay of transient species, such as the phenoxy radical.

  • Data Analysis: The transient absorption spectra are analyzed to identify the intermediates and determine the kinetics of their formation and decay, yielding rate constants for the reaction of the chlorinated this compound with the radical species.

Protocol 2: Product Identification and Quantification using GC-MS

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.[6] For chlorinated this compound reactions, it is invaluable for identifying and quantifying the various degradation products, providing crucial evidence for a proposed reaction mechanism. Derivatization is often employed to increase the volatility of the phenolic compounds.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Collect reaction aliquot B Extract with organic solvent A->B C Derivatize with acetylating agent B->C D Inject derivatized sample C->D E Separate compounds on GC column D->E F Detect and identify compounds by MS E->F G Identify products based on mass spectra F->G H Quantify products using calibration curves G->H

Caption: Workflow for GC-MS Analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Take an aliquot of the reaction mixture at a specific time point.

    • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., dichloromethane or hexane) to isolate the organic compounds.

    • Derivatize the extracted phenols by adding an acetylating agent (e.g., acetic anhydride) to convert them into their more volatile acetate esters.[7]

  • GC-MS Analysis:

    • Injector: Splitless injection at 275 °C.[6]

    • Column: A low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., TraceGOLD TG-5SilMS).[6]

    • Oven Program: Start at 60 °C (hold for 5 min), then ramp to 300 °C at 8 °C/min (hold for 10 min).[6]

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[6]

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range appropriate for the expected products.

  • Data Analysis:

    • Identify the degradation products by comparing their mass spectra with libraries (e.g., NIST) and retention times with those of authentic standards.

    • Quantify the products by creating a calibration curve using standards of known concentrations.

Protocol 3: Validating Biodegradation Pathways

Causality: Validating biodegradation pathways requires a multi-faceted approach that combines metabolite identification with an understanding of the underlying genetic and enzymatic machinery.

Experimental Workflow:

Biodegradation_Validation_Workflow A Isolate and culture chlorothis compound-degrading microorganisms B Metabolite Profiling (GC-MS/LC-MS) A->B D Enzyme Assays A->D F Genetic Analysis (PCR, Sequencing) A->F C Identify metabolic intermediates B->C H Propose and validate biodegradation pathway C->H E Measure activity of key enzymes (e.g., hydroxylases, dioxygenases) D->E E->H G Identify genes encoding degradation enzymes F->G G->H

Caption: Workflow for Validating Biodegradation Pathways.

Step-by-Step Methodology:

  • Metabolite Profiling:

    • Grow the microbial culture in the presence of the chlorinated this compound.

    • At various time points, extract metabolites from the culture medium and the cells.

    • Analyze the extracts using GC-MS or LC-MS to identify the metabolic intermediates. For example, the degradation of 4-chlorothis compound often proceeds through 4-chlorocatechol.[8]

  • Enzyme Assays:

    • Prepare cell-free extracts from the microorganisms.

    • Assay for the activity of key enzymes involved in the proposed pathway. For instance, catechol 2,3-dioxygenase activity can be monitored spectrophotometrically by measuring the formation of the meta-cleavage product.[9]

  • Genetic Analysis:

    • Use PCR with primers designed based on known genes for chlorothis compound degradation to amplify the corresponding genes from the isolated microorganism.[3]

    • Sequence the amplified genes to confirm their identity and potential function. For example, the tfd genes are well-known to be involved in the degradation of chlorophenoxy herbicides.

Computational Chemistry: A Powerful Predictive Tool

Density Functional Theory (DFT) calculations have emerged as a powerful tool for corroborating experimental findings and providing insights into reaction mechanisms at the molecular level.[10]

Application in Validating Reaction Mechanisms:

  • Calculating Reaction Energetics: DFT can be used to calculate the energies of reactants, products, and transition states, allowing for the determination of reaction enthalpies and activation energies.

  • Visualizing Transition States: The geometry of the transition state can be optimized, providing a snapshot of the bond-breaking and bond-forming processes.

  • Predicting Spectroscopic Properties: DFT can predict spectroscopic properties, such as vibrational frequencies, which can be compared with experimental data to confirm the identity of intermediates.

A Simplified DFT Workflow using Gaussian:

  • Build the Molecular Structures: Create the input structures for the reactants, products, and a guess for the transition state using a molecular modeling program like GaussView.[11]

  • Choose a Functional and Basis Set: Select an appropriate DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) that are known to perform well for the system of interest.[3][12]

  • Perform Geometry Optimizations: Optimize the geometries of the reactants and products to find their minimum energy structures.

  • Locate the Transition State: Use a transition state search algorithm (e.g., QST2 or QST3 in Gaussian) to find the transition state connecting the reactants and products.

  • Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

  • Analyze the Results: Analyze the calculated energies to construct a reaction energy profile and visualize the vibrational mode of the imaginary frequency of the transition state to confirm it corresponds to the reaction coordinate.[13]

Conclusion: An Integrated Approach for Robust Validation

No single technique can provide a complete picture of a reaction mechanism. The most robust validation comes from an integrated approach that combines multiple experimental techniques with computational modeling. By carefully selecting and applying the methodologies outlined in this guide, researchers can confidently elucidate the complex reaction mechanisms of chlorinated phenols, paving the way for advancements in environmental science, chemical synthesis, and drug development.

References

  • Benchchem. (n.d.). .
  • Hashmi, M. A. (2021, February 7). Tutorial 08 | Describing Chemical Reactions With Gaussian [Video]. YouTube.
  • Arora, N. K. (2014). Biodegradation of chlorophenols: A review. ResearchGate.
  • Slideshare. (n.d.). degradation of phenols and chlorophenols.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography for the Separation of Chlorinated Phenols.
  • Medium. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program.
  • Computational Physicist. (2025, May 15). Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView [Video]. YouTube.
  • Leman, D. (n.d.). Gaussian Calculation Tutorial. Prezi.
  • Fulekar, M. H. (2009). Degradation of Mono-Chlorophenols by a Mixed Microbial Community via a Meta-Cleavage Pathway. PubMed.
  • Inam-ul-Haque, & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 198-201.
  • Haque, I. U., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2).
  • Xue, J., et al. (2014). Study on the performance condition optimization of analytic method for p-chlorothis compound compounds by high performance liquid chromatography conditions. Journal of Chemical and Pharmaceutical Research, 6(3), 955-958.
  • Willstrop, A. (n.d.). Automating the Analysis of Selected Phenols Using The Focus Sample Processing Robot. GL Sciences.
  • Monsalvo, V. M., et al. (2009). Cometabolic biodegradation of 4-chlorothis compound by sequencing batch reactors at different temperatures. Bioresource Technology, 100(20), 4572-4578.
  • NCASI. (2007).
  • Taylor & Francis Group. (1991). Pulse Radiolysis Studies of Aqueous Solutions.
  • University of California. (n.d.). X-ray Spectroscopy and Pulse Radiolysis of Aqueous Solutions. eScholarship.
  • Waseda University. (2014, May 21). Uncovering the Initial Process of Radiation Chemical Reactions: Pulse Radiolysis Experiment.
  • Buxton, G. V. (1991). Pulse Radiolysis Studies of Aqueous Solutions.
  • Monsalvo, V. M., Mohedano, A. F., Casas, J. A., & Rodríguez, J. J. (2009). Cometabolic biodegradation of 4-chlorothis compound by sequencing batch reactors at different temperatures. Bioresource technology, 100(20), 4572–4578. [Link]
  • Higashi, Y. (2017). Simple HPLC–UV Analysis of this compound and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride.
  • LGC. (n.d.). Method Development and Validation for this compound and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • Tachikawa, H. (2010). Theoretical Calculations in Reaction Mechanism Studies. Journal of Synthetic Organic Chemistry, Japan, 68(11), 1165-1171.

Sources

A Senior Application Scientist's Guide to Phenol Analysis: EPA Method 604 in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of environmental monitoring and industrial wastewater analysis, the accurate quantification of phenolic compounds is paramount. These compounds, prevalent in industrial effluents, pose significant environmental and health risks. The U.S. Environmental Protection Agency (EPA) established Method 604 to provide a standardized procedure for the determination of phenol and certain substituted phenols.[1][2] This guide, born from extensive hands-on experience, offers an in-depth exploration of EPA Method 604, critically comparing it with contemporary analytical alternatives to empower you in selecting the most appropriate methodology for your specific needs.

Understanding the Core of EPA Method 604

EPA Method 604 is a gas chromatography (GC) based method primarily designed for the analysis of phenols in municipal and industrial wastewater.[1][3] The method's foundation lies in a liquid-liquid extraction (LLE) of the water sample with methylene chloride, followed by analysis of the extract using a GC equipped with a Flame Ionization Detector (FID).[1][3] For enhanced selectivity and to address potential interferences, the method also provides a derivatization procedure with analysis by an Electron Capture Detector (ECD).[1][2]

The choice between FID and ECD is a critical experimental decision. The FID is a universal detector for organic compounds, offering robust and reliable quantification.[3] However, in complex matrices where numerous organic compounds are present, the FID's lack of selectivity can lead to co-eluting peaks and inaccurate results. The derivatization step, which converts the phenols into more volatile and electron-capturing derivatives, coupled with the highly sensitive and selective ECD, provides a powerful tool for confirming the identity and improving the quantification of target phenols, especially at low concentrations.[1][2]

The Self-Validating System of EPA Method 604

A key strength of EPA Method 604 lies in its embedded quality control (QC) requirements, which establish a self-validating system. The methodology mandates an initial demonstration of laboratory capability and the ongoing analysis of spiked samples to continuously evaluate and document data quality.[1][2] This rigorous QC framework, including the analysis of quality control check standards, ensures that the measurement system is in control and that the reported data is trustworthy and defensible.[1][2]

A Comparative Analysis: EPA Method 604 vs. The Alternatives

While EPA Method 604 has been a cornerstone of this compound analysis for decades, advancements in analytical instrumentation have introduced powerful alternatives. The following sections provide a critical comparison of EPA Method 604 with High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectrophotometric Methods.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with Ultraviolet (UV) detection has emerged as a popular alternative for the analysis of phenolic compounds.[4][5] This technique separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.

Advantages over EPA Method 604:

  • Suitability for Non-Volatile and Thermally Labile Phenols: HPLC can analyze a broader range of phenolic compounds, including those that are not sufficiently volatile or are prone to degradation at the high temperatures required for GC analysis.

  • Reduced Sample Preparation: In some cases, HPLC can offer simpler sample preparation protocols, potentially reducing analysis time and the use of hazardous solvents.[4]

  • No Derivatization Required: HPLC with UV detection directly analyzes the parent this compound compounds, eliminating the need for a derivatization step, which can be a source of error and variability.[4]

Disadvantages:

  • Lower Resolution for Complex Samples: While modern HPLC columns offer excellent separation, GC often provides superior resolution for complex mixtures of isomeric phenols.

  • Matrix Interferences: The UV detector can be susceptible to interferences from other UV-absorbing compounds in the sample matrix, potentially leading to inaccurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the separation capabilities of GC with the highly specific detection and identification power of mass spectrometry. EPA Method 625 provides GC/MS conditions that can be used for the qualitative and quantitative confirmation of results obtained by Method 604.[2]

Advantages over EPA Method 604 (GC-FID/ECD):

  • Unambiguous Identification: Mass spectrometry provides structural information about the analytes, allowing for their positive identification even in complex matrices. This is a significant advantage over the retention-time-based identification of GC-FID/ECD.

  • Enhanced Selectivity and Sensitivity: By monitoring specific ions characteristic of the target phenols (Selected Ion Monitoring or SIM mode), GC-MS can significantly reduce matrix interference and achieve lower detection limits.[6]

  • Simultaneous Analysis of a Broader Range of Compounds: GC-MS can be used to analyze for a wider array of organic pollutants in a single run, improving laboratory efficiency.

Disadvantages:

  • Higher Instrumentation Cost: GC-MS systems are generally more expensive to purchase and maintain than GC-FID/ECD systems.

  • Requires Skilled Operators: The operation and data interpretation of GC-MS systems require a higher level of expertise.

Spectrophotometric Methods

Spectrophotometric methods, such as the 4-aminoantipyrine (4-AAP) method (EPA Method 420.1), are colorimetric techniques used for the determination of total phenols.[7][8] These methods are based on the reaction of phenols with a chemical reagent to produce a colored complex, the absorbance of which is proportional to the this compound concentration.

Advantages over EPA Method 604:

  • Simplicity and Low Cost: Spectrophotometric methods are typically simple to perform and require relatively inexpensive instrumentation.[9]

  • Rapid Screening: They can be used for rapid screening of a large number of samples to determine the total phenolic content.

Disadvantages:

  • Lack of Specificity: These methods measure the total concentration of phenolic compounds and cannot differentiate between individual phenols.[7]

  • Interferences: The color-forming reaction is susceptible to interference from various oxidizing and reducing agents, which can lead to inaccurate results.[8]

  • Variable Response: Different phenolic compounds exhibit different color responses, meaning the results are typically reported as "total phenols" equivalent to a this compound standard.[7]

Performance Comparison: A Tabular Overview

ParameterEPA Method 604 (GC-FID)EPA Method 604 (GC-ECD, Derivatized)HPLC-UVGC-MSSpectrophotometric (4-AAP)
Specificity ModerateHighModerate to HighVery HighLow (Total Phenols)
Sensitivity (MDL) ~1-10 µg/L[3]Lower than FID, compound dependent~1-5 µg/L (can be lower with preconcentration)~0.1-1 µg/L (SIM mode)~5 µg/L (with extraction)[7]
Accuracy (% Recovery) 40-89% (Interlaboratory study)[10]32-76% (Interlaboratory study)[10]Typically 80-110%Typically 70-130%Highly variable, dependent on this compound type
Precision (%RSD) 15-37% (single analyst)[10]Compound dependent<10%<15%Variable
Cost ModerateModerateModerateHighLow
Throughput ModerateLower (due to derivatization)HighModerateHigh

Experimental Protocols: A Step-by-Step Guide

EPA Method 604: Phenols Analysis Workflow

The following is a generalized workflow for EPA Method 604. For detailed procedural steps, it is imperative to consult the official EPA documentation.[2]

  • Sample Collection and Preservation: Collect grab samples in glass containers. If residual chlorine is present, add sodium thiosulfate. Acidify the sample to pH < 2 with sulfuric acid and store at 4°C.[1]

  • Liquid-Liquid Extraction:

    • Adjust the sample pH to < 2.

    • Serially extract the sample with methylene chloride in a separatory funnel.

    • Combine the methylene chloride extracts.

  • Drying and Concentration:

    • Dry the extract by passing it through anhydrous sodium sulfate.

    • Concentrate the extract to a small volume using a Kuderna-Danish (K-D) apparatus.

  • Derivatization (for ECD analysis):

    • If required, derivatize the phenols in the extract using a suitable reagent (e.g., pentafluorobenzyl bromide).

  • GC Analysis:

    • Inject an aliquot of the concentrated extract (or derivatized extract) into the GC.

    • Separate the phenols on a suitable capillary column.

    • Detect the phenols using either an FID or an ECD.

  • Quantification:

    • Identify and quantify the phenols based on the retention times and responses of authentic standards.

EPA_Method_604_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample 1. Water Sample (pH < 2) Extraction 2. Liquid-Liquid Extraction (Methylene Chloride) Sample->Extraction Drying 3. Drying (Sodium Sulfate) Extraction->Drying Concentration 4. Concentration (Kuderna-Danish) Drying->Concentration Derivatization 5. Derivatization (Optional, for ECD) Concentration->Derivatization GC_FID 6a. GC-FID Analysis Concentration->GC_FID GC_ECD 6b. GC-ECD Analysis Derivatization->GC_ECD Quantification 7. Quantification GC_FID->Quantification GC_ECD->Quantification

Caption: Workflow for EPA Method 604 Phenols Analysis.

Alternative Method: HPLC-UV Analysis of Phenols

This protocol is a general guideline and should be optimized for specific applications and instrumentation.

  • Sample Preparation:

    • Filter the water sample through a 0.45 µm membrane filter.

    • If preconcentration is needed, perform solid-phase extraction (SPE). Condition an appropriate SPE cartridge, load the sample, wash the cartridge, and elute the phenols with a suitable solvent (e.g., methanol or acetonitrile).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acidified water (e.g., with formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[5][11]

    • Flow Rate: Typically 0.8-1.2 mL/min.

    • Injection Volume: 10-50 µL.

    • Detector: UV detector set at a wavelength appropriate for the target phenols (e.g., 270-280 nm).

  • Analysis:

    • Inject the prepared sample or standard into the HPLC system.

    • Identify and quantify the phenols based on the retention times and peak areas of certified reference standards.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis Sample 1. Water Sample Filtration 2. Filtration (0.45 µm) Sample->Filtration SPE 3. Solid-Phase Extraction (Optional Preconcentration) Filtration->SPE HPLC 4. HPLC Separation (C18 Column, Gradient Elution) Filtration->HPLC SPE->HPLC UV_Detection 5. UV Detection (e.g., 270-280 nm) HPLC->UV_Detection Quantification 6. Quantification UV_Detection->Quantification

Caption: General Workflow for HPLC-UV Analysis of Phenols.

Conclusion: Selecting the Right Tool for the Job

The choice of an analytical method for phenols is a critical decision that should be guided by the specific requirements of the analysis.

  • EPA Method 604 remains a robust and legally defensible method for regulatory compliance monitoring of specific phenols in wastewater. Its well-defined protocol and rigorous QC requirements ensure data of known and documented quality.

  • HPLC-UV offers a versatile and often more efficient alternative, particularly for a broader range of phenols and for laboratories looking to minimize the use of chlorinated solvents.

  • GC-MS stands as the gold standard for unambiguous identification and highly sensitive quantification, making it the method of choice for complex samples, research applications, and when definitive confirmation is required.

  • Spectrophotometric methods are best suited for rapid, low-cost screening of total phenolic content, but lack the specificity required for the quantification of individual phenolic compounds.

As a senior application scientist, my recommendation is to carefully consider the analytical objectives, regulatory requirements, sample matrix complexity, and available resources when selecting a method for this compound analysis. While EPA Method 604 provides a solid foundation, a thorough understanding of the available alternatives will ultimately lead to more accurate, efficient, and fit-for-purpose analytical data.

References

  • Hall, J. R., Florance, J. R., Strother, D. L., & Wass, M. N. (1984). Project Summary: EPA Method Study 14 Method 604, Phenols. U.S. Environmental Protection Agency. [Link]
  • U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols. [Link]
  • U.S. Environmental Protection Agency. (n.d.).
  • Robbins, R. J. (2013). Phenolic Acids in Foods: An Overview of Analytical Methodology. Journal of Agricultural and Food Chemistry, 61(33), 7867-7881.
  • U.S. Environmental Protection Agency. (1984). Method 604—Phenols.
  • U.S. Environmental Protection Agency. (n.d.). Method TO-8: Method for the Determination of this compound and Methylphenols (Cresols)
  • Ismail, N. S., & Jawad, A. H. (2020). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS).
  • U.S. Environmental Protection Agency. (n.d.).
  • UCT, LLC. (n.d.). EPA Method 528 Determination of Phenols in Drinking Water by Solid Phase Extraction and GC/MS Detection. [Link]
  • Al-Degs, Y. S., Al-Ghouti, M. A., & El-Sheikh, A. H. (2001). GC/MS Determination of Phenolic Compounds in Soil Samples Using Soxhlet Extraction and Derivatization Techniques. Analytical Sciences, 17(10), 1225-1228.
  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for this compound. U.S. Department of Health and Human Services. [Link]
  • Occupational Safety and Health Administration. (2001). This compound and Cresol. OSHA Method 32. [Link]
  • Psillakis, E. (2017). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Molecules, 22(7), 1083.
  • Gherghel, A., et al. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Horticulturae, 8(1), 84.
  • Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC.
  • U.S. Environmental Protection Agency. (1978). Method 420.
  • Ignat, I., Volf, I., & Popa, V. I. (2013). Analytical Methods of Phenolic Compounds. In Natural Products (pp. 2061-2092). Springer.
  • Amptius. (n.d.).
  • Li, X., et al. (2015). A simple and rapid vortex-assisted emulsification microextraction for the determination of trace phenols in drinking water. Analytical Methods, 7(12), 5129-5135.
  • Environmental Monitoring & Technologies, Inc. (n.d.).
  • MEGA. (n.d.). Phenols (EPA method 604). [Link]
  • National Center for Biotechnology Information. (n.d.). Table 7-2, Analytical Methods for Determining this compound in Environmental Samples. In Toxicological Profile for this compound. [Link]
  • FMS, Inc. (n.d.). Analysis of Phenols in Waste Water Using EPA Method 604 with Semi-Automated Solid Phase Extraction (EZSpe®). [Link]

Sources

A Comparative Guide to the Libermann's Test for Phenolic Group Detection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate identification of functional groups is a cornerstone of chemical analysis. The phenolic hydroxyl group, in particular, is a key structural motif in a vast array of organic molecules, from natural products to active pharmaceutical ingredients. Its detection is therefore a critical step in compound characterization and quality control. This guide provides an in-depth, objective comparison of the classical Libermann's test with other common alternatives for the detection of phenolic groups, grounded in experimental data and mechanistic insights to aid in the selection of the most appropriate method for your analytical needs.

The Enduring Relevance of Phenol Detection

Phenols are a broad class of organic compounds characterized by a hydroxyl (-OH) group directly bonded to an aromatic ring. This structural arrangement confers unique chemical properties, including weak acidity and susceptibility to electrophilic substitution, which are exploited in various detection methods. The presence and position of a phenolic group can profoundly influence a molecule's biological activity, solubility, and metabolic stability, making its identification a crucial aspect of pharmaceutical and chemical research.

Libermann's Test: A Deep Dive into the Nitroso Reaction

Libermann's test is a sensitive and characteristic colorimetric method for the detection of phenols that possess a free para-position. The test relies on the generation of a series of colored species in a stepwise reaction, providing a dynamic and visually distinct positive result.

Mechanistic Pathway of Libermann's Test

The underlying chemistry of Libermann's test is a multi-stage process initiated by the nitrosation of the phenolic compound.

  • Formation of Nitrous Acid: In the presence of a strong acid, such as concentrated sulfuric acid, sodium nitrite is protonated to form nitrous acid (HNO₂).

  • Electrophilic Attack: The nitrous acid, in a highly acidic medium, generates the nitrosonium ion (NO⁺), a potent electrophile. This ion then attacks the electron-rich aromatic ring of the this compound, typically at the para-position due to steric and electronic factors, to form a p-nitrosothis compound.[1][2][3] This intermediate is a yellow quinone monoxime complex.[1][4][5]

  • Condensation and Color Change: In the presence of excess this compound and concentrated sulfuric acid, the p-nitrosothis compound condenses with another molecule of this compound to form a deep blue indothis compound complex.[1][4][5]

  • pH-Dependent Color Shift: Upon dilution with water, the blue indothis compound solution turns red.[3][6][7][8] Subsequent addition of an alkali, such as sodium hydroxide, restores the deep blue or green color due to the formation of the sodium salt of indothis compound.[1][2][3][4][7]

This series of distinct color changes—from the initial deep blue/green to red upon dilution and back to blue/green upon basification—provides a strong indication of the presence of a phenolic group with an unsubstituted para-position.[2][4][5]

Caption: Mechanistic workflow of Libermann's test for phenols.

Experimental Protocol for Libermann's Test

Materials:

  • Test tube

  • Sample suspected to contain a this compound

  • Sodium nitrite (NaNO₂) crystals

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH) solution (10% w/v)

  • Water

  • Dropper

  • Heating apparatus

Procedure:

  • In a clean, dry test tube, place a few crystals of sodium nitrite.[4][9][10]

  • Add a small amount of the sample to be tested.[4][9][10]

  • Gently heat the mixture for about 30 seconds and then allow it to cool.[4][9][10]

  • Carefully add 1-2 mL of concentrated sulfuric acid down the side of the test tube and gently shake to mix.[4][9][10]

  • Observe the formation of a deep blue or green coloration.[2][7][9]

  • Carefully dilute the solution with water. The color should change to red.[2][7][9]

  • Add an excess of sodium hydroxide solution. The deep blue or green color should reappear.[2][7][9]

Comparative Analysis with Alternative this compound Detection Methods

While Libermann's test is a valuable tool, several other qualitative tests are commonly employed for the detection of phenolic groups. Each has its own set of advantages, disadvantages, and specificities.

Ferric Chloride Test

The ferric chloride test is arguably one of the most common and straightforward tests for phenols.[11]

Principle: Most phenols react with a neutral ferric chloride (FeCl₃) solution to produce a distinct and often intense coloration, which can range from violet, blue, green, to red-brown.[11][12] This color is due to the formation of a colored iron-phenol complex.[12]

Experimental Protocol:

  • Dissolve a small amount of the sample in water or a mixture of water and ethanol.

  • Add a few drops of a freshly prepared neutral 1% ferric chloride solution.[13]

  • Observe any color change. A violet, blue, or green color is a positive indication of a this compound.[7][9]

Caption: Reaction scheme for the Ferric Chloride test.

Phthalein Dye Test

This test is based on the condensation reaction of phenols with phthalic anhydride to form a phenolphthalein-type indicator dye.

Principle: When a this compound is heated with phthalic anhydride in the presence of concentrated sulfuric acid, it undergoes a condensation reaction to form a colorless product.[1][4][7][10][14] Upon the addition of a dilute sodium hydroxide solution, this product ionizes to form a brightly colored fluorescent compound.[1][4][7][10][14] The specific color produced can vary depending on the structure of the this compound.[14]

Experimental Protocol:

  • In a test tube, mix a small amount of the sample with an equal amount of phthalic anhydride.[14][15]

  • Add 2-3 drops of concentrated sulfuric acid.[14][15]

  • Gently heat the mixture in an oil bath for about 2 minutes.[15]

  • Cool the mixture and carefully pour it into a beaker containing a dilute sodium hydroxide solution.[10][14][15]

  • Observe the formation of a vibrant color (e.g., pink, red, blue, or green), which is indicative of a positive test.[14][15]

Caption: Reaction overview for the Bromine Water test.

Performance Comparison of this compound Detection Methods

Test Principle Positive Result Specificity & Interferences Advantages Disadvantages
Libermann's Test Nitrosation followed by condensationDeep blue/green -> Red -> Deep blue/greenSpecific for phenols with a free para-position. [4][5]Ortho- and para-substituted phenols do not give a positive test. [16]Highly characteristic series of color changes.Requires concentrated sulfuric acid and heating; more complex procedure.
Ferric Chloride Test Formation of a colored iron-phenol complexViolet, blue, green, or red-brown colorNot all phenols give a positive result. [17]Positive tests can also be given by enols, hydroxamic acids, and some carboxylic acids. [12]Simple, rapid, and requires mild conditions.Lack of universal reactivity with all phenols; potential for false positives.
Phthalein Dye Test Condensation with phthalic anhydride to form a dyeIntense color (pink, red, blue, green) upon addition of alkaliGenerally, the para-position of the this compound should be unsubstituted for the reaction to proceed.Produces vibrant and often fluorescent colors.Requires heating with concentrated acid; more involved procedure.
Bromine Water Test Electrophilic substitutionDecolorization of bromine water and formation of a white precipitateElectron-withdrawing groups on the aromatic ring can deactivate it towards bromination. [13]Rapid and simple to perform.Less specific, as other electron-rich aromatic compounds can also react with bromine water.

Concluding Remarks for the Practicing Scientist

The choice of a qualitative test for the detection of a phenolic group should be guided by the specific context of the analysis, including the expected structure of the analyte and the potential for interfering substances.

  • Libermann's test , with its unique sequence of color changes, offers a high degree of confidence for phenols with an available para-position. Its procedural complexity is offset by its characteristic and confirmatory nature.

  • The Ferric Chloride test serves as an excellent rapid screening method due to its simplicity. However, a negative result is not always conclusive, and positive results should be interpreted with caution due to potential interferences.

  • The Phthalein Dye test is a visually striking and sensitive method, particularly for certain dihydric phenols like resorcinol which produce strong fluorescence. [18]Its requirement for an unsubstituted para-position is a key consideration.

  • The Bromine Water test is a useful indicator of an activated aromatic ring, a hallmark of phenols, but lacks the specificity of the other tests.

For unambiguous identification, particularly in the context of drug development and complex sample analysis, it is best practice to employ a combination of these classical tests or to supplement them with modern spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. [12]This multi-faceted approach ensures the trustworthiness and validity of the analytical results, upholding the principles of scientific integrity.

References

  • Analysis of phenols and qualitative tests for phenols. (n.d.). Slideshare.
  • QUALITATIVE TESTS OF PHENOLS. (2024, February 3). Pharmacareerinsider.
  • This compound Tests. I. A Classification of the Tests and a Review of the Literature. (2025, August 6). ResearchGate.
  • Tests for Identification of Phenols : Organic Qualitative Analysis. (2022, September 18). YouTube.
  • Tests for Identifying Phenolic Compounds. (n.d.). Scribd.
  • test for phenolic group in chemistry. (n.d.). Aakash Institute.
  • 5 Ways To Get Students Energized About Phthalein-Dye Test. (2025, May 21). Labster.
  • This compound Definition, Test for Phenolic Group And its Applications. (n.d.). Testbook.
  • In the Liebermann's nitroso reaction, sequential changes in the colour of this compound occurs as. (n.d.). Toppr.
  • What are the tests for the phenols neutral ferric chloride test? (2022, December 16). Quora.
  • Ferric chloride test. (n.d.). Wikipedia.
  • Test for Phenolic Group Practical Experiment - Theory, Procedure and Observation. (n.d.). Vedantu.
  • Test for Phenolic Group. (2020, May 19). BYJU'S.
  • A Comparison of Laboratory Analysis Methods for Total Phenolic Content of Cider. (2020, September 7). MDPI.
  • Ferric Chloride Test: Principle, Reaction, and Applications Explained. (2025, December 6). ChemistryTalk.
  • TODAY'S LAB (a) Qualitative Test for Phenols Objective: To identify the... (2025, October 23). Filo.
  • Phenolics: A Comparison of Diverse Analytical Methods. (2025, August 5). ResearchGate.
  • An instrument-free classification of phenolic compounds using ferric chloride reagent to improve organic chemistry teaching and. (n.d.). ThaiJo.
  • Tests For Phenols, Ferric Chloride Test, Bromine Water Test, Important Topics For JEE 2024. (2024, February 28). PW.
  • Vogel's Textbook of Practical Organic Chemistry, Including Qualitative Organic Analysis. (n.d.). AbeBooks.
  • Test for Phenolic Group. (n.d.). CUTM Courseware.
  • Qualitative Tests of this compound. (2024, October 9). Scribd.
  • A Text-Book of Practical Organic Chemistry. (n.d.).
  • Vogel's Textbook of Practical Organic Chemistry. (n.d.). Better World Books.
  • What is the Difference Between Phenols by 4AAP vs GCMS Methods? (2025, July 21). CARO.
  • Textbook of Practical Organic Chemistry 5th ed. (n.d.).
  • THE LIEBERMAM TEST FOR PHENOLS. (n.d.).
  • (PDF) Tests to detect the phenolic functional group. (2025, August 27). ResearchGate.
  • Chemistry Practical For Class 12th. (n.d.). Scribd.
  • Liebermann's test for this compound #chemistry practical class12. (2024, September 29). YouTube.
  • Describe and explain how Liebermann test identifies a phenolic functional group. (n.d.). CK-12.
  • Liebermann Nitroso Test for Amines and Phenols. (2018, January 13). Scribd.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Phenol Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Phenol, a valuable reagent in applications such as tissue preservation and nucleic acid extraction, demands our utmost respect due to its significant health hazards.[1][2] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond mere procedural lists to instill a deep understanding of the "why" behind each critical step. Our goal is to empower you with the knowledge to not only comply with safety standards but to cultivate a culture of proactive safety and responsibility within your laboratory.

Foundational Knowledge: Understanding the Risks of this compound

This compound is a potent systemic toxin that can be absorbed through the skin, inhaled, or ingested, leading to severe health consequences.[1][3][4] Acute exposure can cause severe skin burns, eye damage, and systemic toxicity affecting the central nervous system, liver, and kidneys.[1][3][5] Chronic exposure can lead to long-term organ damage.[1][5] Its ability to be rapidly absorbed through the skin, sometimes without immediate pain due to its anesthetic properties, makes it particularly insidious.[3] Therefore, all handling and disposal procedures are designed with the primary objective of preventing any direct contact and environmental release.

The First Line of Defense: Personal Protective Equipment (PPE)

Before handling this compound in any capacity, including for disposal, the appropriate PPE is non-negotiable. The selection of PPE is a critical decision based on the concentration of this compound and the potential for exposure.

PPE ComponentSpecificationRationale
Gloves For concentrated this compound, use butyl rubber or neoprene gloves. For dilute solutions, double-gloving with nitrile gloves may be acceptable for incidental contact.[1]This compound can penetrate many common glove materials. Butyl rubber and neoprene offer superior resistance to this compound, preventing skin absorption.[3][4]
Eye Protection Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1][3]This compound can cause severe eye damage and even blindness upon contact.[1][3]
Body Protection A lab coat worn over long-sleeved clothing and closed-toe shoes is the minimum requirement. For larger quantities or splash risks, a chemically resistant apron is necessary.[1][3]This protects the skin from accidental splashes and contamination.
Respiratory Protection All work with concentrated this compound or heated this compound solutions must be conducted in a certified chemical fume hood.[1][6]This compound vapors are toxic upon inhalation.[2][3] A fume hood provides essential ventilation to prevent respiratory exposure.

The Cardinal Rule of this compound Disposal: Segregation and Containment

Under no circumstances should this compound or this compound-contaminated waste be disposed of down the drain or in regular trash.[6][7] Doing so can lead to environmental contamination and pose a significant risk to public health. The core principle of this compound waste management is meticulous segregation and secure containment.

Step-by-Step Waste Collection Protocol:
  • Designate a Waste Container: Utilize a dedicated, leak-proof, and chemically compatible container for all this compound waste. This container should be clearly labeled as "Hazardous Waste: this compound".[4][6]

  • Segregate Waste Streams:

    • Liquid this compound Waste: All aqueous solutions containing this compound, including buffers and reagents, must be collected in a designated hazardous waste container.

    • This compound-Contaminated Solids: Pipette tips, centrifuge tubes, gloves, and other disposable materials contaminated with this compound should be collected in a separate, clearly labeled, puncture-resistant container.[1][6]

    • This compound-Chloroform Mixtures: These mixtures should be treated as halogenated solvent waste and collected in a separate, appropriately labeled container.[8]

  • Secure Containment: Ensure the waste container is always tightly sealed when not in use to prevent the escape of vapors.[6]

  • Storage Pending Disposal: Store the sealed waste container in a designated, well-ventilated secondary containment bin away from incompatible materials such as strong oxidizers and bases.[2][5][9]

Managing this compound Spills: A Procedural Workflow

Accidents can happen, and a well-rehearsed spill response plan is crucial. The appropriate response depends on the volume of the spill.

Workflow for this compound Spill Response

PhenolSpillResponse cluster_small_spill Small Spill (<50 mL) cluster_large_spill Large Spill (>50 mL) ss_start Alert personnel in the immediate area ss_ppe Don appropriate PPE (double gloves, goggles, lab coat) ss_start->ss_ppe ss_absorb Cover the spill with an absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) ss_ppe->ss_absorb ss_collect Carefully collect the absorbed material into a labeled hazardous waste container ss_absorb->ss_collect ss_decontaminate Decontaminate the spill area with soap and water ss_collect->ss_decontaminate ss_dispose Dispose of all contaminated materials as hazardous waste ss_decontaminate->ss_dispose ls_start Evacuate the immediate area ls_alert Alert laboratory supervisor and institutional safety office (EHS) ls_start->ls_alert ls_secure Restrict access to the spill area ls_alert->ls_secure ls_ventilate Ensure the area is well-ventilated (if safe to do so) ls_secure->ls_ventilate ls_await Await arrival of trained emergency response personnel ventilate ventilate ventilate->ls_await spill This compound Spill Occurs decision Spill Volume? spill->decision decision->ss_start < 50 mL decision->ls_start > 50 mL

Caption: Decision workflow for responding to a this compound spill.

Final Disposition: Professional Hazardous Waste Management

The ultimate disposal of this compound waste must be handled by a licensed hazardous waste management company.[10][11][12][13][14][15] These companies have the specialized equipment and facilities, typically involving high-temperature incineration, to safely and completely destroy the this compound, preventing its release into the environment.[10]

Procedure for Arranging Disposal:
  • Contact your Institution's EHS Office: Your Environmental Health and Safety (EHS) department will have established procedures and contracts with licensed waste disposal vendors.

  • Properly Label and Document Waste: Ensure all waste containers are accurately labeled with their contents and associated hazards. Complete any required waste manifests or pickup request forms provided by your EHS office.[6]

  • Schedule a Pickup: Arrange for the collection of your this compound waste in accordance with your institution's schedule.

Emergency Preparedness: First Aid for this compound Exposure

In the event of an exposure, immediate and appropriate first aid is critical to minimizing harm.

  • Skin Contact:

    • Immediately remove all contaminated clothing.[3]

    • Flush the affected area with copious amounts of water for at least 15 minutes.[2][3]

    • After initial flushing, if available, repeatedly swab the area with polyethylene glycol (PEG) 300 or 400.[9][16]

    • Seek immediate medical attention.[1][2][3]

  • Eye Contact:

    • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][3]

    • Seek immediate medical attention.[1][2][3]

  • Inhalation:

    • Move the individual to fresh air immediately.[2]

    • Seek immediate medical attention.[1][2][3]

  • Ingestion:

    • Do NOT induce vomiting.[5]

    • Seek immediate medical attention.[2][3]

This compound Disposal Decision Tree

PhenolDisposalDecisionTree start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid this compound Waste (Solutions, Buffers) waste_type->liquid_waste Liquid solid_waste Solid this compound-Contaminated Waste (Gloves, Tips, Tubes) waste_type->solid_waste Solid chloroform_mix This compound-Chloroform Mixture waste_type->chloroform_mix Mixture collect_liquid Collect in a labeled, sealed, liquid hazardous waste container. liquid_waste->collect_liquid collect_solid Collect in a labeled, puncture-proof, solid hazardous waste container. solid_waste->collect_solid collect_halogenated Collect in a labeled, sealed, halogenated waste container. chloroform_mix->collect_halogenated storage Store in a designated, ventilated, secondary containment area. collect_liquid->storage collect_solid->storage collect_halogenated->storage contact_ehs Contact Institutional EHS for Pickup storage->contact_ehs disposal Disposal by Licensed Hazardous Waste Vendor contact_ehs->disposal

Caption: Decision tree for the proper segregation and disposal of this compound waste.

By adhering to these procedures and understanding the rationale behind them, you contribute to a safer laboratory environment for yourself, your colleagues, and the wider community.

References

  • Standard Operating Procedure - Yale Environmental Health & Safety. (n.d.). Yale University.
  • This compound Hazard Controls Fact Sheet. (n.d.). University of California, Berkeley.
  • This compound. (n.d.). Western Washington University.
  • This compound. (n.d.). Princeton University.
  • This compound, Chloroform, or TRIzol™ Waste Disposal. (2022, May 26). The University of Tennessee Health Science Center.
  • How can I dispose this compound?. (2015, January 9). ResearchGate.
  • Guidelines for the SAFE USE of this compound. (n.d.). Petrochemistry.eu.
  • Working Safely with this compound Guideline. (n.d.). The University of Queensland.
  • What to Do After a Styrene, this compound, or Pyridine Spill: Emergency Remediation Steps. (2025, August 4). ACTenviro.
  • FACT SHEET: this compound. (2023, June 30). Tulane University.
  • This compound SOP. (n.d.). The Ohio State University.
  • This compound - Hazardous Substance Fact Sheet. (2015, August). New Jersey Department of Health.
  • OESO this compound Guideline. (n.d.). Duke University.
  • Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated this compound. (n.d.). University of California, Santa Barbara.
  • Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of this compound and this compound Solutions. (n.d.). LSU Health Shreveport.
  • This compound. (n.d.). University of California, Los Angeles.
  • Standard Operating Procedures. (n.d.). Marshall University.
  • This compound. (n.d.). Occupational Safety and Health Administration.
  • How Do You Dispose Of this compound Safely?. (2025, August 3). Chemistry For Everyone.
  • This compound and Cresol. (n.d.). Occupational Safety and Health Administration.
  • EPA Hazardous Waste Codes. (n.d.). University of Maryland.
  • Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: this compound, Isopropylated, Phosphate (3:1). (2017, August 11). Regulations.gov.
  • Hazardous Waste Management & Disposal Services. (n.d.). ACTenviro.
  • Regulations and Guidelines Applicable to this compound. (n.d.). National Center for Biotechnology Information.
  • Miami Dade Hazardous & Chemical Waste Disposal Services. (n.d.). Chem Klean.
  • San Jose, California. (n.d.). Clean Earth.
  • Chemical and Specialty Chemical. (n.d.). Clean Harbors.
  • Waste Disposal Services. (n.d.). Safety-Kleen.
  • This compound. (n.d.). U.S. Environmental Protection Agency.

Sources

Mastering Phenol Safety: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Phenol is a powerful and versatile chemical, indispensable in many molecular biology and drug development applications, from nucleic acid purification to tissue preservation.[1][2] However, its utility is matched by its significant hazards. A frequent underestimation of its risks stems from a critical, deceptive property: this compound has a local anesthetic effect, meaning initial contact may not be painful, masking the severe chemical burn that is developing.[1][2][3] This guide provides a comprehensive, experience-driven approach to selecting and using personal protective equipment (PPE) when handling this compound, ensuring your safety and the integrity of your research.

The Two-Fold Threat of this compound: Corrosive and Systemically Toxic

Understanding the "why" behind PPE protocols is fundamental to building a culture of safety. This compound poses a dual threat that dictates our safety strategy:

  • Severe Corrosivity: this compound can cause severe, deep chemical burns to the skin and eyes.[3][4] Contact with skin initially produces a white patch of precipitated protein, which later turns red and sloughs off, leaving a brown stain.[1] If not rapidly removed, it can lead to cell death and gangrene.[1]

  • Systemic Toxicity: Perhaps more insidiously, this compound is rapidly absorbed through the skin and can cause systemic toxicity.[1][3] Deaths have been reported from exposures covering as little as 25% of the body surface area.[1] Symptoms of systemic toxicity include muscle weakness, tremors, convulsions, coma, and damage to the liver and kidneys.[1][4]

Therefore, our PPE strategy is not just about preventing a localized burn; it is about preventing a potentially life-threatening systemic poisoning.

Engineering Controls: Your First and Most Critical Line of Defense

Before a single glove is donned, engineering controls must be in place. These are non-negotiable.

  • Chemical Fume Hood: All work with stock solutions, dilutions, and formulations of this compound must be conducted in a certified chemical fume hood.[1][4][5] The sash provides a physical barrier against splashes and the ventilation system protects against the inhalation of vapors, which can be a risk if the this compound is heated or aerosolized.[1][4]

  • Emergency Equipment Accessibility: An ANSI-approved emergency eyewash station and safety shower must be located within a 10-second travel distance from where this compound is used.[4] Verify their functionality before starting any procedure.

Selecting the Right Personal Protective Equipment: A Task-Based Approach

There is no one-size-fits-all PPE solution for this compound. The selection of appropriate PPE is dictated by the concentration of the this compound, the volume being handled, and the specific task being performed.

Eye and Face Protection: An Impenetrable Barrier

Given that this compound can cause permanent eye damage and blindness, robust eye and face protection is mandatory.[1][2]

  • Chemical Splash Goggles: These are the minimum requirement for any work with this compound.[1] They provide a seal around the eyes, protecting against splashes from all angles.

  • Face Shield: When handling larger volumes or higher concentrations of this compound where the risk of a significant splash is greater, a face shield must be worn in addition to chemical splash goggles.[1][4] The face shield protects the entire face from splashes.

Hand Protection: Choosing the Right Glove Material

Glove selection is one of the most critical aspects of this compound safety. Standard nitrile examination gloves, commonly used in laboratories, offer very limited protection and are only suitable for incidental contact with dilute solutions.[4][6] this compound, and particularly this compound-chloroform mixtures, can rapidly degrade nitrile and neoprene.[1]

Table 1: Glove Selection Guide for this compound

Task/Phenol Concentration Primary Glove Material Breakthrough Time/Notes Recommended Practice
Incidental Contact with Dilute this compound (<10%) Thicker Nitrile (e.g., 8 mil) or NeopreneSplash protection only.Double-gloving is recommended. Change gloves immediately upon contact.[4]
Handling Concentrated this compound (>70%) Butyl Rubber, Viton®, Silver Shield®, or Barrier®Good to excellent resistance (>4 hours).Wear a primary glove of these materials. A disposable nitrile glove can be worn underneath for ease of removal.[1][7]
Handling this compound-Chloroform Mixtures Viton® over Butyl Rubber (e.g., ChemTek® 380214T) or Silver Shield®Chloroform rapidly degrades both nitrile and neoprene.[1] Specialized gloves are essential.These provide greater than 90 minutes of breakthrough resistance.[1][8]

PPE_Selection_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_disposal Post-Procedure start Start: Prepare to Handle this compound assess_task Assess Task: Concentration, Volume, Splash Risk start->assess_task check_hood Verify Chemical Fume Hood is Operational assess_task->check_hood check_emergency Locate & Verify Eyewash/Shower check_hood->check_emergency body_protection Don Lab Coat, Long Pants, Closed-Toe Shoes check_emergency->body_protection eye_protection Select Eye/Face Protection body_protection->eye_protection goggle_choice Chemical Splash Goggles eye_protection->goggle_choice Low Splash Risk shield_choice Goggles + Face Shield eye_protection->shield_choice High Splash Risk glove_protection Select Appropriate Gloves goggle_choice->glove_protection shield_choice->glove_protection incidental_gloves Thick Nitrile or Neoprene (Double-Gloved) glove_protection->incidental_gloves Dilute / Incidental Contact concentrated_gloves Butyl, Viton, or Silver Shield® glove_protection->concentrated_gloves Concentrated / Immersion Risk decontaminate Decontaminate Work Area incidental_gloves->decontaminate concentrated_gloves->decontaminate dispose_waste Dispose of this compound Waste in Hazardous Waste Container decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Body and Respiratory Protection
  • Laboratory Coat and Clothing: A fully buttoned lab coat, long pants, and closed-toe shoes are the minimum requirements for body protection.[4][6] For tasks with a high potential for splashing, a butyl rubber or neoprene apron worn over the lab coat is necessary.[3][4] Remember that this compound can penetrate leather, so contaminated shoes must be discarded.[3]

  • Respiratory Protection: this compound has a low vapor pressure at room temperature, so it is unlikely to pose an inhalation hazard unless it is heated or aerosolized.[1] Its distinct, sweet odor is detectable well below the OSHA permissible exposure limit (PEL) of 5 ppm.[1][7] However, if your risk assessment indicates the potential for exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[9][10]

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure, rapid and correct action is critical to mitigating harm. Anyone assisting a victim must first don appropriate protective gear.[1]

Skin Exposure

This is the most common route of occupational exposure.[1] Immediate decontamination is vital.

Step-by-Step Skin Decontamination Protocol:

  • Remove Contaminated Clothing: Immediately remove all contaminated clothing, including leather items like belts and watchbands.[1][3]

  • Apply Polyethylene Glycol (PEG): Liberally apply low-molecular-weight polyethylene glycol (PEG 300 or PEG 400) to the affected area using a gauze pad.[1] Gently wipe the area and continue applying fresh PEG until there is no detectable odor of this compound.[1] PEG is preferred over water as it is more effective at removing this compound from the skin.[10]

  • Use Water if PEG is Unavailable: If PEG is not available, use a high-density emergency shower for at least 15 minutes.[1] Using lesser amounts of water from a sink can dilute the this compound and spread it over a larger area.[6]

  • Seek Immediate Medical Attention: For any significant exposure, call emergency services immediately.[4]

Eye Exposure
  • Immediate Flushing: Go to the nearest emergency eyewash station and flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1]

  • Do Not Interrupt Flushing: Continue flushing while en route to seek immediate medical attention.[1]

Exposure_Response_Workflow cluster_incident Incident Occurs cluster_response Immediate Response cluster_medical Medical & Reporting exposure This compound Exposure Event exposure_type Identify Exposure Type exposure->exposure_type skin_contact Skin Contact exposure_type->skin_contact Skin eye_contact Eye Contact exposure_type->eye_contact Eyes remove_clothing Remove Contaminated Clothing skin_contact->remove_clothing flush_eyes Flush eyes at eyewash station for 15+ min eye_contact->flush_eyes apply_peg Apply PEG 300/400 Liberally remove_clothing->apply_peg use_shower If PEG is unavailable, use emergency shower for 15+ min apply_peg->use_shower PEG Unavailable call_emergency Call for Immediate Medical Attention apply_peg->call_emergency flush_eyes->call_emergency report_incident Report Incident to EHS call_emergency->report_incident

Waste Disposal and Decontamination

All materials contaminated with this compound, including gloves, pipette tips, and spill cleanup debris, must be disposed of as hazardous waste.[4][6] Collect these materials in a clearly labeled, sealed container.[4] Decontaminate work surfaces with a suitable laboratory detergent and water after completing your work.

By understanding the specific dangers of this compound and rigorously applying these multi-layered safety protocols, you can handle this essential chemical with the confidence that comes from being prepared. Your safety is paramount, and it is the foundation of trustworthy and successful science.

References

  • Appendix P - this compound First Aid Guide and PPE | Environment, Health and Safety. (n.d.). University of California, Santa Cruz.
  • Standard Operating Procedure - this compound. (2022, June). Yale Environmental Health & Safety.
  • This compound - OHS Information Sheet. (n.d.). Monash University.
  • This compound Safety Guidelines. (n.d.). Western Washington University.
  • This compound. (n.d.). Princeton University Environmental Health & Safety.
  • This compound - First Aid Guidance. (n.d.). University of St Andrews.
  • Working Safely with this compound Guideline. (n.d.). The University of Queensland.
  • This compound - Hazardous Substance Fact Sheet. (2015, August). New Jersey Department of Health.
  • This compound - NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
  • Understanding this compound Health Effects: From Industrial Exposure to Environmental Risks. (2025, December 28). Environmental Science & Technology Letters.
  • SAFETY DATA SHEET this compound Solution. (n.d.). INEOS Group.
  • Safety Data Sheet (SDS) this compound. (2025, January 27). Flinn Scientific.
  • This compound Material Safety Data Sheet. (n.d.). AerChem Inc.
  • Glove Selection Guide. (n.d.). University of California, Berkeley | Office of Environment, Health & Safety.
  • Gloves Selection Guide. (n.d.). University of Edinburgh.
  • Laboratory Specific Standard Operating Procedures: SOP for the safe use of this compound and this compound Solutions. (n.d.). LSU Health Shreveport.
  • This compound | NIOSH. (n.d.). Centers for Disease Control and Prevention.
  • Toxicological Profile for this compound. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).
  • Select the Right Gloves to Protect Yourself when Handling Chemicals. (n.d.). Virginia Tech.
  • What kind of gloves are safe to use with this compound chloroform?. (2024, February 15). Reddit.
  • This compound - Safety Data Sheet. (n.d.). Carl ROTH.
  • FACT SHEET: this compound. (2023, June 30). Tufts University | Office of Environmental Health & Safety.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenol
Reactant of Route 2
Phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.